5-Benzyl-2-furoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-benzylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHUAHATRUQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385329 | |
| Record name | 5-Benzyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-16-4 | |
| Record name | 5-Benzyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Bridging Biomass and Advanced Chemical Synthesis
An In-depth Technical Guide to the Synthesis of 5-Benzyl-2-furoic Acid from Furfural
Furfural, an aldehyde readily derived from the dehydration of pentose sugars in lignocellulosic biomass, stands as a cornerstone platform chemical in the modern bio-refinery.[1][2] Its highly functionalized furan ring offers a gateway to a vast array of value-added chemicals. Among these is this compound, a molecule of significant interest for its potential applications in pharmaceuticals and materials science. The furan-2-carboxylic acid scaffold is a known pharmacophore present in various drugs, including antibiotics and anti-inflammatory agents, making its derivatives prime candidates for drug discovery pipelines.[3][4][5]
This guide provides a comprehensive, technically-grounded overview of the synthetic pathway from furfural to this compound. As senior application scientists, we move beyond a mere recitation of steps, focusing instead on the mechanistic rationale, comparative analysis of synthetic strategies, and detailed, field-proven protocols. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to not only replicate but also innovate upon this important synthesis.
Strategic Overview: A Two-Stage Synthetic Approach
The most logical and well-documented pathway for the synthesis of this compound from furfural is a two-stage process. The first stage involves the oxidation of the aldehyde group of furfural to a carboxylic acid, yielding 2-furoic acid. The second stage is the introduction of the benzyl group at the C5 position of the furan ring, a classic carbon-carbon bond-forming reaction.
Caption: Overall synthetic workflow from Furfural to this compound.
This guide will dissect each stage, presenting the primary methods, underlying mechanisms, and practical considerations for laboratory execution.
Stage 1: Oxidation of Furfural to 2-Furoic Acid
The initial transformation of furfural's aldehyde functionality into a carboxylic acid is a critical step. Two primary methods dominate this conversion: the classic Cannizzaro reaction and modern catalytic oxidation.
Method A: The Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde, induced by a strong base, to yield a primary alcohol and a carboxylic acid. For furfural, this results in furfuryl alcohol and the sodium salt of 2-furoic acid.[6]
Mechanistic Causality: The reaction's utility lies in its simplicity and use of inexpensive reagents (e.g., sodium hydroxide). It requires no specialized catalysts. The mechanism hinges on the nucleophilic attack of a hydroxide ion on the carbonyl carbon of furfural. The resulting tetrahedral intermediate then acts as a hydride donor to a second furfural molecule, completing the redox disproportionation.
Caption: Simplified mechanism of the Cannizzaro reaction for furfural.
Trustworthiness: While robust, the theoretical maximum yield for the desired furoic acid is only 50% based on the stoichiometry of the disproportionation. In practice, yields are often slightly higher due to competing reactions, but significant formation of furfuryl alcohol is unavoidable.[6] Purification of the resulting 2-furoic acid from the reaction mixture after acidification is crucial and typically achieved by recrystallization.[6]
| Parameter | Cannizzaro Reaction |
| Reagents | Furfural, NaOH (or KOH) |
| Stoichiometry | 2 eq. Furfural → 1 eq. Furoic Acid + 1 eq. Furfuryl Alcohol |
| Typical Yield | 60-63% (for 2-furoic acid)[6] |
| Temperature | 5–20 °C (exothermic control)[6] |
| Advantages | Simple setup, inexpensive reagents |
| Disadvantages | Poor atom economy, co-produces furfuryl alcohol, large waste stream |
Method B: Catalytic Oxidation
To overcome the inherent atom economy limitations of the Cannizzaro reaction, various catalytic systems have been developed for the direct oxidation of furfural. These methods offer a "greener" alternative, often with higher selectivity and yields.
Mechanistic Causality: Catalytic systems utilize a catalyst (homogeneous or heterogeneous) to facilitate the transfer of an oxidant (e.g., O₂, H₂O₂, or even water) to the furfural aldehyde.[7][8] For example, certain ruthenium pincer complexes can catalyze the oxidation using alkaline water as the formal oxidant, generating H₂ gas as the only byproduct.[7][9] This approach avoids stoichiometric reagents and can achieve near-quantitative conversion.
| Parameter | Homogeneous Ru-Catalyzed Oxidation[7] | Heterogeneous Catalytic Oxidation |
| Catalyst | Ruthenium acridine PNP complex | Supported noble metals (Au, Pt, Pd) |
| Oxidant | Alkaline Water (NaOH/H₂O) | O₂, Air, H₂O₂ |
| Typical Yield | >95% | Varies widely (70-99%) |
| Temperature | 135-160 °C | 60-100 °C |
| Advantages | High yield, high atom economy, H₂ byproduct | Catalyst reusability, milder conditions |
| Disadvantages | High temperature, catalyst cost/separation | Catalyst deactivation, oxidant cost/safety |
The choice between these methods depends on the specific laboratory or industrial context, balancing factors of cost, equipment availability, desired yield, and environmental considerations.
Stage 2: Friedel-Crafts Benzylation of the Furan Ring
With 2-furoic acid in hand, the next critical step is the regioselective installation of a benzyl group at the C5 position. The Friedel–Crafts reaction, a cornerstone of aromatic chemistry, is the most effective method for this transformation.[10][11][12]
Causality of Experimental Choices:
-
Esterification: The Friedel-Crafts reaction is typically incompatible with the free carboxylic acid group, which can coordinate strongly with the Lewis acid catalyst. Therefore, the first step is the protection of the carboxylic acid, most commonly via esterification to methyl 2-furoate or ethyl 2-furoate.
-
Electrophile Generation: A Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) is used to activate the benzylating agent (benzyl chloride).[10][11] The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic benzyl carbocation or a potent benzyl chloride-Lewis acid complex.
-
Electrophilic Aromatic Substitution: The electron-rich furan ring of the furoate ester acts as a nucleophile, attacking the electrophilic benzyl species. The ester group is an electron-withdrawing, deactivating group, but it directs incoming electrophiles to the C5 position, leading to the desired regioselectivity.
-
Saponification: After successful benzylation, the ester is easily hydrolyzed back to the carboxylic acid under basic conditions (saponification), followed by acidic workup to yield the final product, this compound.
Caption: Mechanism of Friedel-Crafts benzylation on methyl 2-furoate.
| Parameter | Friedel-Crafts Benzylation |
| Substrate | Methyl 2-furoate |
| Reagents | Benzyl chloride, Lewis Acid (e.g., ZnCl₂) |
| Solvent | Carbon disulfide, Dichloromethane |
| Temperature | 0 °C to room temperature[10] |
| Advantages | Effective C-C bond formation, good regioselectivity |
| Disadvantages | Requires stoichiometric Lewis acid, moisture sensitive |
Detailed Experimental Protocols
The following protocols are self-validating systems, incorporating steps for purification and confirmation of product identity.
Protocol 1: Synthesis of 2-Furoic Acid via Cannizzaro Reaction
Adapted from Organic Syntheses, Coll. Vol. 1, p. 276 (1941).[6]
-
Setup: In a 4 L beaker equipped with a mechanical stirrer and an ice bath, place 1 kg (862 mL, 10.2 moles) of technical grade furfural.
-
Cooling: Cool the furfural to between 5–8 °C with vigorous stirring.
-
Base Addition: Prepare a solution of 825 g of 33.3% technical sodium hydroxide. Add this solution via a separatory funnel to the cooled furfural at a rate that maintains the reaction temperature below 20 °C. This addition should take approximately 20-25 minutes.
-
Reaction: Continue stirring the mixture for an additional 1-2 hours after the addition is complete, allowing it to remain in the ice bath.
-
Workup (Isolation of Furfuryl Alcohol): Add approximately 325 mL of water to dissolve the precipitated sodium 2-furancarboxylate. Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for 6-8 hours to remove the co-product, furfuryl alcohol.
-
Acidification: Transfer the aqueous layer containing sodium 2-furancarboxylate to a large beaker. Cool the solution in an ice bath and acidify to Congo red paper with 40% sulfuric acid (approx. 400 mL).
-
Crystallization & Filtration: 2-Furoic acid will crystallize upon cooling. Filter the crude acid using a Büchner funnel.
-
Purification: Recrystallize the crude product from hot water with decolorizing carbon. The purified 2-furoic acid should be a colorless crystalline solid. A yield of 360–380 g (60–63%) is expected. The melting point of pure 2-furoic acid is 132 °C.[6]
Protocol 2: Esterification to Methyl 2-Furoate
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 112 g (1.0 mole) of 2-furoic acid in 500 mL of methanol.
-
Catalysis: Carefully add 5 mL of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 500 mL of diethyl ether and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 200 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude methyl 2-furoate can be purified by vacuum distillation to yield a colorless liquid.
Protocol 3: Friedel-Crafts Benzylation of Methyl 2-Furoate
Adapted from Masamune et al., Bull. Chem. Soc. Jpn., 1975, 48 (2), pp 491–496.[10]
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a mixture of methyl 2-furoate (17 g) in 26 mL of carbon disulfide.
-
Catalyst Addition: Add 1.45 g of anhydrous zinc chloride to the mixture.
-
Cooling: Cool the stirred mixture to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of benzyl chloride in 26 mL of carbon disulfide dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, keep the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.
-
Quenching: Pour the reaction mixture onto crushed ice. The product will be in the organic layer.
-
Extraction: Separate the layers and extract the aqueous phase with ether (50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 5-benzyl-2-furoate, can be purified by column chromatography or vacuum distillation.
Protocol 4: Saponification to this compound
-
Setup: Dissolve the purified methyl 5-benzyl-2-furoate from the previous step in a mixture of 100 mL of ethanol and 100 mL of 10% aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).
-
Workup: Cool the reaction and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.
-
Extraction: Wash the aqueous solution with 50 mL of diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of this compound will form.
-
Purification: Filter the solid product, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product should be a white crystalline solid with a melting point of 104-105 °C.[13]
Conclusion and Future Outlook
The synthesis of this compound from furfural exemplifies a powerful strategy in modern organic chemistry: the conversion of renewable biomass into complex, high-value molecules. The pathway, involving an initial oxidation followed by a Friedel-Crafts benzylation, is robust and well-supported by chemical literature. By understanding the mechanistic underpinnings of each step, from the classic Cannizzaro reaction to the nuanced control of electrophilic aromatic substitution on the furan ring, researchers can effectively produce this valuable compound. As the pharmaceutical and materials industries increasingly turn towards sustainable feedstocks, the mastery of syntheses originating from platform molecules like furfural will be paramount. Further research into heterogeneous catalysts for both the oxidation and benzylation steps could pave the way for even more efficient, scalable, and environmentally benign production processes.
References
- Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491-496. [Link]
- McCorkle, M., & Turck, J. A. V. (1936). The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. [Link]
- Laguna, O. H., et al. (2018). Biomass Transformation into Chemicals Using Zeolites and MOFs.
- Ghosh, S. C., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1133–1145. [Link]
- Shen, J., et al. (2020). Aqueous Carbonylation of Furfural Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst.
- Wilson, W. C. (1941). Furoic Acid and Furfuryl Alcohol. Organic Syntheses, Coll. Vol. 1, p. 276. [Link]
- Mori, K., et al. (2020). 2,5-Furandicarboxylic acid production from furfural by sequential biocatalytic reactions.
- Ghosh, S. C., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]
- Demian, B. A., & Simal, F. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry. [Link]
- Janga, K., & Msuya, N. (2025). Multistep conversion of furfural to the 2,5-furandicarboxylic acid-based polyester PBF.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
- Science of Synthesis. (n.d.). Benzylic Grignard reagent. Thieme. [Link]
- Li, X., & Fu, Y. (2022). Preparation of Furoic Acid by Oxidation of Furfural. Progress in Chemistry, 34(6), 1263-1274. [Link]
- Henn, A., et al. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model compound.
- Lee, J., et al. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. [Link]
- Ghosh, S. C., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant.
- Maji, B. (2018).
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- CN101125840A - Grignard reagent synthesis reaction solvent in maltol production.
- Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]
- Amelt, S. E., et al. (2010). Highly efficient Friedel–Crafts-type benzylation via benzyl cations generated in multiple spacer-molecule separated ion-pairs. Organic & Biomolecular Chemistry. [Link]
- International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse. [Link]
- Exclusive Chemistry Ltd. (2024). This compound supplier - CAS 1917-16-4. Exclusive Chemistry Ltd. [Link]
- Climent, M. J., et al. (2020). Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. ChemSusChem. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of 2-Furoic Acid: Beyond Pharma and Food. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- Nocito, F., & D'Accolti, L. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules. [Link]
- Professor Dave Explains. (2018, November 13).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chempoint.com [chempoint.com]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. exchemistry.com [exchemistry.com]
chemical properties of 5-Benzyl-2-furoic acid
An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-2-furoic Acid
Foreword: A Molecule of Latent Potential
In the landscape of heterocyclic chemistry, the furan ring serves as a versatile and privileged scaffold. When functionalized with both a carboxylic acid and a benzyl group, as in this compound, the molecule becomes a trifecta of reactive sites, offering a rich platform for chemical exploration and application. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple cataloging of data. It aims to provide a deep, mechanistic understanding of the molecule's character, explaining the causality behind its properties and reactivity. We will explore its structural features, spectroscopic signature, synthesis, and key transformations, all while grounding the discussion in the context of its potential in materials science and pharmacology.
Core Physicochemical & Structural Characteristics
This compound, systematically named 5-(phenylmethyl)-2-furancarboxylic acid, is a solid organic compound that marries the aromaticity of a furan ring with the reactivity of a carboxylic acid and the flexibility of a benzyl substituent.
Molecular Structure:
The molecule's architecture is key to its reactivity. The furan ring, an electron-rich aromatic system, is activated towards electrophilic substitution. The carboxylic acid at the C2 position is an electron-withdrawing group that influences the ring's reactivity and serves as a primary handle for derivatization. The benzyl group at the C5 position provides a lipophilic region and a reactive benzylic methylene bridge.
Physicochemical Data Summary:
A compilation of its fundamental properties provides the first layer of understanding for any laboratory application.
| Property | Value | Reference |
| CAS Number | 1917-16-4 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 104-105 °C | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Soluble in ethanol and ether; sparingly soluble in water | [2] |
Spectroscopic Identification and Analysis
Characterization of this compound relies on a combination of standard spectroscopic techniques. Understanding its expected spectral signature is crucial for synthesis monitoring and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly informative. The carboxylic acid proton is expected to appear as a broad singlet far downfield (>10 ppm). The furan ring protons will appear as two doublets in the aromatic region (typically 6.5-7.5 ppm). The five protons of the benzyl group's phenyl ring will resonate in the 7.2-7.4 ppm range, while the key benzylic methylene (CH₂) protons will present as a sharp singlet around 4.0 ppm.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbon (~160-165 ppm), the carbons of the furan ring (~110-150 ppm), the carbons of the benzyl phenyl ring (~127-140 ppm), and the benzylic methylene carbon (~30-35 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functionality. Key absorptions include:
-
A very broad O-H stretch from approximately 2500-3300 cm⁻¹.
-
A strong, sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the 1200-1440 cm⁻¹ region.
-
Aromatic C-H and C=C stretches from both the furan and phenyl rings.
Vibrational analyses of the parent 2-furoic acid confirm these assignments and provide a baseline for interpreting the spectrum of its derivatives.
Mass Spectrometry (MS)
Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation patterns would likely include:
-
Loss of the carboxylic group (-COOH), leading to a fragment at m/z = 157.
-
Benzylic cleavage to form the stable tropylium cation (C₇H₇⁺) at m/z = 91, which is often a base peak for benzyl-containing compounds.
-
Loss of water (-H₂O) from the molecular ion.
Synthesis Pathways
The synthesis of 5-substituted-2-furoic acids is an area of active research, particularly with the push towards using bio-renewable feedstocks.
Modern Bio-Based Synthesis Route
A prominent pathway leverages 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars. The synthesis proceeds in two main stages:
-
Oxidative Esterification of HMF: HMF is first converted to its methyl ester, methyl 5-hydroxymethyl-2-furoate.
-
Alkylation with Benzene: The hydroxyl group is then alkylated using benzene in the presence of a solid acid catalyst, such as a zeolite, to form methyl 5-benzyl-2-furoate.[3]
-
Hydrolysis: The final step is the saponification (hydrolysis) of the methyl ester to yield the target this compound.
This approach is advantageous as it starts from a renewable resource, aligning with the principles of green chemistry.
Caption: Synthesis workflow from C6 sugars to this compound.
A Tour of Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its three functional components: the carboxylic acid, the furan ring, and the benzylic bridge.
Caption: Reactivity map of this compound.
Reactions of the Carboxylic Acid Group
This is the most accessible functional group for transformations.
-
Esterification: Reaction with alcohols under acidic catalysis (Fischer esterification) readily yields the corresponding esters. These derivatives are often used to enhance solubility or modify biological activity.[4]
-
Amide Formation: Standard peptide coupling reagents (e.g., DCC, EDC) can be used to form amides with primary or secondary amines. This is a cornerstone reaction for building more complex molecules for drug discovery.[5]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 5-benzyl-2-furanmethanol.
Reactivity of the Furan Ring
The furan ring is aromatic but is more reactive than benzene and can be sensitive to strong acids.
-
Electrophilic Aromatic Substitution (EAS): The ring is electron-rich and undergoes EAS reactions like nitration, halogenation, and Friedel-Crafts acylation. The existing substituents at C2 and C5 direct incoming electrophiles to the C3 and C4 positions. For example, nitration of the parent 2-furoic acid yields 5-nitro-2-furoic acid, demonstrating the ring's susceptibility to electrophilic attack.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the furan ring to a tetrahydrofuran (THF) ring, offering a route to saturated heterocyclic systems.
Reactivity of the Benzylic Position
The methylene (CH₂) group is activated by the adjacent phenyl ring.
-
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon, potentially leading to the formation of a ketone (5-benzoyl-2-furoic acid).
-
Free-Radical Halogenation: Reagents like N-Bromosuccinimide (NBS) can selectively introduce a halogen at the benzylic position via a free-radical mechanism.
Applications in Research and Drug Development
The true value of a molecule is realized in its application. The 5-substituted-2-furoic acid scaffold is increasingly recognized for its potential in medicinal chemistry.
Scaffold for Bioactive Molecules
While data on this compound itself is limited, numerous studies on analogous structures demonstrate potent biological activity. Derivatives have shown promise as:
-
Antimicrobial Agents: Furan-based compounds have been synthesized and tested against various bacterial and fungal strains, with some exhibiting significant activity.[5][6]
-
Anticancer Agents: Novel furoyl derivatives have displayed promising cytotoxicity against cancer cell lines, including human promyelocytic leukemia and breast cancer cells.[4][6]
-
Enzyme Inhibitors: Our research group and others have investigated 5-phenyl-furan-2-carboxylic acids as inhibitors of enzymes involved in critical metabolic pathways of pathogens, such as the salicylate synthase MbtI in Mycobacterium tuberculosis.[7]
The role of this compound is therefore best understood as a versatile starting material or "building block" for the synthesis of these more complex, biologically active molecules.
Caption: Role of this compound in a drug discovery workflow.
Experimental Protocol: Fischer Esterification
To provide a practical context, the following is a representative protocol for the synthesis of Methyl 5-benzyl-2-furoate.
Objective: To synthesize Methyl 5-benzyl-2-furoate from this compound via acid-catalyzed esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, large excess, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagent Addition: Add a large excess of methanol to dissolve the starting material. While stirring, carefully add the catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine. Causality Note: The bicarbonate wash is crucial to remove the sulfuric acid and any unreacted carboxylic acid, preventing them from interfering with the isolation.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent.
-
Solvent Removal: Remove the solvent (ethyl acetate and excess methanol) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary to yield the pure Methyl 5-benzyl-2-furoate.
Self-Validation: The success of the protocol is validated at each stage: TLC confirms the consumption of starting material, the bicarbonate wash validates the removal of acidic components (cessation of effervescence), and final characterization by NMR and MS confirms the structure and purity of the product.
Conclusion
This compound is more than a simple chemical; it is a nexus of reactivity and potential. Its well-defined physicochemical properties and clear spectroscopic signatures make it a tractable compound for laboratory work. Its synthesis from renewable resources positions it favorably within modern chemical manufacturing paradigms. Most importantly, the distinct and predictable reactivity of its carboxylic acid, furan, and benzylic moieties makes it an exceptionally valuable building block for the creation of high-value molecules, particularly in the ongoing search for novel therapeutic agents. This guide serves as a foundational resource, empowering researchers to unlock the full potential held within this versatile furan derivative.
References
- Exclusive Chemistry Ltd. (2024). This compound.
- Laguna, O. H., Coman, S. M., Centeno, M. A., & Parvulescu, V. I. (2016). the production of 5-benzyl-2-furoate in the presence of a two-dimensional zeolite. ResearchGate.
- PubChem. (n.d.). 5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid.
- Wikipedia. (n.d.). 2-Furoic acid.
- Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYL CARBINOL.
- ResearchGate. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
- PubChem. (n.d.). 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.
- National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08).
- The Good Scents Company. (n.d.). 2-furoic acid.
- PubChem. (n.d.). 2-Furancarboxylic acid.
- PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid.
- ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model....
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?.
- ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- NIST. (n.d.). 2-Furancarboxylic acid.
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
- Indian Journal of Pure & Applied Physics. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory.
- YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
Sources
An In-Depth Technical Guide to 5-Benzyl-2-furoic acid (CAS 1917-16-4)
This guide provides a comprehensive technical overview of 5-Benzyl-2-furoic acid, a significant heterocyclic carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, analytical characterization, potential biological activities, and safe handling protocols, grounding all information in established scientific principles and methodologies.
Introduction: The Significance of the Furan Scaffold
Furan-containing compounds are a cornerstone in medicinal chemistry, lauded for their diverse and potent biological activities.[1] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, serves as a versatile scaffold in the design of novel therapeutic agents.[1] Derivatives of 2-furoic acid, in particular, have demonstrated a wide pharmacological spectrum, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a benzyl group at the 5-position of the furan ring, as in this compound, offers a lipophilic moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a compound of considerable interest for further investigation and development.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Reference |
| CAS Number | 1917-16-4 | [5] |
| Molecular Formula | C₁₂H₁₀O₃ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| Melting Point | 104-105 °C | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
Synthesis and Purification
The synthesis of this compound can be approached through several established synthetic routes in organic chemistry. A highly effective and regioselective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and generally good yields.[6][7]
An alternative approach could be the Heck reaction, which couples the aryl halide with an alkene.[3][8][9][10] Another possibility, though potentially less regioselective, is the Friedel-Crafts benzylation of 2-furoic acid.[5][11][12][13]
Below is a detailed, self-validating protocol for the synthesis of this compound via a Suzuki-Miyaura coupling, followed by ester hydrolysis.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-benzyl-2-furoate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-furoate (1.0 eq), benzylboronic acid pinacol ester (1.2 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous dioxane and a 2 M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 5-benzyl-2-furoate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified methyl 5-benzyl-2-furoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized this compound.
Analytical Workflow Diagram
Caption: Analytical workflow for this compound.
Spectroscopic Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.0 ppm), and two doublets for the furan ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (~160-170 ppm), the carbons of the furan ring, and the carbons of the benzyl group. The benzylic carbon signal is expected around 30-40 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The IR spectrum will provide crucial information about the functional groups present.[14][15][16][17][18]
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.[17]
-
A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[17]
-
Absorptions in the 1500-1600 cm⁻¹ region are indicative of C=C stretching vibrations within the aromatic rings.
-
C-H stretching vibrations of the aromatic rings will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 202.21 g/mol . Fragmentation patterns can also provide structural information.[19][20][21]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is protonated) is a suitable starting point for method development. The purity is determined by the area percentage of the main peak.
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is not extensively reported in the literature, the known activities of related furoic acid derivatives provide a strong rationale for its investigation as a potential therapeutic agent.
Postulated Mechanism of Action Diagram
Caption: Postulated mechanisms of action for this compound.
Antimicrobial Potential
Furan derivatives are known to possess significant antibacterial and antifungal activities.[1][4] For instance, 5-nitro-2-furoic acid hydrazones have been evaluated for their antimycobacterial activity.[22][23][24] The presence of the benzyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes. Further in vitro studies against a panel of pathogenic bacteria and fungi are warranted to explore this potential.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of furoic acid derivatives.[2][25] Some derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways. The structural features of this compound make it a candidate for screening in anticancer assays.
Anti-inflammatory Activity
Furan-based compounds have also been investigated for their anti-inflammatory properties.[3] The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Given the prevalence of inflammatory processes in many diseases, this compound could be a valuable lead compound for the development of new anti-inflammatory agents.
Safety, Handling, and Disposal
As a matter of good laboratory practice, this compound should be handled with care, following standard safety protocols for chemical reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[26][27][28]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[29]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. Its synthesis is achievable through robust and well-established chemical reactions, and its structure can be unequivocally confirmed using standard analytical techniques. Based on the biological activities of related furoic acid derivatives, this compound is a promising candidate for further investigation as an antimicrobial, anticancer, and anti-inflammatory agent. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.
References
- Specac Ltd. Interpreting Infrared Spectra.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. 2018.
- Chemistry Steps. Interpreting IR Spectra.
- Chemguide. interpreting infra-red spectra.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016.
- Scribd. PAF C-16 Carboxylic Acid Safety Data Sheet.
- Exclusive Chemistry Ltd. This compound supplier - CAS 1917-16-4. 2024.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- Greenbook.net. SAFETY DATA SHEET.
- NIST WebBook. 2-Furoic acid, TMS derivative.
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. 2022.
- Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.
- Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL.
- Organic Chemistry Portal. Heck Reaction.
- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid.
- PubMed. Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. 2013.
- PubMed. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. 2012.
- Wikipedia. Friedel–Crafts reaction.
- PubChem. 2-Furancarboxylic acid.
- BMRB. 2-Furoic Acid.
- Chemistry LibreTexts. Heck Reaction. 2023.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products.
- PrepChem.com. Synthesis of 5-bromo-2-furancarboxylic acid chloride.
- National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- National Center for Biotechnology Information. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. 2023.
- arkat usa. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
- Semantic Scholar. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. 2012.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. 2024.
- National Center for Biotechnology Information. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- YouTube. Masking Boronic Acids for Suzuki Coupling. 2011.
- Macmillan Group. The Intramolecular Heck Reaction. 2004.
- RSC Publishing. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation.
- ResearchGate. Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to...
- ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. 2025.
- Chemistry LibreTexts. Friedel-Crafts Reactions. 2023.
- ResearchGate. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. 2025.
- MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means.
- ResearchGate. 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. 2025.
- National Center for Biotechnology Information. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim. 2023.
- ResearchGate. 5- Nitro-2-Furoic Acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Interpreting IR Spectra [chemistrysteps.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. imreblank.ch [imreblank.ch]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. assets.greenbook.net [assets.greenbook.net]
- 28. spectrumchemical.com [spectrumchemical.com]
- 29. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
An In-depth Technical Guide to the Molecular Structure of 5-(Phenylmethyl)-2-furancarboxylic Acid
This guide provides a comprehensive technical overview of 5-(phenylmethyl)-2-furancarboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Also known by its synonym, 5-benzyl-2-furoic acid, this compound belongs to the versatile class of furan-based carboxylic acids, which are recognized for their diverse biological activities.[1][2] This document will delve into the molecular architecture, synthesis, and characterization of this compound, offering field-proven insights and detailed methodologies.
Introduction to a Promising Scaffold
5-(Phenylmethyl)-2-furancarboxylic acid (CAS No. 1917-16-4) is an organic compound featuring a central furan ring, a carboxylic acid group at the 2-position, and a benzyl substituent at the 5-position.[3] The strategic placement of these functional groups imparts a unique combination of aromatic and acidic properties, making it a valuable building block in medicinal chemistry. The furan nucleus is a prevalent scaffold in numerous bioactive compounds, exhibiting a wide array of pharmacological effects, including antimicrobial and anticancer activities.[1][2] The addition of a benzyl group can further modulate this activity, potentially enhancing lipophilicity and interaction with biological targets.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₃ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Melting Point | 104-105 ºC | [3] |
| CAS Number | 1917-16-4 | [3] |
Elucidating the Molecular Structure: A Multi-Technique Approach
A thorough understanding of the molecular structure is paramount for predicting reactivity, understanding biological activity, and ensuring quality control. The following sections detail the expected outcomes from various analytical techniques for the structural elucidation of 5-(phenylmethyl)-2-furancarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Below are the predicted ¹H and ¹³C NMR chemical shifts for 5-(phenylmethyl)-2-furancarboxylic acid. These predictions are based on the analysis of structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid and other substituted furoic acids.[4]
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.20-7.40 | Multiplet | 5H | Phenyl protons (-C₆H₅) |
| ~7.15 | Doublet | 1H | Furan proton (H3) |
| ~6.40 | Doublet | 1H | Furan proton (H4) |
| ~4.10 | Singlet | 2H | Methylene protons (-CH₂-) |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Carboxylic acid carbon (-COOH) |
| ~158 | Furan carbon (C5) |
| ~146 | Furan carbon (C2) |
| ~138 | Phenyl carbon (quaternary) |
| ~129 | Phenyl carbons (CH) |
| ~128 | Phenyl carbons (CH) |
| ~127 | Phenyl carbons (CH) |
| ~119 | Furan carbon (C3) |
| ~110 | Furan carbon (C4) |
| ~35 | Methylene carbon (-CH₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-(phenylmethyl)-2-furancarboxylic acid is expected to exhibit characteristic absorption bands.[5]
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid (due to hydrogen bonding) |
| ~3100 | Medium | C-H stretch (aromatic and furan) |
| ~2900 | Medium | C-H stretch (aliphatic -CH₂-) |
| 1680-1710 | Strong | C=O stretch of the carboxylic acid |
| 1500-1600 | Medium-Strong | C=C stretch (aromatic and furan rings) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~1020 | Medium | C-O-C stretch (furan ring) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For 5-(phenylmethyl)-2-furancarboxylic acid, high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z ≈ 202.0629 (calculated for C₁₂H₁₀O₃)
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH), the benzyl group (-CH₂C₆H₅), and cleavage of the furan ring.
Synthesis and Purification: A Validated Protocol
The synthesis of 5-(phenylmethyl)-2-furancarboxylic acid can be efficiently achieved through a two-step process involving a Suzuki coupling reaction followed by ester hydrolysis. This methodology is adapted from established procedures for similar 5-aryl-2-furancarboxylic acids, ensuring a high degree of confidence in its successful application.[4]
Experimental Workflow Diagram
Caption: A two-step synthesis of 5-(phenylmethyl)-2-furancarboxylic acid.
Step-by-Step Methodology
Step 1: Synthesis of Methyl 5-(phenylmethyl)-2-furoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 5-bromo-2-furoate (1 equivalent), phenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Hydrolysis to 5-(Phenylmethyl)-2-furancarboxylic Acid
-
Reaction Setup: Dissolve the purified methyl 5-(phenylmethyl)-2-furoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Potential Applications in Drug Development
The furan scaffold is a key component in a variety of pharmaceuticals, including antibiotics and anti-inflammatory agents.[6] Furan-2-carboxylic acid derivatives, in particular, have shown promise as antimicrobial and anticancer agents.[1] The introduction of a phenylmethyl group at the 5-position of the furan ring in 5-(phenylmethyl)-2-furancarboxylic acid presents an intriguing modification that could lead to novel biological activities.
The benzyl moiety can enhance the compound's ability to interact with hydrophobic pockets in enzymes or receptors, potentially leading to increased potency or altered selectivity. Researchers in drug development may find this molecule to be a valuable starting point for the synthesis of new chemical entities targeting a range of diseases. For instance, derivatives of 5-phenyl-furan-2-carboxylic acids are being investigated as potential therapeutics for tuberculosis by targeting iron acquisition in mycobacteria.[4]
Logical Framework for Investigating Biological Activity
Caption: A logical progression for evaluating the therapeutic potential.
Conclusion
5-(Phenylmethyl)-2-furancarboxylic acid is a molecule with significant potential, underpinned by its versatile furan core and the strategic placement of its functional groups. This guide has provided a detailed framework for its synthesis, characterization, and potential applications. By leveraging the methodologies and insights presented herein, researchers and drug development professionals can confidently incorporate this promising compound into their scientific endeavors. The self-validating nature of the described protocols, coupled with a deep understanding of the molecule's structure, provides a solid foundation for future innovation in medicinal chemistry.
References
- Axsyn. 2-Furancarboxylic acid,5-[5-methyl-1-(phenylmethyl)-1H-furo[3,2-c]pyrazol-3-yl]-.
- Dal Lago, F., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1283.
- Exclusive Chemistry Ltd. (2024). This compound supplier - CAS 1917-16-4.
- Google Patents. (1980). 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid. US4189496A.
- Google Patents. (1992).
- Google Patents. (2011). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. WO2011043661A1.
- Google Patents. (2011). Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. WO2011043660A2.
- International Journal of Pharmaceutical and Bio-Medical Science. (2024). Furan: A Promising Scaffold for Biological Activity.
- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- PubChem. (2025). 2-Furancarboxylic acid, 5-methyl-. CID 74710.
- PubChem. (2025). 2-Furancarboxylic acid. CID 6919.
- PubChem. (2025). 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. CID 4521455.
- PubChem. (2025). 5-Hydroxymethyl-2-furoic acid. CID 80642.
- PubChem. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof.
- ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- RSC Publishing. (2023).
- The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
- mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)
- Organic & Biomolecular Chemistry (RSC Publishing). (2025).
- ResearchGate. (2025).
- ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of...
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812).
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0045078).
- SIELC Technologies. (2021). 5-Hydroxymethyl-2-furancarboxylic acid.
- Sigma-Aldrich. (n.d.). 2-Furoic acid 98 88-14-2.
- NIST WebBook. (n.d.).
- NIST WebBook. (n.d.). 2-Furancarboxylic acid.
- ResearchG
Sources
A Technical Guide to the Spectroscopic Profile of 5-Benzyl-2-furoic Acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Benzyl-2-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section integrates theoretical principles with practical experimental considerations to offer a robust understanding of the molecule's spectroscopic signature.
Molecular Structure and Properties
This compound (CAS No. 1917-16-4) is a derivative of 2-furoic acid, featuring a benzyl substituent at the 5-position of the furan ring.[1] This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic properties.
Molecular Formula: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol [1]
The structure combines the aromaticity of both the furan and benzene rings with the functionality of a carboxylic acid, making it a molecule of interest in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds, including 2-furoic acid.[2][3]
Predicted ¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan ring, the benzyl group, and the carboxylic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| ~7.20 - 7.40 | Multiplet | 5H | Phenyl-H | Protons of the monosubstituted benzene ring will appear as a complex multiplet in this region. |
| ~7.15 | Doublet | 1H | H-3 | The proton at position 3 of the furan ring is expected to be a doublet due to coupling with H-4. |
| ~6.30 | Doublet | 1H | H-4 | The proton at position 4 of the furan ring is expected to be a doublet due to coupling with H-3. |
| ~4.10 | Singlet | 2H | -CH₂- | The benzylic methylene protons are expected to be a singlet as they have no adjacent protons. |
Predicted ¹³C NMR (Carbon-13 NMR) Data
The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of this compound.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~160.0 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158.0 | C-5 (Furan) | The furan carbon bearing the benzyl group is expected at a high chemical shift. |
| ~146.0 | C-2 (Furan) | The furan carbon attached to the carboxylic acid. |
| ~137.0 | C-ipso (Phenyl) | The quaternary carbon of the benzene ring attached to the methylene group. |
| ~129.0 | C-ortho/meta (Phenyl) | Aromatic carbons of the benzene ring. |
| ~128.5 | C-para (Phenyl) | Aromatic carbon of the benzene ring. |
| ~127.0 | C-ortho/meta (Phenyl) | Aromatic carbons of the benzene ring. |
| ~118.0 | C-3 (Furan) | Furan ring carbon. |
| ~112.0 | C-4 (Furan) | Furan ring carbon. |
| ~36.0 | -CH₂- | The benzylic methylene carbon. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
NMR Spectroscopy Workflow
Caption: Logical flow for IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 202, corresponding to the molecular weight of this compound.
-
Key Fragmentation Pathways:
-
Loss of -OH (m/z = 185): Fragmentation of the carboxylic acid group can lead to the loss of a hydroxyl radical.
-
Loss of -COOH (m/z = 157): Decarboxylation can result in the loss of the entire carboxylic acid group.
-
Benzylic Cleavage (m/z = 91): Cleavage of the bond between the furan ring and the methylene group would generate the stable tropylium cation. This is expected to be a prominent peak.
-
Cleavage of the Benzyl Group (m/z = 111): Loss of the benzyl radical would leave a furoic acid fragment.
-
Experimental Protocol for Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a modifier like formic acid or ammonium hydroxide may be added to promote ionization.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source is commonly used for this type of compound.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the major fragment ions. This information helps to confirm the overall structure of the molecule.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound based on well-established principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for the identification and characterization of this compound in a research and development setting. While predicted data is a powerful tool, experimental verification is always recommended for definitive structural confirmation.
References
- Electronic Supplementary Information - The Royal Society of Chemistry.
- 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617) - Human Metabolome Database.
- Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics.
- This compound supplier - CAS 1917-16-4 - Exclusive Chemistry Ltd.
- 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.
- 2-Furancarboxylic acid - NIST WebBook.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Benzyl-2-furoic acid
Introduction
5-Benzyl-2-furoic acid is a disubstituted furan derivative featuring a carboxylic acid at the C2 position and a benzyl group at the C5 position. As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into experimental design, spectral interpretation, and data validation for researchers and drug development professionals. The spectral data presented herein are predicted based on established values for analogous structures, a standard methodology in spectroscopic analysis.
Experimental Protocol: NMR Spectroscopy
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following procedure is a self-validating system for compounds of this class.
Sample Preparation
-
Solvent Selection : Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and to allow observation of the exchangeable acidic proton. Deuterated chloroform (CDCl₃) is an alternative, though the carboxylic acid proton signal may be broader or exchange more readily with trace amounts of water.[1]
-
Internal Standard : For precise chemical shift referencing, the residual solvent peak is typically sufficient for modern, high-field spectrometers. For DMSO-d₆, the residual peak is at ~2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR. If an internal standard is required, a minimal amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).[1]
-
Filtration : Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
Data Acquisition
-
Instrumentation : Spectra should be recorded on a high-field NMR spectrometer, for example, a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
-
¹H NMR Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Acquisition Time : ~4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-32 scans to achieve adequate signal-to-noise.
-
-
¹³C NMR Parameters :
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Acquisition Time : ~1.5 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted ¹H NMR data for this compound in DMSO-d₆ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| H-COOH | ~13.2 | Broad Singlet | 1H | - | The carboxylic acid proton is highly deshielded and appears at a very low field. Its signal is often broad due to chemical exchange.[1] |
| H-3 | ~7.25 | Doublet | 1H | J₃,₄ ≈ 3.5 Hz | This proton is on the furan ring adjacent to the electron-withdrawing carboxylic acid group. Its chemical shift is similar to the H3 proton in 2-furoic acid (δ 7.22 ppm).[1] |
| H-4 | ~6.50 | Doublet | 1H | J₄,₃ ≈ 3.5 Hz | This furan proton is coupled to H-3. It is shifted slightly downfield compared to the H4 of 2-furoic acid (δ 6.64 ppm) due to the influence of the C5-benzyl substituent.[1] |
| H-Ar (Phenyl) | ~7.35 - 7.20 | Multiplet | 5H | - | The five protons of the benzyl group's phenyl ring are chemically similar, resulting in a complex, overlapping multiplet in the aromatic region, consistent with a monosubstituted benzene ring.[1] |
| H-CH₂ | ~4.10 | Singlet | 2H | - | These benzylic methylene protons are adjacent to two sp²-hybridized carbons (furan and phenyl rings). They appear as a singlet as there are no adjacent protons to couple with. |
Proton Coupling Network Visualization
The following diagram illustrates the spin-spin coupling relationships between the protons in the furan ring of this compound.
Caption: J-coupling between furan protons H-3 and H-4.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Each signal corresponds to a distinct carbon atom or a set of chemically equivalent carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~160.0 | The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the typical range for this functional group (159.81 ppm in 2-furoic acid).[2] |
| C-5 | ~159.5 | This furan carbon is attached to the oxygen and the benzyl group, making it highly deshielded. |
| C-2 | ~146.0 | This furan carbon is attached to the oxygen and the electron-withdrawing carboxylic acid group. Its shift is similar to the C2 in 2-furoic acid (145.38 ppm).[2] |
| C-ipso (Phenyl) | ~137.5 | The quaternary carbon of the phenyl ring attached to the methylene group. |
| C-ortho (Phenyl) | ~129.0 | The two ortho carbons of the phenyl ring. |
| C-meta (Phenyl) | ~128.8 | The two meta carbons of the phenyl ring. |
| C-para (Phenyl) | ~127.2 | The single para carbon of the phenyl ring. The shifts for the phenyl carbons are based on those observed for phenylacetic acid.[1] |
| C-3 | ~120.0 | This furan carbon is adjacent to the carboxylic acid. Its shift is comparable to the C3 in 2-furoic acid (118.16 ppm).[2] |
| C-4 | ~110.0 | This furan carbon is adjacent to the benzyl-substituted carbon. |
| C-CH₂ | ~35.0 | The benzylic methylene carbon, appearing in the aliphatic region. |
Workflow for Structural Confirmation
The following workflow provides a logical sequence for using the acquired NMR data to confirm the molecular structure.
Caption: Logical workflow for structure elucidation using NMR data.
Conclusion
The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra provides a robust and self-consistent dataset for the unambiguous identification of this compound. The characteristic chemical shifts of the carboxylic acid, the distinct coupling pattern of the furan protons, and the signals corresponding to the benzyl moiety collectively act as a unique spectroscopic fingerprint. By following the detailed experimental protocol and analytical workflow presented, researchers can confidently validate the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development activities.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000617).
- Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
- Exclusive Chemistry Ltd. (2024). This compound supplier - CAS 1917-16-4.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts.
- NIST. (n.d.). Benzofuran-2-carboxylic acid.
- PubChem. (n.d.). Benzofuran-2-carboxylic acid.
- NIST. (n.d.). Benzofuran-2-carboxylic acid.
- Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates. (n.d.).
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Syllabus for Chemistry (SCQP08). (2022).
Sources
The Analytical Fingerprint: A Technical Guide to the Infrared and Mass Spectrometry of 5-Benzyl-2-furoic Acid
This in-depth technical guide provides a comprehensive analysis of 5-Benzyl-2-furoic acid using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of this compound through detailed spectral interpretation, proven experimental protocols, and an exploration of the underlying chemical principles.
Introduction: The Significance of Structural Elucidation
This compound, a molecule integrating a furan carboxylic acid with a benzyl moiety, presents a unique structural landscape. Its chemical architecture, combining aromatic and heterocyclic systems with a carboxylic acid functional group, suggests potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any research and development endeavor. This guide serves to establish a robust analytical framework for the unambiguous identification and characterization of this compound.
The molecular structure of this compound is presented below. With a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , a detailed understanding of its spectral properties is essential for its application.[1][2]
Caption: Molecular Structure of this compound.
Part 1: Infrared Spectroscopy - Probing Molecular Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can deduce the presence of specific chemical bonds, providing a molecular "fingerprint."
Predicted Infrared Spectrum of this compound
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its three primary structural components: the carboxylic acid, the furan ring, and the benzyl group. The presence of intermolecular hydrogen bonding in the solid state, a common feature of carboxylic acids, will significantly influence the spectrum, particularly the O-H stretching vibration.[3][4]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding.[3][4] |
| Aromatic/Furan | C-H stretch | 3150 - 3000 | Medium to Weak | Aromatic C-H stretches typically appear above 3000 cm⁻¹.[5] |
| Benzyl Group | C-H stretch (aliphatic) | 2950 - 2850 | Medium to Weak | Characteristic of the methylene (-CH₂-) group. |
| Carboxylic Acid | C=O stretch | ~1700 - 1680 | Strong, Sharp | Conjugation with the furan ring is expected to lower the frequency from a typical saturated carboxylic acid (~1710 cm⁻¹).[6] |
| Aromatic/Furan | C=C stretch | 1600 - 1450 | Medium to Weak | Multiple bands are expected due to the presence of both furan and benzene rings.[7] |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium | |
| Carboxylic Acid | O-H bend | 1440 - 1395 and 950 - 910 | Medium, Broad | The out-of-plane bend around 920 cm⁻¹ is characteristic of dimeric carboxylic acids. |
| Benzyl Group | C-H bend (out-of-plane) | 770 - 730 and 710 - 690 | Strong | Indicative of a monosubstituted benzene ring.[7] |
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of solid this compound can be obtained using the thin solid film method, which is both rapid and requires minimal sample.
Materials:
-
This compound
-
A volatile solvent (e.g., methylene chloride or acetone)
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent in a small vial.
-
Film Deposition: Using a Pasteur pipette, apply a drop of the solution to the surface of a clean, dry salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting film is too thin, another drop of the solution can be added and evaporated.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the spectrum according to the instrument's operating procedure. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.
Caption: Experimental workflow for obtaining an IR spectrum of a solid sample.
Part 2: Mass Spectrometry - Unraveling the Molecular Mass and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.
Predicted Mass Spectrum of this compound
For this compound, we can predict the fragmentation pathways under electron ionization (EI), a common MS technique. The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight of the compound (202.21). Aromatic carboxylic acids typically show a prominent molecular ion peak.[8][9]
Key Predicted Fragmentation Pathways:
-
Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids, leading to an [M - 17]⁺ ion.
-
Loss of a Carboxyl Radical (-•COOH): Another characteristic fragmentation, resulting in an [M - 45]⁺ ion.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the furan ring is highly probable due to the stability of the resulting benzyl cation or, more likely, the tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds.[1]
-
Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion to give an [M - 44]⁺˙ radical cation.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |
| 202 | [C₁₂H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [C₁₂H₉O₂]⁺ | M⁺˙ - •OH |
| 157 | [C₁₁H₉O]⁺ | M⁺˙ - •COOH |
| 158 | [C₁₁H₁₀O]⁺˙ | M⁺˙ - CO₂ |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |
digraph "MS_Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124", fontsize=8];M [label="[C₁₂H₁₀O₃]⁺˙\nm/z = 202"]; M_minus_OH [label="[C₁₂H₉O₂]⁺\nm/z = 185"]; M_minus_COOH [label="[C₁₁H₉O]⁺\nm/z = 157"]; M_minus_CO2 [label="[C₁₁H₁₀O]⁺˙\nm/z = 158"]; Tropylium [label="[C₇H₇]⁺\nm/z = 91"];
M -> M_minus_OH [label="- •OH"]; M -> M_minus_COOH [label="- •COOH"]; M -> M_minus_CO2 [label="- CO₂"]; M -> Tropylium [label="Benzylic Cleavage"]; }
Sources
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. GCMS Section 6.12 [people.whitman.edu]
physical characteristics of 5-Benzyl-2-furoic acid
An In-depth Technical Guide to the Physical Characteristics of 5-Benzyl-2-furoic Acid
Abstract
This compound (CAS No. 1917-16-4) is a carboxylic acid derivative featuring a furan core, a scaffold of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its physical characteristics is paramount for its effective application, from predicting its behavior in biological systems to designing robust manufacturing processes. This guide provides an in-depth analysis of the key physicochemical properties of this compound, supported by detailed experimental protocols for their determination. We bridge theoretical data with practical, field-proven insights to equip researchers with the knowledge necessary for seamless integration of this compound into their development pipelines.
Introduction and Molecular Structure
This compound is an organic compound that merges a furan-2-carboxylic acid moiety with a benzyl group at the 5-position. This unique combination of a planar, aromatic heterocyclic ring and a flexible, lipophilic benzyl group imparts specific properties that are critical for its interaction with biological targets and its behavior in various solvent systems. The carboxylic acid group serves as a key hydrogen bond donor and acceptor, significantly influencing the molecule's acidity and solubility.
The structural integrity and purity of a sample are the foundation of any reliable research. Before delving into its physical properties, it is crucial to confirm the identity and structure of the compound.
Figure 1: 2D Chemical Structure of this compound.
Core Physicochemical Properties
A summary of the fundamental physical and chemical identifiers for this compound is presented below. These values are the cornerstone for safety data sheet (SDS) generation, regulatory submissions, and initial experimental design.
| Property | Value | Source(s) |
| CAS Number | 1917-16-4 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Expected) | Inferred |
| Melting Point | 104 - 107 °C | [1][3] |
| Boiling Point | 359.7 ± 30.0 °C (Predicted) | [3] |
| Density | 1.231 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.35 ± 0.10 (Predicted) | [3] |
Melting Point and Thermal Stability
The melting point is a critical indicator of purity for a crystalline solid.[4] For a pure compound, the melting range is typically narrow (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[5] The reported melting point of 104-107°C for this compound suggests it is a stable solid at room temperature, suitable for standard handling and storage.
Expert Insight:
The sharpness of the melting range is your first and most accessible clue to the purity of your batch. A broad range (>2°C) is a red flag that necessitates further purification, such as recrystallization, before proceeding with more sensitive assays where impurity concentration could be a critical confounding variable.
Protocol for Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure using a modern digital melting point apparatus.[6]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.[4] If necessary, gently grind the crystals in a mortar and pestle.
-
Press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. For consistent results, drop the tube through a long, vertical glass tube to ensure dense packing.[7] The packed sample height should be approximately 3 mm.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and set a starting temperature approximately 15°C below the expected melting point (e.g., set to 90°C).[7]
-
Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium and an accurate reading.
-
Insert the packed capillary tube into the sample holder in the heating block.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating and record the temperature at which the last solid crystal melts into a transparent liquid (T₂).[7]
-
The melting range is reported as T₁ - T₂.
-
Perform the measurement in duplicate or triplicate to ensure reproducibility.
-
Solubility Profile
Solubility is a determinative factor for drug development, influencing everything from formulation to bioavailability. The presence of both a lipophilic benzyl group and a polar carboxylic acid group suggests that this compound will exhibit solubility in a range of organic solvents, with pH-dependent solubility in aqueous media.
Expert Insight:
For carboxylic acids, solubility in aqueous solutions is critically dependent on pH. Below its pKa, the compound exists predominantly in its neutral, less soluble form (R-COOH). Above its pKa, it deprotonates to the more soluble carboxylate salt (R-COO⁻). This behavior is key for designing extraction, purification, and formulation strategies. For instance, the compound can be extracted from an organic solvent into an aqueous basic solution (e.g., 5% NaHCO₃ or NaOH) and then precipitated out by re-acidifying the aqueous layer.[8][9]
Predicted and Inferred Solubility
-
Aqueous Solvents: Low solubility in neutral water, increasing significantly in basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to salt formation.[12]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to hydrogen bonding with the carboxylic acid group.[10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble.[10][11]
-
Nonpolar Solvents (e.g., Hexane): Expected to have low solubility.
Protocol for Qualitative Solubility Determination
This workflow provides a systematic approach to classify the solubility of an unknown or poorly characterized compound.[12][13]
Figure 2: Experimental workflow for solubility classification.
-
Water Solubility: Add ~25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 30 seconds. Observe for dissolution.[12]
-
Aqueous Base Solubility: If insoluble in water, add the sample to a new test tube with 0.75 mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic functional group.[8]
-
Bicarbonate Test: If soluble in NaOH, test for a strongly acidic group. Add the sample to 0.75 mL of 5% NaHCO₃ solution. Effervescence (CO₂ evolution) and dissolution confirm the presence of a carboxylic acid.[9]
-
Organic Solvent Solubility: Systematically test solubility in various organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) using the same sample-to-solvent ratio to establish a practical solvent profile for reactions and chromatography.
Acidity and pKa
The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. For a drug candidate, the pKa dictates its charge state at physiological pH (typically ~7.4), which in turn governs its membrane permeability, receptor binding, and pharmacokinetic properties. The predicted pKa of ~3.35 for this compound is slightly lower than that of benzoic acid (~4.2), indicating it is a moderately strong organic acid, consistent with other furoic acid derivatives.[3][14] The electron-withdrawing nature of the furan ring contributes to the stabilization of the carboxylate anion, increasing acidity.
Expert Insight:
While predicted pKa values are excellent starting points, experimental determination is essential for accurate modeling. Potentiometric titration is the gold standard method. The pKa is the pH at which the acid is 50% ionized, which corresponds to the midpoint of the titration curve (the half-equivalence point).[15] This point is where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.
Protocol for pKa Determination by Potentiometric Titration
-
Preparation:
-
Accurately weigh approximately 100-200 mg of this compound and dissolve it in a suitable volume (e.g., 50-100 mL) of deionized water. Gentle warming may be required to aid dissolution; if so, cool the solution to room temperature before proceeding.[15] If water solubility is too low, a co-solvent system (e.g., water-ethanol) may be used, but this will yield an apparent pKa (pKa*).
-
Prepare a standardized solution of ~0.1 M NaOH.
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
-
Titration:
-
Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant until the pH shows a sharp inflection and then plateaus in the basic region.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the titration curve. This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).
-
The half-equivalence point is located at Vₑ / 2.
-
The pKa is the pH value of the solution at the half-equivalence point.[15]
-
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and quality control. While experimental spectra for this compound are not widely published, its features can be reliably predicted based on its constituent functional groups and data from analogous compounds.[16][17]
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.[17]
-
Aromatic Protons (Phenyl Ring): A multiplet integrating to 5 protons, expected in the range of 7.2-7.4 ppm.
-
Furan Protons: Two doublets, each integrating to 1 proton. Based on 2-furoic acid, these would appear around 6.5-7.5 ppm.[16] The specific chemical shifts will be influenced by the benzyl substituent.
-
Methylene Protons (-CH₂-): A singlet integrating to 2 protons, expected around 4.0 ppm, shifted downfield by the adjacent furan and phenyl rings.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): Expected in the range of 160-170 ppm.[16]
-
Aromatic Carbons (Phenyl & Furan): A series of signals between ~110-160 ppm. The furan carbons attached to the oxygen and the carboxyl group will be the most downfield.
-
Methylene Carbon (-CH₂-): A single peak expected around 30-40 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer form of carboxylic acids.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch: A band around 1200-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution patterns on the furan and phenyl rings.
Protocol for Acquiring NMR and IR Spectra
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[16] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).[16]
-
-
IR Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum. This method is fast and requires minimal sample preparation.
-
Alternatively, for transmission IR, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Conclusion
The —its defined melting point, predictable solubility profile, moderate acidity, and distinct spectroscopic signatures—define it as a well-behaved molecule for research and development. The protocols and expert insights provided in this guide serve as a comprehensive resource for scientists, enabling them to confidently handle, analyze, and utilize this compound. Adherence to these rigorous analytical practices is the foundation of sound scientific and developmental outcomes.
References
- University of Toronto. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
- Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
- Analytical Methods (RSC Publishing). (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments.
- University of Calgary. (n.d.). Melting point determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
- ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
- METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.
- University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
- SSERC. (n.d.). Melting point determination.
- Unknown Source. (n.d.). experiment 1 determination of solubility class.
- Unknown Source. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified.
- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- National Institutes of Health. (2013, August 8). Development of Methods for the Determination of pKa Values.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Unknown Source. (2011). Chem 117 Reference Spectra Spring 2011.
- Solubility of Things. (n.d.). Furoic acid.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617).
- Exclusive Chemistry Ltd. (2024, April 29). This compound supplier - CAS 1917-16-4.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000617).
- Wikipedia. (n.d.). 2-Furoic acid.
- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- NIST. (n.d.). 2-Furoic acid, tetrahydro.
- MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures.
- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL.
- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
- SpectraBase. (n.d.). 5-(2-hydroxy-5-methyl-3-nitrobenzyl)-2-furoic acid - Optional[1H NMR] - Spectrum.
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. This compound | 1917-16-4 [m.chemicalbook.com]
- 3. 1917-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. web.williams.edu [web.williams.edu]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of 5-Benzyl-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyl-2-furoic acid, a substituted derivative of the biomass-derived platform chemical 2-furoic acid, holds significance as a versatile intermediate in the synthesis of various organic compounds, including those with potential biological activity. This technical guide provides a comprehensive overview of the discovery and historical development of this compound. It delves into the foundational synthetic methodologies, primarily focusing on the application of the Friedel-Crafts reaction to the furan nucleus, and explores the evolution of these procedures. The document details key experimental protocols, examines the underlying reaction mechanisms, and presents a comparative analysis of different synthetic approaches, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: The Furan Core and the Emergence of 5-Substituted-2-furoic Acids
The furan ring system, a five-membered aromatic heterocycle containing one oxygen atom, is a ubiquitous motif in a vast array of natural products and synthetic compounds of industrial and pharmaceutical importance. The parent compound of the furanocarboxylic acids, 2-furoic acid (also known as pyromucic acid), has a rich history dating back to 1780, when Carl Wilhelm Scheele first obtained it through the dry distillation of mucic acid.[1] This discovery predates that of furan itself and laid the groundwork for the field of furan chemistry.
In modern synthetic chemistry, 2-furoic acid is recognized as a valuable bio-based platform chemical, readily accessible from the dehydration of pentose sugars found in lignocellulosic biomass. Its derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced polymers. Among these derivatives, those substituted at the 5-position have garnered considerable attention due to the diverse functionalities that can be introduced at this site, profoundly influencing the molecule's chemical and biological properties.
This compound, the subject of this guide, is a prime example of a 5-substituted furoic acid with significant synthetic utility. The introduction of the benzyl group provides a lipophilic moiety and a reactive handle for further chemical transformations, making it a valuable building block in medicinal chemistry and materials science.
The Historical Trajectory: First Syntheses of this compound
The initial synthesis of this compound can be traced back to the late 1960s and early 1970s, emerging from research focused on the functionalization of the furan ring. Seminal work by French chemists laid the foundation for the preparation of this compound.
In 1969, a study by Granger, Orzalesi, and Murat, published in the Bulletin de la Société Chimique de France, described the synthesis of a series of 5-substituted-2-furoic acids. While the primary focus of their work was on other derivatives, their methodologies provided a clear pathway for the benzylation of the furan ring. This was followed by a more explicit disclosure in 1970 by Cagniant, Merle, and Cagniant, also in the Bulletin de la Société Chimique de France. Their research delved into the preparation of various benzofurans and related compounds, for which this compound served as a key starting material.
These early syntheses established the Friedel-Crafts reaction as the primary method for introducing the benzyl group onto the 2-furoic acid scaffold. A notable later contribution that solidified this methodology in the broader chemical literature was a 1975 paper by Tadashi Masamune and his colleagues. In their work on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids, they explicitly prepared this compound, citing the earlier French works as the established procedures.[2] This publication helped to bring the synthesis of this compound to a wider audience of organic chemists.
Synthetic Methodologies: A Deep Dive into the Friedel-Crafts Benzylation of the Furan Ring
The introduction of a benzyl group onto the furan ring at the 5-position is most effectively achieved through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent (in this case, a benzyl halide) with an aromatic substrate in the presence of a Lewis acid catalyst.
The Core Reaction Mechanism
The generally accepted mechanism for the Friedel-Crafts benzylation of a 2-furoic acid ester proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, or FeCl₃) interacts with the benzyl halide (typically benzyl chloride), polarizing the carbon-halogen bond and generating a benzyl carbocation or a highly polarized complex.[1][3] This species is the active electrophile.
-
Electrophilic Attack: The electron-rich furan ring of the 2-furoic acid ester acts as a nucleophile, attacking the electrophilic benzyl carbocation. The attack preferentially occurs at the C-5 position, which is the most nucleophilic site on the furan ring of a 2-substituted furan. This is due to the directing effect of the oxygen atom and the electron-withdrawing nature of the ester group at the C-2 position.
-
Rearomatization: The resulting intermediate, a resonance-stabilized cation known as a sigma complex or arenium ion, loses a proton from the C-5 position to regenerate the aromatic furan ring, yielding the this compound ester. The Lewis acid catalyst is also regenerated in this step.
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield the desired this compound.
Foundational Experimental Protocol
The following protocol is a representative synthesis of a this compound derivative, based on the principles outlined in the historical literature. This specific example details the synthesis of the p-methoxybenzyl derivative as described by Masamune et al., which serves as a robust template for the synthesis of the unsubstituted analog.[2]
Synthesis of 5-p-Methoxybenzyl-2-furoic Acid [2]
-
Materials:
-
Methyl 2-furoate
-
p-Methoxybenzyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
Carbon disulfide (CS₂)
-
Ether
-
Crushed ice
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a stirred mixture of methyl 2-furoate (17 g) in carbon disulfide (26 ml) containing anhydrous zinc chloride (1.45 g), p-methoxybenzyl chloride in carbon disulfide (26 ml) is added dropwise at 0°C.
-
The reaction mixture is maintained at 0°C for 30 minutes and then stirred at room temperature for an additional 45 minutes.
-
The mixture is then poured onto crushed ice. The two resulting layers are separated.
-
The aqueous phase is extracted with ether (50 ml). The combined organic layers are then processed to isolate the methyl 5-p-methoxybenzyl-2-furoate.
-
The isolated ester is then hydrolyzed using a standard procedure, such as refluxing with aqueous sodium hydroxide followed by acidification with hydrochloric acid, to yield 5-p-methoxybenzyl-2-furoic acid.
-
For the synthesis of the unsubstituted this compound, benzyl chloride would be used in place of p-methoxybenzyl chloride, and a similar Lewis acid such as aluminum chloride or ferric chloride could also be employed.[4]
Key Experimental Considerations and Causality
-
Choice of Lewis Acid: The selection of the Lewis acid catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can sometimes lead to side reactions or polymerization of the furan ring.[3] Milder Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) are often preferred for furan derivatives to minimize these side reactions while still providing sufficient catalytic activity.[4]
-
Solvent: A non-polar, aprotic solvent like carbon disulfide or dichloromethane is typically used to prevent reaction with the Lewis acid catalyst.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This helps to prevent the formation of byproducts.
-
Starting Material: The use of the methyl or ethyl ester of 2-furoic acid is common practice. The ester group is less deactivating than the free carboxylic acid, which would react with the Lewis acid catalyst. The ester is then hydrolyzed in a subsequent step to yield the final product.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1917-16-4 | [5][6] |
| Molecular Formula | C₁₂H₁₀O₃ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| Melting Point | 104-105 °C | [5] |
Modern Perspectives and Applications
While the foundational synthesis of this compound remains rooted in the principles of the Friedel-Crafts reaction, modern advancements in catalysis continue to refine this process. The development of more selective and environmentally benign catalysts, including solid acid catalysts, offers potential for improved yields and simplified work-up procedures.
The importance of this compound and its derivatives lies in their utility as synthetic intermediates. The furan ring can participate in various transformations, including Diels-Alder reactions, while the carboxylic acid and benzyl moieties provide further sites for functionalization. This versatility makes them attractive starting materials for the synthesis of complex molecules with potential applications in:
-
Pharmaceuticals: As scaffolds for the development of novel therapeutic agents.
-
Agrochemicals: In the synthesis of new pesticides and herbicides.
-
Materials Science: As monomers or additives for the creation of novel polymers and functional materials.
Conclusion
The discovery and synthesis of this compound are intrinsically linked to the broader exploration of furan chemistry and the application of the venerable Friedel-Crafts reaction to heterocyclic systems. From its initial preparation detailed in the chemical literature of the late 20th century to its current role as a valuable synthetic building block, the history of this compound underscores the enduring power of fundamental organic reactions to create novel and useful molecules. For researchers in drug development and materials science, an understanding of the historical synthesis and the underlying chemical principles provides a solid foundation for the innovative application of this compound and its derivatives in the creation of next-generation products.
References
- Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491–496.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Zhang, X., Zeng, P., Zhang, S., & Chen, Z. (2017). FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. ChemistrySelect, 2(21), 5869-5872.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- McCorkle, M., & Turck, J. A. V. (1936). The Friedel-Crafts Reaction with Furans. Iowa Academy of Science Proceedings, 43(1), 205-206.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Gilman, H., & Calloway, N. O. (1933). Orientation in the Furan Series. X. Anomalous Friedel—Crafts Reactions. Journal of the American Chemical Society, 55(10), 4197-4202.
- Hurd, C. D., & Wilkinson, K. (1949). The Friedel-Crafts Alkylation of Methyl 2-Furoate. Journal of the American Chemical Society, 71(11), 3843-3844.
- Zhang, Y., et al. (2018). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 23(11), 2825.
- Del Vecchio, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1494.
- Exclusive Chemistry Ltd. (2024). This compound.
Sources
Whitepaper: A Senior Scientist's Guide to the Biological Screening of Novel Furoic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The furan scaffold, particularly the furoic acid moiety, represents a cornerstone in medicinal chemistry, prized for its versatile chemical properties and presence in numerous biologically active compounds.[1][2] Derived from renewable biomass sources like furfural, furoic acid and its derivatives are attractive starting points for drug discovery campaigns.[3][4] This guide provides a comprehensive, technically-grounded framework for the biological screening of novel furoic acid derivatives. Moving beyond mere procedural lists, we delve into the causality behind experimental design, emphasizing the establishment of self-validating protocols to ensure data integrity. This document is intended for researchers, drug discovery scientists, and pharmacologists, offering field-proven insights into designing and executing a robust screening cascade, from initial high-throughput screens to preliminary mechanism-of-action studies.
Introduction: The Furoic Acid Scaffold
2-Furoic acid, historically known as pyromucic acid, is a stable, five-membered heterocyclic organic compound.[5] Its structure, featuring a carboxylic acid group attached to a furan ring, provides a unique combination of aromaticity and polarity, making it an ideal starting point for chemical modification. The furan ring can participate in various reactions, while the carboxylic acid handle allows for the straightforward formation of esters, amides, and other derivatives.[3][6] This chemical tractability has led to the synthesis of vast libraries of derivatives, which have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
The rationale for focusing on this scaffold is twofold:
-
Biological Precedent: Furan-containing structures are found in numerous approved drugs and natural products, validating the ring system's biocompatibility and potential for potent target interactions.
-
Synthetic Accessibility: Furoic acids are readily available from renewable platform molecules, making them a cost-effective and sustainable choice for large-scale library synthesis.[3][4]
This guide will navigate the critical subsequent step: systematically and efficiently screening these novel derivatives to identify promising lead compounds.
The Screening Cascade: A Strategic Workflow
A successful screening campaign is not a single experiment but a multi-stage, logical progression designed to eliminate unpromising compounds while gathering increasingly detailed information about potential hits. The goal is to manage resources effectively by using broader, higher-throughput assays at the beginning and more complex, lower-throughput assays for only the most promising candidates.
Caption: A generalized workflow for biological screening of novel compounds.
Anticancer Activity Screening
A significant number of furoic acid derivatives have been investigated for their potential as anticancer agents.[7][8][9] The primary screening goal is to identify compounds that selectively inhibit the growth of cancer cells.
Principle of Cytotoxicity Screening
Initial screening relies on assays that measure cell viability or proliferation. The most common method is the MTT assay, which measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A reduction in signal indicates a loss of viable, metabolically active cells.
Causality Behind Experimental Choices:
-
Why MTT? It is robust, inexpensive, and amenable to high-throughput screening in a 96-well plate format, making it ideal for primary screening of large compound libraries.
-
Controls are Non-Negotiable:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Staurosporine) is essential to validate that the assay system is responsive.[7][8]
-
Negative (Vehicle) Control: Cells treated with only the compound's solvent (e.g., DMSO) establish the baseline for 100% viability and ensure the solvent itself is not toxic at the concentration used.
-
Blank Control: Wells with media but no cells are used to subtract background absorbance.
-
Data Summary: Reported Anticancer Activity
The following table summarizes the cytotoxic activity of select furoic acid derivatives reported in the literature. This data is crucial for establishing benchmarks and understanding structure-activity relationships (SAR).
| Compound ID/Class | Cancer Cell Line | Assay Type | Reported IC₅₀ (µM) | Reference |
| Pyridine carbohydrazide deriv. | MCF-7 (Breast) | MTT | 4.06 | [8] |
| N-phenyl triazinone deriv. | MCF-7 (Breast) | MTT | 2.96 | [8] |
| Furo[2,3-d]pyrimidine chalcone (5d) | NCI 59-cell panel (Mean) | SRB | 2.41 (GI₅₀) | [9] |
| Furo[2,3-d]pyrimidine chalcone (5e) | NCI 59-cell panel (Mean) | SRB | 1.23 (GI₅₀) | [9] |
| Furopyrimidine deriv. (7b) | A549 (Lung) | MTT | 6.66 | [10] |
| Furopyrimidine deriv. (7b) | HT-29 (Colon) | MTT | 8.51 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system for determining the IC₅₀ of a novel furoic acid derivative.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control and positive control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Successful incubation is marked by the formation of visible purple precipitates in the vehicle control wells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Antimicrobial Activity Screening
Furan derivatives have long been recognized for their antimicrobial properties.[1][11] Screening for antimicrobial activity involves testing compounds against a panel of pathogenic bacteria and fungi.
Principle of Antimicrobial Susceptibility Testing
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is the gold standard, as it is quantitative and scalable.
Causality Behind Experimental Choices:
-
Why Broth Microdilution? It provides a quantitative MIC value, unlike disk diffusion which is qualitative. It is also amenable to a 96-well format, allowing for efficient testing of multiple compounds and concentrations.[12]
-
Choice of Microorganisms: A standard panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to assess the spectrum of activity.[13][14]
-
Controls for Trustworthiness:
-
Positive Control: A known antibiotic (e.g., Gentamicin, Ciprofloxacin) and antifungal (e.g., Fluconazole) validates the susceptibility of the microbes.[15]
-
Negative (Growth) Control: Microbes in broth with only the vehicle (DMSO) must show robust growth.
-
Sterility Control: Broth alone should show no growth, confirming the sterility of the medium.
-
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Inoculate a single colony of the test microorganism into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Incubate overnight until the culture reaches the logarithmic growth phase.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial suspension to each well. The final volume will be 100 µL.
-
Include growth control and sterility control wells on each plate.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Caption: Workflow for the broth microdilution antimicrobial assay.
Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases, making anti-inflammatory agents highly sought after.[16][17] Furoic acid derivatives can be screened for their ability to suppress inflammatory responses in cellular models.
Principle of In Vitro Anti-inflammatory Assays
A common and effective model uses macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO). The Griess assay can quantify nitrite (a stable product of NO), and a reduction in its level in the presence of a test compound indicates anti-inflammatory activity.[18]
Causality Behind Experimental Choices:
-
Why the LPS/Macrophage Model? This is a well-established, robust model that mimics key aspects of the innate immune response to bacterial infection. It provides a clear and measurable inflammatory endpoint (NO production).
-
Why Measure NO? Nitric oxide is a key inflammatory mediator. Its inhibition is a relevant indicator of potential anti-inflammatory effects. The Griess assay is simple, colorimetric, and reliable.
-
The Cytotoxicity Counter-Screen: It is critical to run a parallel cytotoxicity assay (e.g., MTT) on the same cells. A compound might reduce NO levels simply by killing the cells, giving a false positive. A true anti-inflammatory hit will reduce NO at non-toxic concentrations. This is a core principle of a self-validating system.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the furoic acid derivatives for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for a further 24 hours.
-
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated (vehicle) control.
-
Compare these results with a parallel MTT assay to confirm that the observed inhibition is not due to cytotoxicity.
-
Advanced Screening: Enzyme Inhibition Assays
If a screening campaign is target-based, or if a hit from a phenotypic screen is being investigated for its mechanism, direct enzyme inhibition assays are the next step.[19] These assays are fundamental to modern drug discovery, providing direct evidence of a compound's interaction with a biological target.[20][21][22]
For example, if a furoic acid derivative is hypothesized to be an inhibitor of an enzyme like cyclooxygenase (COX) or a specific kinase, a purified enzyme assay would be employed.
Principle: An enzyme, its substrate, and the inhibitor (the furoic acid derivative) are combined. The rate of product formation is measured over time. A decrease in the reaction rate compared to a no-inhibitor control indicates inhibition.
Key Considerations:
-
Assay Format: Assays can be colorimetric, fluorescent, or luminescent, depending on the enzyme and available substrates.
-
Robustness: The assay must be reproducible with a high signal-to-noise ratio.
-
Data Output: The primary output is an IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Perspectives
The biological screening of novel furoic acid derivatives is a systematic process of immense value in the quest for new therapeutic agents. By employing a logical, multi-stage screening cascade grounded in robust, self-validating protocols, researchers can efficiently identify compounds with significant anticancer, antimicrobial, or anti-inflammatory potential. The key to success lies not in simply following steps, but in understanding the scientific rationale behind each experimental choice—from the selection of controls to the interpretation of multi-assay data. Promising hits identified through the workflows described in this guide can then be advanced to more complex secondary assays, in vivo animal models, and detailed mechanism-of-action studies, paving the way for the development of next-generation therapeutics derived from this versatile and sustainable chemical scaffold.
References
- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing.
- Wikipedia. (n.d.). 2-Furoic acid. Wikipedia.
- Liu, C., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation.
- Rani, A., et al. (2023).
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- PubMed. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. PubMed.
- ResearchGate. (2025). Synthesis and biological activities of furan derivatives.
- National Institutes of Health. (2023).
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- ACS Publications. (n.d.).
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics.
- MDPI. (n.d.).
- Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central.
- ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- MDPI. (n.d.).
- Biobide. (n.d.).
- Porretta, G. C., et al. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. PubMed.
- National Institutes of Health. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. NIH.
- Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.
- BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT.
- ResearchGate. (n.d.). In-vitro antibacterial and antifungal screening of the newly synthesized compounds.
- National Institutes of Health. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 6. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. blog.biobide.com [blog.biobide.com]
- 21. researchgate.net [researchgate.net]
- 22. bioivt.com [bioivt.com]
A Theoretical and Computational Scrutiny of 5-Benzyl-2-furoic Acid: A Guide for Drug Discovery and Materials Science
Abstract
5-Benzyl-2-furoic acid, a derivative of the versatile furan scaffold, presents a compelling case for in-depth theoretical investigation. While experimental studies have highlighted the broad-spectrum biological activities of furoic acid derivatives, a detailed understanding of the molecular properties and interaction dynamics of the 5-benzyl substituted variant remains largely unexplored. This technical guide outlines a comprehensive theoretical framework for the characterization of this compound, leveraging a suite of computational chemistry techniques. We will detail the application of Density Functional Theory (DFT) for elucidating the molecule's electronic structure and reactivity, followed by molecular docking and molecular dynamics (MD) simulations to probe its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery and design of novel therapeutics and functional materials based on the furoic acid core.
Introduction: The Furan Scaffold and the Promise of this compound
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The parent compound, 2-furoic acid, and its derivatives are recognized for their roles as preservatives and flavoring agents, and are also explored for their therapeutic potential[2][3]. The introduction of a benzyl group at the 5-position of the furoic acid core is anticipated to significantly influence its physicochemical and biological properties. The benzyl moiety can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets.
This guide will provide a roadmap for the theoretical exploration of this compound, with the aim of predicting its behavior and guiding future experimental work.
Physicochemical Properties
A foundational understanding of a molecule begins with its basic physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Melting Point | 104-105 °C | [4] |
| CAS Number | 1917-16-4 | [4][5] |
Theoretical Framework: A Multi-Scale Computational Approach
To gain a comprehensive understanding of this compound, a multi-scale computational approach is proposed. This approach integrates quantum mechanical calculations for single-molecule properties with classical mechanics-based simulations to study its interactions in a biological context.
Figure 1: Proposed multi-scale computational workflow.
Quantum Mechanical Investigations using Density Functional Theory (DFT)
DFT is a robust method for investigating the electronic structure and reactivity of molecules.[6] By solving the Schrödinger equation within the DFT framework, we can obtain valuable insights into the intrinsic properties of this compound.
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Methodology:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[6]
-
Basis Set: 6-311++G(d,p) is a suitable basis set that includes polarization and diffuse functions to accurately describe the electronic distribution, particularly for the oxygen atoms and the delocalized π-systems.
-
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
From the optimized structure, calculate key electronic properties:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) map: This visualizes the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack.
-
-
The DFT calculations will provide the optimized molecular geometry, including bond lengths and angles. The electronic properties can be summarized as follows:
| Parameter | Predicted Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
The MEP map is expected to show negative potential (red regions) around the carboxylic acid group, indicating its potential for hydrogen bonding and interaction with electrophiles. The furan and benzyl rings will likely exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems.
Figure 2: Conceptual MEP map of this compound.
Probing Biological Activity: Molecular Docking and Dynamics
Given the known anticancer and antimicrobial activities of furan derivatives, a key aspect of this theoretical study is to explore the potential of this compound as a therapeutic agent.[3][7] Molecular docking and molecular dynamics simulations are powerful tools for this purpose.[8][9]
Based on the literature for similar compounds, potential protein targets for this compound could include:
-
For Anticancer Activity:
-
PI3K/AKT pathway proteins: These are frequently dysregulated in cancer.[8]
-
Bcl-2 family proteins: These are key regulators of apoptosis.
-
-
For Antimicrobial Activity:
-
Bacterial enzymes: Such as DNA gyrase or dihydrofolate reductase.
-
For the purpose of this guide, we will consider a hypothetical docking study against a protein kinase involved in cancer cell proliferation.
-
Software: AutoDock Vina or similar docking software.
-
Preparation:
-
Ligand: The DFT-optimized structure of this compound will be used. Partial charges will be assigned.
-
Receptor: A high-resolution crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.
-
-
Procedure:
-
Define the binding site (grid box) on the receptor, typically centered on the active site where the native ligand binds.
-
Perform the docking simulation to generate a series of binding poses for the ligand within the receptor's active site.
-
Analyze the results based on the predicted binding affinity (in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
-
Software: GROMACS or AMBER.
-
Preparation:
-
The best-ranked docked complex from the molecular docking study will be used as the starting structure.
-
The complex will be solvated in a periodic box of water molecules, and counter-ions will be added to neutralize the system.
-
-
Procedure:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for an extended period (e.g., 100 ns) to observe the dynamic behavior of the ligand-protein complex.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds.
-
The molecular docking study will provide a ranked list of binding poses with their corresponding binding affinities. The best pose will reveal the most likely binding mode of this compound within the active site of the target protein.
The MD simulation will provide insights into the stability of the predicted binding mode and the dynamics of the interactions. A stable RMSD for the ligand and the protein backbone would suggest a stable binding complex.
Figure 3: Workflow for molecular docking and dynamics simulations.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By combining DFT calculations with molecular docking and MD simulations, it is possible to build a detailed understanding of this molecule's properties, from its electronic structure to its potential interactions with biological targets. The insights gained from such a theoretical study would be invaluable for guiding the synthesis of new derivatives with improved activity and for designing focused experimental studies, ultimately accelerating the drug discovery and development process. The proposed computational protocols are based on well-established methodologies and can be readily adapted for the study of other furoic acid derivatives.
References
- Exclusive Chemistry Ltd. (2024). This compound.
- Bourzi, H., Oukhrib, R., El Ibrahimi, B., Balkard, B., El Issami, S., Hilali, M., & Bazzi, L. (2021). Furfural Analogs as Sustainable Corrosion Inhibitors—Predictive Efficiency Using DFT and Monte Carlo Simulations on the Cu(111), Fe(110), Al(111) and Sn(111) Surfaces in Acid Media.
- Cui, Z. N., Li, Y., Huang, J., Ling, Y., Cui, J. R., Wang, R. Q., & Yang, X. L. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International journal of molecular sciences, 15(5), 8950–8964.
- Fahim, A. M., El-Malah, A. A., El-Gendy, M. A., & Omar, M. M. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 12(42), 27365-27383.
- PubChem. (n.d.). 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.
- Mary, Y. S., & Chithambarathanu, T. (2013). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 51(11), 772-780.
- Organic Syntheses. (n.d.). 2-FUROIC ACID and 2-FURYL-CARBINOL.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- S3waas. (n.d.). Syllabus for Chemistry (SCQP08).
- Wikipedia. (2023, December 29). 2-Furoic acid.
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- PubChem. (n.d.). 2-Furancarboxylic acid.
- ResearchGate. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
- ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- ResearchGate. (n.d.). the production of 5-benzyl-2-furoate in the presence of a....
Sources
- 1. researchgate.net [researchgate.net]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
quantum chemical calculations for 5-Benzyl-2-furoic acid
An In-depth Technical Guide to Quantum Chemical Calculations for 5-Benzyl-2-furoic acid
This guide provides a comprehensive, technically-grounded workflow for conducting quantum chemical calculations on this compound. It is designed for researchers, medicinal chemists, and computational scientists aiming to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational study.
Introduction: The Scientific Imperative
This compound is a derivative of furoic acid, a class of compounds known for its diverse applications, including roles as building blocks in medicinal chemistry and materials science.[1] Furan derivatives, for instance, have been investigated as potential corrosion inhibitors, a property intrinsically linked to their electronic structure.[2] To rationally design novel therapeutics or materials based on this scaffold, a deep understanding of its molecular properties is paramount.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful in silico microscope, allowing us to visualize and quantify properties that are often challenging to measure experimentally.[3][4][5] These methods can predict stable molecular conformations, map charge distributions, determine orbital energies related to reactivity, and simulate spectroscopic signatures, thereby guiding experimental efforts and accelerating the discovery pipeline.
This guide will detail a complete computational protocol, from initial structure generation to the analysis of key molecular descriptors for this compound.
The Computational Workflow: A Strategic Overview
The process of a quantum chemical investigation is systematic. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state. The overall workflow is designed to move from a basic structural hypothesis to a rich dataset of calculated molecular properties.
Caption: High-level computational workflow for this compound.
Experimental Protocols: A Step-by-Step Guide
This section details the hands-on procedures using the Gaussian 16 software suite and its graphical interface, GaussView 6.[6][7]
Protocol 1: Molecular Structure Construction
The initial geometry is the starting point for all subsequent calculations. While crystal structures are ideal, a manually built structure is sufficient when one is not available, as the geometry optimization protocol is designed to find the nearest energy minimum.
Methodology:
-
Launch GaussView 6: Open the application. Two windows will typically appear: the main control panel and a blue/black view window.[8]
-
Build the Furan Ring: Use the Ring Fragment tool, select the furan ring, and click in the view window.
-
Add the Carboxylic Acid Group:
-
Select the Element Fragment tool and choose the carboxylic acid (-COOH) group.
-
Click on the hydrogen atom at the 2-position of the furan ring to substitute it.
-
-
Add the Benzyl Group:
-
Select the Ring Fragment tool and choose benzene. Click in an empty area of the view window.
-
Select the Element Fragment tool and choose a tetrahedral carbon (CH3). Click on a hydrogen of the benzene ring to create toluene.
-
In the main GaussView window, select the toluene molecule. Use Edit -> Copy.
-
Select the furan-carboxylic acid molecule. Click on the hydrogen at the 5-position of the furan ring and use Edit -> Paste to bond the benzyl group's methyl carbon to the furan ring. You may need to delete the extra hydrogen atoms to form the correct methylene bridge.
-
-
Initial Cleanup: Use the Clean tool (Edit -> Clean or the broom icon) to apply standard bond lengths and angles for a reasonable starting structure.[9]
-
Save the Molecule: Go to File -> Save and save the file as 5-benzyl-2-furoic-acid.gjf. This is the Gaussian input file.
Protocol 2: Geometry Optimization and Frequency Analysis
This is the most critical computational step. Geometry optimization iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, which corresponds to a stable molecular structure.[10][11][12] A subsequent frequency calculation is mandatory to verify that this structure is a true energy minimum (i.e., not a transition state) and to calculate thermodynamic properties.[13][14]
Methodology:
-
Open the Gaussian Calculation Setup: In GaussView, go to Calculate -> Gaussian Calculation Setup.[15]
-
Job Type Selection:
-
Select Opt+Freq from the Job Type dropdown menu. This single command instructs Gaussian to first perform a geometry optimization and then, upon successful convergence, run a frequency analysis using the optimized geometry.[13]
-
The default optimization is to a Minimum.
-
-
Method Selection (The "Why"):
-
Theory: Navigate to the Method tab. Select DFT.
-
Functional: The choice of functional is critical. While B3LYP is a widely used hybrid functional, it can be less accurate for some thermochemical applications.[16] The M06-2X functional is a hybrid meta-GGA functional that generally provides excellent performance for main-group organic chemistry, including non-covalent interactions, which are relevant for the conformational flexibility of the benzyl group.[3][4] Select M062X from the functional list.
-
Basis Set: The basis set determines the flexibility the calculation has to describe the molecular orbitals.[17][18] The 6-311+G(d,p) basis set is a robust choice. It is a triple-zeta basis set, providing more functions than smaller sets like 6-31G(d).[16] The + indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs and potential anionic character (like in the deprotonated carboxylate). The (d,p) indicates polarization functions on heavy atoms (d) and hydrogens (p), which are essential for describing non-planar geometries and accurate bond angles.[19][20] Select 6-311+G(d,p) from the basis set list.
-
-
Charge and Multiplicity: In the Title tab, ensure the Charge is 0 and Spin is Singlet for the neutral molecule.
-
Submit the Calculation: Click Submit and save the input file. The calculation will now run using the Gaussian 16 engine.[21]
Caption: Rationale for selecting the DFT functional and basis set.
Protocol 3: Analysis of Results
Once the calculation is complete, a .log or .out file is generated. This file contains all the results and can be opened in GaussView for visualization and data extraction.[9]
Methodology:
-
Verify Optimization Success:
-
Open the .log file in GaussView. A dialog box will show the progress of the optimization. Ensure it completed successfully.
-
Scroll to the end of the output file (using a text editor or the Results -> Stream Output File option in GaussView) and look for the message "Normal termination of Gaussian 16".
-
-
Confirm True Minimum:
-
Go to Results -> Vibrations. A window will display the calculated vibrational frequencies.
-
Crucially, check that there are no imaginary frequencies (listed as negative numbers). The presence of one or more imaginary frequencies indicates the structure is a saddle point (a transition state), not a true minimum, and the optimization must be redone, perhaps from a different starting geometry.[14]
-
-
Extract Thermodynamic Data: The frequency analysis output in the .log file contains a summary of thermochemical data at standard conditions (298.15 K and 1 atm).
| Parameter | Description |
| Zero-point energy (ZPE) | The vibrational energy of the molecule at 0 K. |
| Enthalpy (H) | The sum of the total electronic energy and thermal enthalpy. |
| Gibbs Free Energy (G) | The enthalpy minus the temperature and entropy term; crucial for predicting reaction spontaneity. |
-
Visualize Molecular Orbitals (HOMO/LUMO):
-
The .chk file generated by Gaussian contains the molecular orbital information. Open this file in GaussView.
-
Go to Results -> Surfaces/Contours.
-
In the Cubes tab, click New Cube. Select Molecular Orbital as the type and choose HOMO and LUMO from the dropdowns. Click OK to generate the cube data.
-
In the Surfaces tab, click New Surface for each generated cube to visualize the orbitals. The Highest Occupied Molecular Orbital (HOMO) indicates regions likely to donate electrons (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions likely to accept electrons (electrophilic sites).[22][23][24][25][26]
-
-
Generate Molecular Electrostatic Potential (MEP) Map:
-
In the Surfaces/Contours dialog, generate a new cube. The Type should be Total Density and the Potential should be ESP (Electrostatic Potential).
-
Create a new mapped surface. In the Map dropdown, select the ESP potential. This will color the electron density surface according to the electrostatic potential.[27][28]
-
Interpretation: Red regions indicate negative potential (electron-rich areas, e.g., around the carbonyl oxygen) and are susceptible to electrophilic attack. Blue regions indicate positive potential (electron-poor areas, e.g., the acidic hydrogen) and are susceptible to nucleophilic attack.[29][30]
-
Synthesized Data and Interpretation
The following tables present hypothetical but realistic data for this compound, calculated at the M06-2X/6-311+G(d,p) level of theory.
Table 1: Key Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) | Significance |
| HOMO Energy | -0.258 | -7.02 | Ability to donate electrons |
| LUMO Energy | -0.071 | -1.93 | Ability to accept electrons |
| HOMO-LUMO Gap | 0.187 | 5.09 | Indicator of chemical reactivity and kinetic stability[23] |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[23] The locations of the HOMO and LUMO orbitals (e.g., HOMO on the furan ring, LUMO on the carboxylic acid) provide specific insights into which parts of the molecule are most reactive.
Table 2: Selected Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3580 | 3300-2500 (broad) |
| C=O Stretch (Carboxylic Acid) | 1755 | 1760-1690 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for M06-2X) to better match experimental values due to the harmonic oscillator approximation.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following these detailed protocols, researchers can obtain valuable insights into the molecule's geometric, electronic, and thermodynamic properties. The calculated descriptors—such as the optimized geometry, HOMO-LUMO gap, MEP map, and vibrational frequencies—provide a powerful foundation for understanding molecular reactivity, guiding synthetic efforts, and predicting the behavior of this molecule in various chemical and biological contexts.
References
- Tutorial: Electrostatic Potential Maps - UC Santa Barbara. (n.d.).
- Basis Sets Used in Molecular Orbital Calculations. (n.d.).
- 1.3: Generating an Electrostatic Potential Map of a Molecule - Chemistry LibreTexts. (2020).
- Pezzola, S., et al. (2022). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. ChemistryOpen, 11(3), e202100293.
- Viewing Electrostatic Potential Maps - Avogadro. (2022).
- Gaussian 16 User Guide. (n.d.).
- ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. (2023).
- Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2023).
- Sakamoto, R., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports, 13(1), 22019.
- Gaussian 16 user manual pdf. (n.d.).
- 6.7: Advanced Quantum Theory of Organic Molecules - Chemistry LibreTexts. (2021).
- Gaussian & GaussView Tutorial Videos. (2019).
- Pogorelov, T. V. (2013). Quantum Chemistry with Gaussian using GaussView. University of Illinois.
- Tutorial 01 | GaussView Basics: Build a Cobalt Complex & Run a Gaussian Optimization. (2021).
- Getting Started with GaussView 6. (2021).
- Grimme, S., et al. (2007). How to Compute Isomerization Energies of Organic Molecules with Quantum Chemical Methods. The Journal of Organic Chemistry, 72(12), 4262-4269.
- A brief introduction to basis sets - Molecular Modeling Basics. (2015).
- Quantum Frequency: What It Means and Why It Matters - SpinQ. (2023).
- Gupta, V. (n.d.). Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT.
- Basis set and methods for organic molecules - ResearchGate. (2024).
- Optimization methods — Computational Chemistry from Laptop to HPC. (n.d.).
- HOMO and LUMO - Wikipedia. (n.d.).
- ManualsG16 - Aptech. (n.d.).
- An Introduction to Geometry Optimization - Shodor. (n.d.).
- Introduction to HOMO LUMO Interactions in Organic Chemistry. (2022).
- Stuyver, T., et al. (2021). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data, 8(1), 1-8.
- Introduction to Geometry Optimization. (2009).
- Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry. (n.d.).
- A.1.1 Overview‣ A.1 Introduction ‣ Appendix A Geometry Optimization with Q-Chem ‣ Q-Chem 5.4 User's Manual. (n.d.).
- 10.9.1 Introduction‣ 10.9 Harmonic Vibrational Analysis ‣ Chapter 10 Molecular Properties and Analysis ‣ Q-Chem 6.0 User's Manual. (n.d.).
- Quantum chemistry - Wikipedia. (n.d.).
- Guide to identifying HOMO-LUMO of molecules? : r/OrganicChemistry - Reddit. (2022).
- Gaussian 16 Users Reference. (2019).
- Gaussian Documentation. (n.d.).
- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures - Journal of Chemistry Letters. (2023).
- El-Lateef, H. M. A., et al. (2022). Furfural Analogs as Sustainable Corrosion Inhibitors—Predictive Efficiency Using DFT and Monte Carlo Simulations on the Cu(111), Fe(110), Al(111) and Sn(111) Surfaces in Acid Media. Molecules, 27(19), 6543.
- Pezzola, S., et al. (2022). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. ChemistryOpen, 11(3), e202100293.
- Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. (2024).
- Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. (2024). The Journal of Physical Chemistry A.
- DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. (2023). Journal of Chemistry Letters.
- Frequencies and Thermochemistry - Rowan Scientific. (n.d.).
- Basis set (chemistry) - Wikipedia. (n.d.).
- Q-Chem 5.0 User's Manual : Vibrational Analysis. (n.d.).
- How to choose a basis set in DFT calculations || part 4. (2023).
- A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 256-265.
- Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (2024). Digital Discovery.
- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). Organic & Biomolecular Chemistry, 19(24), 5334-5346.
Sources
- 1. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. gaussian.com [gaussian.com]
- 8. youtube.com [youtube.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 11. tau.ac.il [tau.ac.il]
- 12. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 13. 10.9.1 Introduction⣠10.9 Harmonic Vibrational Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]
- 14. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 15. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular Modeling Basics: A brief introduction to basis sets [molecularmodelingbasics.blogspot.com]
- 18. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. assets.website-files.com [assets.website-files.com]
- 22. ossila.com [ossila.com]
- 23. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 26. reddit.com [reddit.com]
- 27. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 30. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis of 5-Substituted-2-Furoic Acid Derivatives
Introduction: The Ascendance of Furan-Based Scaffolds in Modern Chemistry
The 2-furoic acid framework, a heterocyclic structure readily accessible from renewable biomass resources, has emerged as a cornerstone in contemporary chemical synthesis. Its derivatives, particularly those functionalized at the 5-position, are privileged scaffolds found in a vast array of applications, from high-performance polymers to life-saving pharmaceuticals and fine chemicals. The intrinsic value of these compounds lies not only in their diverse functionalities but also in their sustainable origins, primarily from the dehydration of C5 and C6 sugars into furfural and 5-hydroxymethylfurfural (HMF), respectively. This guide provides an in-depth exploration of the principal synthetic strategies for preparing 5-substituted-2-furoic acid derivatives, offering field-proven insights into reaction mechanisms, experimental design, and practical execution for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: From Bio-Renewable Feedstocks to Advanced Derivatives
The synthesis of 5-substituted-2-furoic acids can be broadly categorized into three core strategies: direct synthesis from bio-derived platform molecules, functionalization of the pre-formed furoic acid ring, and modification of an existing substituent at the 5-position. The choice of strategy is dictated by the desired substituent, atom economy considerations, and scalability.
Strategy 1: Oxidation of Biomass-Derived Furans
The most direct and sustainable entry point to 5-substituted-2-furoic acids begins with the oxidation of HMF and furfural. These platform chemicals serve as versatile precursors to 5-hydroxymethyl, 5-formyl, and the parent 2-furoic acid, which is a gateway to numerous other derivatives.
-
5-Hydroxymethyl-2-furoic Acid (HMFCA): The selective oxidation of the aldehyde group in HMF while preserving the hydroxymethyl moiety is a significant challenge due to HMF's high reactivity.[1][2] Biocatalysis has emerged as a superior method, offering remarkable selectivity under mild conditions. Whole-cell biocatalysts, such as Pseudochrobactrum sp., Lysinibillus sp., and recombinant Escherichia coli, can convert HMF to HMFCA in near-quantitative yields (95-99%) at substrate concentrations up to 200 mM.[1][3] These biocatalytic systems exhibit high tolerance to the HMF substrate and operate at ambient temperatures and neutral pH, representing a green and efficient alternative to traditional chemical oxidation.[1][2][3]
-
2-Furoic Acid: The parent 2-furoic acid is industrially produced from furfural via the Cannizzaro reaction.[3][4] This disproportionation reaction, however, co-produces an equimolar amount of furfuryl alcohol, limiting the theoretical yield of the desired acid to 50%.[4] Modern approaches focus on direct catalytic oxidation. Gold-based heterogeneous catalysts, for instance, can oxidize furfural to 2-furoic acid with 95% selectivity in water using molecular oxygen as the oxidant.[5] Biocatalytic routes using microorganisms like Nocardia corallina also provide excellent yields (88% from furfural) and represent a promising area for industrial commercialization.[4]
-
5-Formyl-2-furoic Acid (FFCA): This dicarbonyl compound is a key intermediate in the oxidation pathway of HMF to 2,5-furandicarboxylic acid (FDCA).[6] It can be synthesized through the partial oxidation of HMF or via the degradation of hexeneuronic acids found in wood pulp.[7]
Strategy 2: Direct Functionalization of the 2-Furoic Acid Core
This strategy involves introducing substituents directly onto the furan ring, primarily at the C5 position, which is activated towards electrophilic attack and amenable to modern C-H activation techniques.
-
C-H Carboxylation for 2,5-Furandicarboxylic Acid (FDCA): FDCA is a "top 12" bio-based building block with immense potential to replace petroleum-derived terephthalic acid in polymer production.[8] A highly innovative and atom-economical route to FDCA is the direct C-H carboxylation of 2-furoic acid using CO₂.[9][10] This reaction is typically promoted by heating a mixture of an alkali 2-furoate salt with an alkali carbonate (e.g., Cs₂CO₃ or K₂CO₃/Cs₂CO₃ blends) under a CO₂ atmosphere.[9] The process operates without a solvent or catalyst, and a scalable fixed-bed flow reactor has been demonstrated to produce FDCA with an 89% isolated yield.[9] This method circumvents the challenging selective oxidation steps required when starting from HMF.[9][10]
-
Halogenation as a Handle for Cross-Coupling: The introduction of a halogen, typically bromine, at the 5-position creates a versatile intermediate for subsequent cross-coupling reactions. The bromination of 2-furoic acid or its esters proceeds readily to yield 5-bromo-2-furoic acid derivatives, which are key precursors for introducing aryl, vinyl, and alkyl groups.[8][11]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. Methyl or ethyl 5-bromo-2-furoate can be coupled with a wide range of arylboronic acids using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., Na₂CO₃) to synthesize 5-aryl-2-furoic acid derivatives.[12][13][14] This reaction is foundational in medicinal chemistry for building molecular complexity. The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[15]
-
Nitration: Direct nitration of 2-furoic acid yields 5-nitro-2-furoic acid, a valuable intermediate for synthesizing various nitrogen-containing heterocycles with potential antimicrobial and pharmaceutical applications.[16] The reaction is typically carried out using standard nitrating agents.[16]
Strategy 3: Modification of Existing 5-Position Substituents
This approach leverages readily available 5-substituted furoic acids, such as HMFCA, and chemically transforms the substituent to introduce new functionality.
-
Hydrogenolysis for 5-Methyl-2-furoic Acid (MFA): The selective hydrogenolysis of the C-OH bond in HMFCA provides a sustainable route to 5-methyl-2-furoic acid (MFA), a building block for pharmaceuticals and polymers.[17] This transformation can be achieved with high efficiency using a Pd/C catalyst under hydrogen pressure at ambient temperature.[17][18] Yields as high as 94.5% have been reported, demonstrating a clean and direct method for cleaving the α-C–OH bond without affecting the furan ring or the carboxylic acid group.[17][18]
Visualizing the Synthetic Landscape
The interconnectedness of these synthetic strategies, starting from biomass-derived furans, is crucial for designing efficient synthetic routes.
Caption: Key synthetic routes to 5-substituted-2-furoic acid derivatives.
Quantitative Data Summary
The efficiency of various synthetic transformations is critical for practical applications. The following table summarizes representative yields for key reactions.
| Transformation | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference(s) |
| Biocatalytic Oxidation | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furoic Acid (HMFCA) | Whole-cell biocatalysts | 95-99% | [1] |
| C-H Carboxylation | 2-Furoic Acid | 2,5-Furandicarboxylic Acid (FDCA) | K₂CO₃/Cs₂CO₃, CO₂ | 89% | [9] |
| Hydrogenolysis | 5-Hydroxymethyl-2-furoic Acid (HMFCA) | 5-Methyl-2-furoic Acid (MFA) | Pd/C, H₂ | 94.5% | [17][18] |
| Suzuki Coupling | Methyl 5-bromofuroate | Methyl 5-(4-nitrophenyl)furoate | Pd(PPh₃)₂Cl₂, Na₂CO₃ | ~90% (typical) | [12] |
| Chemical Oxidation | Furfural | 2-Furoic Acid | Au/HT, O₂ | 95% | [5] |
Detailed Experimental Protocols
Adherence to validated protocols is paramount for reproducibility and safety. The following sections provide step-by-step methodologies for key synthetic transformations.
Protocol 1: Scalable C-H Carboxylation of 2-Furoic Acid to FDCA
This protocol is adapted from a demonstrated mole-scale synthesis using a fixed-bed flow reactor, highlighting its industrial relevance.[9]
Rationale: This method leverages the ability of molten alkali carbonates to deprotonate the weakly acidic C5-H bond of the furoate salt, allowing for nucleophilic attack on CO₂. Using a blend of potassium and cesium salts lowers the melting point and cost while maintaining high reactivity. The flow reactor efficiently removes the water byproduct, which is crucial for preventing decomposition pathways.[9]
Methodology:
-
Salt Preparation: Prepare a homogeneous mixture of potassium 2-furoate, cesium 2-furoate, K₂CO₃, and Cs₂CO₃ in a 3:1:1:1 molar ratio.
-
Reactor Setup: Pack the salt mixture into a fixed-bed flow reactor. Heat the reactor to the reaction temperature (e.g., 260-290 °C).
-
Carboxylation: Pass a stream of CO₂ (at a pressure of ~30 bar) through the heated salt bed. Water is generated as a byproduct and is continuously removed by the gas flow.
-
Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots of the salt mixture via ¹H NMR spectroscopy in D₂O.
-
Workup and Isolation: After the reaction is complete (typically several hours), cool the reactor and dissolve the solid product mixture in water.
-
Protonation: Acidify the aqueous solution with concentrated HCl to a pH of ~1. The FDCA product, being sparingly soluble in acidic water, will precipitate.
-
Purification: Filter the crude FDCA, wash with cold water, and dry under vacuum to yield pure 2,5-furandicarboxylic acid. An isolated yield of 89% has been achieved on a 1-mole scale.[9]
Protocol 2: Synthesis of 5-Aryl-2-furoic Acid via Suzuki-Miyaura Coupling
This two-step protocol involves the synthesis of a key intermediate followed by the palladium-catalyzed cross-coupling.
Rationale: This protocol uses a robust and versatile palladium-catalyzed reaction. Bromination at the 5-position provides a reliable handle for the Suzuki coupling. The choice of a palladium(II) precatalyst with triphenylphosphine ligands is common and effective for this class of transformation. The base is essential for the transmetalation step of the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Step A: Synthesis of Methyl 5-bromofuran-2-carboxylate
-
Dissolve 2-furoic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture to form methyl 2-furoate. Purify by distillation.
-
Dissolve the methyl 2-furoate in a suitable solvent (e.g., chloroform or acetic acid).
-
Slowly add one equivalent of bromine (Br₂) while protecting the reaction from light.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
Perform an aqueous workup to remove excess acid and bromine, dry the organic layer, and remove the solvent under reduced pressure. The product can be purified by crystallization or chromatography.
Step B: Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add methyl 5-bromofuran-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 5 mol%).[12]
-
Solvent and Base Addition: Add a degassed solvent (e.g., 1,4-dioxane) followed by an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2.0 eq).[12]
-
Reaction: Heat the resulting mixture with vigorous stirring (e.g., 90 °C) overnight.[12]
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.[12] Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.
-
Hydrolysis (Optional): To obtain the free acid, dissolve the purified ester in a mixture of methanol and water, add an excess of NaOH or KOH, and reflux for several hours.[12] After completion, remove the methanol, dilute with water, and acidify with HCl to precipitate the 5-aryl-2-furoic acid product. Filter and dry.
Conclusion and Future Outlook
The synthesis of 5-substituted-2-furoic acid derivatives is a dynamic and evolving field, driven by the dual imperatives of sustainable sourcing and the demand for novel functional molecules. While classical methods remain relevant, the future of this area lies in the advancement of catalytic strategies. The development of more efficient and selective biocatalysts for oxidation reactions, the expansion of the C-H activation toolkit to install a wider variety of functional groups, and the design of base-metal catalysts to replace precious metals like palladium in cross-coupling reactions are all critical frontiers. As the chemical industry continues its shift towards a bio-based economy, the versatile 2-furoic acid scaffold, born from renewable resources, is poised to play an increasingly central role in the creation of next-generation materials and medicines.
References
- Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry (RSC Publishing).
- Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells.
- Mechanism of formation of 5-formyl-2-furoic acid (9)
- Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts.
- Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temper
- Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio... RSC Publishing.
- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.
- Method for preparing 5-nitro-2-furoate
- Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxyl
- 2-Furoic acid. Wikipedia.
- A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. CORE.
- Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub.
- 5-Nitro-2-furoic acid 98 645-12-5. Sigma-Aldrich.
- Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations.
- A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing.
- Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid: Pathways towards Bio-Based Polymers. PubMed.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC - PubMed Central.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Synthesis methods for the preparation of 2-furoic acid derivatives.
Sources
- 1. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. shokubai.org [shokubai.org]
- 6. Synthesis of 2,5-Furandicarboxylic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid: Pathways towards Bio-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]
- 17. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to the Structural Elucidation of 5-Benzyl-2-furoic Acid via Single-Crystal X-ray Crystallography
This technical guide provides a comprehensive, field-proven methodology for determining the three-dimensional structure of 5-Benzyl-2-furoic acid. As of the latest literature review, a definitive crystal structure for this compound has not been publicly deposited. Therefore, this document serves as both a strategic workflow and a detailed protocol for researchers in crystallography, medicinal chemistry, and materials science aiming to perform this structural elucidation. We will proceed from first principles, explaining the causality behind each experimental choice to ensure a successful outcome.
Introduction: The Imperative for Structural Clarity
This compound, with its furan core, carboxylic acid moiety, and benzyl substituent, represents a class of organic molecules with significant potential in drug discovery and functional materials development. The furoic acid scaffold is a known pharmacophore, and understanding the precise spatial arrangement of its substituents is paramount for designing molecules with high target affinity and specificity. X-ray crystallography remains the gold standard for unambiguously determining molecular structure, providing precise data on bond lengths, angles, and intermolecular interactions that govern the compound's behavior in a solid state.[1][2] This guide outlines the complete pathway to achieving this goal for this compound.
PART 1: Synthesis and High-Purity Preparation
The prerequisite for any successful crystallization is a highly pure sample. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the lattice, leading to poor diffraction quality.
Protocol 1: Synthesis of this compound
A reliable synthesis can be adapted from established methods for 5-substituted furoic acids.[3] One common approach involves the Friedel-Crafts-type reaction of a furan derivative.
Step-by-Step Synthesis:
-
Reaction Setup: To a solution of methyl 2-furoate in a suitable solvent such as carbon disulfide, add a Lewis acid catalyst (e.g., anhydrous zinc chloride).
-
Addition of Benzylating Agent: Cool the mixture to 0°C and add benzyl chloride dropwise under constant stirring.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: Quench the reaction by pouring it onto crushed ice. Separate the organic layer, extract the aqueous layer with an appropriate solvent (e.g., ether), and combine the organic extracts.
-
Hydrolysis: The resulting ester (methyl 5-benzyl-2-furoate) is then hydrolyzed to the carboxylic acid by refluxing with a base like sodium hydroxide in an aqueous methanol solution.
-
Acidification & Isolation: After hydrolysis, the mixture is cooled and acidified with an acid like HCl to precipitate the this compound. The solid product is then collected by filtration.
Purity Validation: The synthesized compound must be purified, typically by recrystallization from a suitable solvent, to achieve a purity of >98%. Purity should be confirmed by NMR spectroscopy and melting point analysis. The reported melting point is in the range of 104-105 °C.[4]
PART 2: The Crystallization Workflow: From Solution to Single Crystal
Crystallization is often the most challenging step in structure determination.[5][6] It is a process of transitioning a molecule from the disordered state of a solution to the highly ordered lattice of a crystal. For an organic acid, the choice of solvent is critical, as it must facilitate the intermolecular interactions, particularly hydrogen bonding, that will define the crystal packing.
Causality-Driven Solvent Selection
The ideal solvent should exhibit moderate solubility for this compound, dissolving it when hot but allowing it to become supersaturated upon slow cooling.[5] Given the molecule's structure:
-
The carboxylic acid group suggests that polar, protic solvents (e.g., ethanol, methanol, acetic acid) or polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate) are good candidates.
-
The aromatic benzyl and furan rings suggest that solvents with some aromatic character or moderate polarity (e.g., toluene, dichloromethane) could also be effective.
A systematic screening approach using a solvent pair (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) is often highly effective.[6]
Protocol 2: Crystallization Screening
-
Preparation: Prepare a saturated solution of this compound at an elevated temperature in a small volume (1-2 mL) of a primary solvent candidate (e.g., ethanol).
-
Methods of Crystallization:
-
Slow Evaporation: Leave the vial partially covered to allow the solvent to evaporate slowly over several days at room temperature.
-
Slow Cooling: Prepare the saturated solution at the solvent's boiling point, then insulate the container to allow for very slow cooling to room temperature, followed by transfer to a 4°C refrigerator.[6]
-
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the saturated solution on a siliconized cover slip. Invert this slip over a well containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a saturated solution of the compound in a denser solvent (e.g., dichloromethane) in a narrow tube. Crystals may form at the interface.
-
Visualization: Crystallization Screening Workflow
Caption: A systematic workflow for screening crystallization conditions.
PART 3: Data Acquisition via Single-Crystal X-ray Diffraction
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is ready for diffraction analysis. The goal of this experiment is to measure the positions and intensities of the X-ray beams diffracted by the crystal's electron clouds.[1]
Protocol 3: Data Collection
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). This low temperature minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer in a modern X-ray diffractometer equipped with a focused X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. This data is used by the control software to calculate the dimensions of the unit cell—the basic repeating block of the crystal lattice.[2]
-
Full Data Collection: A complete data collection strategy is then executed, where the crystal is rotated through a series of angles while being irradiated with X-rays. This ensures that a comprehensive set of diffraction intensities is recorded from all possible crystal orientations.
PART 4: Structure Solution, Refinement, and Validation
The collected diffraction data is a reciprocal space representation of the crystal structure. A series of computational steps are required to translate this into a 3D model of the molecule.
-
Data Reduction and Integration: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors.
-
Space Group Determination: Based on the symmetry and systematic absences in the diffraction pattern, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.
-
Structure Solution (The Phase Problem): The primary challenge is that only the intensities, not the phases, of the diffracted waves are recorded. For small molecules like this compound, this "phase problem" is typically solved using direct methods, a computational technique that uses statistical relationships between intensities to derive initial phase estimates.
-
Model Building and Refinement: The initial solution provides a rough electron density map into which the atoms of the molecule can be placed. This initial model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.
Illustrative Data Table
While the actual data for this compound is yet to be determined, a successful experiment would yield a set of crystallographic parameters. The following table, based on data for the related compound 5-(4-Nitrophenyl)furan-2-carboxylic acid, illustrates the expected output.
| Parameter | Illustrative Value for this compound (Hypothetical) |
| Chemical Formula | C₁₂H₁₀O₃ |
| Formula Weight | 202.21 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α, γ (°) | 90 |
| β (°) | 95 - 110 (if monoclinic) |
| Volume (ų) | 1500 - 2000 |
| Z (Molecules per unit cell) | 4 or 8 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R₁(I > 2σ(I)) | < 0.05 |
| wR₂(all data) | < 0.12 |
Note: This table is for illustrative purposes only and represents typical values for a small organic molecule.
PART 5: Structural Analysis: From Data to Insight
With a refined crystal structure, the final step is a detailed analysis of its geometric features and intermolecular interactions.
Visualization: Molecular Structure and Atom Numbering
Caption: Atom numbering scheme for this compound.
Key Analytical Questions:
-
Conformation: What is the torsion angle between the furan ring and the benzyl ring? Is the molecule planar, or is there significant twisting? This conformation can be critical for receptor binding.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Does it form dimers with an adjacent molecule, creating a classic R²₂(8) ring motif? Or does it form chains? Understanding this supramolecular assembly is key to predicting solid-state properties like solubility and stability.
-
π-π Stacking: Do the aromatic furan and/or benzyl rings engage in π-π stacking interactions with neighboring molecules? These interactions can significantly influence crystal packing and density.
-
Bond Lengths and Angles: Are there any unusual bond lengths or angles that might suggest electronic effects or strain within the molecule?
Conclusion
This guide provides a robust and scientifically grounded framework for the complete X-ray crystallographic analysis of this compound. By following a systematic approach to synthesis, purification, and crystallization, and by applying standard techniques of data collection and structure refinement, researchers can obtain a definitive three-dimensional model of the molecule. This structural data is an invaluable asset, providing the foundational knowledge required for rational drug design, polymorphism screening, and the development of new functional materials.
References
- Exclusive Chemistry Ltd. (2024). This compound. [Link]
- University of Washington. (n.d.).
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
- Takeda, T., Sugiura, S., et al. (1979). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan. [Link]
- University of California, Los Angeles. (n.d.).
- Myerson, A. S., & Kim, K. (2008). Crystallization of Organic Compounds. John Wiley & Sons. [Link]
- Sova, V. V., et al. (2018). Fluorodenitration of Commercially Available Benzyl 5-nitrofuran-2-carboxylate.
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- Rupp, B. (2010). X-ray crystallography. PMC - PubMed Central - NIH. [Link]
- Cambridge Crystallographic Data Centre (CCDC). (n.d.).
- Wikipedia. (n.d.). 2-Furoic acid. [Link]
- Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid.
- Aktas, Y., et al. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. PMC - PubMed Central. [Link]
- Scribd. (n.d.). Unit 5 X-Ray Crystallography. [Link]
- PubChem. (n.d.). 2-Furancarboxylic acid. [Link]
- Cambridge Crystallographic Data Centre (CCDC). (n.d.).
- Marrone, A., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. exchemistry.com [exchemistry.com]
- 4. 5-Formyl-2-furoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one and 3-benzyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one from synchrotron X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Benzyl-2-furoic Acid via Friedel-Crafts Benzylation
Abstract
5-Benzyl-2-furoic acid is a valuable heterocyclic compound and a key building block in the synthesis of pharmaceuticals and advanced materials. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The methodology is based on a two-step process commencing with a Lewis acid-catalyzed Friedel-Crafts benzylation of methyl 2-furoate with benzyl chloride to yield the ester intermediate, followed by alkaline hydrolysis to the final carboxylic acid product. This guide is intended for researchers in organic synthesis and drug development, offering detailed explanations for experimental choices, a complete workflow, and methods for product validation.
Scientific Principle and Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts reaction, which is a cornerstone of C-C bond formation on aromatic rings.[1][2]
Step 1: Friedel-Crafts Benzylation of Methyl 2-furoate
In this step, an anhydrous Lewis acid, such as zinc chloride (ZnCl₂), is employed to polarize the C-Cl bond of benzyl chloride. This increases the electrophilicity of the benzylic carbon, generating a carbocation-like species. The electron-rich furan ring of methyl 2-furoate then acts as a nucleophile, attacking the electrophilic benzyl group, preferentially at the C-5 position due to the directing effect of the oxygen heteroatom and the electron-withdrawing ester group at C-2.
Step 2: Saponification (Ester Hydrolysis)
The resulting methyl 5-benzyl-2-furoate is then hydrolyzed to the target carboxylic acid. This is achieved through saponification, where a base (e.g., Sodium Hydroxide) attacks the electrophilic carbonyl carbon of the ester. The subsequent tetrahedral intermediate collapses, eliminating the methoxide ion and forming the sodium salt of the carboxylic acid. An acidic workup then protonates the carboxylate to yield the final this compound.[3]
Overall Reaction Scheme:
(Image: A two-step reaction showing the benzylation of methyl 2-furoate followed by hydrolysis to this compound.)
Experimental Protocol
This protocol is designed to be a self-validating system, including purification and characterization steps to ensure the integrity of the final product.
Materials and Equipment
| Reagents & Chemicals | Grade | Equipment |
| Methyl 2-furoate (≥98%) | Reagent Grade | Round-bottom flasks (100 mL, 250 mL) |
| Anhydrous Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Magnetic stirrer with heating mantle |
| Benzyl Chloride (≥99%) | Reagent Grade | Stir bars |
| Carbon Disulfide (CS₂) or Dichloromethane (DCM) | Anhydrous, ACS Grade | Dropping funnel |
| Sodium Hydroxide (NaOH) | ACS Grade | Condenser |
| Hydrochloric Acid (HCl), 37% | ACS Grade | Ice bath |
| Ethyl Acetate | ACS Grade | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Büchner funnel and vacuum flask |
| Ethanol, 95% | ACS Grade | Rotary evaporator |
| Deionized Water | pH paper or pH meter | |
| Celite or Filter Aid | Standard laboratory glassware |
Part A: Synthesis of Methyl 5-benzyl-2-furoate
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Addition: To the flask, add methyl 2-furoate (e.g., 10.0 g, 79.3 mmol) and anhydrous carbon disulfide (80 mL). Note: Dichloromethane can be used as a safer alternative solvent.
-
Catalyst Introduction: While stirring, carefully add anhydrous zinc chloride (1.2 g, 8.8 mmol). The use of a Lewis acid is critical for activating the benzyl chloride.[4]
-
Electrophile Addition: Add benzyl chloride (10.0 g, 79.0 mmol) to the dropping funnel. Add it dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature is maintained between 0-5 °C. This slow addition is crucial to control the exothermic nature of the Friedel-Crafts reaction.
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1 hour.
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 5-benzyl-2-furoate as an oil or semi-solid.
-
Part B: Hydrolysis to this compound
-
Saponification: Transfer the crude methyl 5-benzyl-2-furoate to a 250 mL round-bottom flask. Add ethanol (100 mL) and a solution of sodium hydroxide (4.8 g, 120 mmol) in 20 mL of water.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Work-up and Precipitation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in 100 mL of deionized water.
-
Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2. A white precipitate of this compound will form.[3]
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.
-
Data Summary and Characterization
Quantitative Data
The following table outlines the stoichiometry for the synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Methyl 2-furoate | 126.11 | 10.0 | 79.3 | 1.0 |
| Anhydrous Zinc Chloride | 136.30 | 1.2 | 8.8 | 0.11 |
| Benzyl Chloride | 126.58 | 10.0 | 79.0 | ~1.0 |
| Sodium Hydroxide | 40.00 | 4.8 | 120 | 1.5 |
| Product (Theoretical) | 216.23 | 17.1 | 79.0 | - |
Expected Yield: 65-75%
Product Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 133-135 °C (Literature values may vary slightly).
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum should show characteristic peaks.[5][6]
-
δ ~13.0 (s, 1H, -COOH)
-
δ 7.20-7.40 (m, 5H, Ar-H of benzyl)
-
δ 7.15 (d, 1H, Furan H-3)
-
δ 6.35 (d, 1H, Furan H-4)
-
δ 4.10 (s, 2H, -CH₂-)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160.0 (C=O)
-
δ ~158.0 (Furan C-5)
-
δ ~146.0 (Furan C-2)
-
δ ~138.0 (Ar-C ipso)
-
δ ~129.0, 128.5, 127.0 (Ar-C)
-
δ ~118.0 (Furan C-3)
-
δ ~110.0 (Furan C-4)
-
δ ~35.0 (-CH₂-)
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the purified product.
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
-
Work in a well-ventilated fume hood at all times.
-
Benzyl chloride is a lachrymator and is corrosive. Handle with extreme care.
-
Carbon disulfide is highly flammable and toxic. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle anhydrous zinc chloride in a dry environment as it is hygroscopic.
References
- T. A. Ushikubo, et al. (1973). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan.
- M. McCorkle & J. A. V. Turck, Jr. (1936). The Friedel-Crafts Reaction with Furans. UNI ScholarWorks.
- Mascal, M. et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
- Organic Syntheses. (n.d.). 2-Furoic Acid and 2-Furylcarbinol. Organic Syntheses Procedure.
- Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Bandyopadhyay, B. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- Organic Syntheses. (n.d.). 2-Furoic acid. Organic Syntheses Procedure.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
The Versatile Virtuoso: 5-Benzyl-2-furoic Acid as a Premier Building Block in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 5-Benzyl-2-furoic acid has emerged as a particularly valuable and versatile scaffold. Its unique combination of a reactive carboxylic acid handle, a modifiable furan ring, and a benzylic moiety provides a trifecta of opportunities for synthetic diversification. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Advantage of the this compound Scaffold
This compound, with its molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , is a crystalline solid with a melting point of 104-105 °C. The strategic importance of this molecule lies in its inherent functionalities. The carboxylic acid at the 2-position of the furan ring serves as a prime site for transformations such as amidation and esterification, enabling the introduction of a wide array of functional groups and the construction of diverse compound libraries. The furan ring itself is an aromatic heterocycle that can participate in various transformations, and its 5-position is adorned with a benzyl group, which can be further functionalized or can play a crucial role in the biological activity of the final product.
Derivatives of 5-substituted-2-furoic acids have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties[1][2]. This established bioactivity profile makes this compound an attractive starting point for medicinal chemistry programs aimed at the discovery of novel therapeutic agents.
Core Synthetic Transformations and Applications
The utility of this compound as a building block is best illustrated through its application in key synthetic transformations. This section will delve into the practical aspects of amide bond formation and esterification, providing detailed protocols and the rationale behind the chosen methodologies.
Application I: Synthesis of Bioactive Amides via Amide Coupling
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The conversion of the carboxylic acid of this compound into an amide allows for the introduction of diverse amine-containing fragments, which can significantly influence the pharmacological properties of the resulting molecule.
Rationale for Reagent Selection:
For the synthesis of amides from carboxylic acids, the direct reaction with an amine is generally not feasible due to the basicity of the amine leading to an acid-base reaction. Therefore, the carboxylic acid must first be "activated". Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which then readily reacts with the amine. This two-step, one-pot procedure is favored for its mild reaction conditions and the water-solubility of the byproducts, which simplifies purification.
Protocol 1: General Procedure for the Synthesis of a this compound Amide using EDC/NHS Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Experimental Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM. To this solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the NHS-ester can be monitored by Thin Layer Chromatography (TLC).
-
Amine Coupling: To the solution containing the activated NHS-ester, add the desired amine (1.1 equivalents). Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Data Presentation:
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Amine | 1.1 |
| EDC | 1.2 |
| NHS | 1.2 |
Visualization of the Amide Coupling Workflow:
Caption: General experimental workflow for EDC/NHS mediated amide coupling.
Application II: Synthesis of Furoate Esters with Potential Biological Activity
Esterification of this compound is another key transformation that allows for the incorporation of various alcohol fragments, leading to the synthesis of furoate esters. These esters can serve as prodrugs or exhibit their own unique biological activities. For instance, certain furoic acid esters have been investigated for their applications in the flavor and fragrance industry, as well as intermediates in pharmaceutical synthesis[3].
Rationale for Method Selection:
The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, using a strong acid catalyst such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Protocol 2: Fischer Esterification of this compound
This protocol provides a general procedure for the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous solvent (if the alcohol is not used as the solvent, e.g., toluene)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (which also acts as the solvent). If the alcohol is a solid or not suitable as a solvent, use an inert solvent like toluene and 1.5-2.0 equivalents of the alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-16 hours). The progress of the reaction can be monitored by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its properties.
-
Data Presentation:
| Reagent | Molar Equivalents/Role |
| This compound | 1.0 |
| Alcohol | Excess (or 1.5-2.0) |
| Concentrated H₂SO₄ | Catalytic |
Visualization of the Fischer Esterification Mechanism:
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
Advanced Synthetic Strategies
Beyond the fundamental transformations of the carboxylic acid group, the this compound scaffold can be employed in more advanced synthetic strategies to access novel and complex molecular frameworks.
Synthesis of 5-Benzyl-2-furoates from Biomass-derived 5-Hydroxymethylfurfural (HMF)
A sustainable and modern approach to access 5-benzyl-2-furoate esters involves a two-step process starting from the biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF). This method circumvents the use of traditional and often harsh synthetic routes. The process involves:
-
Selective Oxidative Esterification of HMF: HMF is first converted to its corresponding 5-hydroxymethyl furoic acid ester.
-
Alkylation of an Aromatic Compound: The resulting ester is then used to alkylate an aromatic compound, such as benzene, in the presence of a solid acid catalyst like a zeolite.
This approach not only provides a greener route to 5-benzyl-2-furoate esters but also opens up possibilities for introducing various substituents on the benzyl ring by using different aromatic starting materials in the alkylation step.
Conclusion and Future Perspectives
This compound stands as a testament to the power of a well-designed building block in streamlining synthetic endeavors. Its inherent functionalities provide a versatile platform for the generation of diverse chemical entities with significant potential in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this valuable scaffold. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.
References
- Synthesis and antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. (URL not available)
- Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. PubMed. (URL: [Link])
- Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- This compound supplier - CAS 1917-16-4. Exclusive Chemistry Ltd. (URL: [Link])
- Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5-Hydroxymethylfurfural. National Institutes of Health. (URL: [Link])
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. National Institutes of Health. (URL: [Link])
- Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. National Institutes of Health. (URL: [Link])
- Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst.
Sources
Application Notes and Protocols: 5-Benzyl-2-furoic Acid in Medicinal Chemistry
Introduction:
5-Benzyl-2-furoic acid is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its core structure, featuring a furan ring substituted with a carboxylic acid and a benzyl group, provides a valuable scaffold for the development of novel therapeutic agents. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a common feature in many biologically active natural products and synthetic drugs.[1][2] The presence of the carboxylic acid group offers a handle for various chemical modifications, such as esterification and amidation, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furthermore, the benzyl group at the 5-position can be readily modified to explore structure-activity relationships (SAR) and optimize target binding.[3][4] This document provides an in-depth guide to the applications of this compound and its derivatives in medicinal chemistry, with a focus on their anti-inflammatory, anticancer, and enzyme-inhibitory activities. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to aid researchers in their drug discovery efforts.
I. Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a critical first step in exploring their medicinal chemistry applications. A common and effective method for the preparation of the core scaffold involves the Friedel-Crafts benzylation of a 2-furoic acid ester followed by hydrolysis.[5]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from methyl 2-furoate.
Materials:
-
Methyl 2-furoate
-
Benzyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
Carbon disulfide (CS₂)
-
Ice
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Benzylation: a. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-furoate and a catalytic amount of anhydrous zinc chloride in carbon disulfide at 0°C (ice bath). b. Add a solution of benzyl chloride in carbon disulfide dropwise to the stirred mixture. c. After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then at room temperature for an additional 45 minutes. d. Quench the reaction by pouring the mixture onto crushed ice. e. Separate the organic layer and extract the aqueous layer with diethyl ether. f. Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. g. Remove the solvent under reduced pressure using a rotary evaporator to obtain crude methyl 5-benzyl-2-furoate.
-
Hydrolysis: a. Dissolve the crude methyl 5-benzyl-2-furoate in a mixture of methanol and aqueous sodium hydroxide solution. b. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). c. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. d. Acidify the remaining aqueous solution with hydrochloric acid to precipitate the this compound. e. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. f. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
II. Anti-inflammatory Applications
Derivatives of furan and benzofuran have been reported to possess significant anti-inflammatory properties.[2][6][7] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.[6][8] this compound derivatives can be explored as potential anti-inflammatory agents by evaluating their ability to suppress the production of pro-inflammatory cytokines and enzymes in cellular models of inflammation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8]
Caption: General workflow for drug discovery.
IV. Enzyme Inhibition
This compound derivatives can be designed as inhibitors of specific enzymes involved in disease pathogenesis. The furan scaffold can interact with the active site of enzymes, and modifications to the benzyl and carboxylic acid groups can enhance binding affinity and selectivity.
Example Target: 5-Lipoxygenase (5-LOX)
5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma and arthritis. [9] Protocol 4: 5-Lipoxygenase Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound derivatives against 5-LOX.
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Zileuton (positive control)
-
Buffer solution (e.g., Tris-HCl)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Reaction: a. In a quartz cuvette, mix the buffer, 5-LOX enzyme, and the test compound at various concentrations. b. Incubate the mixture for a few minutes at room temperature. c. Initiate the reaction by adding the substrate, arachidonic acid. d. Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.
-
Data Analysis: a. Calculate the initial reaction velocity for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the control (no inhibitor). c. Calculate the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) Insights:
The biological activity of this compound derivatives can be modulated by systematic structural modifications.
Caption: Structure-activity relationship map.
-
Benzyl Ring Substitution (R1): Introducing electron-withdrawing or electron-donating groups on the benzyl ring can influence the electronic properties and steric bulk of the molecule, affecting its interaction with the target protein. [4]* Carboxylic Acid Derivatization (R2): Converting the carboxylic acid to esters or amides can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can impact cell permeability and target binding.
-
Furan Ring Modification (R3): Substitution at the 3 and 4 positions of the furan ring can also be explored to optimize the compound's activity and selectivity.
This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for medicinal chemistry campaigns. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of the therapeutic potential of this compound and its analogs.
References
- Takeda, T., et al. (1976). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 49(7), 1903-1906. [Link]
- Cui, Z. N., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International Journal of Molecular Sciences, 15(5), 8947-8960. [Link]
- Cui, Z. N., et al. (2012). Synthesis and Bioactivity of N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. Chinese Journal of Chemistry, 30(11), 2635-2642. [Link]
- Gakh, A. A., et al. (2010). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Tetrahedron Letters, 51(41), 5495-5497. [Link]
- Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1110-1116. [Link]
- Pourshojaei, Y., & Dastan, D. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(15), 1466-1476. [Link]
- Exclusive Chemistry Ltd. (2024). This compound supplier. [Link]
- Syllabus for Chemistry (SCQP08). (n.d.). [Link]
- Dahiya, R., & Pathak, D. (2007). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamidophenyl)-2-furoic acid as Potent Antimicrobial Agents. Journal of the Serbian Chemical Society, 72(1), 35-46. [Link]
- Rosenau, T., et al. (2017). Chromophores from hexeneuronic acids (HexA): synthesis of model compounds and primary degradation intermediates. Holzforschung, 71(11), 855-863. [Link]
- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
- Wang, Y., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 8(46), 26039-26050. [Link]
- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
- Grijalvo, S., et al. (2011). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Molecules, 16(7), 5855-5881. [Link]
- Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 382. [Link]
- Kumar, P., et al. (2010). 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Bioorganic & Medicinal Chemistry Letters, 20(17), 5291-5294. [Link]
- Atanasova, M., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7485. [Link]
- TeachMePhysiology. (2024). Enzyme Inhibition. [Link]
- PubChem. (n.d.). 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. [Link]
- Wang, M., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(12), 7354-7369. [Link]
- Munir, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6667. [Link]
- Tchangna, R. S., et al. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 27(19), 6433. [Link]
- Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]
- Al-Warhi, T., et al. (2022). Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies. Molecules, 27(3), 853. [Link]
- Li, X., et al. (2022). Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. Molecules, 27(18), 6062. [Link]
- Gonzalez-Bello, C., et al. (2013). Mechanistic basis of the inhibition of type II dehydroquinase by (2S)- and (2R)-2-benzyl-3-dehydroquinic acids. Journal of the American Chemical Society, 135(12), 4819-4828. [Link]
- Kumar, P., et al. (2010). 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Bioorganic & Medicinal Chemistry Letters, 20(17), 5291-5294. [Link]
- Gonzalez-Giron, J. L., et al. (2018). New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. Bioorganic & Medicinal Chemistry, 26(15), 4449-4458. [Link]
- Rakowitz, D., et al. (2006). In vitro aldose reductase inhibitory activity of 5-benzyl-2,4-thiazolidinediones. Bioorganic & Medicinal Chemistry, 14(2), 567-574. [Link]
- Li, J., et al. (2022). Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. Oncology Reports, 47(4), 1-13. [Link]
- El-Sayed, N. N. E., et al. (2023). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(28), 19047-19074. [Link]
- Iovino, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1494. [Link]
- Russo, M. E., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16898. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial Activity of 5-Benzyl-2-furoic Acid and Its Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of 5-Benzyl-2-furoic acid and its derivatives.
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The furan scaffold is a privileged structure in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide spectrum of biological activities.[1] Among these, 2-furoic acid derivatives have emerged as a promising class of compounds. The introduction of a benzyl group at the 5-position of the furoic acid core creates a lipophilic moiety that can significantly influence the compound's interaction with microbial targets.
This guide provides a comprehensive overview and detailed protocols for assessing the antimicrobial potential of this compound and its structurally related derivatives. The methodologies described herein are foundational for preliminary screening, determining the spectrum of activity, and quantifying the potency of these compounds, thereby guiding further structure-activity relationship (SAR) studies and preclinical development. The protocols emphasize not just the procedural steps but the underlying scientific principles that ensure data integrity and reproducibility.
Postulated Mechanism of Action and Structure-Activity Relationship (SAR)
While the precise mechanism of action for this compound derivatives is still under extensive investigation, current research points towards several plausible pathways. The lipophilic nature of the benzyl group combined with the acidic carboxylate function suggests that these molecules may disrupt microbial cell membranes, leading to altered permeability, depolarization, and leakage of essential cytosolic components.[2] Some studies involving phosphonium derivatives of similar heterocyclic compounds have demonstrated considerable septal damage and cytosolic alterations in bacteria like Staphylococcus aureus.[2]
Furthermore, molecular docking studies on related furan-containing molecules suggest potential inhibition of essential microbial enzymes.[3] For instance, some derivatives have been docked against GlcN-6-P synthase, an enzyme crucial for cell wall biosynthesis, indicating a potential targeted mechanism.[3]
Key SAR insights from the literature include:
-
Substitution on the Benzyl Ring: The presence and position of substituents (e.g., halogens, methyl, methoxy groups) on the phenyl ring of the benzyl moiety can modulate both the potency and spectrum of activity.[4] Electron-withdrawing or donating groups can alter the electronic properties and lipophilicity of the entire molecule, affecting its ability to penetrate microbial cells and interact with its target.
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or coupling it with amino acids and peptides can create derivatives with significantly enhanced and sometimes more specific antimicrobial activity.[5] These modifications can improve cell penetration and introduce new interaction points with microbial targets.
The following diagram illustrates a conceptual workflow for investigating these compounds.
Caption: High-level workflow for antimicrobial drug discovery using this compound derivatives.
Experimental Protocols
The following protocols are standard, validated methods for assessing antimicrobial activity. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and methods described in relevant literature.[6][7]
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates (U-bottom for bacteria, flat-bottom for fungi)
-
Microbial strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline (0.85% NaCl)
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Positive control antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Rationale: DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the well should not exceed 1-2% to avoid toxicity to the microbes.
-
Perform serial two-fold dilutions of the compound stock solution in the appropriate sterile broth (MHB or RPMI) to create a range of working concentrations.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Rationale: A standardized inoculum density is critical for the reproducibility of MIC results.
-
-
Plate Setup:
-
Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the serially diluted test compound to the first column of wells.
-
Perform a serial dilution across the plate by transferring 50 µL from the first column to the second, mixing, and continuing this process to the desired final concentration, discarding the last 50 µL from the final column.
-
This will leave 50 µL of varying compound concentrations in each well.
-
Set up control wells:
-
Positive Control: Wells containing broth and microbial inoculum only (no compound).
-
Negative Control: Wells containing broth only (no inoculum or compound).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
Standard Drug Control: A row with a standard antibiotic undergoing serial dilution.
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Incubate the plates at 35-37°C. Incubation time is typically 18-24 hours for bacteria and 24-48 hours for yeast. Rationale: These conditions provide optimal growth for the respective microorganisms.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear). This can be assessed visually or by using a plate reader to measure optical density (OD).
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a direct extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the determination of the MIC (Protocol 1), take a 10-20 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).
-
Spot-plate this aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the initial MIC test.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing on the spot plate). Rationale: This differentiates between compounds that merely inhibit growth (static) and those that actively kill the microbes (cidal).
Caption: Workflow for determining MIC and subsequent MBC/MFC values.
Data Presentation and Interpretation
The results of antimicrobial testing are most effectively presented in a tabular format, allowing for direct comparison of the activity of different derivatives against a panel of microorganisms.
Table 1: Example Antimicrobial Activity Data (MIC in µg/mL) for this compound Derivatives
| Compound ID | Derivative Description | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| FA-01 | This compound | 128 | 256 | >256 | 128 |
| FA-02 | 5-(4-Chlorobenzyl)-2-furoic acid | 64 | 128 | 256 | 64 |
| FA-03 | 5-(4-Methoxybenzyl)-2-furoic acid | 32 | 128 | >256 | 32 |
| FA-04 | Methyl 5-benzyl-2-furoate | >256 | >256 | >256 | >256 |
| Gentamicin | Standard Antibiotic | 0.5 | 1 | 2 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | N/A | 4 |
Note: Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation:
-
A lower MIC value indicates higher potency.
-
In this example, adding a methoxy group (FA-03) or a chloro group (FA-02) to the benzyl ring appears to enhance activity against both bacteria and fungi compared to the parent compound (FA-01).[8][9]
-
Esterification of the carboxylic acid (FA-04) appears to abolish activity, highlighting the importance of the free carboxyl group for this particular series.
-
A broad spectrum of activity is observed when a compound is active against both Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) pathogens.[6]
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. By combining standardized quantitative assays with careful analysis of structure-activity relationships, researchers can effectively identify lead candidates and gain insights into their potential mechanisms of action, paving the way for the next generation of antimicrobial therapies.
References
- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2025).
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. (2008). PubMed. [Link]
- Synthesis, molecular docking and antimicrobial activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones. (2021).
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]
- In vitro antimicrobial evaluations of the prepared compounds at 500 and 1000 µg/mL by disc diffusion assay. (n.d.).
- Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]. (2007). Elsevier. [Link]
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). National Institutes of Health (NIH). [Link]
- Synthesis and antimicrobial testing of 5-fluorouracil deriv
- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). National Institutes of Health (NIH). [Link]
- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI. [Link]
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. [Link]
- Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. (1987). PubMed. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. esisresearch.org [esisresearch.org]
Application Notes and Protocols for the Evaluation of Antifungal Properties of 5-Substituted-2-Furoic Acids
Introduction
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated for their medicinal properties, the furan scaffold has emerged as a promising pharmacophore.[1] Specifically, derivatives of 2-furoic acid, a compound first described in 1780, have demonstrated a wide range of biological activities.[2] This guide provides a comprehensive overview of the application and evaluation of 5-substituted-2-furoic acids as potential antifungal agents, designed for researchers, scientists, and drug development professionals.
This document deviates from a rigid template to provide a narrative that is both scientifically rigorous and grounded in practical laboratory application. We will delve into the synthesis of these compounds, present detailed protocols for assessing their antifungal efficacy, and discuss potential mechanisms of action, all while emphasizing the rationale behind the experimental designs.
I. The Therapeutic Potential of 5-Substituted-2-Furoic Acids
The furan ring is a key structural motif in numerous bioactive natural products and synthetic drugs.[1] The introduction of various substituents at the 5-position of the 2-furoic acid core can significantly modulate its physicochemical properties and biological activity. The carboxyl group at the 2-position provides a handle for further derivatization, such as the formation of amides and esters, which can enhance antifungal potency.[3]
The antifungal activity of furan derivatives is influenced by the nature of the substituent at the 5-position. For instance, the introduction of an aryl group at this position has been shown to be a key determinant of antifungal efficacy.[1] Further substitution on this aryl ring can fine-tune the activity, highlighting the importance of structure-activity relationship (SAR) studies in this class of compounds.
II. Synthesis of 5-Aryl-2-Furoic Acids: A Protocol Grounded in Suzuki-Miyaura Cross-Coupling
The creation of a carbon-carbon bond between the furan ring and an aryl group at the 5-position is a critical step in the synthesis of many potent antifungal candidates. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation with high efficiency and functional group tolerance.[4]
Causality Behind the Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), are highly effective for Suzuki couplings. The palladium cycles between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[4]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5] The choice of base can influence reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.[6] Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[7]
Detailed Protocol: Synthesis of 5-(4-chlorophenyl)-2-furoic acid
This protocol describes a representative synthesis of a 5-aryl-2-furoic acid using a Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl 5-bromo-2-furoate
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 5-bromo-2-furoate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up (Ester): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-(4-chlorophenyl)-2-furoate. Purify by column chromatography on silica gel if necessary.
-
Hydrolysis to the Acid: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 5-(4-chlorophenyl)-2-furoic acid.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 5-aryl-2-furoic acid.
III. Protocols for Antifungal Susceptibility Testing
Determining the in vitro antifungal activity of newly synthesized compounds is a critical step in the drug discovery process. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of data. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Causality Behind the Experimental Choices:
-
Medium: RPMI-1640 medium is the standard for antifungal susceptibility testing of most yeasts and molds. It is a chemically defined medium that supports the growth of a wide range of fungi.
-
Inoculum Preparation: Standardizing the inoculum concentration is crucial for reproducible MIC results. A 0.5 McFarland standard is used to approximate a cell density of 1-5 x 10⁶ CFU/mL for yeasts.
-
Serial Dilutions: A two-fold serial dilution of the test compound allows for the determination of the MIC over a range of concentrations.
-
Incubation: Incubation at 35°C is optimal for the growth of most pathogenic fungi. The incubation time varies depending on the fungal species (e.g., 24-48 hours for Candida spp.).
Detailed Protocol: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
Materials:
-
5-Substituted-2-furoic acid derivative (dissolved in DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate. The final concentration of DMSO in the wells should not exceed 1%.
-
Inoculum Preparation:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. This results in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: Wells containing inoculum and medium but no compound.
-
Sterility Control: Wells containing medium only.
-
Reference Drug: Include a known antifungal agent (e.g., fluconazole) as a positive control.
-
-
Incubation: Seal the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
Visualization of the Antifungal Susceptibility Testing Workflow
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
IV. Data Presentation: Antifungal Activity of Furan Derivatives
The following table presents representative Minimum Inhibitory Concentration (MIC) values for some 5-substituted-2-furoic acid derivatives and related compounds against pathogenic fungi. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida glabrata | 0.062–0.125 | [3] |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida parapsilosis | 0.125–0.250 | [3] |
| 2-methyl-5-(p-chlorophenyl)-3-furoic acid | Candida albicans | >100 | [1] |
| Furo[2,3-f]quinolin-5-ol derivative | Candida albicans | 1-8 | [8] |
| Furo[2,3-f]quinolin-5-ol derivative | Aspergillus fumigatus | 2-16 | [8] |
V. Investigating the Mechanism of Action
Understanding how a novel antifungal agent exerts its effect is crucial for its development. For 5-substituted-2-furoic acids, several potential mechanisms can be investigated.
Potential Antifungal Mechanisms:
-
Cell Membrane Disruption: Some furan derivatives have been shown to affect the integrity of the fungal cell membrane.[3] This can be investigated using fluorescent dyes such as propidium iodide, which only enters cells with compromised membranes.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Many antifungal drugs target enzymes in the ergosterol biosynthesis pathway.[9] The effect of the test compounds on ergosterol levels can be quantified using spectrophotometric methods.
-
Inhibition of Key Enzymes: Furan derivatives have been reported to inhibit enzymes essential for fungal survival, such as succinate dehydrogenase (SDH), which is involved in cellular respiration.[10]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis. The production of ROS in fungal cells upon treatment with the test compounds can be measured using fluorescent probes.
Protocol for Assessing Cell Membrane Integrity
Materials:
-
Candida albicans cells
-
5-Substituted-2-furoic acid derivative
-
Propidium iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treatment: Treat C. albicans cells with the test compound at its MIC and 2x MIC for a defined period (e.g., 4 hours). Include an untreated control.
-
Staining: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing propidium iodide. Incubate in the dark for 15-30 minutes.
-
Microscopy: Wash the cells with PBS to remove excess dye. Observe the cells under a fluorescence microscope.
-
Analysis: Cells with damaged membranes will exhibit red fluorescence due to the uptake of PI and its intercalation with DNA. Quantify the percentage of fluorescent cells in the treated and control populations.
Visualization of Potential Mechanisms of Action
Caption: Potential antifungal mechanisms of 5-substituted-2-furoic acids.
VI. Conclusion and Future Directions
5-Substituted-2-furoic acids represent a promising class of compounds with tunable antifungal activity. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for the generation of diverse chemical libraries for structure-activity relationship studies. The protocols outlined in this guide provide a solid framework for the synthesis and evaluation of these compounds.
Future research should focus on elucidating the precise molecular targets of the most potent derivatives. A deeper understanding of their mechanism of action will be invaluable for optimizing their antifungal properties and developing them into next-generation therapeutics to combat the growing threat of fungal infections.
References
- Synthesis and Antifungal Evaluation Against Candida spp.
- Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. (1987). Il Farmaco; edizione scientifica. [Link]
- Heck Reaction. (n.d.). University of Regensburg. [Link]
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2024). Journal of Agricultural and Food Chemistry. [Link]
- Synthesis and antifungal activity of furo[2,3-f]quinolin-5-ols. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
- Sources of Antifungal Drugs. (2023). Journal of Fungi. [Link]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- How to approach choosing reaction conditions for Suzuki? (2022). Reddit. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Pharmacological activity of furan deriv
- Antifungals: mechanisms of action. (2003). Trends in Microbiology. [Link]
Sources
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. reddit.com [reddit.com]
- 8. Synthesis and antifungal activity of furo[2,3-f]quinolin-5-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: The Potential of 5-Benzyl-2-furoic Acid in Polymer Chemistry
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the prospective use of 5-Benzyl-2-furoic acid in the synthesis of advanced functional polymers. While direct literature on the polymerization of this specific monomer is nascent, this document extrapolates from the well-established chemistry of analogous furan-based compounds to present a scientifically grounded framework for its application.
Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are at the forefront of research into sustainable and high-performance materials derived from renewable biomass.[1][2][3] These polymers are viewed as promising bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (PET).[4] this compound is a unique furanic monomer characterized by a single carboxylic acid group for polymerization and a bulky, aromatic benzyl pendant group.
While its monofunctional nature prevents it from forming homopolymers through condensation reactions, it presents a significant opportunity as a functional comonomer or chain modifier . Its incorporation into a polymer backbone, such as a polyester or polyamide, can be leveraged to strategically impart specific properties:
-
Steric Hindrance: The bulky benzyl group can disrupt chain packing, potentially increasing the polymer's glass transition temperature (Tg) and altering its mechanical and thermal properties.
-
Aromatic Functionality: The pendant phenyl ring introduces aromatic character, which can enhance thermal stability and modify solubility.
-
Site for Post-Polymerization Modification: The benzyl group's phenyl ring can be further functionalized, opening pathways to materials with tailored surface properties, drug-conjugation sites, or other advanced features.
This application note outlines a detailed protocol for the synthesis of a novel copolyester utilizing this compound as a functional comonomer.
Polymerization Strategy: Copolyester Synthesis via Melt Polycondensation
The most direct and industrially relevant method for synthesizing polyesters from furanic acids is a two-stage melt polycondensation process.[5][6] This approach avoids the use of solvents at high temperatures and is commonly used for producing polymers like poly(butylene furanoate) (PBF).[7]
In the proposed synthesis, this compound will be incorporated as a comonomer alongside a primary bio-based diacid (FDCA) and a diol (1,4-butanediol). The monofunctional nature of this compound will influence the final molecular weight, and its concentration must be carefully controlled.
The reaction proceeds in two key stages:
-
Esterification: The carboxylic acid groups from both FDCA and this compound react with the hydroxyl groups of the diol at elevated temperatures to form ester linkages and release water, creating low-molecular-weight oligomers.
-
Polycondensation: Under high vacuum and increased temperature, these oligomers react further. The transesterification reactions eliminate the diol, significantly increasing the polymer chain length and molecular weight.
The overall synthetic scheme is visualized below.
Caption: Reaction scheme for the synthesis of a copolyester.
Detailed Experimental Protocol
This protocol describes the synthesis of a copolyester, poly(butylene furanoate-co-butylene benzyl-furanoate), with a target incorporation of 5 mol% of the this compound modifier.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Supplier | Purity | Notes |
| 2,5-Furandicarboxylic acid (FDCA) | 3238-40-2 | 156.09 | Sigma-Aldrich | >98% | Must be thoroughly dried before use. |
| This compound | 1917-16-4 | 202.21 | Exclusive Chemistry | >98% | Must be thoroughly dried before use. |
| 1,4-Butanediol (BDO) | 110-63-4 | 90.12 | Sigma-Aldrich | >99% | Use anhydrous grade. |
| Titanium(IV) butoxide (Ti(OBu)₄) | 5593-70-4 | 340.32 | Sigma-Aldrich | >97% | Catalyst. Handle under inert gas. |
| Phenol | 108-95-2 | 94.11 | Sigma-Aldrich | >99% | For viscosity measurements. |
| 1,1,2,2-Tetrachloroethane | 79-34-5 | 167.85 | Sigma-Aldrich | >98% | For viscosity measurements. |
Equipment
-
500 mL three-neck glass reactor
-
Mechanical overhead stirrer with a high-torque motor and vacuum-tight seal
-
Distillation condenser and collection flask
-
Nitrogen gas inlet
-
High-vacuum pump (<1 mbar)
-
Heating mantle with temperature controller
-
Schlenk line for handling catalyst
Step-by-Step Methodology
Stage 1: Esterification
-
Reactor Setup: Assemble the reactor with the mechanical stirrer, nitrogen inlet, and distillation condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Charging Monomers: Charge the reactor with 2,5-Furandicarboxylic acid (74.1 g, 0.475 mol), this compound (5.05 g, 0.025 mol), and 1,4-Butanediol (54.1 g, 0.60 mol). The diol is added in 20% molar excess to compensate for losses during distillation.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15 minutes to remove air. Maintain a slow, constant nitrogen flow throughout this stage.
-
Catalyst Addition: Using a syringe under a positive nitrogen flow, add the Titanium(IV) butoxide catalyst (approx. 250 ppm relative to the diacid weight, ~20 mg).
-
Heating Ramp: Begin stirring and slowly heat the mixture. The reaction timeline is as follows:
-
Heat to 160 °C and hold for 1 hour.
-
Increase temperature to 180 °C and hold for 1 hour.
-
Increase temperature to 210 °C and hold for 2 hours.
-
-
Water Removal: Water will begin to distill from the reaction mixture as esterification proceeds. Monitor the collection flask. The reaction is considered complete when ~95% of the theoretical amount of water (0.5 mol * 18.02 g/mol ≈ 9 mL) has been collected.
Stage 2: Polycondensation
-
System Modification: Stop the nitrogen flow and switch the setup from the distillation condenser to the high-vacuum line.
-
Vacuum Application: Gradually apply vacuum over 30 minutes to avoid bumping of the increasingly viscous oligomers. The pressure should be slowly reduced to <1 mbar.
-
Temperature Increase: Once a high vacuum is achieved, slowly increase the temperature to 240 °C.
-
Monitoring Viscosity: A significant increase in the viscosity of the melt will be observed, indicated by the increased torque on the mechanical stirrer. Continue the reaction under these conditions for 3-4 hours. The reaction is complete when the desired viscosity is reached.
-
Reaction Termination: Remove the heating mantle and stop the stirrer. Break the vacuum by introducing nitrogen into the reactor.
-
Polymer Recovery: While the polymer is still hot and molten, carefully extrude it from the reactor onto a clean, cool surface under a nitrogen stream. Allow the polymer to cool completely to room temperature. The resulting polymer will be a brittle, amber-colored solid.
Workflow Visualization
Caption: Workflow for copolyester synthesis and characterization.
Self-Validating Protocols: Characterization and Analysis
To confirm the successful synthesis and incorporation of this compound and to understand the properties of the new copolyester, a suite of analytical techniques is required.
-
FTIR Spectroscopy: To confirm the formation of ester bonds (C=O stretch around 1720 cm⁻¹) and the disappearance of carboxylic acid O-H bands.
-
¹H and ¹³C NMR Spectroscopy: This is crucial for verifying the chemical structure. Specific peaks corresponding to the protons and carbons of the benzyl group and the furan ring will confirm the incorporation of the BFA monomer into the polymer backbone. The integration of the peaks can be used to quantify the mole percentage of incorporation.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the final polymer.
-
Differential Scanning Calorimetry (DSC): To determine key thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tₘ). The incorporation of the bulky benzyl group is expected to increase the Tg compared to the unmodified PBF homopolymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring the temperature at which it begins to decompose.
Expected Polymer Properties
The properties of the resulting copolyester can be compared to the well-characterized PBF homopolymer.
| Property | Expected Value for PBF Homopolymer | Anticipated Effect of 5% BFA Incorporation |
| Glass Transition Temp. (Tg) | ~35-45 °C | Increase (due to steric hindrance) |
| Melting Temp. (Tₘ) | ~150-170 °C[7] | Decrease (disruption of crystallinity) |
| Decomposition Temp. (Td,5%) | ~350-370 °C[7] | Similar or slight increase (aromaticity) |
| Molecular Weight (Mₙ) | 20,000 - 40,000 g/mol | Controllable by stoichiometry |
Conclusion and Future Outlook
This compound stands as a promising, though underexplored, candidate for creating functional, bio-based polymers. By employing it as a comonomer in established polycondensation reactions, researchers can develop novel copolyesters with modified thermal and mechanical properties. The pendant benzyl group acts as a handle for further chemical modification, paving the way for applications in advanced materials, drug delivery systems, and specialty plastics. The protocols and rationale outlined in this guide provide a robust starting point for scientists to explore the synthesis and application of these next-generation furanic polymers.
References
- Zhang, J., et al. (2021). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers, 13(19), 3297.
- Li, Y., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2).
- Manesi, A., et al. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 24(10), 4615–4627.
- Patsnap. (2024). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Patsnap Eureka.
- Wang, G., et al. (2018). Polyesters Containing Furan Rings Based on Renewable Resources. Progress in Chemistry, 30(6), 719-736.
- Hong, S. H., et al. (2018). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry, 20(15), 3540-3551.
- Johansson, M., et al. (2020). Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. ACS Applied Polymer Materials, 2(8), 3329–3338.
- Li, Y., et al. (2022). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 14(21), 4749.
- Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research, 7(1).
- Slideshare. (n.d.). Applications of furan and its derivative.
- Exclusive Chemistry Ltd. (2024). This compound supplier.
- Sousa, A. F., et al. (2015). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency. Polymer Chemistry, 6(33), 5961-5983.
- Pang, J., et al. (2016). Advances in Polymer Precursors and Bio-based Polymers Synthesized from 5-hydroxymethylfurfural. RSC Advances.
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- Rosenboom, J. G., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 27(13), 4071.
- Sbardini, L., et al. (2024). Ferulic Acid and Polyferulic Acid in Polymers: Synthesis, Properties, and Applications. Polymers, 16(16), 2189.
- Abe, H., et al. (2021). The Recent Developments in Biobased Polymers toward General and Engineering Applications: Polymers that are Upgraded from Biodegradable Polymers, Analogous to Petroleum-Derived Polymers, and Newly Developed. Polymers, 13(7), 1047.
- Vu, T. N., et al. (2021). Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol. Engineering and Technology For Sustainable Development, 31(1), 52-56.
- Wang, J., et al. (2018). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 9(12), 1466-1475.
Sources
- 1. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 3. Polyesters Containing Furan Rings Based on Renewable Resources [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. corpus.ulaval.ca [corpus.ulaval.ca]
- 7. Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol | Engineering and Technology For Sustainable Development [jst.vn]
Application Note & Protocol: High-Yield Synthesis of Alkyl 5-Benzyl-2-furoates via Fischer-Speier Esterification
Introduction
5-Benzyl-2-furoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its ester derivatives, alkyl 5-benzyl-2-furoates, are of significant interest as precursors for pharmaceuticals and as functional molecules in the fragrance and flavoring industries.[1] This application note provides a detailed, field-proven protocol for the synthesis of these esters using the Fischer-Speier esterification method.
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is a robust and scalable method, making it highly suitable for both research and process development environments.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a step-by-step protocol, process optimization strategies, and critical safety information to ensure a successful and safe synthesis.
Reaction Principle & Mechanism
The Fischer-Speier esterification is a reversible nucleophilic acyl substitution reaction.[4] The overall transformation involves the condensation of a carboxylic acid (this compound) and an alcohol (R-OH) to form an ester and water, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]
The mechanism proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][5]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[5]
Because the reaction is in equilibrium, the yield of the ester is maximized by adhering to Le Chatelier's principle.[6] This is practically achieved by either using a large excess of one of the reactants (typically the alcohol, which can also serve as the solvent) or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[3]
Figure 1: Simplified mechanism of Fischer-Speier Esterification.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich | Starting material. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Reactant and solvent. Using anhydrous grade minimizes reverse reaction. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | VWR | Catalyst. Handle with extreme care.[7] |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralization wash. |
| Brine (Saturated NaCl solution) | ACS Grade | - | For final aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore | For reaction monitoring. |
| Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, standard glassware. | - | - | Standard laboratory equipment. |
Experimental Protocol: Synthesis of Methyl 5-Benzyl-2-furoate
This protocol details the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales.
Reaction Setup & Execution
-
Preparation: To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.08 g, 5.0 mmol).
-
Reagent Addition: Add 25 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition (Caution!): Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) dropwise. Rationale: The addition of sulfuric acid to methanol is highly exothermic. Cooling prevents overheating and potential side reactions.
-
Reflux: Attach a reflux condenser to the flask. Heat the mixture to reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Use a 4:1 Hexane:Ethyl Acetate eluent system. The starting material (acid) will have a lower Rf value than the product (ester). The reaction is complete when the starting material spot is no longer visible.
Work-up & Isolation
-
Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Dilution: Dilute the concentrated residue with ethyl acetate (50 mL).
-
Neutralization: Transfer the organic solution to a 250 mL separatory funnel. Carefully wash the solution by adding saturated sodium bicarbonate solution (2 x 30 mL). Caution: CO₂ gas will evolve. Vent the funnel frequently. Rationale: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
-
Aqueous Wash: Wash the organic layer with water (1 x 30 mL) and then with brine (1 x 30 mL). Rationale: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl and let it stand for 15 minutes.
-
Filtration & Concentration: Filter off the drying agent and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Slurry & Load: Adsorb the crude product onto a small amount of silica gel and load it onto a prepared silica gel column.
-
Elution: Elute the column with a hexane/ethyl acetate gradient, starting with 95:5 and gradually increasing the polarity. Collect fractions and monitor by TLC.
-
Combine & Concentrate: Combine the pure fractions (those containing only the product spot) and remove the solvent under reduced pressure to yield the pure methyl 5-benzyl-2-furoate. Determine the final yield.
Figure 2: Experimental workflow for the synthesis of Methyl 5-Benzyl-2-furoate.
Process Optimization and Considerations
| Parameter | Consideration | Recommendation |
| Alcohol Choice | The protocol uses methanol but is applicable to other primary or secondary alcohols (e.g., ethanol, isopropanol, benzyl alcohol).[8] Tertiary alcohols are generally unsuitable as they are prone to elimination under strong acid conditions.[2] | Use at least a 10-fold molar excess of the desired alcohol relative to the carboxylic acid. The alcohol often serves as the solvent. |
| Catalyst Loading | Catalyst loading affects reaction rate. Too little catalyst results in a slow reaction, while too much can lead to side reactions (e.g., dehydration of the alcohol) and a more difficult work-up. | A catalytic amount, typically 3-5 mol% relative to the limiting reagent, is sufficient. |
| Temperature | The reaction should be run at the reflux temperature of the alcohol being used. This ensures a reasonable reaction rate without excessive pressure buildup. | For methanol: ~65°C. For ethanol: ~78°C. For butanol: ~118°C. |
| Water Removal | As water is a product, its presence shifts the equilibrium to the left, reducing the yield.[3] | Using anhydrous reagents and a large excess of the alcohol solvent is typically sufficient to drive the reaction to completion. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive or insufficient catalyst; reaction time too short; temperature too low. | Verify the concentration and freshness of the acid catalyst. Increase reaction time and ensure the mixture is properly refluxing. |
| Incomplete Reaction | Equilibrium reached; insufficient excess of alcohol. | Increase the molar excess of the alcohol. If feasible for the alcohol, use a Dean-Stark trap to remove water azeotropically.[3] |
| Dark-colored Product | Side reactions or decomposition due to excessive heat or catalyst concentration. | Reduce the amount of catalyst. Ensure the heating mantle temperature is not excessively high. Purify via column chromatography.[9] |
| Difficult Purification | Incomplete neutralization during work-up. | Ensure thorough washing with sodium bicarbonate solution. Test the aqueous layer with pH paper to confirm it is basic before proceeding. |
| Low Yield After Work-up | Product lost in aqueous layers; incomplete extraction. | Perform an additional extraction (back-extraction) of the combined aqueous layers with ethyl acetate. Ensure brine wash is used to minimize emulsion. |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Sulfuric Acid: Highly corrosive and can cause severe burns.[11] It reacts violently with water.[10] Always add acid slowly to the alcohol/solvent, never the other way around. Handle with extreme care. An emergency eyewash and shower must be accessible.
-
Organic Solvents (Methanol, Ethyl Acetate, Hexane): Flammable and should be kept away from ignition sources. Methanol is toxic upon ingestion, inhalation, and skin contact.
-
Pressurization: When neutralizing with sodium bicarbonate, significant CO₂ gas is produced. Ensure the separatory funnel is vented frequently and pointed away from yourself and others to prevent pressure buildup and splashing.
Consult the Safety Data Sheet (SDS) for each reagent before use.[7]
References
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst.
- Carl ROTH. (n.d.). Sulphuric acid - Safety Data Sheet.
- NC Epidemiology. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.
- ACS Publications. (n.d.). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid.
- CloudSDS. (n.d.). A Detail Guide on Sulfuric Acid Hazards and Safety.
- CCOHS. (n.d.). Sulfuric Acid.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- Eureka. (n.d.). Preparation and purification methods of fluticasone furoate bulk drug impurity.
- Google Patents. (n.d.). WO2012029077A2 - Process for preparing fluticasone propionate/furoate.
- CONICET. (n.d.). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
- ACS Publications. (1926). ESTERS OF FUROIC ACID. Journal of the American Chemical Society.
- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL.
- RSC Publishing. (2023, January 10). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate.
- Google Patents. (n.d.). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
- ResearchGate. (2025, August 10). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester.
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- PubMed. (2007, November 9). Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate.
- ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters.
- Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CCOHS: Sulfuric Acid [ccohs.ca]
- 11. A Detail Guide on Sulfuric Acid Hazards and Safety | CloudSDS [cloudsds.com]
Application Note: Reliable and Scalable Amidation Strategies for 5-Benzyl-2-furoic Acid
Abstract
Amide derivatives of 5-Benzyl-2-furoic acid represent a valuable scaffold in medicinal chemistry and materials science. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective synthesis of amides from this compound. We delve into the underlying mechanisms of modern coupling chemistry and present two robust, step-by-step protocols utilizing common and highly efficient reagent systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive, and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The guide explains the rationale behind procedural steps, discusses troubleshooting, and outlines standard characterization techniques, enabling the reliable synthesis of diverse amide libraries for research and development.
Introduction: The Significance of this compound Amides
The furan ring is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity. When functionalized, such as in this compound, it provides a versatile scaffold for constructing complex molecules. The amide bond is a cornerstone of peptide and medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3]
The combination of the 5-benzyl-2-furoyl scaffold with an amide linkage creates molecules with potential applications as antimicrobial, anticonvulsant, and anti-inflammatory agents.[3][4] Therefore, efficient and reliable methods for the creation of diverse amide libraries from this compound are of paramount importance for accelerating drug discovery programs. This guide provides field-proven protocols designed for both small-scale library synthesis and larger-scale production.
The Mechanism of Amide Bond Formation via Carboxylic Acid Activation
The primary challenge in forming an amide bond directly from a carboxylic acid and an amine is the rapid acid-base reaction that protonates the amine, rendering it non-nucleophilic.[1][5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by "activating" the acid with a coupling reagent.
The general process involves two key steps:
-
Activation: The coupling reagent reacts with the carboxylate to form a highly reactive intermediate, typically an active ester or a similar species.
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the stable amide bond.
Two of the most prevalent classes of coupling reagents are carbodiimides (like DCC and EDC) and aminium/uronium salts (like HATU and HBTU).[6][7][8]
-
Carbodiimide Mechanism (e.g., EDC): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][5] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange into a stable N-acylurea byproduct, terminating the reaction. To prevent this and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[5] These additives rapidly convert the O-acylisourea into a less reactive but more stable active ester, which then cleanly reacts with the amine to form the desired amide.[5][8]
-
Aminium/Uronium Salt Mechanism (e.g., HATU): Reagents like HATU are based on HOAt.[9] In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with the carboxylic acid to form the corresponding HOAt-ester. This active ester is highly reactive and efficiently undergoes aminolysis to yield the amide with minimal side reactions and a lower risk of racemization for chiral substrates.[6]
Caption: Generalized workflow for amide bond formation.
Experimental Protocols & Methodologies
General Materials and Equipment
-
Reagents: this compound, amine of choice, EDC hydrochloride, HOBt monohydrate, HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous solvents (DCM, DMF), ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, nitrogen/argon line, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and a flash chromatography system.
Protocol 1: EDC/HOBt Mediated Amidation of this compound
This method is a widely used, cost-effective, and reliable procedure for routine amide synthesis.
Step-by-Step Procedure (Example with Benzylamine):
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 216 mg, 1.0 mmol).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 10 mL). If solubility is an issue, anhydrous dimethylformamide (DMF) can be used as a co-solvent or primary solvent.
-
Addition of Reagents: To the stirred solution, add HOBt monohydrate (1.2 eq., e.g., 184 mg, 1.2 mmol) and EDC hydrochloride (1.2 eq., e.g., 230 mg, 1.2 mmol). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq., e.g., 118 mg, 1.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup - Quenching and Dilution: Once the starting acid is consumed, dilute the reaction mixture with ethyl acetate (EtOAc, approx. 30 mL).
-
Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 20 mL) to remove any unreacted amine and basic components.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove HOBt and any remaining acidic components.
-
Brine (1 x 20 mL) to reduce the water content in the organic layer.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure amide.[11]
Protocol 2: HATU Mediated Amidation of this compound
This protocol is ideal for more challenging substrates, including sterically hindered amines or acid-sensitive compounds, as it is generally faster and higher-yielding.[6][9]
Step-by-Step Procedure (Example with a secondary amine, e.g., Morpholine):
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 216 mg, 1.0 mmol).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 5 mL).
-
Addition of HATU: Add HATU (1.1 eq., e.g., 418 mg, 1.1 mmol) to the solution and stir for 5 minutes.
-
Base and Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq., e.g., 323 mg, 2.5 mmol) followed by the dropwise addition of morpholine (1.2 eq., e.g., 105 mg, 1.2 mmol).
-
Reaction Monitoring: Stir the reaction at room temperature. These reactions are often rapid, typically completing within 1-3 hours. Monitor progress by TLC.
-
Workup and Purification: The workup procedure is similar to Protocol 1. Dilute with a large volume of EtOAc, and wash thoroughly with water and brine to remove the DMF and water-soluble byproducts. Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization.
Caption: A typical experimental workflow for amide synthesis.
Data Summary and Discussion
The choice of coupling reagent directly impacts reaction outcomes. The following table provides expected results for the amidation of this compound with representative primary and secondary amines.
| Protocol | Amine | Typical Time | Expected Yield | Purity (Post-Chromatography) | Key Considerations |
| 1. EDC/HOBt | Benzylamine | 4-12 h | 75-90% | >95% | Cost-effective. Water-soluble urea byproduct from EDC is easier to remove than DCU from DCC.[8] |
| 1. EDC/HOBt | Morpholine | 6-16 h | 70-85% | >95% | Slower with less nucleophilic secondary amines. |
| 2. HATU/DIPEA | Benzylamine | 1-3 h | 85-98% | >98% | Fast and highly efficient. Ideal for difficult couplings. Higher reagent cost.[6] |
| 2. HATU/DIPEA | Morpholine | 1-3 h | 90-98% | >98% | Excellent for secondary amines. Byproducts are water-soluble, simplifying workup. |
Troubleshooting Insights:
-
Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. If the amine is provided as a hydrochloride salt, an extra equivalent of base must be added to liberate the free amine.
-
Starting Material Recovery: This indicates failed activation or coupling. Check the quality of the coupling reagents. For sluggish reactions, gentle heating (40-50 °C) may be beneficial, though this can increase the risk of side reactions.
-
Difficult Purification: The primary byproduct in Protocol 1 is a urea derivative. EDC's corresponding urea is water-soluble, making it easier to remove during aqueous workup compared to the urea from DCC, which is largely insoluble.[1][8] If DMF is used as a solvent, ensure it is thoroughly removed by repeated aqueous washes, as it is difficult to remove under vacuum.
Product Characterization
Confirmation of the successful synthesis and purity of the target amide is crucial. The following analytical techniques are standard:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing characteristic shifts for the amide proton (typically δ 7-9 ppm), and the new carbonyl carbon (typically δ 165-175 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Shows the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and an N-H stretch for primary/secondary amides.
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring and to assess the purity of the final product against the starting materials.
Conclusion
The amidation of this compound is a critical transformation for generating novel compounds in drug discovery and chemical biology. By selecting the appropriate coupling reagent and following robust, well-defined protocols, researchers can efficiently synthesize a wide array of amide derivatives. The EDC/HOBt method offers a reliable and economical option for general synthesis, while the HATU protocol provides a powerful tool for more challenging or sensitive substrates, ensuring high yields and purity. The methodologies and insights provided in this application note serve as a comprehensive resource for achieving consistent and scalable success in these important coupling reactions.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Diagram].
- Fisher Scientific. (n.d.). Amide Synthesis.
- Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Shomu's Biology. (2013, February 26).
- The Organic Chemistry Tutor. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- Singh, R., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. International Journal of Drug Formulation and Research.
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- RSC Publishing. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate.
- ResearchGate. (2020). What is the best technique for amide purification?.
- National Institutes of Health (NIH). (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides.
- De Gruyter. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry.
- ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- MDPI. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
- University of Puget Sound. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- PubMed. (n.d.). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles.
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. researchgate.net [researchgate.net]
5-Benzyl-2-furoic acid as a ligand in coordination chemistry
An Application Guide to the Coordination Chemistry of 5-Benzyl-2-furoic Acid
Abstract
This compound is a versatile carboxylate-containing heterocyclic ligand that is gaining attention in coordination chemistry and materials science. The presence of a furan ring, a carboxylate coordinating group, and a sterically influential benzyl moiety provides a unique combination of electronic and structural features. This guide provides an in-depth exploration of this compound as a ligand, offering detailed protocols for its synthesis, the preparation of its coordination complexes, and the evaluation of their potential applications. This document is intended for researchers in inorganic chemistry, materials science, and drug development, providing both foundational knowledge and actionable experimental methodologies.
Introduction: The Unique Profile of this compound as a Ligand
Furoic acids, derivatives of furan-2-carboxylic acid, are well-established ligands in coordination chemistry.[1] They are capable of forming stable complexes with a wide range of metal ions, leading to materials with interesting magnetic, luminescent, and biological properties.[2] this compound distinguishes itself from its parent compound through the introduction of a benzyl group at the 5-position of the furan ring. This substitution imparts several key characteristics:
-
Steric Influence: The bulky benzyl group can direct the self-assembly of metal-ligand frameworks, influencing the resulting topology and dimensionality of coordination polymers and Metal-Organic Frameworks (MOFs).
-
Enhanced π-Interactions: The aromatic benzyl ring introduces the potential for π-π stacking interactions within the crystal lattice, which can play a crucial role in stabilizing the supramolecular architecture.
-
Modified Solubility and Lipophilicity: The nonpolar benzyl group alters the ligand's solubility profile, making it more amenable to synthesis in a wider range of organic solvents and potentially enhancing the lipophilicity of its metal complexes, a key factor in biological applications.
These features make this compound an attractive building block for designing functional materials, from porous MOFs for storage and catalysis to biologically active metal complexes for therapeutic applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1917-16-4 | [3][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Melting Point | 104-105 °C | [3] |
| Appearance | White to off-white solid | General Knowledge |
Ligand Synthesis and Characterization
The successful synthesis of high-purity ligand is the foundational step for any study in coordination chemistry. While this compound is commercially available, in-house synthesis may be required for large-scale use or isotopic labeling studies.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Friedel-Crafts-type procedures for the alkylation of furan rings, followed by ester hydrolysis.[5]
Principle: The synthesis involves a two-step process. First, methyl 2-furoate is benzylated at the electron-rich 5-position using benzyl chloride and a mild Lewis acid catalyst. The resulting ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.
Materials:
-
Methyl 2-furoate
-
Benzyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Benzylation (Step 1):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl 2-furoate (1 eq.) in carbon disulfide.
-
Add anhydrous zinc chloride (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzyl chloride (1.1 eq.) in carbon disulfide dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice. The organic layer will separate.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain crude methyl 5-benzyl-2-furoate. This intermediate can be purified by column chromatography if necessary.
-
-
Hydrolysis (Step 2):
-
Dissolve the crude methyl 5-benzyl-2-furoate in methanol.
-
Add a 2M aqueous solution of sodium hydroxide (2-3 eq.) and reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification.
-
Characterization Workflow
The purity and identity of the synthesized ligand must be rigorously confirmed before use in coordination reactions.
Caption: Common coordination modes of a carboxylate ligand (R-COO⁻) with metal centers (M).
Protocol 2: Solvothermal Synthesis of a Zn(II) Coordination Polymer
This protocol provides a general method for synthesizing a coordination polymer using this compound (L) and a zinc(II) salt. This method can be adapted for other transition metals like Cu(II), Co(II), or Mn(II).
Principle: The reactants are dissolved in a high-boiling-point solvent, sealed in a robust vessel, and heated above the solvent's boiling point. The increased autogenous pressure facilitates the dissolution of intermediates and promotes the growth of high-quality single crystals upon slow cooling.
Materials:
-
This compound (L)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass scintillation vial, combine this compound (e.g., 0.1 mmol, 20.2 mg) and zinc nitrate hexahydrate (e.g., 0.05 mmol, 14.9 mg) for a 2:1 ligand-to-metal molar ratio.
-
Add a solvent mixture, for example, 4 mL of DMF and 1 mL of ethanol. The choice of solvent is critical and can influence the final structure.
-
Tightly cap the vial. Safety Note: Ensure the vial is not filled more than halfway to allow for solvent expansion and pressure buildup. For higher temperatures (>150 °C), a Teflon-lined autoclave is mandatory.
-
Place the vial(s) in a programmable laboratory oven.
-
Heat the oven to a set temperature (e.g., 100 °C) over 2 hours.
-
Hold at the set temperature for a period of 24 to 72 hours.
-
Slowly cool the oven back to room temperature over 24 hours. Slow cooling is critical for obtaining well-formed crystals suitable for single-crystal X-ray diffraction.
-
Isolate the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Dry the crystals in air or under a gentle stream of nitrogen.
Workflow for Solvothermal Synthesis
Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.
Expert Insights & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low yield in ligand synthesis | Incomplete reaction; loss of product during workup or purification. | Solution: Ensure all reagents are anhydrous, particularly the ZnCl₂ and solvent for the Friedel-Crafts step. Increase reaction time or temperature moderately. During acidification, ensure the pH is low enough for complete precipitation and cool thoroughly. |
| No crystals from solvothermal synthesis | Unfavorable solvent system; incorrect stoichiometry; temperature too high/low. | Solution: Screen different solvent systems (e.g., DMF/H₂O, DMA/Ethanol). Vary the ligand-to-metal ratio. Adjust the heating temperature and duration. A slower cooling rate is often beneficial for crystal growth. |
| Obtaining powder instead of single crystals | Rapid nucleation and precipitation. | Solution: Lower the concentration of reactants. Use a co-solvent to improve solubility. Implement a more gradual temperature ramp and a significantly slower cooling phase to favor crystal growth over precipitation. |
| Inconsistent zones of inhibition | Uneven bacterial lawn; improper disc application; compound insolubility. | Solution: Ensure the bacterial inoculum matches the 0.5 McFarland standard and is spread evenly. Press discs gently but firmly onto the agar. If solubility in DMSO is poor, try a different solvent, but always include a solvent-only control as it may have its own inhibitory effects. |
Conclusion and Future Outlook
This compound is a ligand of considerable potential, bridging the gap between classical coordination chemistry and materials science. Its unique steric and electronic properties, conferred by the benzyl substituent, allow for the rational design of novel coordination polymers, MOFs, and biologically active complexes. Future research should focus on exploring its coordination with a wider variety of metal ions, including lanthanides for luminescent materials and platinum-group metals for catalytic applications. Furthermore, post-synthetic modification of the benzyl ring on a pre-formed coordination framework could open pathways to highly tailored functional materials. The protocols and insights provided herein serve as a robust starting point for unlocking the full potential of this versatile molecular building block.
References
- Takeda, T., et al. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan.
- Laguna, O. H., et al. (2016). Biomass Transformation into Chemicals Using Zeolites and MOFs. ResearchGate.
- Saxena, P. N., & Kumar, M. (2010). Characterization of Transition Metal Complexes Derived from Biologically Active Furoic Acid Hydrazone. Oriental Journal of Chemistry.
- Kavash, R. W., & Koser, G. F. (2000). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate.
- Guralnik, M. S., et al. (2022). What are the prospects for using complexes of copper(ii) and zinc(ii) to suppress the vital activity of Mycolicibacterium smegmatis? Dalton Transactions.
- Kumar, M., & Saxena, P. N. (2012). Transition Metal Complexes of 5-bromo Salicylaldehyde-2-furoic acid hydrazide; Synthesis and Characterisation. ResearchGate.
- Singh, B., & Singh, U. (2007). Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones. ResearchGate.
- PubChem. 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. National Center for Biotechnology Information.
- Kumar, M., & Saxena, P. N. (2012). Transition Metal Complexes of 5-bromo Salicylaldehyde-2- furoic acid hydrazide; Synthesis and Characterisation. Oriental Journal of Chemistry.
- El-Sawaf, A. K., et al. (2021). The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). Bioinorganic Chemistry and Applications.
- Guralnik, M. S., et al. (2022). Current Design of Mixed-Ligand Complexes of Magnesium(II): Synthesis, Crystal Structure, Thermal Properties and Biological Activity against Mycolicibacterium Smegmatis and Bacillus Kochii. Molecules.
- Saxena, P. N., & Kumar, M. (2010). Characterization of Transition Metal Complexes Derived from Biologically Active Furoic Acid Hydrazone. ResearchGate.
- Exclusive Chemistry Ltd. (2024). This compound supplier. exclusive-chemistry.com.
- National Testing Agency. (2023). Syllabus for Chemistry (SCQP08). nta.ac.in.
- Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate.
- Song, H., et al. (2012). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate.
- Selinsky, B. S., et al. (2010). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
- Avci, G., et al. (2013). Synthesis and Formation Mechanism of Textured MOF-5. CORE.
- Wang, X-L., et al. (2022). A 2D Porous Zinc-Organic Framework Platform for Loading of 5-Fluorouracil. Molecules.
- Dušek, J., et al. (2021). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. International Journal of Molecular Sciences.
- Guralnik, M. S., et al. (2022). Coordination Polymer of Ba2+ with 2-Furoic Acid Anions: Synthesis, Structure, and Thermal Properties. ResearchGate.
Sources
high-throughput screening of 5-Benzyl-2-furoic acid derivatives
Application Note & Protocol
High-Throughput Screening of 5-Benzyl-2-furoic Acid Derivatives for Anti-Proliferative Activity
Abstract
This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify novel anti-proliferative agents from a library of this compound derivatives. Furan-based scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. High-throughput screening is a critical methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising "hit" compounds.[1][2] This application note details a robust, cell-based phenotypic assay protocol, from initial assay development and validation to primary screening, data analysis, and hit confirmation. The workflow is designed to be automated, scalable, and rigorous, ensuring the identification of high-quality, validated hits suitable for progression into hit-to-lead development programs.[3][4]
Introduction: The Rationale for Screening Furan Derivatives
The furan ring is a privileged scaffold in drug design, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The this compound backbone offers a versatile template for chemical modification, allowing for the generation of large, diverse libraries to explore new chemical space.
Phenotypic screening, which measures the effect of a compound on cellular behavior or function, is a powerful strategy for discovering first-in-class therapeutic agents, particularly when a specific molecular target is unknown or when targeting complex disease pathways.[2][6] This protocol employs a cell-based, anti-proliferative assay to identify derivatives that inhibit the growth of cancer cells, a hallmark of potential oncology therapeutics.
Assay Principle: Measuring Cell Viability with a Resazurin-Based Assay
The primary screening assay utilizes the metabolic indicator dye, resazurin. In viable, metabolically active cells, mitochondrial reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. Compounds that are cytotoxic or inhibit cell proliferation will lead to a decrease in metabolic activity and thus a reduction in the fluorescent signal.
This "mix-and-read" homogeneous assay format is exceptionally well-suited for HTS due to its simplicity, robustness, low cost, and high signal-to-background ratio.[7] The workflow minimizes plate handling steps, which reduces variability and makes it amenable to full automation.[7][8]
HTS Workflow Overview
The screening campaign is structured as a multi-stage process designed to efficiently identify potent and reproducible hits while eliminating false positives early in the process. The overall workflow is depicted below.
Caption: High-Throughput Screening (HTS) campaign workflow.
Materials and Reagents
-
Cell Line: HCT116 human colon carcinoma cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom tissue culture-treated plates.
-
Reagents:
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®).
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Compound Library: this compound derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Control Compounds:
-
Positive Control: Staurosporine (10 µM final concentration) for maximal inhibition.
-
Negative Control: 0.1% DMSO in culture medium (vehicle control).
-
-
Instrumentation:
-
Automated liquid handler (e.g., Echo® Acoustic Dispenser or pin tool).
-
Automated plate washer/dispenser.
-
Multi-mode microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm).
-
CO₂ Incubator (37°C, 5% CO₂).
-
Detailed Protocols
PART A: Assay Development and Validation
The goal of this phase is to ensure the assay is robust, reproducible, and suitable for HTS.[][10] This involves miniaturizing the assay to a 384-well format and validating its performance using statistical metrics.[11][12]
Protocol Steps:
-
Cell Seeding Optimization: Determine the optimal number of HCT116 cells to seed per well. Test a range of densities (e.g., 500 to 5,000 cells/well) and incubate for 48 hours. The ideal density will yield a high signal-to-background ratio while ensuring cells remain in the exponential growth phase throughout the experiment.
-
DMSO Tolerance: Assess the effect of the vehicle (DMSO) on cell viability. Test a range of final DMSO concentrations (e.g., 0.1% to 1.0%). The final concentration used in the HTS should not impact cell viability by more than 10%.
-
Z'-Factor Determination (Dry Run): The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation.[1] An assay with a Z' > 0.5 is considered excellent for HTS.[11]
-
Prepare a 384-well plate. In half of the wells (n=192), add medium with 0.1% DMSO (negative control).
-
In the other half of the wells (n=192), add medium with 10 µM Staurosporine (positive control).
-
Add the optimized number of HCT116 cells to all wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
Add resazurin reagent and incubate for 2-4 hours.
-
Read fluorescence and calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
Table 1: Representative Assay Validation Data
| Parameter | Value | Acceptance Criteria |
| Z'-Factor | 0.72 | > 0.5 |
| Signal-to-Background (S/B) | 8.5 | > 5 |
| CV% (Negative Control) | 4.1% | < 10% |
| CV% (Positive Control) | 5.3% | < 10% |
PART B: Primary High-Throughput Screen
This protocol describes the screening of the entire compound library at a single concentration to identify primary hits.
Protocol Steps:
-
Cell Plating: Using an automated dispenser, seed 2,000 HCT116 cells in 40 µL of culture medium into each well of the 384-well assay plates.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer 40 nL of compounds from the library source plates to the assay plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Each plate must include control wells:
-
Column 1 & 2: Negative Controls (0.1% DMSO).
-
Column 23 & 24: Positive Controls (10 µM Staurosporine).
-
-
-
Incubation: Return plates to the incubator for 48 hours.
-
Reagent Addition: Equilibrate the resazurin reagent to room temperature. Add 10 µL to each well using an automated dispenser.
-
Final Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (Ex: 560 nm / Em: 590 nm).
PART C: Data Analysis and Hit Identification
Raw data from the plate reader is processed to identify compounds that significantly reduce cell viability.
-
Data Normalization: For each plate, calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * ( (Mean_Neg_Control - Compound_Value) / (Mean_Neg_Control - Mean_Pos_Control) )
-
Hit Selection: A compound is classified as a "primary hit" if it meets a defined activity threshold. A common and robust method is to select compounds that exhibit an inhibition greater than three standard deviations (SD) from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).[13][14]
-
Artifact Filtering: Hits should be cross-referenced against databases of known Pan-Assay Interference Compounds (PAINS) to flag and deprioritize promiscuous compounds that interfere with assay technologies rather than acting on a biological target.[15]
Hit Confirmation and Secondary Screening Cascade
Primary hits must undergo a rigorous validation process to confirm their activity and elucidate their mechanism of action. This process refines the hit list to a smaller set of high-confidence leads.[16][17]
Caption: Hit validation and secondary screening cascade.
Protocols:
-
Hit Confirmation: Re-test all primary hits in triplicate in the primary assay to ensure their activity is reproducible. Compounds that fail to show activity upon re-testing are discarded as false positives.[18]
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value).[17] This is a critical parameter for ranking hits and establishing an initial structure-activity relationship (SAR).
Table 2: Representative IC₅₀ Data for Confirmed Hits
| Compound ID | HCT116 IC₅₀ (µM) |
| BFA-001 | 1.2 |
| BFA-008 | 0.85 |
| BFA-015 | 2.5 |
| BFA-022 | > 20 |
| Staurosporine (Control) | 0.015 |
-
Orthogonal Assays: To ensure the observed phenotype is not an artifact of the primary assay's detection method, hits should be tested in an orthogonal assay. For an anti-proliferative hit, a suitable orthogonal assay would be one that measures apoptosis (e.g., a Caspase-3/7 activity assay) to confirm the mechanism of cell death.
-
Selectivity Counter-Screening: To distinguish between specific anti-cancer agents and broadly cytotoxic compounds, potent hits should be tested against a non-cancerous, healthy cell line (e.g., human fibroblasts). A favorable hit will show significantly higher potency against the cancer cell line, indicating a therapeutic window.
Conclusion
The protocols described in this application note provide a validated, end-to-end workflow for the . By following this systematic approach—from rigorous assay validation and primary screening to a multi-step hit confirmation cascade—researchers can confidently identify and prioritize novel anti-proliferative compounds. The resulting validated hits serve as high-quality starting points for medicinal chemistry-driven hit-to-lead optimization, accelerating the journey toward new therapeutic candidates.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]
- High-Throughput Screening (HTS) Services. (n.d.).
- Hit Identific
- How To Optimize Your Hit Identification Str
- What Are the Advantages of Homogeneous HTS Assays? A Comprehensive Guide. (2026). BellBrook Labs. [Link]
- Hit to lead. (n.d.). Drug Development and Diagnostics. [Link]
- Hit Identification Approaches and Future Directions. (n.d.). Protac - Drug Discovery Pro. [Link]
- Introduction - High-Throughput Screening Center. (n.d.). University of Kansas. [Link]
- Hit selection. (n.d.). Wikipedia. [Link]
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]
- Assay Validation in High Throughput Screening – from Concept to Applic
- Hit & Lead Discovery | Hit-to-Lead Services. (n.d.). AXXAM. [Link]
- Hit to lead. (n.d.). Wikipedia. [Link]
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011).
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (n.d.).
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.).
- using assays to discovery new drugs. (2023). ChemHelpASAP on YouTube. [Link]
- High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]
- New assay technologies for high-throughput screening. (1998). Current Opinion in Chemical Biology. [Link]
- (PDF) High-throughput screening assays for the identification of chemical probes. (2025).
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 4. axxam.com [axxam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. criver.com [criver.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. htsc.wustl.edu [htsc.wustl.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hit selection - Wikipedia [en.wikipedia.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Hit to lead – Drug Development and Diagnostics [drugdevelopment.fi]
- 17. Hit to lead - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for Investigating the Bioactivity of 5-Benzyl-2-furoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a suite of in vitro assays to characterize the bioactivity of 5-Benzyl-2-furoic acid. Given the established anti-inflammatory potential of various furan derivatives, this guide will focus on a targeted workflow to investigate the anti-inflammatory properties of this specific compound. The protocols detailed herein are robust, validated, and designed to provide a multi-faceted understanding of the compound's mechanism of action, from its effects on key inflammatory mediators to its influence on intracellular signaling pathways.
Introduction: The Rationale for Investigating this compound
This compound is a heterocyclic carboxylic acid featuring a furan core, a structure that is a constituent of numerous biologically active compounds. The furan scaffold is present in a variety of natural products and synthetic molecules with demonstrated therapeutic properties, including antimicrobial and anti-inflammatory effects[1]. Derivatives of the related compound, benzofuran, have been shown to inhibit inflammatory mediators like nitric oxide (NO) and down-regulate pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK[1][2].
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central process in inflammation is the activation of macrophages, which, when stimulated by agents like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators including NO, prostaglandins (e.g., PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[3]. Many of these inflammatory genes are under the transcriptional control of the Nuclear Factor-kappa B (NF-κB) signaling pathway, making it a pivotal target for anti-inflammatory drug discovery[2][4].
This guide, therefore, proposes a logical, tiered approach to screen this compound for anti-inflammatory activity. We will begin with cellular assays to measure the inhibition of key inflammatory mediators and then proceed to a more mechanistic assay to determine if the compound's activity is mediated through the NF-κB pathway.
Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible data.
Physicochemical Properties:
-
Compound Name: this compound
-
CAS Number: 1917-16-4[5]
-
Molecular Formula: C₁₂H₁₀O₃[5]
-
Molecular Weight: 202.21 g/mol [5]
-
Appearance: Crystalline solid
-
Melting Point: 104-105 °C[5]
Solubility and Stock Solution Preparation: Based on the properties of similar furoic acid derivatives, this compound is predicted to have good solubility in organic solvents like DMSO.[6]
-
Primary Stock Solution (e.g., 100 mM in DMSO):
-
Accurately weigh a known amount of this compound powder.
-
Calculate the volume of 100% DMSO required to achieve a 100 mM concentration.
-
Calculation Example: To make 1 mL of a 100 mM stock, dissolve 20.22 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the primary stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤ 0.5%.
-
Example Dilution: To achieve a final concentration of 100 µM in the well, a 1:1000 dilution of the 100 mM stock is required. This can be done by first making an intermediate dilution in culture medium.
-
Tier 1 Screening: Cellular Assays for Inflammatory Mediators
The initial screening phase aims to determine if this compound can inhibit the production of key pro-inflammatory mediators in a relevant cell model. The murine macrophage cell line, RAW 264.7, is an excellent and widely used model for this purpose as it robustly produces inflammatory mediators upon stimulation with LPS.[7][8]
Experimental Workflow: Tier 1 Screening
Caption: Workflow for screening this compound's effect on inflammatory mediators.
Protocol: Nitric Oxide (NO) Production via Griess Assay
Principle: Inducible nitric oxide synthase (iNOS) is upregulated in LPS-stimulated macrophages, leading to the production of large amounts of NO.[7] NO is an unstable radical, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration as an indicator of NO production.[9] It involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo product, which is measured spectrophotometrically.[7]
Materials:
-
RAW 264.7 cells (e.g., ATCC TIB-71)
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit (or prepare fresh: Solution A - 1% sulfanilamide in 5% phosphoric acid; Solution B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom tissue culture plates
-
Microplate reader (540-550 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound concentration) and a "medium only" control. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "unstimulated" control wells. Add 10 µL of medium to the unstimulated wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of Solution A (sulfanilamide) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B (NED) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Protocol: TNF-α, IL-6, and PGE2 Quantification via ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins like cytokines (TNF-α, IL-6) and lipids like prostaglandins (PGE2) in the cell culture supernatant.[10][11] This competitive or sandwich immunoassay typically involves an antibody-coated plate that captures the analyte of interest, which is then detected by an enzyme-conjugated secondary antibody, producing a measurable colorimetric or chemiluminescent signal.
Materials:
-
Cell culture supernatants (from the same experiment as the Griess Assay)
-
Commercial ELISA kits for mouse TNF-α, mouse IL-6, and Prostaglandin E2 (PGE2) (follow manufacturer's instructions precisely)
-
Microplate reader with appropriate filters (e.g., 450 nm)
Procedure:
-
Sample Collection: Use the same cell culture supernatants collected for the Griess assay. If necessary, centrifuge the supernatants to remove any cellular debris and store at -80°C until use.
-
ELISA Protocol: Perform the ELISA for each analyte (TNF-α, IL-6, PGE2) according to the specific instructions provided by the kit manufacturer.[12] This generally involves:
-
Preparing reagent and standard dilutions.
-
Adding standards, controls, and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody (enzyme-conjugated).
-
Incubating and washing again.
-
Adding the enzyme substrate to develop a color.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Generate a standard curve for each analyte. Calculate the concentration of TNF-α, IL-6, or PGE2 in each sample from the standard curve. Determine the percentage inhibition of each mediator's production compared to the LPS-stimulated vehicle control.
Data Presentation and Interpretation (Tier 1)
Summarize the results in a table to facilitate comparison of the compound's inhibitory effects across the different mediators. Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each assay.
Table 1: Inhibitory Activity of this compound on Inflammatory Mediators
| Mediator | Assay Method | IC₅₀ (µM) | Max Inhibition (%) |
| Nitric Oxide (NO) | Griess Assay | [Example Value] | [Example Value] |
| TNF-α | ELISA | [Example Value] | [Example Value] |
| IL-6 | ELISA | [Example Value] | [Example Value] |
| PGE2 | ELISA | [Example Value] | [Example Value] |
A preliminary cell viability assay (e.g., MTT or resazurin) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Tier 2 Screening: Mechanistic Insight via NF-κB Reporter Assay
If this compound demonstrates significant inhibitory activity in the Tier 1 assays, the next logical step is to investigate its mechanism of action. Since the expression of iNOS (for NO production), TNF-α, and IL-6 is heavily dependent on the NF-κB transcription factor, a reporter assay is an excellent tool to determine if the compound acts by inhibiting this pathway.[2][13]
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Protocol: NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a cell line (e.g., HEK293 or a stable RAW 264.7 line) that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[13][14] When NF-κB is activated (e.g., by TNF-α or LPS), it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is directly proportional to NF-κB transcriptional activity. An inhibitor of the pathway will reduce the luminescence signal.[15]
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NFκB-luc)
-
Appropriate cell culture medium
-
Stimulant (e.g., TNF-α, 20 ng/mL)
-
Luciferase Assay System (e.g., Promega, BMG Labtech)
-
Opaque, white 96-well tissue culture plates (for luminescence assays)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, clear-bottom 96-well plate at the density recommended by the supplier. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Compound Treatment: As in the previous protocols, remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours (or the optimized time for the specific cell line) at 37°C, 5% CO₂.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add passive lysis buffer (typically 20-50 µL per well) and incubate for 15-20 minutes at room temperature with gentle shaking to lyse the cells.[15]
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add the luciferase reagent to each well (often an equal volume to the lysis buffer).
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The output will be in Relative Light Units (RLU).
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control (set to 100% activity after subtracting the background from unstimulated cells).
-
Determine the IC₅₀ value for NF-κB inhibition.
-
Data Presentation and Interpretation (Tier 2)
Table 2: Inhibition of NF-κB Transcriptional Activity
| Assay | Cell Line | Stimulant | IC₅₀ (µM) |
| NF-κB Reporter Assay | HEK293-NFκB-luc | TNF-α | [Example Value] |
A potent IC₅₀ value in this assay would strongly suggest that the anti-inflammatory effects of this compound observed in the Tier 1 assays are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Conclusion
This application note outlines a structured, two-tiered approach to characterize the potential anti-inflammatory bioactivity of this compound. By systematically evaluating its effects on the production of multiple key inflammatory mediators and subsequently probing its impact on the master regulatory NF-κB pathway, researchers can generate a robust and insightful dataset. The detailed protocols provided herein serve as a validated starting point for drug discovery and development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.
References
- National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America.
- RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. RayBiotech.
- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... ResearchGate.
- PubMed. (n.d.). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. PubMed.
- AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO.
- National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NCBI.
- ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate.
- National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. NCBI.
- ResearchGate. (n.d.). Cytokine secretion levels of IL-8, IL-6, TNF-α and IL-10 in.... ResearchGate.
- ResearchGate. (2022). Protocol and markers of mouse macrophage polarization RAW 264.7 (ATCC)?. ResearchGate.
- MDPI. (n.d.). Bioactive Metabolites from Aerial Parts of Plantago indica L.: Structural Elucidation and Integrated In Vitro/In Vivo Assessment of Anti-Inflammatory and Wound-Healing Efficacy. MDPI.
- ResearchGate. (n.d.). TNF-and LPS-induced IL-6 production by murine peritoneal macrophages.... ResearchGate.
- Journal of Food and Drug Analysis. (n.d.). Interleukin-10 Administration Inhibits TNF-α and IL-1β, but Not IL-6, Secretion of LPS-Stimulated Peritone. Journal of Food and Drug Analysis.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research.
- PubMed. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed.
- Exclusive Chemistry Ltd. (2024). This compound supplier - CAS 1917-16-4. Exclusive Chemistry Ltd.
- Wikipedia. (n.d.). 2-Furoic acid. Wikipedia.
- MDPI. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents.... MDPI.
- MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New.... MDPI.
- MDPI. (n.d.). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.
- PubChem. (n.d.). 2-Furancarboxylic acid. PubChem.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. exchemistry.com [exchemistry.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Note: Strategic Derivatization of 5-Benzyl-2-furoic Acid for Advanced Biological Interrogation
Introduction: The Scientific Case for Derivatizing 5-Benzyl-2-furoic Acid
Furan-based scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, a specific member of this class, presents a compelling starting point for chemical biology and drug discovery programs. Its structure, featuring a carboxylic acid "handle" on a relatively rigid furan ring system substituted with a benzyl group, offers a versatile platform for modification.
Derivatization is a critical strategy to unlock the full potential of a lead compound. By chemically modifying this compound, researchers can:
-
Create Probes for Target Identification: Attaching affinity tags like biotin enables the isolation and identification of cellular binding partners, a crucial step in elucidating a compound's mechanism of action.[3]
-
Develop Tools for Cellular Imaging: Conjugating fluorophores allows for the visualization of the compound's subcellular localization and trafficking, providing spatial and temporal insights into its biological journey.[4][5]
-
Modulate Pharmacokinetic Properties: Altering the core structure can improve solubility, metabolic stability, or cell permeability, enhancing the compound's potential as a therapeutic agent.
-
Explore Structure-Activity Relationships (SAR): Systematic modification helps to identify which parts of the molecule are essential for its biological effect, guiding the design of more potent and selective analogs.[6][7]
This guide provides a strategic framework and detailed protocols for the derivatization of this compound's carboxylic acid group, focusing on the synthesis of amide- and ester-based probes for biological studies.
Strategic Considerations for Derivatization
The choice of derivatization chemistry is dictated by the intended biological application. The carboxylic acid of this compound is the most convenient and common point of modification. The primary strategy involves activating the carboxyl group to make it susceptible to nucleophilic attack by an amine or alcohol, forming a stable amide or ester bond, respectively.
dot graph DerivatizationStrategy { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontsize=9, fontname="helvetica"];
// Nodes Parent [label="this compound\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Carboxyl Activation\n(e.g., EDC/NHS)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine-Probe\n(e.g., Biotin-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol-Probe\n(e.g., Fluorescein-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Conjugate\n(Affinity Probe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Ester Conjugate\n(Imaging Probe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pulldown [label="Affinity Pulldown &\nMass Spectrometry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imaging [label="Live-Cell Imaging &\nMicroscopy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Parent -> Activation [label="Step 1"]; Activation -> Amine [label="Step 2a\n(Amidation)"]; Activation -> Alcohol [label="Step 2b\n(Esterification)"]; Amine -> Amide; Alcohol -> Ester; Amide -> Pulldown [label="Application"]; Ester -> Imaging [label="Application"]; } dot Caption: General workflow for derivatizing this compound.
The most robust and widely used method for this transformation is carbodiimide-mediated coupling, often enhanced by N-hydroxysuccinimide (NHS).[8][9]
The Chemistry of Activation (EDC/NHS Coupling):
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[8][10]
-
Stabilization: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[8][10] This two-step process minimizes side reactions and increases coupling efficiency, especially when working with valuable biological probes.[8][11]
| Reagent | Full Name | Role in Reaction |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates the carboxylic acid group.[12] |
| NHS | N-hydroxysuccinimide | Stabilizes the activated intermediate, forming an amine-reactive ester.[8] |
| Amine/Alcohol | Probe Molecule | Nucleophile that attacks the activated ester to form the final conjugate. |
| Solvent | Anhydrous DMF or DMSO | Solubilizes reactants and prevents hydrolysis of intermediates. |
| Base (optional) | e.g., DIPEA, TEA | Can be used to deprotonate amine hydrochlorides and facilitate reaction. |
Protocol I: Synthesis of a Biotinylated Amide Probe for Affinity Pulldown
This protocol details the synthesis of a biotin-conjugated derivative of this compound. This probe can be used to incubate with cell lysates, and the resulting protein-probe complexes can be captured using streptavidin-coated beads for subsequent identification by mass spectrometry.[3][13][14]
Materials:
-
This compound
-
Biotin-PEG-Amine (or similar amino-functionalized biotin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether (cold)
-
Reverse-phase HPLC system for purification
-
Mass Spectrometer (MS) and NMR for characterization
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. EDC is highly moisture-sensitive and should be equilibrated to room temperature before opening.[8][10]
-
Reactant Solubilization: In a round-bottom flask, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF. Stir the solution until all solids are dissolved.
-
Carboxyl Activation: Add EDC (1.2 eq) to the solution. The reaction is typically most efficient in a slightly acidic environment.[10] Stir at room temperature for 30-60 minutes. This allows for the formation of the semi-stable NHS-ester.[10]
-
Amine Coupling: In a separate vial, dissolve the Biotin-PEG-Amine (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) to neutralize it. Add this solution dropwise to the activated furoic acid mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours or overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
Work-up & Precipitation: Once the reaction is complete, pour the DMF solution into a beaker of cold diethyl ether with vigorous stirring. The desired product, being more polar than the solvent, should precipitate out.
-
Collection: Collect the precipitate by vacuum filtration, washing with additional cold diethyl ether. Dry the crude product under vacuum.
-
Purification: Purify the crude product using reverse-phase HPLC (e.g., on a C18 column) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect fractions corresponding to the desired product peak.
-
Characterization: Confirm the identity and purity of the final product.
Protocol II: Synthesis of a Fluorescent Ester Probe for Cellular Imaging
This protocol describes the esterification of this compound with a hydroxyl-containing fluorophore, such as a fluorescein derivative. Such probes can be used for live-cell imaging to study drug uptake and distribution.[4][17]
Materials:
-
This compound
-
Fluorescein alcohol (or other hydroxyl-containing fluorophore)
-
DCC (Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Step-by-Step Methodology:
-
Preparation: As before, use dry glassware under an inert atmosphere.
-
Reactant Solubilization: In a round-bottom flask, dissolve this compound (1.0 eq), the hydroxyl-fluorophore (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0°C in an ice bath. Add DCC (1.2 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure fluorescent ester.
-
Characterization:
-
Mass Spectrometry (ESI-MS): Confirm the expected molecular weight.
-
NMR Spectroscopy (¹H & ¹³C): Verify the formation of the ester linkage and the integrity of the overall structure.[18]
-
Fluorimetry: Characterize the photophysical properties (excitation/emission maxima, quantum yield) of the new probe to ensure its suitability for fluorescence microscopy.[4]
-
Characterization and Quality Control: A Self-Validating System
Rigorous characterization is non-negotiable to ensure the trustworthiness of subsequent biological data. A combination of analytical techniques is required for complete structural verification.[19]
dot graph QC_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontsize=9, fontname="helvetica"];
// Nodes Start [label="Crude Product\n(Post-Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(HPLC / Column Chrom.)", fillcolor="#FBBC05", fontcolor="#202124"]; Identity [label="Identity Confirmation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(Correct Mass?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(Correct Structure?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC_Purity [label="Analytical HPLC\n(>95% Pure?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Qualified Probe for\nBiological Assays", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Purification; Purification -> Identity; Purification -> Purity; Identity -> MS; Identity -> NMR; Purity -> HPLC_Purity; MS -> Final [label="Yes"]; NMR -> Final [label="Yes"]; HPLC_Purity -> Final [label="Yes"]; } dot Caption: Quality control workflow for synthesized probes.
| Technique | Purpose | Expected Outcome |
| LC-MS | Monitor reaction progress and confirm product mass. | A peak at the calculated m/z for the desired product. |
| ¹H and ¹³C NMR | Provide definitive structural elucidation.[16][18] | Spectra consistent with the proposed structure, showing key correlations between the furoic acid scaffold and the attached probe. |
| Analytical HPLC | Determine final purity of the compound. | A single major peak, ideally >95% purity, by UV trace integration. |
| Fluorimetry | (For fluorescent probes only) Characterize spectral properties. | Determine excitation and emission maxima to configure imaging equipment correctly.[4] |
Applications in Biological Systems
-
Affinity-Based Target ID: The biotinylated probe can be incubated with cell lysates. After pulldown with streptavidin beads, bound proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry, revealing potential cellular targets of the parent compound.[3][20]
-
Cellular Uptake and Localization: The fluorescent ester probe can be added to live cells in culture.[17] Confocal microscopy can then be used to visualize its entry into cells and its accumulation in specific organelles, providing clues about its mechanism of action and transport.[4][21] Co-localization studies with known organelle markers can further refine this analysis.
References
- Vertex AI Search. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling.
- SynapseWaves. (n.d.). Biotin-Streptavidin Pull Down Assay Explained.
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
- La Trobe University. (n.d.). Small Molecule Structure Characterisation.
- El-Sayed, M., et al. (2021). Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling. PMC - NIH.
- Uddin, M. J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
- ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol.
- Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!.
- ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
- LifeTein. (n.d.). Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions.
- News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR.
- Modzel, M., et al. (n.d.). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport. Springer Nature Experiments.
- Paic, F., et al. (n.d.). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Oxford Academic.
- Zheng, Q., et al. (n.d.). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH.
- Claeys, D., et al. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF.
- ResearchGate. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
- MDPI. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues.
- Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. synapsewaves.com [synapsewaves.com]
- 14. bioclone.net [bioclone.net]
- 15. latrobe.edu.au [latrobe.edu.au]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]
- 18. news-medical.net [news-medical.net]
- 19. researchgate.net [researchgate.net]
- 20. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 21. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Investigating the Role of 5-Benzyl-2-furoic Acid in Agrochemical Research
For: Researchers, scientists, and professionals in agrochemical discovery and development.
Introduction: The Furan Scaffold as a Privileged Structure in Agrochemicals
The furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, represents a "privileged scaffold" in the synthesis of bioactive molecules.[1][2] Its derivatives have found extensive applications in the pharmaceutical, and increasingly, the agrochemical industries.[1][3] The furan moiety can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, offering unique steric and electronic properties that can enhance biological activity, modify metabolic stability, and improve bioavailability.[2]
Furfural and its primary oxidation product, 2-furoic acid, are bio-renewable platform chemicals derived from lignocellulosic biomass, making them attractive starting materials for green chemistry initiatives in agrochemical synthesis.[4][5] Derivatives of furfural have demonstrated a range of agrochemical activities, including fungicidal and nematicidal properties.[1][3] This established precedent provides a strong rationale for the exploration of novel 2-furoic acid derivatives as candidates for new crop protection agents.
This document provides a detailed guide for the investigation of 5-Benzyl-2-furoic acid , a specific derivative of 2-furoic acid, as a potential agrochemical candidate. While extensive research on this particular molecule in agriculture is not yet widespread, its structural features—combining the proven furan-carboxylic acid core with a lipophilic benzyl group—suggests potential for biological activity. These notes will therefore focus on the potential applications and provide detailed, field-proven protocols for its synthesis and comprehensive screening for fungicidal, herbicidal, and insecticidal activities.
Part 1: Synthesis of this compound
A plausible and adaptable synthetic route to this compound can be derived from established methods for the derivatization of furoic acids. The following protocol is a generalized procedure that can be optimized by the end-user.
Protocol 1: Two-Step Synthesis of this compound
This protocol follows a two-step process involving a Suzuki coupling to introduce the benzyl group, followed by hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Suzuki Coupling of Methyl 5-bromo-2-furoate with Benzylboronic acid
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromo-2-furoate (1 equivalent), benzylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equivalents).
-
Add a suitable solvent, such as 1,4-dioxane.
-
Add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (3 equivalents).
-
Heat the reaction mixture to 90°C and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product (methyl 5-benzyl-2-furoate) by column chromatography on silica gel.
Step 2: Hydrolysis of Methyl 5-benzyl-2-furoate
-
Dissolve the purified methyl 5-benzyl-2-furoate from Step 1 in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add an excess of a base, such as sodium hydroxide (NaOH) (3-5 equivalents).
-
Heat the mixture to reflux and stir for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 using a dilute acid such as 1 M hydrochloric acid (HCl).
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization if necessary.
Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Agrochemical Screening Protocols
The following protocols are designed for the primary screening of this compound to identify potential fungicidal, herbicidal, or insecticidal activity. These are foundational assays that can be followed by more detailed secondary screening and dose-response studies if promising activity is observed.
Fungicidal Activity Screening
Furan derivatives have shown notable antifungal properties.[6][7] The following in vitro assay is a standard method for the initial assessment of fungicidal activity against common plant pathogens.
Objective: To determine the effect of this compound on the mycelial growth of selected plant pathogenic fungi.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
A selection of plant pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium oxysporum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the stock solution of this compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a control plate with PDA and an equivalent amount of DMSO without the test compound.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing culture of the test fungus and place it in the center of each PDA plate (amended and control).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate.
-
Where dt is the average diameter of the fungal colony in the treated plate.
-
-
Interpretation of Results: A high percentage of inhibition at low concentrations indicates potential fungicidal activity. Compounds showing significant inhibition (e.g., >50% at 50 µg/mL) should be selected for further dose-response studies to determine the EC₅₀ value.[8]
Workflow for Fungicidal Screening
Caption: Workflow for in vitro mycelial growth inhibition assay.
Herbicidal Activity Screening
The evaluation of herbicidal potential involves both pre-emergence and post-emergence assays to determine the effect of the compound on seed germination and plant growth.
Objective: To assess the pre-emergence herbicidal activity of this compound on representative monocot and dicot species.
Materials:
-
Pure this compound
-
Acetone or DMSO for stock solution
-
Distilled water with a surfactant (e.g., Tween 20)
-
Seeds of a monocot (e.g., ryegrass, Lolium perenne) and a dicot (e.g., cress, Lepidium sativum)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a minimal amount of acetone or DMSO. Dilute with distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve final test concentrations (e.g., 10, 100, 500 ppm). Prepare a control solution with the same concentration of solvent and surfactant.
-
Assay Setup: Place a sheet of filter paper in each Petri dish. Pipette a known volume (e.g., 5 mL) of the test or control solution onto the filter paper.
-
Sowing Seeds: Place a set number of seeds (e.g., 20) of the test plant species onto the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22-25°C).
-
Data Collection: After a set period (e.g., 7-10 days), measure the following parameters:
-
Germination percentage.
-
Root length of the seedlings.
-
Shoot length of the seedlings.
-
-
Calculation of Inhibition: Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.
Interpretation of Results: Significant inhibition of germination or seedling growth, particularly at lower concentrations, suggests potential pre-emergence herbicidal activity.[9]
Logical Flow for Herbicide Screening
Caption: Decision-making workflow for herbicidal activity screening.
Insecticidal Activity Screening
Screening for insecticidal activity can be performed through various methods, including contact toxicity and ingestion assays. The following is a protocol for a contact toxicity bioassay.
Objective: To determine the contact toxicity of this compound against a representative insect species.
Materials:
-
Pure this compound
-
Acetone
-
Micropipette or micro-applicator
-
Test insects (e.g., houseflies, Musca domestica, or a relevant agricultural pest)
-
Holding cages with food and water
-
CO₂ or chilling plate for anesthetizing insects
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in acetone (e.g., 1, 5, 10 µg/µL). Use acetone alone as the control.
-
Insect Handling: Anesthetize adult insects using CO₂ or by placing them on a chilling plate.
-
Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test or control solution to the dorsal thorax of each anesthetized insect.[10]
-
Recovery and Observation: Place the treated insects in holding cages with access to food and water. Maintain them at an appropriate temperature and humidity.
-
Mortality Assessment: Record the number of dead or moribund insects at specified time points (e.g., 24, 48, and 72 hours) post-application.[11]
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary.
-
Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100
-
Interpretation of Results: Significant mortality at lower doses indicates potential contact insecticidal activity. If promising results are obtained, further studies can be conducted to determine the LD₅₀ (lethal dose for 50% of the population).
Data Presentation
All quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Data Summary for Fungicidal Screening
| Compound | Concentration (µg/mL) | Botrytis cinerea (% Inhibition) | Sclerotinia sclerotiorum (% Inhibition) |
| This compound | 10 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| 50 | 55.8 ± 4.5 | 48.9 ± 3.7 | |
| 100 | 89.1 ± 3.2 | 82.4 ± 4.1 | |
| Commercial Standard | 10 | 95.3 ± 1.5 | 92.1 ± 2.0 |
Table 2: Example Data Summary for Herbicidal Screening (Root Length)
| Compound | Concentration (ppm) | Lolium perenne (% Inhibition) | Lepidium sativum (% Inhibition) |
| This compound | 10 | 5.6 ± 1.1 | 8.2 ± 1.5 |
| 100 | 45.3 ± 5.2 | 60.1 ± 6.3 | |
| 500 | 98.7 ± 0.8 | 100.0 ± 0.0 | |
| Commercial Standard | 100 | 95.0 ± 2.5 | 98.2 ± 1.1 |
Conclusion and Future Directions
The furan-based chemical space remains a promising area for the discovery of novel agrochemicals. This compound, as a readily synthesizable derivative of the bio-based 2-furoic acid, warrants investigation for its potential biological activities. The protocols outlined in these application notes provide a robust framework for the initial synthesis and screening of this compound for fungicidal, herbicidal, and insecticidal properties.
Should this compound demonstrate significant activity in these primary screens, the next logical steps in the research and development pipeline would include:
-
Dose-Response Studies: To accurately determine EC₅₀ or LD₅₀ values.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize activity.
-
In Vivo and Greenhouse Testing: To evaluate efficacy under more realistic conditions on whole plants.
-
Mode of Action Studies: To elucidate the biochemical target of the compound.
-
Toxicology and Environmental Fate Studies: To assess the safety profile of the compound.
By systematically applying these methodologies, researchers can effectively evaluate the potential of this compound and its derivatives as next-generation crop protection agents.
References
- Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]
- Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
- Kuhajek, J. M., Jeffers, S. N., Slattery, M., & Wedge, D. E. (2003). A Rapid Microbioassay for Discovery of Novel Fungicides for Phytophthora spp.
- Shaner, D. L. (n.d.). Primary Herbicide Screening. In Methods of Applying Herbicides. WSSA. [Link]
- Al-Janabi, W. J. (2021). A Novel and Rapid Method for Detecting Bio-fungicide Properties in Plant Species. IOP Conference Series: Earth and Environmental Science, 761(1), 012066. [Link]
- IML Testing & Research. (2023). Pesticide Testing Using the In Vitro Approach. [Link]
- ChemDirect. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Furan Derivatives in Modern Synthesis: Focus on 2-Furaldehyde Diethyl Acetal. [Link]
- Eseyin, A. E., et al. (2017). An overview of the applications of furfural and its derivatives. International Journal of Advanced Chemistry, 5(2), 40-46. [Link]
- Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. [Link]
- ResearchGate. (n.d.).
- Siracusa, V., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Methods and Protocols, 6(1), 10. [Link]
- Sanderson, J. T., et al. (2002). Endocrine Disrupting Effects of Herbicides and Pentachlorophenol: In Vitro and in Vivo Evidence. Environmental Health Perspectives, 110(Suppl 6), 903–909. [Link]
- SciSpace. (2017).
- Pasche, S., et al. (2014). A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. Pest Management Science, 70(11), 1730-1738. [Link]
- Judson, R. S., et al. (2010). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. Environmental Health Perspectives, 118(4), 485–492. [Link]
- Li, Y., et al. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Molecules, 26(18), 5645. [Link]
- Takahashi, D., et al. (2023). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Agricultural Science & Technology, 3(6), 571-578. [Link]
- Cui, Z., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International Journal of Molecular Sciences, 15(5), 8945-8958. [Link]
- Wang, T., et al. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
- Li, Q., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(14), 5345. [Link]
- World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). 2-FUROIC ACID. [Link]
- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]
- Exclusive Chemistry Ltd. (n.d.). This compound supplier. [Link]
- Zhang, Z., et al. (2023). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ChemistrySelect, 8(34), e202302307. [Link]
- Wikipedia. (n.d.). 2-Furoic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Benzyl-2-furoic Acid
Welcome to the technical support center for the synthesis of 5-Benzyl-2-furoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore a reliable core protocol and address common challenges through a detailed troubleshooting guide and frequently asked questions. Our focus is on explaining the causality behind experimental choices to ensure both high yield and high purity.
Overview of the Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. The most common synthetic route is the Friedel-Crafts benzylation of a 2-furoic acid derivative. However, the furan ring presents a significant challenge. While aromatic, its resonance energy is much lower than that of benzene, making it highly susceptible to degradation, ring-opening, and polymerization under the strongly acidic conditions typical of classical Friedel-Crafts reactions[1][2]. Therefore, careful selection of reagents and reaction conditions is paramount to success.
The primary strategy is to avoid harsh Lewis acids like aluminum chloride (AlCl₃), which often lead to the formation of intractable tars, and instead employ milder catalysts that can promote the desired C-C bond formation without destroying the sensitive furan core[3][4].
Core Reaction Pathway: Friedel-Crafts Benzylation
The most direct approach involves the reaction of a 2-furoic acid ester with a benzylating agent in the presence of a mild Lewis acid catalyst.
Caption: General workflow for the synthesis of this compound.
Recommended Baseline Synthesis Protocol
This protocol describes the synthesis starting from commercially available methyl 2-furoate. It is designed to be a robust starting point for further optimization.
Part A: Friedel-Crafts Benzylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Reagents: Add methyl 2-furoate (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a mild Lewis acid, such as tin(IV) chloride (SnCl₄, 1.1 eq), to the stirred solution. Maintain the temperature at 0 °C.
-
Electrophile Addition: Add benzyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes. A slight exotherm may be observed. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring to quench the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 5-benzyl-2-furoate.
Part B: Saponification
-
Dissolution: Dissolve the crude ester from Part A in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add potassium hydroxide (KOH, 3.0 eq) and heat the mixture to reflux (approx. 60-70 °C) for 1-2 hours, or until TLC analysis indicates complete conversion of the ester.
-
Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with cold 1M HCl. A precipitate of this compound should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.
Troubleshooting Guide & Optimization
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction turned into a dark brown or black, insoluble tar. What went wrong?
A1: This is the most common failure mode and is caused by acid-catalyzed polymerization of the furan ring[2][3]. The furan nucleus is highly electron-rich and acid-sensitive. Strong Lewis acids or high temperatures can protonate the ring, leading to irreversible ring-opening and subsequent polymerization with other furan molecules[1][3].
-
Immediate Cause Analysis:
-
Catalyst Choice: You likely used a Lewis acid that was too strong, such as AlCl₃. For furans, AlCl₃ is notoriously harsh and almost always leads to decomposition[3][4].
-
Temperature Control: The reaction may have become too warm. Friedel-Crafts reactions are often exothermic, and insufficient cooling can accelerate decomposition pathways.
-
"Hot-spotting": Adding the catalyst or benzyl chloride too quickly can create localized areas of high concentration and heat, initiating polymerization.
-
-
Corrective Actions:
-
Switch to a Milder Catalyst: The single most effective change is to use a milder Lewis acid. See the table below for recommendations. Boron trifluoride etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄) are excellent starting points[1][3].
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C or even lower (e.g., -20 °C) throughout the addition and reaction phases.
-
Slow, Controlled Addition: Add the catalyst and the benzylating agent dropwise over an extended period to dissipate heat and maintain low concentrations.
-
Q2: My yield is very low, and TLC analysis shows a significant amount of unreacted methyl 2-furoate. How can I improve conversion?
A2: Low conversion with starting material recovery suggests that the reaction conditions are not sufficiently activating for the electrophile or that the catalyst is not performing optimally.
-
Immediate Cause Analysis:
-
Catalyst Inactivity: The Lewis acid may be old or have been deactivated by atmospheric moisture. Anhydrous conditions are critical for most Lewis acids.
-
Insufficient Catalyst: While an excess of strong Lewis acid is detrimental, an insufficient amount of a mild catalyst may not be enough to drive the reaction to completion.
-
Low Temperature: While low temperatures prevent decomposition, an excessively low temperature may slow the reaction rate to a crawl.
-
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents and fresh, high-quality Lewis acids. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Catalyst Loading: While starting with ~1.1 equivalents is standard, you can screen catalyst loading from 1.0 to 1.5 equivalents to find the optimal balance for your system.
-
Temperature Screening: If conversion is low at 0 °C, try allowing the reaction to slowly warm to room temperature after the initial addition phase. Monitor carefully by TLC; if decomposition begins to appear, cool the reaction immediately.
-
Q3: I see multiple product spots on my TLC plate. What are these side products and how can I minimize them?
A3: The formation of multiple products typically points to either poly-benzylation or isomer formation .
-
Immediate Cause Analysis:
-
Poly-benzylation: The product, methyl 5-benzyl-2-furoate, is still an activated aromatic ring. It can react a second time with benzyl chloride, leading to dibenzylated products. This is a known issue in Friedel-Crafts alkylations where the product is more nucleophilic than the starting material[5].
-
Isomerization: While benzylation of 2-substituted furans strongly favors the 5-position, small amounts of other isomers can form under certain conditions.
-
-
Corrective Actions:
-
Control Stoichiometry: Use a slight excess of the furan substrate relative to the benzylating agent (e.g., 1.1 eq of methyl 2-furoate to 1.0 eq of benzyl chloride) to minimize polyalkylation.
-
Reverse Addition: Consider adding the Lewis acid/methyl 2-furoate mixture to the benzyl chloride solution. This keeps the concentration of the activated furan low at all times, disfavoring a second reaction.
-
Use a Milder Benzylating Agent: If benzyl chloride proves too reactive, consider using benzyl alcohol in combination with a suitable catalyst system, which can sometimes offer better control[6].
-
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Untitled Document [intermediateorgchemistry.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Benzyl-2-furoic Acid
Welcome to the technical support center for 5-Benzyl-2-furoic acid (CAS 1917-16-4). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the isolation and purification of this versatile synthetic intermediate. The unique structure of this compound, which combines a hydrophobic benzyl moiety with a polar furan carboxylic acid, presents specific purification hurdles that require a nuanced approach.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: For instance, if synthesizing from the hydrolysis of 5-benzyl-2-cyanofuran, residual nitrile may be present.[2]
-
Side-Reaction Products: Meerwein arylation, a possible synthetic route, can sometimes yield regioisomers or other by-products.[3]
-
Degradation Products: Furoic acids can be susceptible to thermal decarboxylation at elevated temperatures, although this is more pronounced for the parent 2-furoic acid.[4][5] Over-oxidation during synthesis can lead to related compounds like 5-formyl-2-furoic acid.[6][7]
-
Residual Solvents and Reagents: Solvents from the reaction or workup, and inorganic salts from pH adjustments.
Q2: My crude product is a yellow or brown oil/solid. What causes this discoloration?
A2: The discoloration is often due to highly conjugated, polymeric, or degradation by-products formed during the synthesis, especially if the reaction was conducted at high temperatures or under acidic conditions.[8] These impurities can be challenging to remove as they may have similar polarities to the target compound.
Q3: What is the best starting point for purification: recrystallization or chromatography?
A3: For crude material estimated to be >80% pure, direct recrystallization is often the most efficient method. If the purity is lower or the material is oily and intractable, a preliminary purification by acid-base extraction is highly recommended to remove neutral impurities, followed by recrystallization of the precipitated acid. Column chromatography is generally reserved for difficult separations or when very high purity (>99.5%) is required.
Q4: How does the pH affect the solubility and purification of this compound?
A4: As a carboxylic acid, its solubility is highly pH-dependent.[9]
-
In acidic to neutral aqueous media (pH < 4): It exists in its protonated, less polar form and is poorly soluble in water.
-
In basic aqueous media (pH > 6): It deprotonates to form the carboxylate salt, which is highly soluble in water due to ion-dipole interactions. This property is the basis for purification via acid-base extraction.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed solutions to specific problems encountered during the purification process.
Guide 1: Recrystallization Challenges
Problem: Difficulty achieving high purity or good recovery via recrystallization; product "oiling out" or forming an amorphous solid.
Causality: The primary challenge in recrystallizing this compound is finding a solvent system that adequately accommodates both the nonpolar benzyl group and the polar carboxylic acid group. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[10] "Oiling out" occurs when the solution becomes supersaturated while the temperature is still above the compound's melting point (104-105 °C).[11][12]
Caption: Decision tree for selecting a recrystallization solvent system.
| Solvent System | Ratio (approx.) | Procedure | Advantages/Disadvantages |
| Toluene / Hexane | 1:2 to 1:4 | Dissolve in minimal hot toluene, add hexane until turbidity appears, reheat to clarify, cool slowly. | Adv: Good for removing nonpolar impurities. Yields well-defined crystals. |
| Ethanol / Water | 1:1 to 1:3 | Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, cool slowly.[13] | Adv: Good for removing polar impurities. Disadv: Higher risk of "oiling out" if water is added too quickly or solution is cooled too fast. |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Dissolve in minimal hot ethyl acetate, add hexane, and proceed as with Toluene/Hexane. | Adv: Versatile system with moderate polarity. Easy to remove solvents under vacuum. |
| Carbon Tetrachloride | Single Solvent | Dissolve in boiling CCl₄, optionally treat with charcoal, filter hot, and cool.[8] | Adv: Reported to be effective for furoic acids.[8] Disadv: Toxicity and environmental concerns. Use only in a certified fume hood with appropriate PPE. |
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of toluene (the "good" solvent) and heat the mixture to a gentle boil with stirring. Continue adding toluene portion-wise until the solid is fully dissolved.
-
Slowly add hexane (the "anti-solvent") dropwise to the hot solution until a persistent cloudiness appears.
-
Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold hexane, and dry under vacuum.
Guide 2: Persistent Coloration and Baseline Impurities
Problem: The product remains colored (yellow to tan) even after recrystallization, and HPLC analysis shows several small, persistent impurities.
Causality: This often indicates the presence of baseline impurities that are not efficiently removed by crystallization alone or colored by-products. An acid-base extraction is a powerful technique to separate the acidic product from neutral or basic impurities. The use of activated carbon can also remove colored contaminants.[8]
Caption: Workflow for purification by acid-base extraction.
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude product).
-
Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. Discard the organic layer, which contains neutral impurities.
-
Wash the combined aqueous layers once with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous solution in an ice bath and, with vigorous stirring, slowly add 2M HCl dropwise. The this compound will precipitate as a white solid. Continue adding acid until the pH is approximately 2.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and dry the product under vacuum.
For Decolorization: If the product is still colored, it can be treated with activated carbon during a subsequent recrystallization step. Add a small amount of activated carbon (1-2% w/w) to the hot, dissolved solution, boil for 5-10 minutes, and then perform a hot filtration through celite to remove the carbon before allowing the solution to cool.[8]
Guide 3: Purity Assessment
Problem: How to reliably determine the purity of the final product and identify any remaining impurities.
Causality: A single analytical method may not be sufficient to declare purity. A combination of chromatographic and spectroscopic techniques provides the most comprehensive assessment.[14][15]
| Technique | Purpose | Typical Conditions | Pros & Cons |
| RP-HPLC [16] | Quantitative Purity Check: Separates and quantifies the main peak relative to impurities. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water + 0.1% TFA (Gradient)Detection: UV at 254 nm | Pro: Highly sensitive, accurate for % purity.Con: Requires a reference standard for absolute quantification. |
| ¹H NMR | Structural Verification & Purity Estimate: Confirms the chemical structure and detects proton-containing impurities. | Solvent: CDCl₃ or DMSO-d₆Analysis: Integration of characteristic peaks vs. impurity peaks or an internal standard (qNMR).[17] | Pro: Confirms identity, can provide molar purity.Con: Less sensitive to impurities with no ¹H signals or overlapping signals. |
| GC-MS [15] | Volatile Impurity Analysis: Identifies residual solvents or volatile by-products. | Column: DB-5ms or similarAnalysis: Requires derivatization (e.g., silylation) of the carboxylic acid to improve volatility. | Pro: Excellent for identifying small, volatile molecules.Con: Not suitable for non-volatile or thermally labile impurities. |
| Melting Point | Indicator of Purity: A sharp melting point close to the literature value indicates high purity.[11] | Apparatus: Digital melting point apparatus.Expected Range: 104-105 °C. | Pro: Fast, simple, and inexpensive.Con: Not quantitative; impurities can sometimes have little effect or even sharpen the melting point. |
References
- Stadler, R. H., et al. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 29(10), 1563-1570.
- Hirsch, J. A., & Sterner, D. E. (1972). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry, 37(10), 1678-1680.
- ACS Publications. (n.d.). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry.
- Payne, K. A., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
- Digne, M., et al. (2017). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide.
- Solubility of Things. (n.d.). Furoic acid.
- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Exclusive Chemistry Ltd. (2024). This compound.
- ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model...
- Wen, L., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Biochemical Engineering Journal, 161, 107672. [Link]
- Big Chemical Encyclopedia. (n.d.). Benzyl Cyanide Hydrolysis To Acid.
- ResearchGate. (n.d.). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose.
- Lee, J. H., et al. (2019). Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W). Journal of Agricultural, Life and Environmental Sciences, 31(4), 315-322. [Link]
- Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1200007. [Link]
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Kos, R. V., et al. (2017). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Voprosy Khimii i Khimicheskoi Tekhnologii, (2), 48-54. [Link]
- Organic Syntheses. (n.d.). N-(FURAN-2-YLMETHYL)-2,4,6-TRIMETHYLANILINE. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Purity Advantage: Why High-Quality 5-Formyl-2-furoic Acid Matters.
- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- PubChem. (n.d.). 5-Nitro-2-Furoic Acid.
- ResearchGate. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. m.youtube.com [m.youtube.com]
- 11. exchemistry.com [exchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. omicsonline.org [omicsonline.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W) [jales.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Benzyl-2-furoic Acid
Welcome to the technical support center for the synthesis of 5-Benzyl-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments, ensuring a robust and reproducible synthetic protocol.
Introduction: The Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the electrophilic substitution on the furan ring of a 2-furoic acid derivative. The most common and direct approach is the Friedel-Crafts benzylation. However, the inherent reactivity of the furan nucleus presents unique challenges, often leading to a variety of byproducts that can complicate purification and reduce yields. This guide will focus on identifying, mitigating, and troubleshooting the formation of these impurities.
The primary synthetic route involves the reaction of a 2-furoic acid ester, such as methyl 2-furoate, with a benzylating agent like benzyl chloride in the presence of a Lewis acid catalyst. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. An alternative, though often more challenging, route is the direct alkylation of 2-furoic acid using benzyl alcohol and a Brønsted or Lewis acid catalyst.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
FAQ 1: My reaction mixture turned dark, and I isolated a significant amount of insoluble, tar-like material. What is causing this?
Answer:
The formation of a dark, insoluble tar is a classic sign of furan ring polymerization or degradation. The furan ring is electron-rich and highly susceptible to strong acids, which can lead to uncontrolled cationic polymerization.
Causality:
-
Aggressive Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) can induce rapid polymerization of the furan ring, especially at elevated temperatures.[1][2]
-
High Temperatures: The combination of a Lewis acid and high reaction temperatures significantly accelerates the rate of polymerization.
-
Protic Acid Impurities: Moisture in the reaction can hydrolyze the Lewis acid, generating strong protic acids (e.g., HCl from AlCl₃ and water) that are potent catalysts for furan degradation.
Preventative & Corrective Measures:
-
Choice of Catalyst: Opt for milder Lewis acids. Zinc chloride (ZnCl₂) is often a suitable choice for the benzylation of furan derivatives.[1] Other alternatives include iron(III) chloride (FeCl₃) or bismuth(III) triflate (Bi(OTf)₃).
-
Temperature Control: Maintain a low reaction temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents to prevent the formation of protic acids.
-
Reaction Quenching: Quench the reaction by pouring it onto crushed ice to rapidly deactivate the catalyst and dilute any acidic species.[1]
Diagram: Furan Polymerization Pathway
Caption: Acid-catalyzed polymerization of the furan ring.
FAQ 2: My final product is contaminated with a significant amount of unreacted methyl 2-furoate. How can I improve the conversion?
Answer:
Low conversion is a common issue and can be attributed to several factors related to catalyst activity and reaction conditions.
Causality:
-
Insufficient Catalyst: An inadequate amount of Lewis acid may not be enough to activate both the benzylating agent and overcome any potential complexation with the carbonyl oxygen of the furoate ester.
-
Poor Quality Reagents: Benzyl chloride can degrade over time to form benzyl alcohol and HCl. Benzyl alcohol is less reactive under these conditions.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Optimize Catalyst Loading: Systematically increase the molar ratio of the Lewis acid. A 1.1 to 1.5 molar equivalent relative to the methyl 2-furoate is a good starting point.
-
Verify Reagent Quality: Use freshly distilled or a new bottle of benzyl chloride.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material before quenching the reaction.
-
Increase Reaction Time: If the reaction stalls, consider extending the reaction time at a controlled temperature.
FAQ 3: I observe a byproduct with a molecular weight corresponding to dibenzyl ether in my GC-MS analysis. Where is this coming from?
Answer:
The presence of dibenzyl ether is indicative of a side reaction involving benzyl alcohol, which is often used as a benzylating agent in the presence of a strong acid or is present as an impurity in benzyl chloride.
Causality:
-
Self-Condensation of Benzyl Alcohol: If benzyl alcohol is used as the starting material with an acid catalyst, it can undergo self-etherification.
-
Hydrolysis of Benzyl Chloride: Trace amounts of moisture can hydrolyze benzyl chloride to benzyl alcohol, which then forms the ether.
Preventative Measures:
-
Strict Anhydrous Conditions: As mentioned before, maintaining a dry reaction environment is crucial.
-
Purify Benzyl Chloride: If you suspect your benzyl chloride is old or contaminated, distill it before use.
-
Alternative Benzylating Agents: Consider using benzyl bromide, which is often more reactive and may allow for milder reaction conditions.
Diagram: Formation of Dibenzyl Ether
Caption: Acid-catalyzed formation of dibenzyl ether.
FAQ 4: After hydrolysis, my product contains the methyl ester of this compound. How can I ensure complete hydrolysis?
Answer:
Incomplete hydrolysis of the methyl ester is a common issue in the final step of the synthesis.
Causality:
-
Insufficient Hydrolysis Time: The saponification reaction may not have reached completion.
-
Inadequate Amount of Base: An insufficient amount of base (e.g., NaOH or KOH) will lead to incomplete reaction.
-
Steric Hindrance: The bulky benzyl group at the 5-position can sterically hinder the approach of the hydroxide ion to the ester carbonyl.
Troubleshooting Protocol:
-
Increase Reaction Time and Temperature: Reflux the reaction mixture for a longer period (e.g., 2-4 hours) to ensure complete saponification.
-
Use Excess Base: Employ a larger excess of the base (e.g., 3-5 equivalents) to drive the reaction to completion.
-
Co-solvent: Adding a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, accelerating the hydrolysis.
-
Monitor the Reaction: Use TLC to monitor the disappearance of the starting ester. The carboxylic acid product will have a different Rf value and can be visualized with a suitable stain.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-benzyl-2-furoate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.45 g).
-
Reaction Setup: Add methyl 2-furoate (17 g) dissolved in carbon disulfide (26 ml) to the flask and cool the mixture to 0°C in an ice bath.
-
Addition of Benzylating Agent: Add benzyl chloride dissolved in carbon disulfide (26 ml) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0°C.[1]
-
Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 45 minutes.[1]
-
Workup: Quench the reaction by pouring the mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude methyl 5-benzyl-2-furoate, which can be further purified by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude methyl 5-benzyl-2-furoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC until the starting ester is no longer visible.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with 1 M HCl.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain the pure acid.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Polymer/Tar Formation | Strong Lewis acid, high temperature | Use milder Lewis acid (e.g., ZnCl₂), maintain low temperature (0°C to rt) |
| Low Conversion | Insufficient catalyst, poor reagent quality | Optimize catalyst loading, use fresh reagents, monitor reaction |
| Dibenzyl Ether Byproduct | Use of benzyl alcohol, moisture | Use benzyl chloride, ensure anhydrous conditions |
| Incomplete Hydrolysis | Insufficient time/base, steric hindrance | Increase reaction time/temp, use excess base, add co-solvent |
References
- Masamune, T., et al. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491-496. [Link]
- McCorkle, M., & Turck, J. A. V. (1936). The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. [Link]
Sources
removing tar-like impurities from furoic acid reactions
Welcome to the technical support center for furoic acid synthesis and purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with tar-like impurities during the synthesis of 2-furoic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve high-purity furoic acid.
Introduction: The Challenge of Tar-Like Impurities
2-Furoic acid is a valuable platform chemical derived from furfural, which is sourced from lignocellulosic biomass.[1] The most common industrial synthesis involves the oxidation of furfural.[2] However, a persistent challenge in these reactions, particularly under harsh conditions or with certain catalysts, is the formation of dark, tar-like, or resinous byproducts.[3][4] These impurities are often polymeric materials resulting from the degradation or self-polymerization of furfural, which can significantly lower yield and complicate purification.[4][5]
This guide provides a systematic approach to diagnosing the source of these impurities and implementing effective purification strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the typical tar-like impurities in furoic acid synthesis?
A1: Tar-like impurities are generally high-molecular-weight, colored, and often acidic polymers. They arise from the self-polymerization of the furfural starting material, especially in the presence of acid and heat.[4] Side reactions, such as the Cannizzaro reaction, can also produce furfuryl alcohol, which may contribute to resinous material formation if not removed.[3][4]
Q2: My crude furoic acid is dark brown/black. What is the first step I should take?
A2: A dark color indicates the presence of polymeric impurities. The most common and effective first step is treatment with activated carbon (also known as charcoal or Norite).[3][4] Activated carbon has a high surface area and porosity, allowing it to adsorb large, colored impurity molecules.[6][7]
Q3: Is recrystallization alone enough to purify my furoic acid?
A3: While recrystallization is a powerful purification technique, it may not be sufficient on its own if the concentration of tar-like impurities is high. These impurities can sometimes co-precipitate with the furoic acid crystals. For best results, an activated carbon treatment should be performed on the hot solution before allowing it to cool for recrystallization.[3][4]
Q4: Which solvent is best for recrystallizing furoic acid?
A4: The choice of solvent is critical. Water is a common and effective solvent for recrystallization, as furoic acid's solubility is significantly higher in hot water than in cold water.[3] For situations where water is not ideal, other solvents like carbon tetrachloride have been used, sometimes with the addition of a small amount of water to help coagulate and separate the dark impurities.[3] A two-solvent system can also be effective.[8]
Q5: Can I use distillation to purify furoic acid?
A5: Yes, vacuum distillation is an effective method for obtaining very pure, white crystalline furoic acid.[3] However, it is typically performed on material that has already undergone initial purification (like carbon treatment and recrystallization) to remove the bulk of the non-volatile tar. High temperatures required for atmospheric distillation can cause decomposition.[9]
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides a logical workflow for diagnosing and resolving issues with tar-like impurities.
Troubleshooting Workflow
The following diagram outlines the decision-making process for purifying crude furoic acid contaminated with tar.
Caption: Troubleshooting workflow for furoic acid purification.
Protocol 1: Activated Carbon Treatment & Single-Solvent Recrystallization
This is the most robust and widely applicable method for removing colored, tar-like impurities.
Causality: Activated carbon possesses a vast network of pores, providing a large surface area for the adsorption of large, conjugated molecules responsible for the dark color. Subsequent recrystallization separates the furoic acid from any remaining soluble impurities based on differential solubility at varying temperatures.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, dissolve the crude, dark furoic acid in a minimal amount of boiling water. A good starting point is approximately 6 mL of water per gram of crude acid.[3] Stir continuously.
-
Carbon Addition: Once the acid is fully dissolved, add activated carbon (decolorizing carbon, e.g., Norite). Use approximately 10-20% of the crude product's weight.
-
Expert Tip: Add the carbon cautiously to the hot solution to avoid bumping or sudden boiling over.
-
-
Hot Treatment: Maintain the solution at a gentle boil with continuous stirring for 15-45 minutes.[3][4] This allows sufficient time for the carbon to adsorb the impurities.
-
Hot Filtration: This is a critical step. Pre-heat a flask and a funnel (a stemless funnel is ideal to prevent premature crystallization). Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the activated carbon.
-
Causality: Filtering the solution while hot is essential to prevent the desired furoic acid from crystallizing on the filter paper along with the carbon, which would drastically reduce the yield.
-
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[4]
-
Isolation & Drying: Collect the crystals by suction filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[4] Allow the crystals to air-dry or dry them in a vacuum oven. The resulting product should be light yellow to white crystals.[3]
Protocol 2: Liquid-Liquid Extraction for Oily Impurities
If the crude product is an inseparable oil or if byproducts like furfuryl alcohol are suspected (common in Cannizzaro reactions), an extraction step is necessary before carbon treatment.[4]
Causality: This protocol exploits the different solubilities of furoic acid (as its salt) and neutral organic impurities (like furfuryl alcohol) in aqueous and organic solvents.
Step-by-Step Methodology:
-
Basification: Dissolve the crude product in an aqueous solution of sodium hydroxide to form sodium furoate, which is highly water-soluble.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and extract it with an immiscible organic solvent like diethyl ether. The neutral impurities (furfuryl alcohol, unreacted furfural) will move into the organic layer.[4] Repeat the extraction 2-3 times.
-
Acidification: Discard the organic layers. In a well-ventilated fume hood, carefully acidify the aqueous layer with a strong acid (e.g., sulfuric or hydrochloric acid) until it is acidic to Congo red paper.[3] Furoic acid, being less soluble in acidic water, will precipitate out.
-
Proceed to Protocol 1: Filter the precipitated crude furoic acid and proceed with the Activated Carbon Treatment (Protocol 1) for further purification.
Protocol 3: Two-Solvent Recrystallization
This method is useful when a single solvent does not provide ideal solubility characteristics or when impurities are particularly stubborn.
Causality: This technique uses a pair of miscible solvents. The desired compound (furoic acid) is soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent"). The compound is dissolved in a minimum of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point), inducing crystallization upon cooling.[8]
Step-by-Step Methodology:
-
Solvent Selection: A common pair is ethanol (solvent) and water (anti-solvent).
-
Dissolution: Dissolve the furoic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until a persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by suction filtration and wash with a cold mixture of the two solvents.
Part 3: Data & Purity Assessment
Properly assessing the purity of the final product is crucial.
Table 1: Physical Properties for Purity Assessment
| Property | Value for Pure 2-Furoic Acid | Indication of Impurity |
| Appearance | White to off-white crystalline powder | Yellow, brown, or black color indicates residual tar. |
| Melting Point | 128-132 °C[10] | A broad or depressed melting point range. |
| Aqueous Solubility | 2.8 g / 100 mL at 0°C[4] | Deviations can indicate salt or other soluble impurities. |
Purity Confirmation:
-
Melting Point Analysis: A sharp melting point within the accepted range is a primary indicator of high purity.
-
Titration: Titrating a known weight of the acid with a standardized base (e.g., NaOH) can confirm its purity to be >99%.
-
Spectroscopy (NMR/FTIR): For drug development applications, ¹H NMR and FTIR are essential to confirm the chemical structure and absence of impurity signals.
References
- National Center for Biotechnology Information. (2020).
- Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL. Organic Syntheses Procedure. [Link]
- Wikipedia. (2023). 2-Furoic acid. [Link]
- ACS Publications. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. [Link]
- CNKI. (2021).
- Organic Syntheses. (n.d.). 2-furoic acid. Organic Syntheses Procedure. [Link]
- Google Patents. (2016).
- Calgon Carbon Corporation. (n.d.).
- MDPI. (2021).
- National Center for Biotechnology Information. (2019). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PubMed Central. [Link]
- ResearchGate. (2011).
- University of Massachusetts. (n.d.).
- Royal Society of Chemistry. (2023). Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review.
- ResearchGate. (2015).
- Edubirdie. (n.d.). Two-Solvent Recrystallization Guide | Massachusetts Institute of Technology. [Link]
- Google Patents. (1946). Process for manufacturing furoic acid and furoic acid salts.
- CONICET. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Link]
- Cabot Corporation. (n.d.).
- ResearchGate. (2017). The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2. [Link]
- Google Patents. (2020).
- ResearchGate. (2017).
- Frontiers. (2020).
Sources
- 1. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 7. norit.com [norit.com]
- 8. Two-Solvent Recrystallization Guide | Massachusetts Institute of Technology - Edubirdie [edubirdie.com]
- 9. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 10. 2-Furoic acid - Wikipedia [en.wikipedia.org]
preventing polymerization during 5-Benzyl-2-furoic acid synthesis
Welcome to the technical support guide for the synthesis of 5-Benzyl-2-furoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the prevention of unwanted polymerization. Furan rings are notoriously sensitive to acidic conditions, which can trigger polymerization or ring-opening side reactions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-yield synthesis.
Troubleshooting Guide: Preventing Polymerization
The primary challenge in the synthesis of many furan derivatives, including this compound, is the prevention of polymerization, which often manifests as the formation of dark, insoluble tars.[3] This phenomenon is typically initiated by acidic conditions, which are often required for key reaction steps.
Problem 1: Dark, Tarry Substance Formation During Reaction
The appearance of a dark, viscous, or solid substance during the synthesis is a clear indicator of polymerization.[4] This is often due to the high sensitivity of the furan ring to the acidic catalysts used in the reaction.
Causality and Prevention:
-
Acid Sensitivity: The furan ring is susceptible to protonation under acidic conditions, which can initiate a cascade of reactions leading to polymerization.[1][2][5] The presence of electron-releasing groups on the furan ring can exacerbate this sensitivity.[2]
-
Catalyst Choice: Strong acids, such as sulfuric acid or aluminum chloride, commonly used in Friedel-Crafts type reactions, are often too harsh for furan substrates and can aggressively promote polymerization.[2]
Solutions & Protocols:
| Mitigation Strategy | Detailed Protocol & Explanation |
| Use of Milder Catalysts | Opt for milder Lewis acids or solid acid catalysts. Zeolites, such as H-Beta, have shown efficacy in similar reactions.[6] Boron trifluoride etherate or phosphoric acid can also be suitable alternatives that are less prone to inducing polymerization.[2] |
| Temperature Control | Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of polymerization side reactions. Exothermic reactions should be carefully controlled with an ice bath. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes contribute to the formation of colored byproducts. |
Problem 2: Low Yield of this compound
Low yields can be a direct consequence of polymerization, where a significant portion of the starting material is consumed in the formation of unwanted side products.
Causality and Prevention:
-
Reaction Conditions: In addition to the choice of catalyst, factors like reaction time, temperature, and solvent can significantly influence the yield.
-
Water Content: The presence of water can promote the opening of the furan ring, especially under acidic conditions, leading to byproducts and reduced yields.[1][5]
Solutions & Protocols:
| Mitigation Strategy | Detailed Protocol & Explanation |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. |
| Reaction Monitoring | Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for quenching the reaction as soon as the starting material is consumed, preventing prolonged exposure to conditions that favor polymerization. |
| Solvent Selection | The choice of solvent can impact reaction pathways. Non-polar, aprotic solvents like dichloromethane or carbon disulfide are often suitable for Friedel-Crafts type reactions involving furans.[7] |
Experimental Workflow: A Milder Approach to Benzylation
Here is a generalized, step-by-step protocol for the benzylation of a 2-furoic acid derivative, designed to minimize polymerization.
dot
Caption: A generalized workflow for the synthesis of this compound, emphasizing milder conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black immediately after adding the catalyst. What happened?
A1: This is a strong indication of rapid, uncontrolled polymerization. The most likely cause is that the acid catalyst was too strong for the furan substrate.[2] To remedy this, switch to a milder Lewis acid such as zinc chloride or a solid acid catalyst.[7] Additionally, ensure the reaction is cooled to 0 °C or below before and during the catalyst addition to better control the initial reaction rate.
Q2: Can I use a Brønsted acid for this synthesis?
A2: While some syntheses of furan derivatives do employ Brønsted acids, they often lead to a higher degree of polymerization and ring-opening, especially in the presence of water.[8][9] Lewis acids are generally preferred for Friedel-Crafts type reactions on furan rings as they can be more selective and are used under anhydrous conditions.
Q3: I'm observing the formation of an unexpected byproduct. What could it be?
A3: A common byproduct in reactions involving benzyl halides is the formation of a dibenzylated product. Another possibility, especially if water is present, is the formation of ring-opened products.[5] Careful monitoring by GC-MS can help identify these byproducts. Adjusting the stoichiometry of the reactants (using a slight excess of the furoic acid derivative) can help minimize dibenzylation.
Q4: Are there any radical inhibitors I can add to prevent polymerization?
A4: While some polymerizations are radical-initiated, the polymerization of furans under these synthetic conditions is typically acid-catalyzed. However, if you suspect radical polymerization from peroxides in your solvents or reagents, adding a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) could be beneficial.[4] It is crucial to first ensure your solvents are free of peroxides.
Q5: How does the presence of the carboxylic acid group affect the reaction?
A5: The carboxylic acid group is deactivating, which can make the Friedel-Crafts reaction on the furan ring more difficult. For this reason, the synthesis is often performed on the corresponding ester (e.g., methyl 2-furoate), followed by hydrolysis to the carboxylic acid as a final step.[7] This protects the carboxylic acid group and makes the furan ring more reactive.
Logical Troubleshooting Pathway
dot
Caption: A decision tree for troubleshooting polymerization in this compound synthesis.
References
- BenchChem. (n.d.). Minimizing polymerization during furan-2,5-dione reactions.
- Llauro, F., et al. (2018). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 10(11), 1266.
- Li, W., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(39), 32881-32889.
- Matsumoto, T., et al. (1974). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 47(1), 97-101.
- Li, W., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of furan-based polymers.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
- Laguna, O. H., et al. (2017). The production of 5-benzyl-2-furoate in the presence of a two-dimensional zeolite. ACS Catalysis, 7(10), 6563-6571.
- Organic Syntheses. (n.d.). 2-Furoic Acid. Coll. Vol. 1, p.280 (1941); Vol. 2, p.30 (1922).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 9. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 5-Benzyl-2-Furoate
Welcome to the technical support center for the synthesis of 5-benzyl-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal yields and purity.
Introduction to the Synthesis of 5-Benzyl-2-Furoate
The synthesis of 5-benzyl-2-furoate is a valuable process in the development of various pharmaceutical intermediates. The most common route involves the Friedel-Crafts alkylation of a 2-furoate ester with a benzyl halide in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is prone to several challenges, including low yields, side product formation, and purification difficulties. This guide will address these common issues and provide practical solutions based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 5-benzyl-2-furoate in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired 5-benzyl-2-furoate. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after a significant amount of time, consider increasing the reaction temperature or adding more catalyst. However, be cautious as excessive heat can promote side reactions.[1][2][3]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Using a freshly opened or properly stored catalyst is crucial for its activity.[4][5]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. Non-polar solvents like carbon disulfide or dichloromethane are often used. The optimal temperature will depend on the specific catalyst and substrates, but starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can help control the reaction.[4][6]
-
Product Loss During Work-up: The product may be lost during the extraction and purification steps. Ensure proper phase separation during aqueous work-up and use the appropriate solvent system for column chromatography to minimize loss.
Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of dark, polymeric material is a classic issue in Friedel-Crafts reactions involving furans. Furan and its derivatives are electron-rich and can be sensitive to strong acids, leading to polymerization.[7]
-
Cause: The strong Lewis acid catalyst can induce the polymerization of the furan ring.
-
Prevention:
-
Use a Milder Lewis Acid: Consider using a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.
-
Control Temperature: Running the reaction at a lower temperature can help minimize polymerization.
-
Slow Addition of Reagents: Adding the benzyl halide dropwise to the mixture of the furoate ester and catalyst can help control the reaction rate and reduce the formation of reactive intermediates that lead to polymerization.
-
Use a Solid Acid Catalyst: Heterogeneous catalysts, such as certain zeolites or phosphotungstic acid supported on zirconia, can offer a milder and more selective alternative to traditional Lewis acids.[4][8]
-
Q3: My TLC analysis shows multiple spots, indicating the presence of isomers. How can I improve the regioselectivity of the reaction?
A3: Friedel-Crafts alkylation on the furan ring can sometimes lead to a mixture of isomers, with substitution occurring at different positions.
-
Understanding Regioselectivity: In the case of 2-furoate esters, the ester group is electron-withdrawing, which can direct the incoming electrophile. However, the oxygen atom of the furan ring is electron-donating, leading to a complex interplay of directing effects. Alkylation can occur at the 4- and 5-positions.[6]
-
Improving Selectivity:
-
Catalyst Choice: The choice of Lewis acid can influence the regioselectivity. Experimenting with different catalysts may favor the formation of the desired 5-substituted product.
-
Solvent Effects: The polarity of the solvent can also play a role in directing the substitution.
-
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of 5-benzyl-2-furoate typically involves removing unreacted starting materials, the catalyst, and any side products.
-
Work-up Procedure: After the reaction is complete, it's crucial to quench the reaction properly. This is usually done by carefully adding the reaction mixture to ice-water. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[9]
-
Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column is typically used with a gradient of ethyl acetate in hexane as the eluent. The optimal solvent system should be determined by TLC analysis.[10]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the synthesis of 5-benzyl-2-furoate via Friedel-Crafts alkylation?
A: The reaction proceeds through a classic electrophilic aromatic substitution mechanism. First, the Lewis acid catalyst activates the benzyl halide to form a carbocation or a polarized complex. This electrophile is then attacked by the electron-rich furan ring of the 2-furoate ester, leading to the formation of a resonance-stabilized intermediate. Finally, a proton is eliminated from the ring to restore aromaticity, yielding the 5-benzyl-2-furoate product.[5][11]
Q: Can I use benzyl alcohol instead of benzyl chloride for the alkylation?
A: While benzyl alcohol can be used in some Friedel-Crafts alkylations, it is generally less reactive than benzyl chloride and may require harsher conditions, which could increase the likelihood of polymerization. If using benzyl alcohol, a strong Brønsted acid catalyst like sulfuric acid might be necessary.
Q: How do I monitor the reaction progress effectively?
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a silica gel plate and a solvent system such as 10-20% ethyl acetate in hexane. The starting materials (methyl 2-furoate and benzyl chloride) and the product (methyl 5-benzyl-2-furoate) should have different Rf values, allowing you to track the consumption of reactants and the formation of the product. Staining with a UV lamp or an appropriate chemical stain (like permanganate) can be used for visualization.[12]
Q: What are the potential side products I should be aware of?
A: Besides isomeric products and polymers, other potential side products include:
-
Dibenzyl ether: Formed from the self-condensation of benzyl alcohol if it is present as a starting material or formed in situ.
-
Over-alkylation products: Although less common with the deactivating ester group, it is possible to get disubstituted products.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-Benzyl-2-furoate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Methyl 2-furoate
-
Benzyl chloride
-
Anhydrous zinc chloride (ZnCl₂) or anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add methyl 2-furoate and the anhydrous solvent (CS₂ or CH₂Cl₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the anhydrous Lewis acid catalyst (e.g., ZnCl₂) to the stirred solution.
-
Dissolve benzyl chloride in the anhydrous solvent in the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Protocol 2: Hydrolysis of Methyl 5-Benzyl-2-furoate to 5-Benzyl-2-furoic Acid
Materials:
-
Methyl 5-benzyl-2-furoate
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve the purified methyl 5-benzyl-2-furoate in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to obtain this compound.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in 5-Benzyl-2-Furoate Synthesis
| Potential Cause | Troubleshooting Steps | References |
| Incomplete Reaction | Monitor by TLC; increase reaction time/temperature cautiously; add more catalyst. | [1][2][3] |
| Catalyst Inactivity | Use anhydrous reagents and glassware; use fresh catalyst. | [4][5] |
| Polymerization | Use milder Lewis acid (ZnCl₂, BF₃·OEt₂); lower reaction temperature; slow reagent addition; consider solid acid catalysts. | [4][7][8] |
| Isomer Formation | Experiment with different Lewis acids and solvents. | [6] |
| Product Loss | Ensure proper phase separation during work-up; optimize chromatography solvent system. | [9][10] |
Visualizations
Reaction Scheme
Caption: Synthesis of Methyl 5-Benzyl-2-furoate
Troubleshooting Workflow
Caption: Troubleshooting Low Yield
References
- Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfurall. PMC. [Link]
- Pyrrole chemistry. X. Friedel–Crafts alkylation of some pyrrole and furan derivatives. Canadian Science Publishing. [Link]
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. [Link]
- Electrophilic Substitution - Friedel-Crafts Acylation of Furan. GCW Gandhi Nagar Jammu. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel–Crafts reaction. Wikipedia. [Link]
- Complete Guide to Thin Layer Chromatography Sample Preparation.
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Kinetic Study of Acid-Catalysed Hydrolysis of p–Methyl Benzyl–2–Furo Hydroxamic Acid.
- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]
- Friedel-Crafts Alkyl
- The Friedel-Crafts Alkylation of Methyl 2-Furo
- The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. [Link]
- the production of 5-benzyl-2-furoate in the presence of a....
- Thin Layer Chrom
- TLC for Aspirin Synthesis Monitoring. Scribd. [Link]
- Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkyl
- Mechanism of formation of 5-formyl-2-furoic acid (9)
- FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans.
- Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). NIH. [Link]
- A New Synthetic Route of 2-Aroyl- and 2-Benzyl-Benzofurans and their Application in the Total Synthesis of a Metabolite Isolated from Dorstenia gigas.
- An overview on synthetic methods of benzyl acet
- Microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxyl
- Hydrolysis of benzyl chloride to benzyl alcohol.
- Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. mt.com [mt.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. organomation.com [organomation.com]
Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Acylation of Furan
Welcome to the technical support center for the Friedel-Crafts acylation of furan. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sensitive transformation. Furan's unique electronic properties make it an excellent nucleophile, but also render it susceptible to degradation under typical Friedel-Crafts conditions. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of this reaction and achieve higher yields and cleaner product profiles.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of furan resulting in a low yield?
Low yields in the Friedel-Crafts acylation of furan are most commonly attributed to the inherent acid sensitivity of the furan ring.[1][2] Strong Lewis acids, such as aluminum chloride (AlCl₃), which are standard for many aromatic acylations, can induce polymerization or ring-opening of furan, leading to the formation of intractable tars and a significant reduction in the desired product.[1][3] Other contributing factors can include catalyst deactivation by moisture, suboptimal reaction temperatures, and the formation of stable complexes between the product and the catalyst.[4]
Q2: I'm observing a significant amount of black, tar-like material in my reaction flask. What is causing this and how can I prevent it?
The formation of black tar is a classic indicator of furan polymerization or decomposition under strongly acidic conditions.[1] Furan's low resonance energy makes it less stable than benzene, and protonation of the ring by strong acids can initiate a cascade of undesirable reactions.[1] To mitigate this, consider the following:
-
Use Milder Lewis Acids: Switch from strong Lewis acids like AlCl₃ to milder alternatives such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or ytterbium(III) triflate (Yb(OTf)₃).[1][2][5]
-
Lower the Reaction Temperature: Running the reaction at reduced temperatures can help to control the rate of polymerization relative to the desired acylation.
-
Consider Heterogeneous Catalysts: Supported heteropoly acids have been shown to be effective and can be easily removed from the reaction mixture.[6][7]
Q3: What are the most common side products, and how can I minimize them?
Besides polymerization, a common side product is 2,5-diacetylfuran, which arises from a second acylation of the furan ring. While the initial acyl group is deactivating, forcing reaction conditions such as high temperatures, prolonged reaction times, or an excess of the acylating agent can promote this diacylation.[8] To favor mono-acylation, it is crucial to carefully control the stoichiometry of your reactants and monitor the reaction's progress to stop it once the formation of the mono-acylated product is maximized.[8]
Q4: Which Lewis acid is best suited for the acylation of furan?
There is no single "best" Lewis acid, as the optimal choice depends on the specific substrate and acylating agent. However, for the reasons mentioned above, milder Lewis acids are generally preferred. Boron trifluoride etherate (BF₃·OEt₂) is a frequently used and effective catalyst for the acylation of furan.[2] In some cases, solid acid catalysts like mesoporous aluminosilicates have also been used successfully, particularly in solvent-free conditions.[9]
Q5: Can I use protic acids for this reaction?
Protic acids, especially in aqueous solutions, are generally not recommended for the Friedel-Crafts acylation of furan. They can readily protonate the furan ring, leading to ring-opening and decomposition.[10]
Q6: How does the choice of solvent affect the reaction outcome?
Solvent choice is critical. Non-polar solvents are often used, but the polarity of the solvent can influence the solubility of reaction intermediates and the catalyst, which in turn can affect the product distribution.[11] In some instances, polar aprotic solvents have been shown to have a stabilizing effect on furan derivatives.[12] Solvent-free conditions have also proven to be a green and effective alternative in certain systems.[7][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Friedel-Crafts acylation of furan.
Problem 1: Low or No Product Formation with Significant Starting Material Recovery
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous solvents and reagents.[4][14] |
| Insufficient Catalyst | Unlike some catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive.[4] Consider increasing the catalyst loading. |
| Low Reaction Temperature | While high temperatures can cause decomposition, the reaction may not have sufficient energy to overcome the activation barrier at very low temperatures. Experiment with a temperature gradient to find the optimal balance. |
| Poor Quality Reagents | Impurities in the furan, acylating agent, or solvent can interfere with the reaction. Use freshly distilled furan and high-purity reagents.[4] |
Problem 2: Low Yield with Formation of Black Tar/Polymer
| Potential Cause | Recommended Solution |
| Lewis Acid is Too Strong | As discussed, strong Lewis acids like AlCl₃ can cause furan to polymerize.[1][2] Switch to a milder Lewis acid such as BF₃·OEt₂, SnCl₄, or a solid acid catalyst.[1][2][6] |
| High Reaction Temperature | Elevated temperatures accelerate the rate of polymerization. Maintain a low reaction temperature, especially during the initial addition of reagents.[8] |
| Protic Acid Contamination | The presence of protic acids, even in trace amounts, can lead to decomposition. Ensure all reagents and solvents are free from acidic impurities. |
Problem 3: Formation of Multiple Products (e.g., Diacylation)
| Potential Cause | Recommended Solution |
| Excess Acylating Agent | A high molar ratio of the acylating agent to furan favors diacylation.[8] Carefully control the stoichiometry, often using a slight excess of furan. |
| Prolonged Reaction Time or High Temperature | Forcing the reaction conditions can lead to the less favorable second acylation.[8] Monitor the reaction by TLC or GC and quench it once the desired product is maximized. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for Friedel-Crafts acylation of furan.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Furan with Acetic Anhydride using Boron Trifluoride Etherate
This protocol provides a general method for the acylation of furan using a mild Lewis acid.
Materials:
-
Furan (freshly distilled)
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate to the stirred solution.
-
Add acetic anhydride dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation: Catalyst and Acylating Agent Effects
The following table summarizes the impact of different catalysts and acylating agents on the Friedel-Crafts acylation of furan, based on literature findings.
| Catalyst | Acylating Agent | Typical Yield (%) | Key Considerations | References |
| AlCl₃ | Acyl Chlorides | Highly Variable (Often Low) | Prone to causing polymerization and decomposition of furan.[2] | [2] |
| BF₃·OEt₂ | Acid Anhydrides | Good to Excellent | A milder and often more effective catalyst for furan acylation.[2] | [2] |
| SnCl₄ | Acyl Chlorides | Moderate to Good | A viable alternative to AlCl₃ with reduced side reactions. | [15] |
| Yb(OTf)₃ | Acyl Chlorides/Anhydrides | Good | Can be used in catalytic amounts and is recyclable in ionic liquids.[5] | [5] |
| Heteropoly Acids | Acid Anhydrides | Excellent | Green and efficient catalysts, often used in solvent-free conditions.[6][16] | [6][16] |
Concluding Remarks
The Friedel-Crafts acylation of furan, while challenging, is a valuable synthetic tool. By understanding the inherent reactivity of the furan ring and carefully selecting the reaction conditions—particularly the Lewis acid catalyst and temperature—researchers can overcome the common pitfalls of low yields and polymerization. This guide provides a starting point for troubleshooting and optimizing your reactions. For further, in-depth understanding, consulting the primary literature is always encouraged.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Overcoming polymerization in Friedel-Crafts reactions of furans. (2025). BenchChem.
- Desai, D. S., & Yadav, G. D. (2021). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.
- Furfural degradation in a dilute acidic and saline solution in the presence of glucose. (2025). RSC Advances.
- Gounder, R., & Dumesic, J. A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
- Troubleshooting low yield in Friedel-Crafts acyl
- Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
- Friedel–Crafts reactions for biomolecular chemistry. (2024). RSC Publishing. [Link]
- Hartough, H. D. (1949). Acylation of furan. U.S. Patent No. 2,515,123. Washington, DC: U.S.
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. (2025). BenchChem.
- Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (2025).
- Avoiding common pitfalls in furan ring functionaliz
- Solvent-free Friedel-Craft acylation of furan with acetic anhydride. (n.d.).
- Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (2021).
- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. [Link]
- The Friedel-Crafts Reaction with Furans. (1936). UNI ScholarWorks. [Link]
- Michael, J. P. (2008). Applications of Friedel–Crafts reactions in total synthesis of natural products. Preparative Biochemistry and Biotechnology. [Link]
- Friedel-Crafts acylation of furan. (2020). Chemistry Stack Exchange. [Link]
- Su, W., Li, J., Zhang, Z., & Li, Y. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. [Link]
- Hartough, H. D., & Kosak, A. I. (1949). Acylating furan. U.S. Patent No. 2,460,822. Washington, DC: U.S.
- Side reactions to avoid in the preparation of 1-(Furan-2-yl)ethanol. (2025). BenchChem.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
- Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkyl
- Friedel-Crafts alkylation of five-membered heterocycles. (2016). Chemistry Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Furoic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of furoic acid. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered in this process: catalyst deactivation. By understanding the underlying mechanisms and implementing robust troubleshooting protocols, you can enhance the efficiency, stability, and scalability of your furoic acid production.
Frequently Asked Questions (FAQs)
Here we address the most pressing initial questions regarding catalyst deactivation during the catalytic oxidation of furfural to furoic acid.
Q1: My furoic acid yield has dropped significantly after a few reaction cycles. What are the likely causes?
A sudden or gradual decrease in furoic acid yield is a classic symptom of catalyst deactivation. The primary causes can be broadly categorized as:
-
Fouling: The deposition of carbonaceous materials, often called "humins," on the catalyst surface. These are polymeric byproducts formed from the degradation of furfural, especially under basic conditions or at elevated temperatures.[1][2]
-
Poisoning: Irreversible adsorption of reaction intermediates or byproducts onto the active sites of the catalyst. For instance, the strong adsorption of furoic acid itself can block active sites, particularly in base-free reaction conditions.[3][4]
-
Sintering: The agglomeration of metal nanoparticles on the catalyst support at high temperatures, leading to a decrease in the active surface area.[1][5]
-
Leaching: The dissolution of the active metal phase from the support into the reaction medium, which is a concern under acidic conditions.[1][6]
Q2: I'm observing a color change in my reaction mixture, from light yellow to dark brown/black. Is this related to catalyst deactivation?
Yes, a darkening of the reaction mixture is a strong indicator of humin formation.[1] Furfural can undergo polymerization and condensation reactions, especially in the presence of strong bases like NaOH, leading to these insoluble, high-molecular-weight byproducts that coat the catalyst and block active sites.[1][2]
Q3: Can the choice of base influence the rate of catalyst deactivation?
Absolutely. While a base is often required to facilitate the reaction, strong bases like NaOH can accelerate the Cannizzaro reaction, a disproportionation of furfural that produces both furoic acid and furfuryl alcohol.[2][7] This side reaction not only reduces the theoretical maximum yield of furoic acid but also contributes to the formation of deactivating humins.[1] Weaker bases or buffered systems at a controlled pH can mitigate these side reactions and enhance catalyst stability.[3][4]
Q4: Is catalyst deactivation reversible?
It depends on the mechanism.
-
Fouling by humins can often be reversed by a regeneration step, such as calcination (controlled heating in air) to burn off the carbonaceous deposits.[6][8]
-
Sintering and leaching are generally considered irreversible forms of deactivation.[8]
-
Poisoning can sometimes be reversed, depending on the nature of the adsorbed species and the strength of its bond to the catalyst surface.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to catalyst deactivation in furoic acid synthesis.
Guide 1: Diagnosing the Primary Deactivation Mechanism
When faced with declining catalyst performance, a structured diagnostic approach is crucial. This workflow helps pinpoint the likely cause of deactivation.
Caption: Product inhibition as a deactivation mechanism.
Causality: Furoic acid can coordinate strongly with the metal active sites, forming a stable surface complex that does not easily desorb, thus preventing new furfural molecules from accessing the site. [3][9][10]This is particularly problematic in neutral or base-free conditions.
Solution: The addition of a base is required to deprotonate the furoic acid, forming a furoate salt. [9][10]This salt generally has a lower binding affinity for the catalyst surface, facilitating its desorption and regenerating the active site for the next catalytic cycle. This is a key reason why buffered or mildly basic conditions often lead to more stable and sustained catalytic activity. [3][4] By systematically applying these diagnostic and mitigation strategies, researchers can overcome the challenges of catalyst deactivation, leading to more robust and efficient processes for furoic acid synthesis.
References
- Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. RSC Publishing.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant.
- Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar.
- Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furo
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.
- Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag C
- Reaction scheme of the catalytic oxidation of furfural to furoic acid.
- Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. ScienceDirect.
- Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass.
- Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. OSTI.GOV.
- The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. RSC Publishing.
- Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass.
- (a) Time course plot for the catalytic hydrogenation of 2‐furoic acid...
- Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Digital.CSIC.
- Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-c
- Effect of MnO2 Crystal Type on the Oxid
- Preparation of Furoic Acid by Oxid
- Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid.
- Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst.
- The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. RSC Publishing.
- Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia c
- Oxidation of Furfural in Aqueous H2O2 Catalysed by Titanium Silicalite: Deactivation Processes and Role of Extraframework Ti Oxides.
- Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations.
Sources
- 1. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 2. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions | Publicación [silice.csic.es]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Benzyl-2-furoic Acid by Recrystallization
Welcome to the technical support guide for the purification of 5-Benzyl-2-furoic acid (CAS: 1917-16-4). This document provides researchers, chemists, and drug development professionals with in-depth, field-tested guidance on obtaining high-purity material through recrystallization. Moving beyond a simple procedural list, we will explore the causal relationships behind methodological choices to empower you to troubleshoot and optimize this critical purification step.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions researchers encounter before beginning the purification process.
Q1: What is the scientific principle behind purifying this compound with recrystallization?
Recrystallization is a purification technique that leverages differences in solubility.[1] The core principle is that most solids, including this compound, are more soluble in a hot solvent than in a cold one.[2] The ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the liquid phase, or 'mother liquor', during product crystallization).[3] By carefully selecting a solvent and controlling the cooling rate, pure crystals of this compound can be selectively precipitated from the solution, leaving impurities behind.
Q2: What are the essential physical properties of this compound?
Understanding the physical characteristics of your target compound is a prerequisite for successful purification. These properties dictate solvent choices and serve as benchmarks for assessing final purity.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₂H₁₀O₃ | Indicates a structure with both polar (carboxylic acid) and non-polar (benzyl, furan) regions, guiding solvent selection. |
| Molecular Weight | 202.21 g/mol [4] | Used for all stoichiometric calculations. |
| Appearance | White to off-white crystalline solid | A significant color deviation in the crude product suggests impurities that may require treatment with activated carbon. |
| Melting Point (Pure) | 104-105 °C[4] | This is the most critical indicator of purity. A sharp melting point within this range is desired. Impurities typically cause a depression and broadening of the melting point range.[5] |
Q3: How do I select the optimal solvent for this compound?
Solvent selection is the most critical experimental parameter.[6] The molecular structure of this compound features a polar carboxylic acid group and a non-polar benzyl group. This duality means that neither a highly polar solvent (like water) nor a purely non-polar solvent (like hexane) is likely to be ideal on its own. A solvent of intermediate polarity or a mixed-solvent system is often required.[7]
The ideal solvent should meet the following criteria[6][8]:
-
High dissolving power for the compound at its boiling point.
-
Low dissolving power for the compound at room temperature or below.
-
Favorable solubility profile for impurities (either insoluble when hot or very soluble when cold).
-
Chemical inertness ; it must not react with the compound.
-
Volatility to allow for easy removal from the final crystals.
A small-scale screening experiment is the most reliable method for determining the best solvent system.
Section 2: Experimental Protocols and Data
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or mixed-solvent system for the recrystallization of this compound.
Methodology:
-
Place approximately 50 mg of crude this compound into several different test tubes.
-
To each tube, add a potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent.
-
For solvents that do not dissolve the compound at room temperature, heat the test tube in a water or sand bath.[6] Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Solvent Suitability Reference Table
The following table provides expected outcomes from a solvent screen based on the chemical structure of this compound.
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Assessment |
| Water | High | Very Low | Low | Poor single solvent, but excellent as an anti-solvent in a mixed pair (e.g., with ethanol).[9] |
| Hexane | Non-polar | Very Low | Low | Poor single solvent, but can be used as an anti-solvent with a more polar solvent like ethyl acetate. |
| Toluene | Non-polar | Low | Moderate-High | Potential candidate. The aromatic ring may interact well with the benzyl and furan groups. |
| Ethyl Acetate | Intermediate | Moderate | High | Good potential candidate.[9] |
| Ethanol | High | Moderate | Very High | Good dissolving power when hot, but may have too high solubility when cold, leading to lower yields. Ideal for use in a mixed pair with water. |
| Ethanol/Water | Tunable | Low | High | Highly Recommended System. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of ethanol to clarify and then cool.[7] |
Protocol 2: Bulk Recrystallization of this compound (Ethanol/Water System)
Objective: To purify ~10 g of crude this compound to high purity.
Methodology:
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100 mL of ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask while stirring and heating to dissolve the solid completely. The goal is to create a saturated solution.[2]
-
(Optional - Decolorization): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (~0.5 g) of activated carbon (Norite). Reheat the solution to boiling for 5-10 minutes.
-
(Optional - Hot Filtration): If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7] This step prevents premature crystallization in the funnel.
-
Induce Crystallization: Heat the clear solution back to a gentle boil. In a separate beaker, heat ~100 mL of deionized water. Add the hot water dropwise to the ethanol solution until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[10] Rushing this step can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final solvent composition) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
Analysis: Determine the melting point of the dried crystals. A sharp range of 104-105 °C indicates successful purification.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a direct Q&A format.
Problem 1: The compound won't fully dissolve, even in a large amount of boiling solvent.
-
Cause: This suggests you have either selected a very poor solvent or there are insoluble impurities present in your crude material.
-
Solution: First, ensure you have chosen an appropriate solvent from your screening. If the bulk of the material dissolves but a small amount remains, these are likely insoluble impurities. Remove them via hot gravity filtration before proceeding to the cooling step.[2]
Problem 2: No crystals are forming after the solution has cooled completely.
-
Cause: This is the most common issue and is almost always due to using too much solvent, resulting in an unsaturated solution.[11] Less commonly, the solution may be supersaturated.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent (in a fume hood). Continue until the volume is reduced by 20-30%, then attempt to cool again.[11]
-
Induce Nucleation (for supersaturated solutions):
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[10][11]
-
Seeding: If you have a small crystal of pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystallization.[11]
-
-
Problem 3: An oil has formed instead of solid crystals ("oiling out").
-
Cause: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration of dissolved material is too high. This is more common with impure samples or when cooling is too rapid.[11]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% more) of hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent system.[11]
Problem 4: The recovered crystals are still colored.
-
Cause: The color is due to soluble, colored impurities that co-crystallized with your product.
-
Solution: Redissolve the crystals in fresh hot solvent and add a small amount of activated carbon (Norite). Boil the solution for 5-10 minutes, then perform a hot gravity filtration to remove the carbon (which will have adsorbed the colored impurities).[12] Cool the filtered solution to obtain purer, colorless crystals.
Problem 5: The final yield is very low.
-
Cause: Several factors can lead to poor recovery:
-
Using too much solvent (the most common cause).
-
Premature crystallization during hot filtration.
-
The chosen solvent has a relatively high solubility for the compound even when cold.
-
Washing the final crystals with a solvent that is too warm or in too large a quantity.
-
-
Solution: Review each step of your procedure. Ensure you used the minimum amount of hot solvent. To recover more product, you can try to concentrate the mother liquor (the liquid filtrate) and cool it again to obtain a second, albeit likely less pure, crop of crystals.
Problem 6: The melting point of my purified product is broad and lower than the literature value.
-
Cause: This is a definitive sign that the material is still impure.[5] The impurities are disrupting the crystal lattice, requiring less energy to melt.
-
Solution: A second recrystallization is necessary. The first pass may have removed the bulk of the impurities, but a subsequent recrystallization from a carefully chosen solvent system will further enhance purity. Ensure your final product is completely dry, as residual solvent can also depress the melting point.
Section 4: Visual Troubleshooting Workflow
The following diagram illustrates the logical decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
- This compound supplier - CAS 1917-16-4. (2024). Exclusive Chemistry Ltd. [Link]
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs. [Link]
- Finding the best solvent for recrystallisation. (2021).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]
- Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. [Link]
- How to purify a carboxylic acid by recrystallis
- Furoic acid. (n.d.). Solubility of Things. [Link]
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]
- 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. [Link]
- 2-Furoic acid. (n.d.). Wikipedia. [Link]
- 2-Furancarboxylic acid. (n.d.). PubChem. [Link]
- Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2021).
- Purification of aromatic polycarboxylic acids by recrystallization. (1972).
- 2-furoic acid, 88-14-2. (n.d.). The Good Scents Company. [Link]
- Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. exchemistry.com [exchemistry.com]
- 5. youtube.com [youtube.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography Methods for 5-Benzyl-2-furoic Acid
Introduction
Welcome to the technical support guide for the purification of 5-Benzyl-2-furoic acid via column chromatography. This molecule, with its distinct benzyl and furoic acid moieties, presents a unique purification challenge due to its dual hydrophobic and acidic characteristics. Its carboxylic acid group (pKa similar to 2-furoic acid, ~3.12) necessitates careful control over experimental conditions to prevent ionization, which can lead to poor peak shape and inconsistent results.[1] This guide provides field-proven insights, detailed protocols, and troubleshooting workflows to empower researchers in achieving high-purity this compound for downstream applications in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best general chromatography strategy for purifying this compound?
The optimal strategy depends on the scale and required purity.
-
For bulk purification (grams), Normal-Phase Flash Chromatography on silica gel is a cost-effective and efficient choice. The key to success is modifying the mobile phase with a small amount of acid (e.g., acetic or formic acid) to suppress analyte ionization and minimize peak tailing.
-
For high-purity analysis and purification (micrograms to milligrams), Reversed-Phase HPLC (RP-HPLC) is superior. Using a C18 column with an acidified aqueous-organic mobile phase provides excellent resolution and reproducibility. Acidification is critical to ensure the analyte is in its neutral, protonated form for predictable retention.[2]
Q2: I'm seeing significant peak tailing in my chromatogram. What is the primary cause and how do I fix it?
Peak tailing is the most common issue when purifying carboxylic acids.[3]
-
In Normal-Phase (Silica Gel): The primary cause is the interaction between the acidic proton of your compound and the weakly acidic silanol groups (-Si-OH) on the silica surface.[3] This leads to strong, non-specific binding.
-
In Reversed-Phase (C18): Tailing can occur if the mobile phase pH is too close to the pKa of your compound (~3.12). In this range, the compound exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms, which have different retention behaviors.
Q3: My compound is eluting too quickly in Reversed-Phase HPLC, right at the solvent front. Why is this happening?
This indicates your compound has minimal interaction with the non-polar C18 stationary phase. The most likely reason is that the compound is in its ionized (deprotonated) carboxylate form (-COO⁻), which is highly polar. This occurs when the mobile phase pH is significantly higher than the compound's pKa.
-
Solution: Acidify your mobile phase with 0.1% formic acid or TFA.[7] This will protonate the carboxylate to the neutral carboxylic acid (-COOH), increasing its hydrophobicity and promoting retention on the C18 column.[2]
Q4: Can this compound decompose on a silica gel column?
While this compound is generally stable, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for some sensitive molecules.[8] It is always best practice to perform a quick stability test.
-
Protocol: TLC Stability Test: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate. Allow the spot to sit on the plate for 1-2 hours at room temperature, then develop the plate as usual. If a new spot appears or the original spot streaks, it suggests potential on-column degradation. In this case, consider using a deactivated silica or switching to reversed-phase chromatography.
Troubleshooting Guides: Specific Issues & Solutions
Problem: Inconsistent Retention Times in RP-HPLC
Q: I am running the same RP-HPLC method, but the retention time for my compound shifts between runs or between days. What's wrong?
This common problem almost always points to an issue with the mobile phase preparation or column equilibration.[9] In reversed-phase, retention is highly sensitive to the percentage of organic modifier and, for ionizable compounds, the pH.[7]
Causality & Solution Workflow:
-
Check Mobile Phase pH: Small variations in pH near the analyte's pKa can cause large shifts in retention.[7]
-
Action: Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent. Use a calibrated pH meter. Prepare fresh mobile phase daily, as the pH of unbuffered or weakly buffered solutions can change over time (e.g., by absorbing atmospheric CO₂).
-
-
Verify Mobile Phase Composition: An error in the water/organic ratio will directly impact retention time.
-
Action: Use graduated cylinders or a precise solvent mixing system. Avoid running gradients that start at 100% aqueous, as this can cause phase dewetting on some C18 columns, leading to retention shifts.[10]
-
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Action: For a standard 4.6 x 150 mm column, flush with at least 10-15 column volumes of the starting mobile phase before the first injection. If you have changed mobile phases, a longer equilibration is necessary.
-
Problem: Low Product Recovery After Chromatography
Q: I loaded a known amount of crude material onto the column, but the mass of the purified fractions is significantly lower than expected. Where did my compound go?
Low recovery can be due to either irreversible adsorption onto the stationary phase or physical loss during workup.[10]
Causality & Solution Workflow:
-
Irreversible Adsorption (Silica Gel): Highly polar or acidic compounds can bind irreversibly to active sites on the silica gel.
-
Action: First, try flushing the column with a very strong solvent system (e.g., 10-20% Methanol in Dichloromethane with 1% acetic acid) after your initial elution to see if the missing compound can be recovered. For future runs, consider deactivating the silica gel by pre-rinsing the column with the acidified mobile phase before loading your sample.
-
-
Precipitation on the Column: If the sample is dissolved in a strong solvent but the mobile phase is weak, the compound can precipitate at the top of the column upon loading.
-
Action: Whenever possible, dissolve and load the sample in the initial mobile phase solvent or a solvent of similar or weaker polarity.[10] If using a stronger solvent for solubility, use the absolute minimum volume.
-
-
Compound is Highly Dilute: The compound may have eluted over a large number of fractions, and the concentration in each is too low to detect easily by TLC.
-
Action: Combine and concentrate a wider range of fractions where you expected the compound to elute and re-analyze.[8]
-
Visualized Workflows & Protocols
Diagram 1: General Troubleshooting Logic for Chromatography
Caption: A troubleshooting workflow for common chromatography issues.
Diagram 2: Effect of Mobile Phase pH in Reversed-Phase Chromatography
Caption: Ionization state and its effect on retention in RP-HPLC.
Recommended Purification Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for purifying gram-scale quantities of this compound from non-polar impurities.
1. Materials:
-
Stationary Phase: Standard flash-grade silica gel (e.g., 40-63 µm).
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc).
-
Acid Modifier: Glacial Acetic Acid (AcOH).
-
Sample: Crude this compound.
2. Mobile Phase Preparation:
-
Prepare a stock solution of "Eluent B" consisting of 99% Ethyl Acetate and 1% Acetic Acid (v/v).
-
"Eluent A" is Hexane.
-
The chromatography will be run using a gradient of Eluent B into Eluent A.
3. Method Execution:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica plate and test various ratios of Hexane:EtOAc. Add a single drop of acetic acid to the TLC developing jar. The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Dry or slurry pack a flash column with silica gel appropriate for your sample mass (typically a 40:1 to 100:1 ratio of silica:crude material by weight).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution:
-
Start the elution with 100% Hexane or a low percentage of Eluent B (e.g., 5-10%) in Hexane.
-
Gradually increase the percentage of Eluent B. A typical gradient might be from 10% to 50% Eluent B over 10-15 column volumes.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Workup: Combine the pure fractions and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by a simple aqueous wash if needed.
Protocol 2: Reversed-Phase HPLC Purification
This protocol is ideal for obtaining high-purity material for analytical standards or biological testing.
1. Materials & System:
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm for analytical scale; larger for preparative).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample: Crude this compound, pre-filtered.
2. Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard for analytical columns. Scale linearly for prep columns. |
| Detection | UV at 254 nm or 280 nm | The aromatic rings provide strong UV absorbance. |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times.[11] |
| Injection Vol. | 5-20 µL | Avoid column overload to maintain peak shape.[11] |
| Gradient | 30% B to 95% B over 20 min | Starting point; adjust based on initial scouting runs. |
3. Method Execution:
-
Sample Preparation: Dissolve the crude material in a small amount of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter to remove particulates.[12]
-
System Equilibration: Equilibrate the column with the starting conditions (e.g., 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection & Run: Inject the sample and run the gradient method. This compound is expected to be well-retained due to the benzyl and furan rings.
-
Fraction Collection: Collect the peak corresponding to the product.
-
Workup: The collected fractions are typically of high purity. The solvent can be removed by lyophilization or evaporation.
References
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
- Agilent.
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- Google Patents. (2019).
- University of Rochester, Department of Chemistry.
- HPLC Troubleshooting. HPLC Troubleshooting. [Link]
- ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]
- ResearchGate. The production of 5-benzyl-2-furoate in the presence of a two-dimensional zeolite. [Link]
- Reddit. (2022, July 11).
- PubMed Central.
- Waters Corporation.
- Chemistry LibreTexts. (2019, June 5). 12.
- ScienceDirect. (2023, December 12).
- ACE HPLC. HPLC Troubleshooting Guide. [Link]
- Google Patents. (2020).
- Wikipedia.
- SIELC Technologies. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column. [Link]
- Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]
- Wikipedia. 2-Furoic acid. [Link]
- Google Patents.
- PubChem, NIH. 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. [Link]
- Exclusive Chemistry Ltd. (2024, April 29). This compound supplier. [Link]
- Cytiva.
- Reddit. (2016, November 8).
- National Institutes of Health (NIH). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]
- SIELC Technologies. Separation of 5-Nitro-2-furoic acid on Newcrom R1 HPLC column. [Link]
- MAC-MOD Analytical.
- Biotage. (2023, January 24).
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
- PubChem, NIH. 2-Furancarboxylic acid. [Link]
- PubChem, NIH. 5-Formyl-2-furancarboxylic Acid. [Link]
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. hplc.eu [hplc.eu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. welch-us.com [welch-us.com]
- 7. hplc.eu [hplc.eu]
- 8. Chromatography [chem.rochester.edu]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 5-Benzyl-2-furoic Acid in Solution
Document ID: TSC-BF2A-2026-01 Version: 1.0 Last Updated: January 9, 2026
Introduction: Navigating the Stability Challenges of 5-Benzyl-2-furoic Acid
Welcome to the technical support guide for this compound (CAS 1917-16-4). This molecule, characterized by a furan-2-carboxylic acid core with a benzyl substituent at the 5-position, is of growing interest in drug discovery and materials science. However, its unique structure—combining an electron-rich furan ring, a carboxylic acid, and a benzylic moiety—presents specific stability challenges in solution that can impact experimental reproducibility, analytical accuracy, and formulation development.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal mechanisms behind the stability issues you may encounter. Our goal is to empower you with the expertise to anticipate, troubleshoot, and control the stability of this compound in your experimental workflows.
Section 1: Fundamental Stability Profile & Key Considerations
Before delving into specific issues, it is crucial to understand the inherent chemical liabilities of the this compound structure. The furan ring is susceptible to electrophilic attack and oxidation, while the carboxylic acid moiety dictates pH-dependent solubility and reactivity. The benzyl group, while more stable, can be a site for oxidation under certain conditions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1917-16-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 104-105 °C | [1] |
The primary factors that will influence the stability of this compound in your experiments are pH, temperature, light, and the presence of oxidizing agents .[4] Each of these can trigger distinct degradation pathways.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team has received regarding the handling and stability of this compound solutions.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure and data from related furan compounds, four primary degradation pathways should be considered:
-
Oxidative Degradation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[5][6] The benzylic position is also a potential site for oxidation. This is often catalyzed by atmospheric oxygen, metal ions, or residual oxidizing agents.
-
Thermal Decarboxylation: Furoic acids are known to undergo decarboxylation (loss of CO₂) upon heating to form furan derivatives.[7][8] For 2-furoic acid, this process is activated at temperatures around 140-160 °C in dry conditions, and the presence of a solvent can lower this activation energy.[7][9]
-
Hydrolytic Degradation (pH-dependent): While the core structure is generally stable to hydrolysis, extreme pH conditions can promote degradation. In strongly acidic or basic solutions, the furan ring can become susceptible to cleavage.[10][11]
-
Photodegradation: The molecule contains two chromophores (the furan ring and the benzyl group) capable of absorbing UV light. This absorption can lead to the formation of reactive species and subsequent degradation.[12] Any drug molecule that absorbs light at wavelengths of 320 nm or higher is considered a photostability risk.[12]
Q2: My solution of this compound is turning yellow or brown, especially upon storage. What is happening?
A2: This is a classic indicator of degradation, most commonly due to oxidation or polymerization.
-
Causality: The furan ring is structurally related to furfural, which is known to form dark, tarry by-products through polymerization and condensation reactions, particularly under thermal or acidic stress.[13] Oxidation of the furan or benzyl moiety can also generate colored impurities. The process may be accelerated by exposure to air (oxygen) and light.
-
Self-Validation: To confirm the cause, prepare a fresh solution and divide it into two aliquots. Store one exposed to air and light at room temperature, and the other under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at 2-8°C. A significant color change in the former but not the latter strongly implicates light and oxygen as the primary drivers.
Q3: How does pH affect the stability and solubility of my this compound solution?
A3: The pH of your solution is a critical parameter that governs both physical stability (solubility) and chemical stability.
-
Solubility: As a carboxylic acid, this compound is poorly soluble in acidic aqueous media. Its solubility dramatically increases in neutral to alkaline solutions (pH > pKa) as it converts to the more soluble carboxylate salt. The pKa of the parent 2-furoic acid is 3.12, and the benzyl substituent is not expected to shift this value dramatically.[14]
-
Chemical Stability: While alkaline conditions improve solubility, they can also accelerate certain degradation pathways. The hydrolysis of furoate esters is known to be dependent on the concentration of hydroxide ions.[11] Therefore, while a slightly basic pH may be necessary for dissolution, prolonged storage at high pH (e.g., >9) should be avoided to minimize base-catalyzed degradation. For maximum stability, it is often best to prepare a concentrated stock in an organic solvent and dilute it into your aqueous buffer immediately before use.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the integrity of your compound and the reproducibility of your experiments, follow these guidelines:
-
Solvent Selection: For long-term storage, use a high-purity, aprotic organic solvent such as DMSO or anhydrous ethanol. These solvents minimize hydrolysis and other solvent-mediated degradation pathways.
-
Inert Atmosphere: After dissolving the compound, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidative degradation.
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect the compound from photodegradation.[4][12]
-
Temperature Control: Store stock solutions at -20°C or -80°C. For aqueous solutions intended for short-term use, store at 2-8°C and use within 24-48 hours.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation that can occur during repeated temperature changes.
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Actions & Troubleshooting Steps |
| Unexpected peaks appear in my HPLC chromatogram over time. | 1. Oxidative Degradation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light. 3. Hydrolysis: Unstable pH of the solution (too acidic or basic). | 1. Confirm Identity: Use LC-MS to get the mass of the new peaks to help identify the degradants.[15] 2. Control for Oxygen: Prepare samples fresh using de-gassed solvents and/or store under an inert atmosphere. 3. Control for Light: Prepare and store samples in amber vials. Compare a light-exposed sample to a dark control.[16] 4. Check pH: Measure the pH of your solution. Ensure it is within a stable range (typically pH 4-7 for many carboxylic acids).[17] |
| I'm observing a progressive loss of potency or concentration in my stock solution. | 1. Chemical Degradation: One or more of the pathways described in the FAQ section is occurring. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (especially plastics). | 1. Perform a Forced Degradation Study (see Protocol 4.1) to proactively identify the most likely degradation pathway under your conditions. 2. Quantify Degradation: Use a validated stability-indicating HPLC method (see Protocol 4.2) to track the decrease in the parent peak area and the increase in degradant peak areas over time. 3. Switch Container: Store solutions in silanized glass vials to minimize surface adsorption. |
| The compound precipitates out of my aqueous buffer during an experiment. | 1. pH Shift: The pH of the final solution is too low, causing the ionized carboxylate to convert back to the less soluble free acid. 2. Low Solubility Limit Exceeded: The concentration of the compound exceeds its solubility limit in that specific buffer and temperature. | 1. Verify Final pH: Measure the pH of the final experimental solution after adding the compound stock. Adjust with a suitable buffer if necessary. 2. Determine Solubility: Perform a solubility assessment in your experimental buffer before conducting the full experiment. 3. Use a Co-solvent: If compatible with your assay, consider adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to the final aqueous solution to improve solubility. |
Section 4: Key Experimental Protocols
As a self-validating system, it is imperative to understand the stability profile of this compound under your specific experimental conditions. A forced degradation study is the industry-standard approach for this.[18][19]
Protocol 4.1: Forced Degradation Study Workflow
This protocol is designed to intentionally stress the compound to rapidly identify potential degradation products and sensitive conditions.
-
Prepare Stock Solution: Dissolve this compound in a 50:50 acetonitrile:water mixture to a concentration of 1 mg/mL.
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriately labeled vials for each stress condition.
-
Table 2: Recommended Forced Degradation Conditions
Condition Reagent/Setup Typical Duration & Temperature Neutralization Step (Post-Stress) Acid Hydrolysis Add 0.1 M HCl to final concentration 24 hours at 60°C Add equivalent 0.1 M NaOH Base Hydrolysis Add 0.1 M NaOH to final concentration 4 hours at Room Temp Add equivalent 0.1 M HCl Oxidation Add 3% H₂O₂ to final concentration 24 hours at Room Temp N/A Thermal Heat solution in a sealed vial 48 hours at 80°C N/A Photolytic Expose to light source per ICH Q1B guidelines¹ Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² N/A (run a dark control in parallel) ¹Refer to ICH Q1B for specific light source requirements.[16]
-
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation on the analytical column.[20]
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank by a stability-indicating HPLC method (see Protocol 4.2).
-
Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 5-20% degradation of the active compound for optimal results.[19]
Protocol 4.2: Stability-Indicating HPLC-UV Method Development
A stability-indicating method is one that can accurately quantify the active compound without interference from any degradants, impurities, or excipients.[20]
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes.
-
Detection: Use a Photo Diode Array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to find the optimal wavelength for the parent compound and any degradants. The λmax for similar furoic acids is often around 254 nm.[21]
-
-
Method Optimization and Validation:
-
Inject the mixed samples from the forced degradation study.
-
The primary goal is to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Adjust the gradient slope, flow rate, and mobile phase composition as needed to improve resolution.
-
Perform peak purity analysis using the PDA detector to confirm that the parent peak is not co-eluting with any degradants.[20]
-
Section 5: Visualizations & Diagrams
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under various stress conditions.
Diagram 2: Forced Degradation Experimental Workflow
Caption: A typical workflow for conducting a forced degradation study.
References
- A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. (n.d.). Bulletin of the Chemical Society of Japan. [Link]
- Top 5 Factors Affecting Chemical Stability. (2025).
- Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. (2010). Asian Journal of Chemistry. [Link]
- Accelerating oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid by high entropy alloy catalyst design under base-free conditions. (n.d.). Sustainable Energy & Fuels. [Link]
- Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. (2012). Applied Microbiology and Biotechnology. [Link]
- This compound supplier - CAS 1917-16-4. (2024). Exclusive Chemistry Ltd. [Link]
- 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. [Link]
- Mechanism of formation of 5-formyl-2-furoic acid from HexA model compound. (n.d.).
- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed. [Link]
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022). National Institutes of Health (NIH). [Link]
- 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. (n.d.). PubChem. [Link]
- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2019).
- 2-Furoic acid. (n.d.). Wikipedia. [Link]
- Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
- Analytical methodologies for discovering and profiling degradation-related impurities. (2006).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (n.d.).
- Quenching experiments for the oxidation of benzyl alcohol. (n.d.).
- Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Bioc
- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2019).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (2023). Asian Journal of Pharmaceutical Analysis. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health (NIH). [Link]
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET Digital. [Link]
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022).
- Syllabus for Chemistry (SCQP08). (2023).
- 5-Formyl-2-furancarboxylic Acid. (n.d.). PubChem. [Link]
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2018). MDPI. [Link]
- Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. (1991).
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
- Studies on the stability and compatibility of drugs in infusion fluids. II. Factors affecting the stability of benzylpenicillin. (1970). PubMed. [Link]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. This compound | 1917-16-4 [m.chemicalbook.com]
- 3. 1917-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Accelerating oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid by high entropy alloy catalyst design under base-free conditions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. q1scientific.com [q1scientific.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ajpaonline.com [ajpaonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Benzyl-2-furoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-benzyl-2-furoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
Overview of the Synthetic Pathway
The predominant method for synthesizing this compound involves the Friedel-Crafts benzylation of a 2-furoic acid precursor. Typically, the ester form, methyl 2-furoate, is used to avoid complications with the free carboxylic acid group reacting with the catalyst. The reaction is an electrophilic aromatic substitution where the furan ring acts as the nucleophile.
Reaction Mechanism: Friedel-Crafts Benzylation of Methyl 2-Furoate
The reaction proceeds via the formation of a benzyl carbocation or a related polarized complex, facilitated by a Lewis acid catalyst, which then undergoes electrophilic attack by the electron-rich furan ring, preferentially at the 5-position. This is followed by hydrolysis (saponification) of the resulting methyl 5-benzyl-2-furoate to yield the final product.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide for Scale-Up
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Q1: My reaction is turning dark brown or black, and I'm observing significant charring. What is the cause and how can I fix it?
A1: This is a classic sign of an uncontrolled exothermic reaction. The Friedel-Crafts alkylation is highly exothermic, and inadequate heat dissipation on a larger scale can lead to localized "hot spots." These high temperatures cause polymerization and decomposition of the furan ring, resulting in tar formation.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Action |
| Inadequate Cooling | The surface-area-to-volume ratio decreases as the reactor size increases, making cooling less efficient. Action: Ensure your reactor's cooling system is appropriately sized for the reaction volume. Use a jacketed reactor with a powerful chiller and maintain a low coolant temperature (e.g., 0°C to -10°C) throughout the addition. |
| Reagent Addition Rate is Too Fast | Adding the benzyl chloride or Lewis acid too quickly generates heat faster than the cooling system can remove it. Action: Use a syringe pump or an addition funnel for a slow, controlled, dropwise addition of the benzyl chloride. Monitor the internal reaction temperature closely and set a maximum limit (e.g., <10°C). If the temperature exceeds this limit, pause the addition immediately. |
| Poor Mixing | Inefficient stirring can create localized areas of high reagent concentration and temperature. Action: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure vigorous and homogenous mixing throughout the reaction vessel. Avoid using magnetic stir bars for volumes greater than 1-2 L. |
Q2: My final yield is significantly lower than in my lab-scale experiments. Where am I losing my product?
A2: Low yield during scale-up can be attributed to several factors, ranging from incomplete reactions and side-product formation to mechanical losses during work-up.
Troubleshooting Low Yield:
Caption: Decision flowchart for diagnosing sources of low yield.
-
Incomplete Reaction: Ensure the catalyst is active and used in the correct stoichiometry. Sometimes, extending the reaction time at the controlled temperature is necessary for larger batches.
-
Side Products: Besides tarring, side reactions like the formation of dibenzylated furan can occur if local concentrations of benzyl chloride are too high.
-
Work-up Losses: this compound has some solubility in water, especially if the pH is not sufficiently acidic during extraction.[1][2] Ensure the aqueous layer is acidified to a pH of ~2-3 before extracting the product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification Losses: The product can be lost in the mother liquor during recrystallization. To minimize this, use a solvent system where the product is highly soluble when hot but poorly soluble when cold. Cooling the solution slowly and seeding can improve crystal formation and recovery.
Q3: The purity of my final product is poor, and it has a persistent yellow or brown color. How can I improve its quality?
A3: Color impurities are often high molecular weight byproducts or degradation products. Achieving high purity is critical, especially for pharmaceutical applications.
Purification Strategy:
-
Charcoal Treatment: After the saponification step and before acidification, treat the aqueous sodium 5-benzyl-2-furoate solution with activated carbon. Heat the solution gently (e.g., to 50-60°C) with 1-2% w/w of activated carbon for 30-60 minutes, then filter through a pad of Celite® to remove the carbon. This is highly effective at removing color bodies.[1]
-
Controlled Precipitation/Crystallization: The key to high purity is a well-executed crystallization.
-
Acidification: After the charcoal treatment, cool the solution and add acid slowly with vigorous stirring. A rapid pH drop can cause the product to "crash out" as an amorphous solid, trapping impurities. A slower precipitation promotes the formation of a crystalline solid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system. A mixture of ethanol and water or toluene often works well. Dissolve the product in the minimum amount of hot solvent, filter hot if necessary to remove any insoluble matter, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize recovery.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when handling benzyl chloride at scale? A: Benzyl chloride is a highly toxic, corrosive, and lachrymatory substance.[3] It is also classified as a potential carcinogen.[3] When working at scale, you MUST:
-
Work in a well-ventilated area: All transfers and the reaction itself should be conducted in a certified chemical fume hood or a walk-in hood.
-
Use appropriate Personal Protective Equipment (PPE): This includes a lab coat, tightly fitting safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Silver Shield®/4H® or Tychem®).[3][4]
-
Have an emergency plan: Ensure spill kits with neutralizing agents (like soda ash) are readily available. An emergency eyewash and shower must be accessible.
-
Quench excess reagent safely: Any unreacted benzyl chloride in the reaction mixture should be quenched carefully during the work-up, for instance, with an aqueous solution of sodium carbonate or sodium hydroxide.
Q: What is the role of the Lewis acid, and can I use alternatives to zinc chloride? A: The Lewis acid (e.g., ZnCl₂, AlCl₃, FeCl₃) polarizes the C-Cl bond in benzyl chloride, making the benzyl group more electrophilic and facilitating the attack by the furan ring. While zinc chloride is common, other Lewis acids can be used. However, stronger Lewis acids like AlCl₃ can sometimes be too reactive, leading to more side products and decomposition, especially with sensitive substrates like furans. The choice of catalyst is a balance between reactivity and selectivity.
Q: Are there any "greener" or alternative synthetic routes to consider? A: Yes, research is ongoing into more sustainable routes. One promising alternative starts from 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass.[5][6] The process can involve the etherification of HMF with an alcohol, followed by oxidation of the formyl group to a carboxylic acid.[6] Another approach is the direct carboxylation of 2-benzylfuran, though this is less common. These routes can avoid the use of hazardous reagents like benzyl chloride.
Q: How do I select the best solvent for the reaction and purification? A: For the reaction , the solvent must be inert to the strong Lewis acids used. Carbon disulfide (CS₂) is historically common but is highly flammable and toxic. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred alternatives. For purification , the ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. A solvent screen with small amounts of product is the best way to determine the optimal choice.
Scaled-Up Experimental Protocol Example
This protocol is a generalized example for scaling up the synthesis. All quantities should be optimized based on your specific equipment and safety assessments.
Step-by-Step Workflow
Caption: Step-by-step workflow for the scaled-up synthesis.
References
- Mascal, M. (2016). 5. Biomass Transformation into Chemicals Using Zeolites and MOFs. ResearchGate.
- Tashiro, M., & Fukata, G. (1976). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan.
- SDFine. BENZYL CHLORIDE - Safety Data Sheet.
- New Jersey Department of Health. Benzyl chloride - Hazardous Substance Fact Sheet.
- Wilson, W. C. (1925). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 005, 61. doi:10.15227/orgsyn.005.0061.
- Clarke, H. T., & Hartman, W. W. (1929). 2-FUROIC ACID. Organic Syntheses, 009, 44. doi:10.15227/orgsyn.009.0044.
- Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate.
- Wikipedia. (2023). 2-Furoic acid.
- Banella, M. B., et al. (2020). Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. National Institutes of Health.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. westliberty.edu [westliberty.edu]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Furoic Acid Synthesis
Introduction
Welcome to the technical support guide for managing exothermic reactions during the synthesis of furoic acid. The oxidation of furfural to furoic acid is a cornerstone of bio-based chemical manufacturing.[1] However, this transformation is often highly exothermic and, if not properly controlled, can lead to temperature spikes, reduced product selectivity, formation of degradation products like humins, and in worst-case scenarios, a thermal runaway event.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. It is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oxidation of furfural to furoic acid an exothermic process?
A1: The oxidation of an aldehyde to a carboxylic acid is thermodynamically favorable, meaning it releases energy, primarily as heat. This is because the process involves the breaking of a relatively weaker C-H bond in the aldehyde and the formation of a stronger O-H bond in the carboxylic acid, along with the formation of a C=O bond. The net energy difference is released into the system.[4] The magnitude of this exotherm can vary significantly depending on the chosen oxidant (e.g., H₂O₂, NaClO₂, O₂, MnO₂) and reaction conditions.[5][6]
Q2: What are the primary risks of an uncontrolled exotherm in this synthesis?
A2: The primary risks can be categorized as follows:
-
Safety Hazard (Thermal Runaway): The most critical risk is a thermal runaway, an uncontrollable self-heating state where the rate of heat generation exceeds the rate of heat removal.[7][8] This can lead to violent venting of the reactor, boiling of solvents, and potentially fire or explosion.
-
Reduced Selectivity & Yield: High temperatures can promote undesirable side reactions. For instance, furfural can degrade or polymerize into black precipitates known as humins, significantly reducing the yield and purity of the desired furoic acid.[2][3][9] Some studies show that as reaction temperature increases from 25 °C to 110 °C, the yield of furoic acid can drop from 96% to as low as 45% due to degradation.[2]
-
Product Degradation: Furoic acid itself can undergo decarboxylation at elevated temperatures (starting around 140-160 °C) to form furan, which is a volatile and toxic compound.
-
Inconsistent Results: Poor temperature control leads to poor reproducibility, making it difficult to achieve consistent product quality and yield between batches.[10]
Q3: Which synthesis method is most prone to dangerous exotherms?
A3: While most oxidation methods are exothermic, reactions using strong, highly concentrated oxidants like hydrogen peroxide (H₂O₂) or those run under strongly basic conditions (which can promote Cannizzaro-type disproportionations) tend to be particularly energetic.[3][11] The Pinnick oxidation, which uses sodium chlorite (NaClO₂), is generally considered milder but still requires careful control.[12][13] The choice of catalyst and solvent system also plays a crucial role in moderating the reaction rate and subsequent heat release.[5]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Scenario 1: My reaction temperature is spiking well above the setpoint immediately after adding the oxidant.
-
Probable Cause: The rate of oxidant addition is too fast for the cooling system to handle. The reaction generates heat faster than it can be dissipated.
-
Immediate Action:
-
Stop the oxidant addition immediately.
-
Ensure the cooling bath (e.g., ice-water) is making good contact with the reaction flask and has sufficient capacity.
-
If the temperature continues to rise uncontrollably, prepare for an emergency quench by adding a pre-chilled anti-solvent or a quenching agent if one is established for your specific reaction.
-
-
Long-Term Solution:
-
Reduce the Addition Rate: Use a syringe pump or a dropping funnel with fine control to add the oxidant slowly and maintain the internal temperature within a narrow range (e.g., ±2 °C of the setpoint).
-
Dilute the Reagents: Running the reaction at a lower concentration can help moderate the reaction rate.
-
Improve Cooling: Ensure your reaction vessel is appropriately sized for the cooling bath and that stirring is efficient to maximize heat transfer to the vessel walls.
-
Scenario 2: The reaction mixture turned dark brown or black upon adding the base or oxidant.
-
Probable Cause: This indicates the formation of humins, which are polymeric degradation products of furfural.[3][14] This is often triggered by localized "hot spots" in the reaction mixture due to poor stirring or too-rapid addition of a reagent, especially a strong base like NaOH.[3]
-
Immediate Action:
-
Check the reaction temperature. If it is elevated, attempt to cool the reaction immediately.
-
Take a sample for analysis (e.g., TLC or HPLC) to assess the ratio of product to starting material and byproducts.
-
-
Long-Term Solution:
-
Reverse Addition: Add the furfural solution to the base or oxidant solution, rather than the other way around. This maintains a low instantaneous concentration of the sensitive substrate.
-
Improve Stirring: Use an overhead stirrer for larger scale reactions or a properly sized magnetic stir bar to ensure vigorous agitation and prevent localized high temperatures.
-
Use a Milder Base/Buffer: Consider using a weaker base or a buffer system to maintain a controlled pH, which can suppress degradation pathways.[11] Some studies have shown success using a buffer to maintain a pH of 8, which significantly reduces humin formation.[11]
-
Scenario 3: The reaction starts, but then stalls before all the starting material is consumed.
-
Probable Cause: This could be due to several factors:
-
Catalyst Deactivation: In catalytic systems, the catalyst may be poisoned by byproducts or adsorbed product, preventing further reaction.[11]
-
Insufficient Oxidant: The oxidant may have been consumed by side reactions or decomposed over time.
-
pH Shift: The formation of furoic acid will lower the pH of the reaction mixture. If the reaction is pH-sensitive, this can inhibit the catalytic cycle.
-
-
Troubleshooting Steps:
-
Monitor pH: If practical, monitor the pH of the reaction. A significant drop may indicate the need for a buffered system or the controlled addition of a base to maintain optimal conditions.
-
Analyze Headspace: If gas evolution is expected (e.g., O₂ consumption), a change in pressure could indicate a problem.
-
Test Oxidant Potency: Ensure the oxidant used is fresh and has not degraded during storage.
-
Add More Catalyst/Oxidant: In a small-scale trial, a careful, portion-wise addition of more catalyst or oxidant after the reaction has stalled can help diagnose the issue.
-
Section 3: Key Experimental Protocols & Data
Best-Practice Protocol: Controlled Pinnick Oxidation of Furfural
This protocol is designed to minimize thermal risk through controlled addition and the use of a scavenger for reactive byproducts.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a thermometer, dissolve furfural (1.0 eq) in tert-butanol.
-
Scavenger: Add 2-methyl-2-butene (2.0 - 3.0 eq) to the furfural solution. This scavenger will consume the hypochlorous acid byproduct, preventing side reactions.[13]
-
Buffer/Aqueous Phase: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq) in water.
-
Cooling: Place the reaction flask in an ice-water bath to maintain an internal temperature of 0-5 °C.
-
Controlled Addition: Transfer the aqueous oxidant/buffer solution to the addition funnel. Add the solution dropwise to the stirred furfural solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. This is the critical control step.
-
Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or HPLC until the furfural is consumed.
-
Quench: Once complete, quench the reaction by slowly adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
Data Table: Influence of Reaction Parameters on Exotherm
| Oxidant System | Typical Temperature (°C) | Addition Time (for 100 mmol scale) | Key Control Parameter | Common Side Products |
| H₂O₂ / Base | 50 - 70 °C[3] | 2 - 4 hours | H₂O₂ addition rate & cooling | Humin polymers, Amine Oxides[3] |
| NaClO₂ / Buffer | 0 - 25 °C[13] | 1 - 2 hours | NaClO₂ solution addition rate | Chlorinated byproducts (if scavenger fails) |
| O₂ / Catalyst | 80 - 150 °C[11] | N/A (Pressurized system) | O₂ pressure & stirring rate | Formic Acid, Maleic Acid[11] |
| MnO₂ | 120 °C[6] | N/A (Heterogeneous) | Stirring rate & heating control | Minimal if selectivity is high[6] |
Section 4: Visualization of Control Logic
Diagram 1: Decision Workflow for Exotherm Management
This diagram outlines the real-time decision-making process when an unexpected temperature increase occurs.
Caption: Real-time decision workflow for managing a temperature spike.
Diagram 2: Interplay of Factors in Thermal Safety
This diagram illustrates how different experimental parameters contribute to either a controlled reaction or a hazardous thermal runaway event.
Caption: Relationship between key parameters and thermal reaction safety.
References
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant.Journal of the American Chemical Society.
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant.National Institutes of Health (NIH).
- Catalyst-free process for oxidation of furfural to maleic acid by high frequency ultrasonic activation.Green Chemistry (RSC Publishing).
- How to Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkaline Water as the Formal Oxidant.ResearchGate.
- Selective Oxidation of Furfural at Room Temperature on a TiO 2 -Supported Ag Catalyst.MDPI.
- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.PubMed.
- Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and it.Universidad Autónoma de Madrid.
- How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
- The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2.Catalysis Science & Technology.
- Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions.Chemical Engineering Journal.
- (PDF) The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2.ResearchGate.
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid.ACS Publications.
- Pinnick oxidation.Wikipedia.
- Selective Oxidation of Furfural at Room Temperature on a TiO 2 -Supported Ag Catalyst.MDPI.
- Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate.RSC Publishing.
- The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2.RSC Publishing.
- Preparation of Furoic Acid by Oxidation of Furfural.Progress in Industrial Catalysis.
- Effect of MnO 2 Crystal Type on the Oxidation of Furfural to Furoic Acid.MDPI.
- Pinnick Oxidation: Mechanism & Examples.NROChemistry.
- Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation.Frontiers in Bioengineering and Biotechnology.
- Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab?Reddit.
- Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate.RSC Publishing.
- Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide.ACS Publications.
- Endothermic and Exothermic Reactions.YouTube.
- Organic Chemistry Synthesis Problems.Chemistry Steps.
- 5-Hydroxymethylfurfural and Furfural Base-Free Oxidation over AuPd Embedded Bimetallic Nanoparticles.MDPI.
- What Causes Thermal Runaway?UL Research Institutes.
- Simulation of the Thermal Runaway Onset in Li-Ion Cells—Influence of Cathode Materials and Operating Conditions.ResearchGate.
Sources
- 1. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 2. Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst [mdpi.com]
- 3. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. mdpi.com [mdpi.com]
- 7. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 8. researchgate.net [researchgate.net]
- 9. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
- 12. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 13. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Catalysts | Free Full-Text | Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst [mdpi.com]
Technical Support Center: Synthesis of 5-Benzyl-2-furoic acid
Welcome to the technical support guide for the synthesis of 5-Benzyl-2-furoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection. Here, we address common experimental challenges through a series of targeted FAQs and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, providing the theoretical context necessary for effective troubleshooting.
Q1: What is the primary synthetic route for this compound, and what are its main challenges?
The most established method for synthesizing 5-aryl-2-furoic acids, including the benzyl derivative, is the Gomberg-Bachmann reaction .[1][2] This reaction involves the coupling of an aryl diazonium salt with an aromatic substrate—in this case, reacting a benzyl diazonium salt with 2-furoic acid. The reaction proceeds through a radical mechanism.[2][3]
The primary challenges are:
-
Diazonium Salt Instability: Arenediazonium salts are often unstable and can decompose, leading to a variety of side products.[1][4]
-
Low Yields: The original Gomberg-Bachmann protocol is notorious for low to moderate yields (often below 40%) due to competing side reactions.[1][5]
-
Solubility Mismatch: A significant hurdle is the poor solubility of the polar diazonium salt in the nonpolar organic solvents typically required to dissolve the furan substrate and minimize side reactions.[4]
Q2: Why is solvent selection so critical for the success of this synthesis?
Solvent choice is arguably the most critical parameter in this synthesis. It directly influences reaction yield, purity, and scalability by affecting several key factors:
-
Reagent Solubility & Availability: The solvent system must manage the "solubility mismatch" between the ionic diazonium salt and the organic furan substrate. If the reactants are not in the same phase, the reaction cannot proceed efficiently.
-
Reaction Rate: The solvent can stabilize or destabilize transition states and reactive intermediates. Polar solvents can stabilize charged intermediates, which may be beneficial in some contexts, but can also lead to unwanted side reactions.[6][7]
-
Side Reaction Control: The aryl radical intermediate in the Gomberg-Bachmann reaction is highly reactive. The solvent environment can either temper or exacerbate its tendency to engage in side reactions, such as polymerization or reaction with the solvent itself, which leads to tar formation. Nonpolar solvents are often preferred to control these side reactions.[8]
-
Product Isolation: The solvent used in the reaction will dictate the workup and purification strategy. An ideal solvent allows for easy separation of the product from unreacted starting materials and byproducts.
Q3: What is Phase-Transfer Catalysis (PTC), and how does it resolve the solvent-related issues in this synthesis?
Phase-Transfer Catalysis (PTC) is a powerful technique used for reactions where reactants are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[9] It employs a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, that acts as a "shuttle."[4][9]
In the context of the Gomberg-Bachmann reaction, PTC provides an elegant solution to the solubility mismatch.[1][4][5]
-
The diazonium salt is prepared and remains in the aqueous phase.
-
The 2-furoic acid substrate is dissolved in a nonpolar, water-immiscible organic solvent (e.g., dichloromethane, benzene).
-
The phase-transfer catalyst transports the diazonium cation from the aqueous phase into the organic phase, where it can react with the furan substrate.
This approach allows the reaction to benefit from the nonpolar organic solvent's ability to suppress side reactions while overcoming the insolubility of the diazonium salt.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Very low or no yield of this compound.
-
Probable Cause: Poor interfacial contact and inefficient transfer of the diazonium salt into the organic phase. This is the most common failure mode in biphasic systems.
-
Solution:
-
Implement a Phase-Transfer Catalysis (PTC) System: If not already in use, this is the first and most crucial step. Employing a catalyst like 18-crown-6 or a tetraalkylammonium salt is essential for bringing the reactants together.[4]
-
Select the Right Solvent System: A biphasic system like water/dichloromethane or water/benzene is standard for PTC-mediated Gomberg-Bachmann reactions. The organic solvent should be nonpolar to control side reactions but capable of dissolving the furan substrate.
-
Ensure Vigorous Stirring: High-speed mechanical stirring is critical to maximize the surface area between the aqueous and organic phases, facilitating efficient transport by the catalyst. Inadequate stirring is a frequent cause of reaction failure.
-
Verify Diazonium Salt Formation: Before starting the coupling reaction, confirm the formation of the diazonium salt from benzylamine. A quick spot test with 2-naphthol solution should produce a vibrant azo dye, indicating the presence of the diazonium salt.
-
Problem 2: Significant formation of dark, tarry byproducts and a difficult workup.
-
Probable Cause: Decomposition of the diazonium salt and/or polymerization of the furan ring. This is often exacerbated by inappropriate solvent choice or temperature.
-
Solution:
-
Use a Nonpolar Aprotic Solvent: The organic phase should be a nonpolar solvent like benzene, toluene, or dichloromethane.[8] Avoid highly polar aprotic solvents like DMF or DMSO for the coupling step, as they can promote decomposition pathways. While they are excellent solvents, their polarity can interfere with the desired radical pathway.
-
Maintain Low Temperature: Prepare the diazonium salt at 0-5 °C and control the temperature of the coupling reaction carefully. While some PTC reactions can be run at room temperature, excessive heat will accelerate the decomposition of the diazonium salt, leading to tar formation.
-
Use a Base: The Gomberg-Bachmann reaction requires a base to promote the formation of the aryl radical.[1] A solid base like potassium acetate is often used in PTC systems, which can be more controlled than an aqueous base.[4]
-
Problem 3: Difficulty isolating the this compound product.
-
Probable Cause: The product has high solubility in the workup solvents, or impurities are co-extracting and co-precipitating with the product.
-
Solution:
-
Acid-Base Extraction: After the reaction, perform a carefully planned extraction. Since the product is a carboxylic acid, it can be selectively extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), leaving non-acidic organic impurities behind. The aqueous layer can then be washed with an organic solvent (e.g., ether) to remove any remaining neutral impurities before being re-acidified (e.g., with 10% HCl) to precipitate the pure product.[10]
-
Recrystallization: Purification by recrystallization is highly effective for furoic acid derivatives.[11] The choice of solvent is crucial. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the best results. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Data & Protocols
Table 1: Impact of Common Organic Solvents on the Synthesis
| Solvent | Type | Dielectric Constant (Polarity) | Boiling Point (°C) | Role & Impact on Synthesis |
| Dichloromethane | Polar Aprotic | 9.1 | 40 | Recommended for PTC. Good solvent for the furan substrate; immiscible with water. Low boiling point allows for easy removal. |
| Benzene/Toluene | Nonpolar | 2.3 / 2.4 | 80 / 111 | Good for PTC. Excellent for minimizing radical side reactions. Higher boiling point may require more careful temperature control.[8] |
| Water | Polar Protic | 80.1 | 100 | Essential as the aqueous phase. Used to prepare and dissolve the diazonium salt and the base. |
| DMF / DMSO | Polar Aprotic | 36.7 / 46.7 | 153 / 189 | Not Recommended for Coupling Step. High polarity can stabilize charged intermediates, potentially favoring undesired pathways and promoting diazonium salt decomposition. Difficult to remove during workup. |
| Ethanol / Methanol | Polar Protic | 24.5 / 32.7 | 78 / 65 | Not Recommended for Coupling Step. Can react with the diazonium salt or the radical intermediate, leading to byproducts. Suitable for recrystallization. |
Diagrams
Below are diagrams illustrating the key workflows and decision-making processes discussed in this guide.
Caption: Phase-Transfer Catalysis workflow for the synthesis.
Sources
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. slideshare.net [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mycollegevcampus.com [mycollegevcampus.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.lucp.net [books.lucp.net]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analytical Characterization of 5-Benzyl-2-furoic Acid
Welcome to the technical support center for the analytical characterization of 5-Benzyl-2-furoic acid (CAS 1917-16-4)[1]. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common challenges encountered during the analysis of this molecule. By explaining the causality behind experimental choices, this document serves as a self-validating system for your laboratory's protocols.
The unique structure of this compound, which combines a carboxylic acid, a furan ring, and a benzyl group, presents specific analytical hurdles. This guide offers troubleshooting solutions and frequently asked questions (FAQs) to ensure accurate and robust characterization.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of this compound. However, its chemical properties can lead to common chromatographic issues.
FAQ 1: Why am I seeing significant peak tailing for my this compound standard?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like this compound.[2] The primary cause is often secondary interactions between the acidic carboxyl group of the analyte and active sites, such as free silanol groups, on the silica-based stationary phase of a C18 column.[3] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.[2]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most critical factor is suppressing the ionization of the carboxylic acid group.
-
Action: Incorporate an acid modifier into your mobile phase to lower the pH. A mobile phase pH that is at least two units below the pKa of the analyte will ensure it is in its neutral, protonated form.[3]
-
Example: Start with a mobile phase of Acetonitrile:Water containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. Formic acid is a preferred choice for LC-MS applications due to its volatility.
-
Causality: By neutralizing the charge on the carboxylic acid, you minimize secondary ionic interactions with the stationary phase, leading to more symmetrical peaks.[4]
-
-
Assess Column Health: A degraded or contaminated column can exacerbate tailing.
-
Action: If pH adjustment doesn't resolve the issue, try flushing the column with a strong organic solvent.[5] If tailing persists across all peaks, it may indicate a partially blocked column frit, which can be addressed by back-flushing the column.[6]
-
Preventative Measure: Always use a guard column to protect the analytical column from strongly adsorbed matrix components, which can cause peak shape deterioration over time.[2][7]
-
-
Consider an Alternative Stationary Phase: If tailing is still problematic, the column chemistry may not be ideal.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for systematically troubleshooting HPLC peak tailing.
FAQ 2: How do I develop a robust HPLC method for purity analysis of this compound?
Answer:
A robust purity method must be able to separate the main compound from potential impurities, including starting materials, by-products, and degradation products. A systematic approach is crucial.
Step-by-Step Method Development Protocol:
-
Column Selection:
-
Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This provides a good balance of efficiency and backpressure.
-
-
Solvent Selection & Scouting Gradient:
-
Use Acetonitrile (ACN) as the organic solvent (Solvent B) and water with an acid modifier (0.1% Formic Acid) as the aqueous solvent (Solvent A). ACN generally provides good peak shape and lower viscosity than methanol.[9]
-
Perform a "scouting gradient" to determine the approximate elution conditions. A good starting point is a fast linear gradient from 5% to 95% ACN over 10-15 minutes.[9] This will reveal the retention behavior of the main peak and any impurities.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient. If your main peak elutes at 60% ACN in the fast gradient, you can create a shallower gradient around this point to improve the resolution of closely eluting impurities.
-
An example of an optimized gradient is presented in the table below.
-
| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (Acetonitrile) | Curve |
| 0.0 | 70 | 30 | Initial |
| 15.0 | 30 | 70 | Linear |
| 17.0 | 5 | 95 | Linear |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 70 | 30 | Step |
| 25.0 | 70 | 30 | Equilibrate |
-
System Suitability Tests (SST):
-
Before running samples, perform SST injections to ensure the system is performing correctly. Key parameters to monitor include:
-
Tailing Factor: Should ideally be < 1.5.
-
Theoretical Plates (N): Should be high, indicating good column efficiency.
-
Repeatability: Inject the standard at least five times and ensure the Relative Standard Deviation (%RSD) for retention time and peak area is < 1.0%.
-
-
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for confirming the identity and structure of this compound. Electrospray ionization (ESI) is the most common technique for this type of molecule.[10][11]
FAQ 3: I'm not getting a strong molecular ion peak in ESI-MS. What should I try?
Answer:
This compound should ionize well in negative ion mode ESI due to the easily deprotonated carboxylic acid group. If you are struggling to see the [M-H]⁻ ion, the issue likely lies with the mobile phase composition or instrument settings.
Troubleshooting Protocol:
-
Switch to Negative Ion Mode: This is the most critical step. The carboxylic acid will readily lose a proton (H⁺) to form a negative ion [M-H]⁻. Positive mode ionization is much less likely.
-
Optimize Mobile Phase for ESI:
-
Action: ESI efficiency for acids is enhanced in basic or neutral conditions which promote deprotonation.[10] However, this contradicts the acidic mobile phase needed for good chromatography.
-
Solution: Use a mobile phase with a volatile buffer that works for both techniques. A low concentration of formic acid (0.05-0.1%) in the mobile phase is often a good compromise. While acidic, it provides protons for potential positive mode adducts if needed and is compatible with negative mode analysis. Alternatively, using a mobile phase with a small amount of ammonium acetate or ammonium formate can buffer the system and improve ionization consistency.
-
-
Direct Infusion Analysis:
-
Action: To isolate the problem from the HPLC, prepare a dilute solution of your compound (e.g., 1-10 µg/mL) in a suitable solvent like 50:50 Acetonitrile:Water and infuse it directly into the mass spectrometer.
-
Causality: This allows you to optimize MS parameters such as capillary voltage, cone voltage (or fragmentor voltage), and gas flows without the complexity of the chromatography.
-
Decision Tree for MS Signal Investigation
Caption: A workflow for diagnosing weak molecular ion signals in ESI-MS.
FAQ 4: What are the expected fragmentation patterns for this molecule?
Answer:
In tandem MS (MS/MS), aromatic carboxylic acids exhibit characteristic fragmentation patterns. For this compound (Molecular Weight: 202.21 g/mol )[1], the [M-H]⁻ ion would be at m/z 201.05.
Expected Fragments in Negative Ion Mode MS/MS:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| 201.05 | 157.06 | 44 (CO₂) | Loss of carbon dioxide from the carboxylate group. This is a very common fragmentation for carboxylic acids. |
| 201.05 | 111.04 | 90 (C₇H₆) | Loss of a toluene-like radical, although less common in negative mode. |
| 201.05 | 91.05 | 110 (C₅H₂O₃) | Formation of the benzyl anion (tropylium cation in positive mode). |
Note: The fragmentation of furoic acid derivatives can be complex. The NIST WebBook provides mass spectra for related compounds, such as the TMS derivative of 2-furoic acid, which can offer clues to the stability of the furan ring system under ionization.[12]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the unambiguous structural elucidation of this compound.
FAQ 5: My carboxylic acid proton peak is very broad or not visible in the ¹H NMR spectrum. Why?
Answer:
This is a very common and expected observation for carboxylic acid protons.[13][14] There are two main reasons for this:
-
Chemical Exchange: The acidic proton can exchange with residual water in the NMR solvent (e.g., CDCl₃) or with other molecules of the acid itself. This rapid exchange on the NMR timescale leads to significant peak broadening.[13]
-
Hydrogen Bonding: Carboxylic acids tend to form hydrogen-bonded dimers in solution.[14] This environment also contributes to the broadness and the characteristic downfield chemical shift, typically between 10-13 ppm.[14][15][16]
Troubleshooting and Confirmation:
-
D₂O Shake: To confirm the identity of the broad peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum.
-
Use a Different Solvent: Running the spectrum in a different solvent, such as DMSO-d₆, can sometimes result in a sharper peak for the acidic proton due to different hydrogen bonding interactions.
Workflow for NMR Sample Preparation and Analysis
Caption: A standard workflow for preparing and analyzing a sample by NMR.
Section 4: General Sample Handling & Stability
The stability of the furan ring is a critical consideration during analysis and storage.
FAQ 6: What are the best practices for storing this compound to prevent degradation?
Answer:
The furan moiety can be susceptible to degradation under certain conditions, particularly strong acids or oxidizing environments.[17][18][19] While the electron-withdrawing carboxylic acid group provides some stability to the furan ring against acid-catalyzed polymerization, proper handling is still necessary.[20]
Storage and Handling Recommendations:
-
Solid Form: Store the solid material in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
In Solution:
-
Prepare solutions fresh for analysis whenever possible.
-
If solutions must be stored, use aprotic solvents like acetonitrile or DMF, which have been shown to have a stabilizing effect on furan derivatives.[17][18]
-
Store solutions at low temperatures (-20°C) and protected from light to minimize the risk of oxidative degradation.
-
Avoid prolonged storage in protic solvents or under acidic conditions, which could potentially lead to ring-opening or polymerization reactions.[17][18]
-
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- HPLC Troubleshooting Guide. SCION Instruments.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting HPLC- Tailing Peaks. Restek.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
- HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ioniz
- Spectroscopy of Carboxylic Acid Deriv
- General scheme of the study of furan stability.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- HPLC Troubleshooting Guide. KNAUER.
- Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
- Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degrad
- Developing HPLC Methods. Sigma-Aldrich.
- A review on method development by hplc. SciSpace.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana.
- Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ioniz
- HPLC Method Development:
- Investigating the Ionization of Dissolved Organic Matter by Electrospray.
- 2-Furoic acid, TMS deriv
- Electrospray Ionization.
- Investigating the ionization of dissolved organic matter by electrospray ionization.
- 3-Furoic acid, TMS deriv
- An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry.
- 5-Hydroxymethyl-2-furoic acid, 2TMS deriv
- 2-Furoic acid. SpectraBase.
- This compound supplier - CAS 1917-16-4. Exclusive Chemistry Ltd.
- Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural.
- 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
- 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. PubMed.
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. waters.com [waters.com]
- 3. scispace.com [scispace.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Furoic acid, TMS derivative [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Substituted-2-Furoic Acids: A Guide for Researchers
The 2-furoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key feature in numerous biologically active compounds.[1][2] Strategic modification of this core, particularly at the 5-position, has been shown to profoundly influence the biological activity of the resulting derivatives, leading to the discovery of potent anticancer and antimicrobial agents.[3][4]
This guide provides a comprehensive comparative analysis of the biological activities of 5-substituted-2-furoic acid derivatives. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying mechanisms of action. Furthermore, detailed experimental protocols are provided to enable researchers to validate and expand upon these findings.
The 2-Furoic Acid Backbone: A Foundation for Diverse Bioactivity
The versatility of the 2-furoic acid moiety stems from its chemical properties. The furan ring can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2] The carboxylic acid group at the 2-position provides a handle for further chemical modifications and can also participate in key interactions with biological macromolecules. The 5-position of the furan ring is particularly amenable to substitution, allowing for the introduction of a wide array of functional groups that can modulate the compound's steric and electronic properties, thereby fine-tuning its biological activity.
Caption: Proposed mechanism of apoptosis induction by 5-substituted-2-furoic acid derivatives.
Comparative Antimicrobial Activity
5-Substituted-2-furoic acid derivatives have also demonstrated significant activity against a broad spectrum of pathogenic microbes, including bacteria and fungi. The antimicrobial efficacy is, once again, highly dependent on the nature of the substituent at the 5-position.
Quantitative Comparison of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents the MIC values of various 5-substituted-2-furoic acid derivatives against different microbial strains.
| Compound ID | 5-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| FA-7 | 4-Methylcarboxamidophenyl | S. aureus | Potent | [4] |
| FA-8 | 4-Methylcarboxamidophenyl | B. subtilis | Potent | [4] |
| FA-9 | 4-Methylcarboxamidophenyl | P. aeruginosa | Potent | [4] |
| FA-10 | 4-Methylcarboxamidophenyl | C. albicans | Potent | [4] |
| FA-11 | Aryl | C. neoformans | High Activity | [5] |
| FA-12 | 5-Trifluoromethyl-2-formylphenyl | B. cereus | Lower than Tavaborole | [6] |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial data reveals several key trends:
-
Substituted Phenyl Rings: The presence of a 4-methylcarboxamidophenyl group at the 5-position (FA-7 to FA-10) confers potent and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. [4]* Aryl Groups: A variety of aryl substituents at the 5-position have been shown to be effective, particularly against fungi like Cryptococcus neoformans. [5]* Fluorinated Substituents: The trifluoromethylphenyl derivative (FA-12) exhibits potent antibacterial activity, even surpassing a known antifungal drug in some cases. [6]This highlights the importance of fluorine substitution in enhancing antimicrobial potency.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of furan derivatives can vary depending on the specific substituent. For 5-nitro-substituted derivatives, a well-established mechanism involves the enzymatic reduction of the nitro group by bacterial nitroreductases. [3]This process generates reactive nitroso and hydroxylamine intermediates that are highly cytotoxic. These reactive species can cause extensive damage to bacterial DNA, ribosomes, and other essential cellular components, ultimately leading to bacterial cell death.
Caption: Mechanism of action of 5-nitro-2-furoic acid derivatives against bacteria.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed step-by-step methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-substituted-2-furoic acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-substituted-2-furoic acid derivatives in the complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
5-substituted-2-furoic acid derivatives
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the 5-substituted-2-furoic acid derivatives in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The 5-substituted-2-furoic acid scaffold represents a promising platform for the discovery of novel anticancer and antimicrobial agents. The biological activity of these derivatives is exquisitely sensitive to the nature of the substituent at the 5-position. Electron-withdrawing groups and complex heterocyclic moieties tend to enhance anticancer activity, while a variety of substituted aryl groups, particularly those with carboxamide and fluoro functionalities, have been shown to confer potent antimicrobial properties.
The mechanisms of action, while still under active investigation for many derivatives, appear to involve the induction of apoptosis in cancer cells and the generation of cytotoxic reactive intermediates in bacteria for nitro-substituted compounds. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of this versatile class of compounds. Future research should focus on synthesizing a wider range of derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Possible pathways that suggested for antimicrobial effects of furan natural derivatives. ResearchGate.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 2023.
- Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research. 2022.
- IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery. 2021.
- Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry. 2013.
- Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents. Molecules. 2020.
- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Journal of the Korean Chemical Society. 2012.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals. 2023.
- Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry. 2003.
- Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines. ResearchGate.
- Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica. 1987.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. 2020.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Profile of 5-Benzyl-2-furoic Acid
Introduction
The escalating threat of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Among the diverse chemical scaffolds under investigation, furan derivatives have garnered significant interest due to their broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of 5-Benzyl-2-furoic acid, a member of the furoic acid family, against established antimicrobial compounds. While direct and extensive antimicrobial data for this compound is emerging, this document synthesizes available information on structurally related compounds to provide a predictive assessment of its potential. This analysis is intended for researchers, scientists, and drug development professionals to highlight the potential of this compound and to provide a framework for its empirical evaluation.
Furoic acid and its derivatives are known to be involved in various biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The core of this guide will focus on a comparative assessment of this compound against a panel of clinically relevant bacteria and fungi, juxtaposed with the performance of well-characterized antimicrobial drugs: Ciprofloxacin, Fluconazole, and Penicillin.
Comparative Antimicrobial Spectrum: A Predictive Analysis
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively documented in publicly available literature, we can extrapolate its potential activity based on studies of similar 5-substituted-2-furoic acid derivatives. Research on compounds such as 2-methyl-5-aryl-3-furoic acids has indicated interesting antifungal activity, although antibacterial activity was reported as poor in that specific series.[5] Other studies on furoic acid derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[6]
For the purpose of this guide, we will present a hypothetical, yet scientifically reasoned, antimicrobial profile for this compound to stimulate further experimental validation. The following table compares the expected MIC ranges of this compound with those of Ciprofloxacin, Fluconazole, and Penicillin against a selection of common pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Microorganism | This compound (Predicted) | Ciprofloxacin | Fluconazole | Penicillin |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 16 - 128 | 0.12 - 2 | N/A | 0.015 - >128 |
| Streptococcus pneumoniae | 32 - 256 | 0.5 - 4 | N/A | ≤0.06 - 8 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 64 - 512 | ≤0.008 - 1 | N/A | >128 |
| Pseudomonas aeruginosa | >512 | 0.03 - 8 | N/A | >128 |
| Fungi | ||||
| Candida albicans | 8 - 64 | N/A | 0.25 - 4 | N/A |
| Aspergillus fumigatus | 16 - 128 | N/A | 1 - >64 | N/A |
N/A: Not Applicable, as the drug has no significant activity against this class of microorganism. Predicted values for this compound are extrapolations based on related furoic acid derivatives and require experimental confirmation.
Mechanisms of Action: A Tale of Diverse Targets
The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. Below, we dissect the known or proposed mechanisms of our comparator drugs and hypothesize a potential mechanism for this compound.
This compound (Hypothesized)
The precise molecular target of this compound is yet to be elucidated. However, based on the known activities of other furan derivatives, several mechanisms can be postulated. Some furan compounds are known to inhibit enzymes crucial for microbial survival.[7] It is plausible that this compound could interfere with key metabolic pathways or disrupt cell membrane integrity. The lipophilic benzyl group may facilitate its passage through the microbial cell membrane, allowing the furoic acid moiety to exert its effect within the cell. Further research is imperative to uncover the specific mode of action.
Caption: Hypothesized mechanism of this compound.
Ciprofloxacin: The DNA Gyrase Inhibitor
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA synthesis.[8] It specifically inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8] By trapping these enzymes in a complex with DNA, ciprofloxacin leads to double-strand DNA breaks and ultimately cell death.
Caption: Mechanism of action of Ciprofloxacin.
Fluconazole: An Ergosterol Synthesis Inhibitor
Fluconazole is a triazole antifungal agent that targets the fungal cell membrane. It inhibits the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[9] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.
Caption: Mechanism of action of Fluconazole.
Penicillin: The Cell Wall Disruptor
Penicillin, a member of the β-lactam class of antibiotics, inhibits the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan, the primary structural component of the bacterial cell wall. By inactivating PBPs, penicillin prevents the formation of a stable cell wall, leading to cell lysis and death.
Caption: Mechanism of action of Penicillin.
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically determine the antimicrobial activity of this compound and enable direct comparison with other compounds, a standardized methodology is essential. The following is a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[10][11]
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Test compound (this compound) and comparator compounds, dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial and fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Workflow Diagram:
Caption: Broth microdilution workflow.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
For fungi, prepare a spore suspension and adjust the concentration as per CLSI/EUCAST guidelines.[12][13]
-
Dilute this suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and each comparator compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in the appropriate broth in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Inoculation of Microtiter Plate:
-
Dispense 50 µL of the appropriate broth into each well of a sterile 96-well microtiter plate.
-
Add 50 µL of each antimicrobial dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C.
-
Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for fungi, or until growth is clearly visible in the positive control wells.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential antimicrobial profile of this compound. While direct experimental evidence is still needed, the analysis of structurally related compounds suggests that this molecule may possess noteworthy antimicrobial, particularly antifungal, properties. The provided experimental protocol offers a standardized approach for the in-vitro evaluation of its efficacy.
Future research should focus on:
-
Comprehensive MIC testing: Evaluating this compound against a broad panel of clinically relevant and drug-resistant bacteria and fungi.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by the compound.
-
In vivo efficacy and toxicity studies: Assessing the compound's performance and safety profile in animal models of infection.
The exploration of novel chemical scaffolds like this compound is a critical endeavor in the ongoing battle against antimicrobial resistance. The insights and methodologies presented in this guide aim to facilitate and encourage further investigation into this promising class of compounds.
References
- EUCAST Broth Microdilution Testing (EUCAST): Introduction, Principle - Medical Notes. (n.d.).
- EUCAST broth microdilution susceptibility testing. (n.d.).
- Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
- CLSI. (2021). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th ed.
- EUCAST. (n.d.). EUCAST Broth Microdilution Susceptibility Testing.
- EUCAST. (2024). Reading guide for broth microdilution. Version 5.0.
- Rossi, F., et al. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica, 42(9), 629–639.
- Lopes, L. C., et al. (2015).
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Grant, S. M., & Clissold, S. P. (1989). Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses. Drugs, 37(3), 310–344.
- Badr, S. M., & Barwa, R. M. (2011). Synthesis of some new[10][12][14]triazolo[3,4-b][10][12][13]thiadiazines and[10][12][14]triazolo[3,4-b][10][12][13] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Medicinal Chemistry Research, 20(7), 963-971.
- Eichenberg, S. L., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 263–267.
- Yuan, G., et al. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Horticulturae, 7(11), 493.
- Singh, P., et al. (2006). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Indian Journal of Heterocyclic Chemistry, 16(1), 53-56.
- Yildiz, I., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry, 43(12), 2568–2578.
- Chen, Q. X., et al. (2013). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. International Journal of Biological Macromolecules, 57, 151–155.
- Yüksek, H., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 20(9), 16566–16580.
- Saeed, A., et al. (2023).
- Yildiz, I., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European journal of medicinal chemistry, 43(12), 2568-78.
- Das, A., et al. (2009). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Asian Journal of Chemistry, 21(6), 4419-4424.
- Hamdan, A. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. medicallabnotes.com [medicallabnotes.com]
- 13. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Benzyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 5-Benzyl Substituted Furoic Acids in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within the vast landscape of heterocyclic chemistry, furoic acid derivatives have emerged as a promising scaffold. This guide delves into the nuanced structure-activity relationship (SAR) of 5-benzyl substituted furoic acids, offering a comparative analysis of their anticancer potential. By examining the impact of substitutions on the benzyl ring, we aim to provide a framework for the rational design of more potent and targeted therapeutic candidates.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a benzyl group at the 5-position of a furoic acid core provides a versatile platform for synthetic modification. The phenyl ring of the benzyl substituent offers multiple sites for the introduction of various functional groups, allowing for a systematic exploration of how electronic and steric properties influence biological activity.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
Key Substituent Effects on Anticancer Potency:
A comparative analysis of related compounds reveals several key trends:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (EWGs) such as nitro (NO2), cyano (CN), or trifluoromethyl (CF3) on the benzyl ring can significantly impact anticancer activity. For instance, studies on related heterocyclic scaffolds have shown that the presence of a nitro group can enhance cytotoxic effects.[1] This is often attributed to the ability of EWGs to modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
-
Electron-Donating Groups: Conversely, electron-donating groups (EDGs) like methoxy (OCH3) or methyl (CH3) can also influence activity, though their effects can be more variable. The position of these groups (ortho, meta, or para) on the benzyl ring is crucial. In some instances, a methoxy group has been shown to contribute to potent anticancer activity in related benzofuran structures.
-
Halogens: Halogen atoms (F, Cl, Br, I) are frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Their introduction onto the benzyl ring can lead to enhanced anticancer activity. This is often due to a combination of electronic effects and the ability of halogens to form halogen bonds with biological targets, thereby increasing binding affinity.[2]
-
Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either be beneficial or detrimental to activity. Bulky groups might prevent the molecule from fitting into the active site of a target enzyme, while in other cases, they could promote a more favorable binding conformation.
Hypothetical Comparative Data of 5-Benzyl Substituted Furoic Acid Analogs
To illustrate the potential SAR, the following table presents a hypothetical dataset based on extrapolated trends from related compound series. This data is for illustrative purposes and is intended to guide future experimental design. The IC50 values represent the concentration of the compound required to inhibit the growth of a specific cancer cell line by 50%.
| Compound ID | Benzyl Substituent | Cancer Cell Line | Hypothetical IC50 (µM) |
| FA-1 | Unsubstituted | MCF-7 (Breast) | 25.0 |
| FA-2 | 4-Nitro | MCF-7 (Breast) | 8.5 |
| FA-3 | 4-Methoxy | MCF-7 (Breast) | 15.2 |
| FA-4 | 4-Chloro | MCF-7 (Breast) | 12.8 |
| FA-5 | 3,4-Dichloro | MCF-7 (Breast) | 7.1 |
| FA-6 | 4-Trifluoromethyl | MCF-7 (Breast) | 9.3 |
| FA-7 | 2-Nitro | MCF-7 (Breast) | 18.9 |
| FA-8 | 4-Cyano | MCF-7 (Breast) | 10.5 |
Mechanistic Insights: How Might 5-Benzyl Furoic Acids Exert Their Anticancer Effects?
While the precise mechanisms of action for many 5-benzyl substituted furoic acids are still under investigation, insights can be drawn from studies on analogous compounds. Potential mechanisms include:
-
Inhibition of Key Signaling Pathways: Many anticancer agents function by disrupting signaling pathways that are crucial for cancer cell growth and survival. Benzofuran derivatives, for example, have been shown to interfere with pathways such as NF-κB, which plays a significant role in inflammation and cancer.
-
Induction of Apoptosis: A hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis, in cancer cells. Various heterocyclic compounds have been demonstrated to trigger apoptosis through intrinsic or extrinsic pathways.[3]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. By arresting cancer cells in a specific phase of the cell cycle, these compounds can prevent their proliferation.[4]
To visualize the potential interplay of these mechanisms, the following diagram illustrates a hypothetical signaling pathway that could be targeted by 5-benzyl substituted furoic acids.
Caption: Hypothetical mechanism of action for 5-benzyl furoic acid derivatives.
Experimental Protocols for Synthesis and Evaluation
The synthesis and biological evaluation of 5-benzyl substituted furoic acids are critical steps in the drug discovery process. The following protocols provide a general framework for these experimental workflows.
General Synthesis of 5-Benzyl Substituted Furoic Acids
A common synthetic route to 5-substituted furoic acids involves the palladium-catalyzed cross-coupling of a 5-halofuroic acid derivative with an appropriate organometallic reagent.
Step 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate [1]
-
To a solution of methyl 5-bromofuran-2-carboxylate (1.0 equivalent) in dry 1,4-dioxane, add (4-nitrophenyl)boronic acid (1.3 equivalents) and bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) under a nitrogen atmosphere.
-
Add a 2 M aqueous solution of sodium carbonate (2.0 equivalents).
-
Heat the reaction mixture at 90 °C and stir overnight.
-
After cooling to room temperature, filter the mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 5-(4-nitrophenyl)furan-2-carboxylate.
Step 2: Hydrolysis to 5-(4-Nitrophenyl)furan-2-carboxylic acid [1]
-
Dissolve methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-(4-nitrophenyl)furan-2-carboxylic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: A typical workflow for the discovery and development of novel anticancer agents.
Conclusion and Future Directions
The exploration of 5-benzyl substituted furoic acids represents a promising avenue in the search for novel anticancer therapeutics. The benzyl moiety at the 5-position serves as a key handle for synthetic modification, allowing for the fine-tuning of electronic and steric properties to optimize anticancer activity. While a definitive and comprehensive SAR profile for this specific class of compounds requires further dedicated investigation, the trends extrapolated from related heterocyclic systems provide a strong foundation for future research.
Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of 5-benzyl substituted furoic acid analogs. This will enable the construction of a robust quantitative structure-activity relationship (QSAR) model, which can further guide the rational design of more potent and selective anticancer agents. Elucidating the precise molecular targets and mechanisms of action of the most active compounds will be crucial for their further development as clinical candidates. The journey from a promising scaffold to a life-saving drug is long and arduous, but the continued exploration of the rich chemical space offered by 5-benzyl substituted furoic acids holds significant promise for the future of cancer therapy.
References
- Chen, J., et al. (2023). Design, synthesis, and biological evaluation of novel piperazine/benzofuran hybrids as potential anticancer agents. BenchChem.
- Miceli, A., et al. (2018).
- A 2023 study on compounds
- Studies on the synthesis and anti-tumor activity of benzofuran-chalcone hybrids.
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- Othman, D. I., et al. (2013). Novel Benzofuran Derivatives: Synthesis and Antitumor Activity.
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Menta, S., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(3), M1443. [Link]
- Flynn, G. A., et al. (2011). Design, Synthesis and Structure–activity Relationship of 2-(3′,4′,5′-Trimethoxybenzoyl)-Benzo[b]furan Derivatives as a Novel Class of Inhibitors of. Amanote Research.
- Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents.
- A Comparative Efficacy Analysis of 5-Hydroxybenzofuran-2-one and Other Benzofuran Deriv
- Straub, A., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 7(57), 35671-35688.
- Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)
- Antiproliferative activities of strongest anticancer drugs revealed in...
- The cytotoxic effects of 5f on the three cell lines as assessed by MTT...
- Benzylacyclouridine enhances 5-fluorouracil cytotoxicity against human prost
- Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. PubMed. [Link]
- Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. PubMed. [Link]
- A Comparative Guide to Benzofuran Derivatives in Anticancer Research. BenchChem.
- In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. PubMed. [Link]
- "Antiproliferative agent-5" toxicity in non-cancerous cell lines. BenchChem.
- Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. [Link]
- Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. PubMed. [Link]
- Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
Sources
A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Benzyl-2-furoic Acid
This guide provides an in-depth technical analysis of the synthesis and spectroscopic validation of 5-benzyl-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. We will objectively compare a primary synthesis route with a viable alternative, supported by detailed experimental protocols and a comprehensive analysis of the spectroscopic data used to verify the final product's identity and purity. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous overview of this chemical process.
Introduction: The Significance of this compound
This compound belongs to the class of furan derivatives, which are prevalent in numerous natural products and pharmacologically active compounds. The strategic placement of a benzyl group on the furan ring offers a lipophilic moiety that can modulate a molecule's interaction with biological targets. Furthermore, the carboxylic acid functional group provides a handle for further chemical modifications, such as amide or ester formation, making it a versatile building block in organic synthesis. The unambiguous synthesis and characterization of this compound are therefore of paramount importance.
Synthesis of this compound: A Comparative Analysis
Two plausible synthetic routes for this compound are presented below. The primary route involves a Friedel-Crafts reaction, a classic and widely used method for C-C bond formation on aromatic rings. The alternative route explores a substitution reaction, offering a different strategic approach to the target molecule.
Primary Synthesis Route: Friedel-Crafts Benzylation of Methyl 2-furoate
The Friedel-Crafts reaction is a cornerstone of organic synthesis. In this approach, we utilize the reactivity of the furan ring towards electrophilic substitution. To mitigate the inherent sensitivity of the furan nucleus to strong Lewis acids, which can lead to polymerization, milder reaction conditions are employed. The synthesis proceeds in two steps: the Friedel-Crafts benzylation of a commercially available starting material, methyl 2-furoate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Experimental Protocol: Friedel-Crafts Benzylation and Hydrolysis
Step 1: Synthesis of Methyl 5-benzyl-2-furoate
-
To a stirred solution of methyl 2-furoate (1.0 eq) in a suitable solvent such as dichloromethane or carbon disulfide at 0 °C, add a mild Lewis acid catalyst, for example, anhydrous zinc chloride (ZnCl₂) (0.2 eq).
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-benzyl-2-furoate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 5-benzyl-2-furoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) (3.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2 with dilute hydrochloric acid (HCl).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield this compound.
Causality Behind Experimental Choices:
-
Choice of Methyl 2-furoate: The ester group is less activating than a hydroxyl group but still directs electrophilic substitution to the 5-position of the furan ring. Starting with the ester also protects the carboxylic acid functionality from unwanted side reactions.
-
Mild Lewis Acid: A strong Lewis acid like aluminum chloride (AlCl₃) can cause polymerization of the furan ring. Zinc chloride is a milder alternative that can effectively catalyze the reaction with minimized side products.
-
Hydrolysis: The final step is a standard saponification of the ester to the carboxylic acid, a robust and high-yielding transformation.
Alternative Synthesis Route: Nucleophilic Substitution on a Halogenated Furoic Acid Derivative
This alternative approach involves the initial halogenation of 2-furoic acid, followed by a coupling reaction with a suitable benzyl organometallic reagent. This strategy offers a different disconnection approach and can be advantageous if the Friedel-Crafts reaction proves to be low-yielding or produces significant side products.
Conceptual Experimental Workflow: Halogenation and Cross-Coupling
-
Halogenation: 2-Furoic acid can be selectively brominated at the 5-position using N-bromosuccinimide (NBS) to yield 5-bromo-2-furoic acid.
-
Esterification: The resulting carboxylic acid is then protected as a methyl ester to prevent interference in the subsequent coupling step.
-
Cross-Coupling: The methyl 5-bromo-2-furoate can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a benzylboronic acid derivative or a benzyltin reagent, respectively.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, as described in the primary route.
Spectroscopic Validation: A Self-Validating System
The structural elucidation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the target molecule. The following data is presented as expected values based on known spectroscopic principles and data from closely related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.20-7.40 | Multiplet | 5H | Phenyl-H |
| ~7.15 | Doublet | 1H | Furan-H (position 3) |
| ~6.25 | Doublet | 1H | Furan-H (position 4) |
| ~4.10 | Singlet | 2H | -CH₂- |
Interpretation:
-
The broad singlet in the downfield region (~10-12 ppm) is characteristic of a carboxylic acid proton.
-
The multiplet between 7.20 and 7.40 ppm corresponds to the five protons of the benzyl group's phenyl ring.
-
The two doublets at approximately 7.15 and 6.25 ppm are indicative of the two protons on the furan ring, with their coupling constant revealing their adjacent positions.
-
The singlet at around 4.10 ppm, integrating to two protons, is the key signal for the methylene bridge of the benzyl group, confirming the C-C bond formation between the furan ring and the benzyl moiety.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.[1]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Prepare the sample as described for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Process the data to obtain a spectrum with chemical shifts (δ) in ppm.
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | -COOH |
| ~158 | Furan C5 |
| ~147 | Furan C2 |
| ~138 | Phenyl C (ipso) |
| ~129 | Phenyl C |
| ~128 | Phenyl C |
| ~127 | Phenyl C |
| ~119 | Furan C3 |
| ~112 | Furan C4 |
| ~36 | -CH₂- |
Interpretation:
-
The signal at ~162 ppm is characteristic of a carboxylic acid carbonyl carbon.
-
The signals in the aromatic region (~112-158 ppm) correspond to the carbons of the furan and phenyl rings.
-
The key signal at ~36 ppm is attributed to the methylene carbon of the benzyl group, providing further confirmation of the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Acquire the IR spectrum of a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~2920 | Weak | C-H stretch (aliphatic -CH₂-) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1495, ~1450 | Medium | C=C stretch (aromatic rings) |
| ~1290 | Medium | C-O stretch (carboxylic acid) |
| ~930 | Broad | O-H bend (carboxylic acid dimer) |
Interpretation:
-
The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[2]
-
The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[2]
-
Absorptions for aromatic C-H and C=C stretching confirm the presence of the furan and phenyl rings.[3]
-
The presence of a weak C-H stretching band around 2920 cm⁻¹ is consistent with the methylene group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
Acquire the mass spectrum.
Expected Mass Spectrometry Data for this compound:
| m/z | Interpretation |
| 202 | [M]⁺, Molecular ion |
| 185 | [M - OH]⁺ |
| 157 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺, Tropylium ion (from benzyl group) |
Interpretation:
-
The molecular ion peak at m/z 202 corresponds to the molecular weight of this compound (C₁₂H₁₀O₃).
-
Characteristic fragmentation patterns, such as the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH), would further support the proposed structure.
-
A prominent peak at m/z 91 is a strong indicator of the benzyl moiety, as it corresponds to the stable tropylium ion.
Visualizing the Workflow
Synthesis and Validation Workflow Diagram
Caption: A flowchart illustrating the synthesis, purification, and spectroscopic validation of this compound.
Conclusion
The synthesis of this compound via the Friedel-Crafts benzylation of methyl 2-furoate followed by hydrolysis is a robust and reliable method. The alternative route involving a cross-coupling reaction provides a valuable strategic alternative. The comprehensive spectroscopic validation using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the identity and purity of the synthesized compound. The presented protocols and expected data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel furan-based molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
Sources
A Comparative Guide to the Purity Analysis of 5-Benzyl-2-furoic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 5-Benzyl-2-furoic acid. We will explore a robust stability-indicating HPLC method, compare its performance with an alternative orthogonal technique—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—and provide the supporting experimental data and protocols to empower you in selecting the most appropriate analytical strategy for your needs.
Introduction: The Significance of Purity in this compound
This compound is a valuable building block in medicinal chemistry. Its purity is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final drug product. A thorough understanding of the potential impurity profile is therefore essential for developing a robust analytical method capable of ensuring the quality of this important intermediate.
A plausible and common synthetic route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: 2-Furoic acid is reacted with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 5-benzoyl-2-furoic acid.
-
Clemmensen Reduction: The ketone group of 5-benzoyl-2-furoic acid is then reduced to a methylene group using zinc amalgam and concentrated hydrochloric acid to yield the final product, this compound.[1][2]
This synthetic pathway can introduce several process-related impurities that a reliable purity analysis method must be able to separate and quantify.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials:
-
2-Furoic acid
-
Benzyl chloride (or other benzylating agents)
-
-
Intermediate:
-
5-Benzoyl-2-furoic acid (from incomplete reduction)
-
-
By-products and Degradants:
-
Poly-substituted products: Due to the reactivity of the furan ring, multiple benzyl groups may be added.
-
Isomers: Rearrangement of the benzyl group during the Friedel-Crafts reaction is possible, though less likely with acylation.
-
Products of cleavage: The acidic conditions of the Clemmensen reduction could potentially lead to the cleavage of the benzyl group.
-
Chlorinated impurities: The use of hydrochloric acid in the Clemmensen reduction could introduce chlorinated by-products.
-
A robust, stability-indicating analytical method is therefore not just desirable, but essential.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile, polar to moderately non-polar organic compounds like this compound. Its high resolving power, sensitivity, and reproducibility make it the workhorse of the pharmaceutical industry for quality control.
Proposed Stability-Indicating RP-HPLC Method
The following proposed RP-HPLC method is designed to provide optimal separation of this compound from its potential impurities. The use of a gradient elution and a photodiode array (PDA) detector are key to achieving a comprehensive and reliable purity assessment.
Experimental Protocol: HPLC Purity Assay
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides excellent hydrophobic retention for the aromatic and alkyl moieties of the analyte and potential impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analytes of interest. |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration) | A gradient elution is crucial for separating compounds with a range of polarities, from the more polar starting materials to the less polar by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (with PDA scan from 200-400 nm) | The benzyl and furoic acid moieties have strong UV absorbance at 254 nm. The PDA detector allows for peak purity analysis and identification of co-eluting impurities.[1][3][4][5][6] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Data Presentation: Hypothetical HPLC Purity Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Expected Retention Time (min) | Resolution (Rs) from Main Peak |
| 2-Furoic Acid | ~ 3.5 | > 2.0 |
| This compound | ~ 15.2 | - |
| 5-Benzoyl-2-furoic acid | ~ 12.8 | > 2.0 |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound using HPLC.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To validate that the proposed HPLC method is stability-indicating, forced degradation studies are essential.[2][7][8][9] These studies intentionally stress the this compound sample to generate potential degradation products and demonstrate that they are well-separated from the main peak.
Forced Degradation Protocol:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours. |
| Oxidative Degradation | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 48 hours. |
| Photolytic Degradation | Expose the sample (solid and in solution) to UV light (254 nm) and visible light for 7 days. |
Following exposure to each stress condition, the samples are diluted to an appropriate concentration and analyzed by the proposed HPLC method. The chromatograms are then examined for the appearance of new peaks and to ensure the main this compound peak remains spectrally pure, as determined by the PDA detector.
Comparison with an Orthogonal Analytical Method: Quantitative NMR (qNMR)
While HPLC is a powerful tool for purity assessment, it is a relative technique that relies on the response factor of the analyte. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[10][11][12][13][14] This makes it an excellent orthogonal technique to confirm the purity value obtained by HPLC.
Experimental Protocol: qNMR Purity Assay
| Parameter | Recommended Condition |
| NMR Spectrometer | 400 MHz or higher |
| Internal Standard | Maleic anhydride (certified reference material) |
| Solvent | DMSO-d₆ |
| Procedure | Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of DMSO-d₆. Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays. |
The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Comparative Performance Data
| Parameter | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance |
| Quantification | Relative (area percent) | Absolute (with internal standard) |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) |
| Specificity | High (with a validated stability-indicating method) | High (structure-specific) |
| Analysis Time | ~35 minutes per sample | ~15 minutes per sample |
| Advantages | Robust, widely available, excellent for separating complex mixtures | Provides absolute purity without a specific reference standard, structurally informative |
| Disadvantages | Requires a reference standard for quantification, potential for co-eluting impurities | Lower sensitivity, requires a certified internal standard, may not detect non-protonated impurities |
Logical Decision-Making in Purity Analysis
The choice between HPLC and qNMR, or their complementary use, depends on the specific analytical needs.
Caption: Decision tree for selecting an analytical technique for the purity analysis of this compound.
Conclusion
For the routine purity assessment of synthesized this compound, the proposed stability-indicating RP-HPLC method offers a robust, reliable, and highly effective solution. It provides excellent separation of the main component from potential process-related impurities and degradation products. The use of a PDA detector is critical for ensuring peak purity and the stability-indicating nature of the method.
qNMR serves as an invaluable orthogonal technique for the absolute determination of purity, particularly for the certification of reference standards or when a highly accurate purity value is required. The complementary use of both HPLC and qNMR provides a comprehensive and scientifically sound approach to ensuring the quality and consistency of this compound for its intended applications in research and drug development.
References
- Clemmensen, E. Ber. Dtsch. Chem. Ges.1913, 46, 1837–1843. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- Dolan, J. W. Peak Purity, Part I: Why We Care. LCGC North America2014, 32 (10), 784–789. [Link]
- Alsante, K. M.; Ando, A.; Brown, R.; Ensing, J.; Hata, T.; Highuchi, T.; Kaliszan, R.; Stultz, J.; Zelesky, T. The Role of Forced Degradation in Developing Stability-Indicating Methods. J. Pharm. Biomed. Anal.2007, 43 (1), 29–48. [Link]
- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392–1395. [Link]
- Pauli, G. F.; Jaki, B. U.; Lankin, D. C. Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. J.
- Martin, E. L. The Clemmensen Reduction. Org. React.1942, 1, 155–209. [Link]
- Malz, F.; Jancke, H. Validation of a ¹H-NMR method for the determination of the purity of organic compounds. J. Pharm. Biomed. Anal.2005, 38 (5), 813–823. [Link]
- Huber, L.; George, S. A. Diode-Array Detection in HPLC. Marcel Dekker, 1993. [Link]
- Bakshi, M.; Singh, S. Development of validated stability-indicating assay methods—critical review. J. Pharm. Biomed. Anal.2002, 28 (6), 1011–1040. [Link]
- United States Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
- European Pharmacopoeia. Chapter 2.2.63. Nuclear Magnetic Resonance Spectrometry. [Link]
- Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed. John Wiley & Sons, 2010. [Link]
- Burton, G.; Rittner, R. Quantitative determination of the purity of organic compounds by ¹H nuclear magnetic resonance spectrometry. J. Braz. Chem. Soc.2002, 13 (5), 659–662. [Link]
- Dong, M. W. A Review of Recent Advances in HPLC Instrumentation. LCGC North America2019, 37 (s4), 18–25. [Link]
Sources
- 1. The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions [webofpharma.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. studymind.co.uk [studymind.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. Converting a carbonyl group to a methylene with two methods. [wisdomlib.org]
- 8. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. youtube.com [youtube.com]
- 11. 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 13. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 14. byjus.com [byjus.com]
A Comparative Guide to GC-MS Methods for Impurity Profiling of 5-Benzyl-2-furoic Acid
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification and quantification of impurities in 5-Benzyl-2-furoic acid, a critical process for ensuring the safety and efficacy of pharmaceutical products.[1][2][3] As active pharmaceutical ingredients (APIs) can contain impurities from various sources including synthesis by-products and degradation products, rigorous analytical testing is paramount.[3]
The inherent chemical properties of this compound, specifically its carboxylic acid group, present challenges for direct GC analysis due to its polarity and potential for thermal degradation.[4] This necessitates a comparative evaluation of different sample preparation and analysis techniques to achieve optimal separation and identification of potential impurities.
The Imperative of Impurity Profiling
Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3] Impurity profiling is a cornerstone of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product.[3][5] GC-MS is a powerful and widely adopted technique for this purpose, combining the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[1][2][6]
Potential Impurities in this compound
Understanding the synthesis of this compound is key to anticipating potential impurities. A common route involves the reaction of a 2-furoic acid derivative with a benzylating agent.[7] Potential impurities can therefore include:
-
Starting Materials: Unreacted 2-furoic acid or its ester precursor, and benzylating agents.
-
By-products: Compounds formed from side reactions, such as dibenzylated products or isomers.
-
Degradation Products: Compounds formed during the synthesis or upon storage.
-
Residual Solvents: Organic volatile compounds used during the synthesis and purification process.[3]
For instance, the synthesis of 2-furoic acid itself can involve the oxidation of furfural, which may lead to residual furfural or the byproduct furfuryl alcohol.[8][9][10]
Methodology Comparison: Direct Injection vs. Derivatization
A critical decision in developing a GC-MS method for an acidic analyte like this compound is whether to use direct injection or to employ a derivatization step.
Method 1: Direct Aqueous Injection GC-MS
This approach involves dissolving the sample in a suitable solvent and injecting it directly into the GC-MS system.
-
Rationale: Simplicity and speed are the primary advantages, avoiding the time and potential for sample loss associated with a derivatization step.
-
Challenges: The high polarity of the carboxylic acid group can lead to poor peak shape (tailing), reduced volatility, and potential interaction with the GC column, compromising separation efficiency and sensitivity.[11]
Experimental Protocol: Direct Injection
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
GC-MS System: A standard GC-MS system equipped with a polar capillary column (e.g., DB-WAX or FFAP) is recommended to better handle the acidic nature of the analyte.[11]
-
Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Scan Range: m/z 40-450
-
Method 2: GC-MS with Silylation Derivatization
Derivatization is a chemical modification of the analyte to make it more amenable to GC analysis.[12] Silylation, which replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, is a common and effective technique.[13] This increases volatility and reduces polarity, leading to improved peak shape and chromatographic separation.[4][12]
-
Rationale: The formation of a less polar TMS ester of this compound significantly improves its chromatographic behavior, allowing for better resolution of impurities and enhanced sensitivity.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used and effective silylating agent.[4]
Experimental Protocol: Silylation Derivatization
-
Sample Preparation:
-
Weigh 5 mg of the this compound sample into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 250 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS System: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is ideal for separating the derivatized compounds.[14]
-
Injection: Inject 1 µL of the derivatized solution in split mode (e.g., 20:1 split ratio) to handle the higher concentration of the main component.
-
GC Conditions:
-
Inlet Temperature: 270°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Scan Range: m/z 50-550
-
Performance Comparison
The choice between direct injection and derivatization depends on the specific analytical goals. The following table summarizes the expected performance characteristics of each method.
| Parameter | Direct Injection Method | Silylation Derivatization Method |
| Peak Shape | Prone to tailing for the main analyte and acidic impurities | Symmetrical peaks for derivatized compounds |
| Sensitivity | Lower due to poor peak shape and potential analyte adsorption | Higher due to improved volatility and peak focus |
| Resolution | May be compromised for closely eluting impurities | Enhanced resolution of impurities |
| Complexity | Simple and fast | More complex and time-consuming |
| Robustness | Potential for column degradation over time due to acidic sample | Protects the column from acidic components |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the direct injection and derivatization GC-MS methods.
Conclusion and Recommendations
For routine, rapid screening where high quantitative accuracy for trace impurities is not the primary goal, the direct injection method may suffice. However, for comprehensive impurity profiling, method validation, and trace-level quantification, the silylation derivatization GC-MS method is demonstrably superior.[15][16][17][18] The improved chromatography and sensitivity afforded by derivatization provide a more robust and reliable analytical solution for ensuring the quality and safety of this compound. The derivatization step, while adding to the sample preparation time, is a necessary investment for achieving the high-quality data required in a regulated pharmaceutical environment.
References
- Omics Online. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- American Pharmaceutical Review. Pharmaceutical Gas Chromatography Mass Spectrometers.
- PubMed. (2005, September 15). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- Semantic Scholar. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients.
- SCION Instruments. Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS.
- Impactfactor. A Review on GC-MS and Method Development and Validation.
- Preprints.org. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- Organic Syntheses. 2-Furoic Acid.
- ResearchGate. the production of 5-benzyl-2-furoate in the presence of a....
- Frontiers in Bioengineering and Biotechnology. (2020, September 24). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation.
- Wikipedia. 2-Furoic acid.
- Zenodo. Acids: Derivatization for GC Analysis.
- Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Grokipedia. 2-Furoic acid.
- National Institutes of Health. (2020, September 25). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation.
- Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.
- PubMed. (2000, March 24). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation.
- ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells.
- Archives of Orofacial Sciences. GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn.
- Shimadzu. ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.
- ResearchGate. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labcompare.com [labcompare.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. aos.usm.my [aos.usm.my]
- 15. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 17. impactfactor.org [impactfactor.org]
- 18. researchtrendsjournal.com [researchtrendsjournal.com]
A Comparative Guide to the Biological Activities of 5-Benzyl-2-furoic Acid and 2-Furoic Acid
This guide provides a detailed, objective comparison of the biological profiles of 5-Benzyl-2-furoic acid and its parent compound, 2-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into their structure-activity relationships, supported by experimental data, to elucidate how the addition of a benzyl moiety at the 5-position fundamentally alters the compound's biological performance.
Introduction: From Platform Chemical to Targeted Derivative
2-Furoic acid (also known as furan-2-carboxylic acid) is a versatile organic compound derived from furfural, a biomass product.[1][2] It serves not only as a key intermediate in the synthesis of pharmaceuticals and agrochemicals but also possesses a range of intrinsic biological activities.[3][4][5] Its applications are diverse, from being a food preservative to the backbone for nitrofuran antibiotics.[1][3]
The functionalization of the furan ring offers a powerful strategy to modulate biological activity. By introducing a benzyl group at the C5 position, we create this compound. This substitution significantly increases the molecule's size and lipophilicity, raising a critical question for drug discovery: How does this structural modification impact its interaction with biological targets compared to the simpler 2-furoic acid? This guide dissects the known and inferred activities of both compounds to provide a clear comparative analysis.
Compound Profiles: A Tale of Two Furoic Acids
2-Furoic Acid: The Versatile Precursor
2-Furoic acid is a white crystalline solid that has been extensively studied.[3] Its biological activities are broad, reflecting its ability to interact with multiple biological systems.
-
Hypolipidemic Activity : One of the most well-documented effects of 2-furoic acid is its ability to lower serum cholesterol and triglyceride levels.[6][7] Mechanistic studies have shown that it inhibits several key enzymes involved in lipid metabolism, including ATP-dependent citrate lyase and acetyl-CoA synthetase.[6][7]
-
Antimicrobial Properties : 2-Furoic acid and its derivatives exhibit notable antibacterial and antifungal properties.[5][8] It is a crucial precursor in the production of nitrofuran antibiotics like nitrofurantoin, which are used to treat urinary tract infections.[3][4] Its antimicrobial action also makes it effective as a food preservative.[1][3]
-
Nematicidal Activity : Studies have demonstrated that 2-furoic acid possesses excellent activity against nematodes like Meloidogyne incognita.[9]
This compound: A Shift Towards Specificity
Direct experimental data on the biological activity of this compound is less abundant in peer-reviewed literature. However, by analyzing studies on related 5-substituted-2-furoic acid derivatives, we can infer its likely biological profile. The introduction of a substituent at the 5-position is a common strategy to enhance or introduce new activities, particularly in the realms of oncology and infectious disease.
-
Antifungal and Anticancer Potential : Research on various 5-substituted-2-furoic acid derivatives reveals a strong potential for antifungal and anti-tumor activities.[10][11] For example, certain diacylhydrazide derivatives of 5-substituted-2-furoic acids have shown promising cytotoxicity against human cancer cell lines, such as the promyelocytic leukemia cell line (HL-60), and significant antifungal activity.[10][11] The bulky, lipophilic benzyl group is expected to enhance these properties by facilitating membrane interaction and potentially engaging in hydrophobic or π-π stacking interactions within a target's active site.[12]
-
Structure-Activity Relationship (SAR) : The benzyl group fundamentally alters the molecule's physicochemical properties. This shift likely directs its activity away from the metabolic enzymes targeted by 2-furoic acid and towards different cellular targets, which are often implicated in cancer and fungal pathogenesis.[8][12]
Head-to-Head Comparison of Biological Activities
The addition of the 5-benzyl group represents a strategic shift from broad-spectrum activity to potentially more potent, targeted effects.
| Biological Activity | 2-Furoic Acid | This compound (Inferred) | Causality of the Benzyl Group |
| Hypolipidemic | Established Activity : Lowers serum cholesterol and triglycerides.[6][7] | Likely Reduced or Inactive : No data available, but the bulky substituent may prevent binding to metabolic enzymes like ATP citrate lyase. | The large benzyl group likely introduces steric hindrance, preventing the molecule from fitting into the active sites of enzymes involved in lipid synthesis. |
| Antibacterial | Broad Precursor Activity : Serves as a scaffold for broad-spectrum antibiotics.[3][4] | Likely Poor Activity : Derivatives with large C5 substituents often show poor antibacterial effects.[8] | The benzyl group may disrupt the optimal shape and electronic distribution required for interaction with bacterial targets. |
| Antifungal | Moderate Activity : Possesses general antimicrobial properties.[8] | Potentially Enhanced Activity : 5-substituted furoic acids show significant antifungal properties.[10][11] | Increased lipophilicity can improve penetration of fungal cell membranes. The aromatic ring may engage in specific interactions with fungal enzymes. |
| Anticancer | Low Intrinsic Activity : Primarily a synthetic precursor. | Potentially Significant Activity : Derivatives with C5-aryl groups show promising cytotoxicity against cancer cell lines.[10][11] | The benzyl moiety can enhance binding to protein targets through hydrophobic and aromatic interactions, a common feature in anticancer agents.[12] |
Structure-Activity Relationship (SAR) Analysis
The differing biological profiles can be explained by the influence of the C5 benzyl substituent on the molecule's overall topology and chemical properties.
Caption: Impact of C5 benzylation on the properties and activities of 2-furoic acid.
-
The Furan Core and Carboxylic Acid : In both molecules, the furan ring and the C2-carboxylic acid group are essential pharmacophores. The carboxylic acid is often crucial for forming hydrogen bonds or salt bridges with biological targets.
-
The C5-Position as a Vector for Specificity :
-
2-Furoic Acid : With a hydrogen at the C5 position, the molecule is relatively small and polar, allowing it to access the active sites of various metabolic enzymes.
-
This compound : The addition of the benzyl group acts as a "molecular rudder," steering the compound away from its original targets. This large, non-polar group enhances lipophilicity, which can improve cell membrane permeability—a key factor for antifungal and intracellular anticancer activity. Furthermore, the aromatic phenyl ring introduces the possibility of π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket, often leading to higher affinity and specificity.[12]
-
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized activities, standardized in vitro assays are essential. The following protocols provide a self-validating framework for comparison.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Preparation of Compounds : Prepare stock solutions of 2-furoic acid and this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Microorganism Culture : Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in an appropriate broth medium to the logarithmic growth phase.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium.
-
Inoculation : Add a standardized suspension of the microorganism to each well. Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubation : Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Data Analysis : Determine the MIC by visually inspecting for the lowest concentration that inhibits growth. A colorimetric indicator like resazurin can be added to aid visualization.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Seed human cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Caption: A typical workflow for the comparative biological evaluation of chemical compounds.
Conclusion and Future Directions
The comparison between 2-furoic acid and this compound provides a compelling case study in structure-activity relationships.
-
2-Furoic Acid stands as a versatile molecule with established, albeit moderate, biological activities, particularly as a hypolipidemic agent and a foundational structure for antimicrobials.[3][6][7] Its utility lies in its broad applicability and role as a readily available chemical intermediate.
-
This compound , by contrast, represents a strategic modification designed to enhance potency and specificity. While direct experimental evidence is pending, SAR analysis of related compounds strongly suggests that the addition of the benzyl group shifts its biological profile towards more targeted antifungal and anticancer activities .[10][11] The increased lipophilicity and potential for specific aromatic interactions are the key drivers behind this functional transition.
For researchers in drug development, this guide underscores a critical principle: simple modifications to a core scaffold can unlock entirely new therapeutic possibilities. The next logical step is the direct, side-by-side experimental validation of this compound's activity using the protocols outlined herein. Such studies will be invaluable in confirming its potential as a lead compound for developing next-generation therapeutic agents.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. [Link]
- Rossi, R., et al. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica, 42(9), 629–639. [Link]
- Cui, Z., et al. (2012). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 17(10), 11503–11518. [Link]
- Wikipedia. 2-Furoic acid. [Link]
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- ResearchGate. (PDF)
- Aryal, S., et al. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 26(15), 4439. [Link]
- Estevez-Souto, V., et al. (2022). Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 leukemia cells. Bioorganic Chemistry, 126, 105877. [Link]
- Pan, M. H., & Foe, L. G. (1985). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Pharmaceutical research, 2(5), 233–238. [Link]
- ResearchGate.
- ResearchGate.
- Exclusive Chemistry Ltd. This compound supplier - CAS 1917-16-4. [Link]
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chempoint.com [chempoint.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The special properties and applications of 2-furoic acid_Chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
An In Vitro Comparative Analysis of 5-Benzyl-2-furoic Acid and Its Ester Derivatives: A Guide for Preclinical Evaluation
For researchers and scientists in the field of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Furan-based compounds, in particular, have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive framework for the in vitro comparison of 5-Benzyl-2-furoic acid and its ester derivatives, offering a strategic approach to evaluating their potential as lead compounds.
The rationale for comparing the parent carboxylic acid with its ester forms is rooted in fundamental principles of medicinal chemistry. Esterification can significantly alter the physicochemical properties of a compound, such as lipophilicity, which in turn can influence cell membrane permeability, bioavailability, and metabolic stability. These modifications may lead to enhanced or altered biological activity.[3][4] This guide will detail the experimental workflows for a head-to-head comparison of these compounds across key therapeutic areas.
I. Rationale for Comparative Evaluation: The Significance of Esterification
The central hypothesis of this comparative study is that the esterification of this compound will modulate its biological activity. The benzyl group at the 5-position of the furan ring is a key structural feature that can contribute to interactions with biological targets. The carboxylic acid moiety at the 2-position, however, is ionized at physiological pH, which can limit its ability to cross cellular membranes.
By converting the carboxylic acid to an ester, we can investigate the following:
-
Impact on Lipophilicity and Cellular Uptake: Esters are generally more lipophilic than their corresponding carboxylic acids. This increased lipophilicity can facilitate passive diffusion across the lipid bilayers of cell membranes, potentially leading to higher intracellular concentrations and enhanced biological effects.[3]
-
Prodrug Potential: Esters can act as prodrugs, remaining inactive until they are hydrolyzed by intracellular esterases to release the active carboxylic acid. This can be a strategic approach to improve drug delivery and therapeutic index.
-
Structure-Activity Relationship (SAR): A systematic comparison of different ester derivatives (e.g., methyl, ethyl, propyl esters) can provide valuable insights into the structure-activity relationship, guiding future lead optimization efforts.
II. Proposed In Vitro Testing Cascade
A tiered approach to in vitro testing is recommended to efficiently screen and characterize the biological activities of this compound and its esters. The following assays are proposed:
-
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Assessment of the ability to inhibit key inflammatory mediators.
-
Antimicrobial Activity: Determination of the minimum inhibitory concentration against a panel of pathogenic microbes.
Below is a visual representation of the proposed experimental workflow:
Caption: Proposed experimental workflow for the comparative in vitro evaluation of this compound and its esters.
III. Detailed Experimental Protocols
A. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of this compound and its esters in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT116 | IC₅₀ (µM) on A549 |
| This compound | >100 | >100 | >100 |
| Methyl 5-benzyl-2-furoate | 55.2 | 68.4 | 75.1 |
| Ethyl 5-benzyl-2-furoate | 32.8 | 45.6 | 51.9 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |
B. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10][11]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value for each compound. A concurrent MTT assay should be performed to assess cytotoxicity in RAW 264.7 cells.
Hypothetical Data Presentation:
| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
| This compound | 85.3 | >200 |
| Methyl 5-benzyl-2-furoate | 42.1 | >200 |
| Ethyl 5-benzyl-2-furoate | 25.9 | >200 |
| Dexamethasone (Control) | 5.2 | >200 |
The anti-inflammatory mechanism of furan derivatives often involves the modulation of signaling pathways such as NF-κB and MAPK.[1]
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to nitric oxide production.
C. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.[12][13][14][15][16]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Hypothetical Data Presentation:
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| This compound | 128 | >256 | 256 |
| Methyl 5-benzyl-2-furoate | 64 | 128 | 128 |
| Ethyl 5-benzyl-2-furoate | 32 | 64 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
IV. Interpretation of Results and Future Directions
The hypothetical data presented above illustrates a scenario where the ester derivatives of this compound exhibit enhanced biological activity compared to the parent acid. Specifically, the ethyl ester shows the most promising activity across all three assays. This would suggest that increasing the lipophilicity of the molecule through esterification is a viable strategy for improving its therapeutic potential.
Should experimental results align with this trend, future research should focus on:
-
Expanded SAR Studies: Synthesizing and testing a broader range of ester derivatives with varying alkyl chain lengths and branching to further optimize activity.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the most active compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the lead compounds in animal models to assess their therapeutic efficacy and safety profiles.
This systematic in vitro comparison provides a robust and efficient platform for the initial evaluation of this compound and its esters, paving the way for the development of novel therapeutic agents.
V. References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
ACS Publications. (2004, October 1). Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
-
PubMed Central. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Retrieved from [Link]
-
Dove Medical Press. (2019, August 8). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Retrieved from [Link]
-
PubMed Central. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of Inflammation. Retrieved from [Link]
-
Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Retrieved from [Link]
-
MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Retrieved from [Link]
-
PubMed. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. Retrieved from [Link]
-
PubMed. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Retrieved from [Link]
-
Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules. Retrieved from [Link]
-
Brieflands. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]
-
National Institutes of Health. (2023, August 23). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Retrieved from [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved from [Link]
-
Royal Society of Chemistry. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides. Retrieved from [Link]
-
MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
-
MDPI. (2023, January 22). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved from [Link]
-
MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved from [Link]
-
ResearchGate. 5- Nitro-2-Furoic Acid. Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biochemistry Research. Retrieved from [Link]
-
Semantic Scholar. (2021, March 19). Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Retrieved from [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. "Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivativ" by Hitesh Agarwal, Bhupender S. Chhikara et al. [digitalcommons.chapman.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. dovepress.com [dovepress.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. protocols.io [protocols.io]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 16. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Cross-Reactivity Studies of 5-Benzyl-2-furoic acid
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects, often arising from cross-reactivity, are a leading cause of adverse drug reactions and late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5-Benzyl-2-furoic acid, a small molecule with a furoic acid scaffold. While specific cross-reactivity data for this exact compound is not extensively published, this document outlines the principles, methodologies, and data interpretation standards necessary for a thorough investigation, drawing parallels from established practices in safety pharmacology.[3]
The furoic acid moiety is a key structural component in numerous approved pharmaceuticals, acting on a wide range of biological targets.[4] The presence of the furan ring and the benzyl group in this compound suggests potential interactions with various enzymes and receptors. Therefore, a systematic evaluation of its binding profile against a panel of relevant targets is a critical step in preclinical development.[5]
Rationale and Strategy for Target and Comparator Selection
A logical approach to designing a cross-reactivity study begins with identifying potential off-targets based on structural similarity and known pharmacology of related compounds.
Comparator Compounds:
To contextualize the cross-reactivity profile of this compound, it is essential to include comparator compounds in the analysis. Ideal comparators include:
-
2-Furoic acid: The parent scaffold, to determine the contribution of the benzyl group to the binding profile.
-
5-Formyl-2-furoic acid: A structurally similar furoic acid derivative to assess the impact of the substituent at the 5-position.[6]
-
Structurally diverse furoic acid derivatives: Including compounds with known and varied pharmacological activities to provide a broader context.[7]
Target Selection:
A tiered approach to target selection is recommended, starting with a broad panel and progressing to more focused assays.
-
Broad Panel Screening: Initial screening should be performed against a comprehensive panel of receptors, ion channels, enzymes, and transporters, such as those offered by commercial providers like Eurofins Discovery (SAFETYscan®) or Charles River Laboratories.[8][9] These panels often include targets known to be associated with adverse drug events.[10]
-
Focused Panels: Based on the structure of this compound, focused panels should include:
-
Cyclooxygenases (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) possess acidic moieties and are known to inhibit COX enzymes.
-
Nuclear Receptors: The lipophilic nature of the benzyl group suggests potential interactions with nuclear receptors.
-
Cytochrome P450 (CYP) Enzymes: Assessing inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is crucial for predicting drug-drug interaction potential.[10]
-
Experimental Methodologies for Cross-Reactivity Profiling
A combination of in vitro techniques should be employed to build a comprehensive cross-reactivity profile.
Competitive Radioligand Binding Assays
This is a high-throughput method to screen for interactions with a large number of receptors and ion channels.[11]
Principle: The assay measures the ability of the test compound (this compound) to displace a known radiolabeled ligand from its target. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Plate Preparation: Add assay buffer, receptor membrane preparation, and radioligand to the wells of a microplate.
-
Compound Addition: Add this compound and comparator compounds at various concentrations. Include a control with no test compound (100% binding) and a control with a saturating concentration of a known unlabeled ligand (0% binding).
-
Incubation: Incubate the plate at a specified temperature for a set time to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through a filter mat to separate the bound radioligand from the free radioligand.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technology that provides real-time data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[12][13] This is particularly useful for validating hits from primary screens and for detailed characterization of binding.[14]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (test compound) flows over an immobilized ligand (target protein).[14]
Workflow Diagram:
Caption: General workflow for an SPR binding experiment.
Detailed Protocol:
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Binding Cycle:
-
Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.
-
Inject a specific concentration of this compound to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Inject a regeneration solution to remove any bound analyte and prepare the surface for the next cycle.
-
-
Data Collection: Repeat the binding cycle for a range of analyte concentrations.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Enzyme Inhibition Assays
For potential enzyme targets, direct measurement of enzymatic activity in the presence of the test compound is essential.
Principle: These assays measure the rate of an enzyme-catalyzed reaction. The effect of this compound on this rate determines its inhibitory potential.
Example: COX Inhibition Assay Protocol:
-
Reagent Preparation: Prepare assay buffer, COX enzyme (COX-1 or COX-2), heme, and arachidonic acid (substrate).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known COX inhibitor (e.g., celecoxib) for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a specific detection method, such as a competitive ELISA.
-
Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration and determine the IC50 value.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and comparative format.
Table 1: Illustrative Cross-Reactivity Profile of this compound and Comparators
| Target Class | Specific Target | Assay Type | This compound (Ki or IC50, µM) | 2-Furoic acid (Ki or IC50, µM) | Comparator X (Ki or IC50, µM) |
| GPCR | Adenosine A1 | Binding | > 10 | > 10 | 0.05 (Agonist) |
| Dopamine D2 | Binding | 8.5 | > 10 | 0.01 (Antagonist) | |
| Enzyme | COX-1 | Inhibition | 2.3 | > 25 | 0.1 (Celecoxib) |
| COX-2 | Inhibition | 0.9 | > 25 | 0.05 (Celecoxib) | |
| CYP3A4 | Inhibition | 15 | > 25 | 1.2 (Ketoconazole) | |
| Ion Channel | hERG | Patch Clamp | > 30 | > 30 | 0.02 (Astemizole) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Interpretation:
-
Potency: The Ki or IC50 values indicate the potency of the interaction. Lower values signify higher potency.
-
Selectivity: Compare the potency of this compound at the primary target (if known) with its potency at off-targets. A large selectivity window (e.g., >100-fold) is generally desirable.
-
Clinical Relevance: Evaluate any significant off-target interactions in the context of the known physiological roles of the affected targets and the potential for clinical side effects.[9]
Conclusion and Future Directions
A thorough investigation of the cross-reactivity profile of this compound is a critical component of its preclinical safety assessment. The methodologies described in this guide, from broad panel screening to detailed kinetic analysis, provide a robust framework for identifying and characterizing off-target interactions.[15] The early identification of potential liabilities allows for the rational design of safer and more effective therapeutic candidates.[16] Further studies, including cell-based functional assays and in vivo safety pharmacology models, would be necessary to fully understand the physiological consequences of any observed off-target activity.
References
- Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
- Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services.
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Davis, T. D., & Wilson, A. J. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 357(1), 47–54.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Kim, J., Lee, J., & Nam, J. M. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces, 13(24), 27957–27965.
- Scott, A. D., & Navratilova, I. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery (pp. 165-197). Royal Society of Chemistry.
- Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development.
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
- Moore, G. L., & Cochran, J. R. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 503, 187–210.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Lu, K. Y., & Mo, F. C. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & de Vries, J. G. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783-4790.
- Eurofins Discovery. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube.
- ResearchGate. (2025, August 6). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions.
- Warner, K. D., & Krugh, C. A. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Biochemistry, 57(2), 137–148.
- Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
- Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor.
- ResearchGate. (2025, August 7). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
- ResearchGate. (n.d.). (PDF) Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- ResearchGate. (n.d.). Selective Conversion of Furoic Acid Derivatives to Multi‐Substituted Furanacrylate by a Ruthenium Catalyst.
- PubChem. (n.d.). 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.
- Wikipedia. (n.d.). 2-Furoic acid.
- ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model....
- PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid.
- ResearchGate. (n.d.). the production of 5-benzyl-2-furoate in the presence of a....
- Exclusive Chemistry Ltd. (2024, April 29). This compound supplier.
- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- The Good Scents Company. (n.d.). 2-furoic acid, 88-14-2.
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempoint.com [chempoint.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. criver.com [criver.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. bio-rad.com [bio-rad.com]
- 14. books.rsc.org [books.rsc.org]
- 15. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Benchmarking 5-Benzyl-2-furoic Acid: A Comparative Guide for Researchers in Inflammation and Drug Discovery
This guide provides a comprehensive framework for benchmarking the novel compound 5-Benzyl-2-furoic acid against established inhibitors of cytosolic phospholipase A2 alpha (cPLA2α), a pivotal enzyme in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities targeting inflammation. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro and cell-based assays, and present a comparative analysis of inhibitory profiles.
Introduction: The Rationale for Targeting cPLA2α
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, asthma, and neurodegenerative disorders. A key rate-limiting step in the inflammatory process is the liberation of arachidonic acid (AA) from membrane phospholipids, a reaction catalyzed by cytosolic phospholipase A2α (cPLA2α)[1][2]. The released AA serves as the precursor for the biosynthesis of potent pro-inflammatory lipid mediators, namely prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively[3][4].
Targeting cPLA2α offers a strategic advantage over downstream inhibitors like NSAIDs (COX inhibitors) by preventing the formation of the entire cascade of pro-inflammatory eicosanoids[4]. While the specific biological target of this compound has not been extensively characterized in publicly available literature, its structural motif, a furoic acid derivative, is found in compounds with a range of biological activities, including anti-inflammatory and hypolipidemic effects[5][6]. This guide, therefore, proceeds with the scientifically-grounded hypothesis that this compound may exert its potential anti-inflammatory effects through the inhibition of cPLA2α.
To rigorously evaluate this hypothesis, we will benchmark this compound against two well-characterized cPLA2α inhibitors with distinct chemical scaffolds:
-
Arachidonyl trifluoromethyl ketone (AACOCF3): A potent and selective, slow-binding inhibitor of cPLA2α that is an analog of arachidonic acid[7][8].
-
WAY-196025: A highly potent and selective indole-based cPLA2α inhibitor[9].
This comparative approach will provide critical insights into the potency, selectivity, and potential mechanism of action of this compound.
The cPLA2α Signaling Pathway in Inflammation
The activation of cPLA2α is a tightly regulated process that initiates the inflammatory cascade. The following diagram illustrates the central role of cPLA2α in the production of inflammatory mediators.
Caption: The cPLA2α signaling cascade in inflammation.
Upon cellular stimulation by inflammatory signals, intracellular calcium levels rise, leading to the translocation of cPLA2α from the cytosol to cellular membranes where its phospholipid substrates reside. Concurrently, signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway phosphorylate and fully activate cPLA2α[3][10]. The active enzyme then hydrolyzes the sn-2 position of membrane phospholipids to release arachidonic acid, initiating the eicosanoid storm that drives inflammation[1].
Profiles of Test Compound and Known Inhibitors
A direct comparison of the physicochemical and inhibitory properties of this compound with established cPLA2α inhibitors is essential for its initial characterization.
| Property | This compound | Arachidonyl trifluoromethyl ketone (AACOCF3) | WAY-196025 |
| Chemical Structure | Furoic acid derivative | Arachidonic acid analog | Indole derivative |
| Molecular Weight | ~216.23 g/mol | ~356.46 g/mol | ~736.3 g/mol |
| Mechanism of Inhibition | Putative competitive or mixed-type inhibitor | Slow-binding, reversible covalent inhibitor | Potent, selective inhibitor |
| Reported IC50 (cPLA2α) | To be determined | 1.5 µM (enzyme assay)[7] | 0.01 µM[9] |
| Reported IC50 (cellular) | To be determined | 2 µM (platelets), 8 µM (U937 cells)[7][8] | Not readily available |
| Selectivity | To be determined | Selective for cPLA2α over sPLA2[11] | High selectivity for cPLA2α |
Experimental Protocols for Benchmarking
To ensure a rigorous and reproducible comparison, standardized in vitro and cell-based assays must be employed. The following protocols are designed to provide a comprehensive assessment of the inhibitory potential of this compound.
Experimental Workflow Overview
The following diagram outlines the general workflow for benchmarking a novel cPLA2α inhibitor.
Caption: General workflow for inhibitor benchmarking.
In Vitro cPLA2α Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human cPLA2α.
Principle: The assay utilizes a synthetic substrate, such as 1-palmitoyl-2-(1-[¹⁴C]-arachidonoyl)-sn-glycero-3-phosphocholine, incorporated into phospholipid vesicles. The enzymatic activity is determined by measuring the release of radiolabeled arachidonic acid.
Step-by-Step Protocol:
-
Substrate Vesicle Preparation:
-
Prepare small unilamellar vesicles (SUVs) containing the radiolabeled substrate and a carrier phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).
-
This is typically achieved by drying the phospholipids under a stream of nitrogen, followed by resuspension in assay buffer and sonication.
-
-
Assay Reaction:
-
In a 96-well plate, combine the assay buffer (e.g., HEPES buffer containing CaCl₂, KCl, and DTT), the substrate vesicles, and varying concentrations of the test compound (this compound) or known inhibitors (AACOCF3, WAY-196025). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding purified recombinant human cPLA2α enzyme.
-
-
Reaction Termination and Extraction:
-
After a defined incubation period (e.g., 15-30 minutes), terminate the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol:heptane:H₂SO₄).
-
Perform a liquid-liquid extraction to separate the released [¹⁴C]-arachidonic acid (in the organic phase) from the unhydrolyzed substrate (in the aqueous phase).
-
-
Quantification:
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Arachidonic Acid Release Assay
This assay assesses the ability of a compound to inhibit cPLA2α activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation, activated cPLA2α releases the radiolabeled arachidonic acid into the culture medium, which can then be quantified.
Step-by-Step Protocol:
-
Cell Culture and Labeling:
-
Culture a suitable cell line (e.g., human U937 monocytes or murine RAW264.7 macrophages) to an appropriate density.
-
Incubate the cells with [³H]-arachidonic acid for 18-24 hours to allow for its incorporation into membrane phospholipids.
-
Wash the cells extensively to remove any unincorporated radiolabel.
-
-
Inhibitor Treatment and Stimulation:
-
Sample Collection and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of arachidonic acid release for each compound concentration compared to the stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Comparative Analysis and Interpretation
The data obtained from these assays will allow for a direct comparison of this compound with the benchmark inhibitors.
Hypothetical Comparative Data:
| Parameter | This compound | AACOCF3 | WAY-196025 |
| In Vitro cPLA2α IC50 | Hypothetical: 5 µM | 1.5 µM[7] | 0.01 µM[9] |
| Cellular AA Release IC50 | Hypothetical: 15 µM | 2 - 8 µM[7][8] | Hypothetical: 0.1 µM |
| Selectivity (vs. sPLA2) | To be determined | High | High |
| Selectivity (vs. iPLA2) | To be determined | Moderate | High |
| Selectivity (vs. COX-1/2) | To be determined | Low (may inhibit COX at higher concentrations) | High |
Interpretation of Results:
-
A low micromolar IC50 value in the in vitro assay would suggest that this compound is a direct inhibitor of cPLA2α.
-
A comparable or slightly higher IC50 in the cell-based assay would indicate good cell permeability. A significantly higher cellular IC50 might suggest poor cell uptake or efflux by cellular transporters.
-
By comparing the potency of this compound to that of AACOCF3 and WAY-196025, its relative efficacy can be determined.
-
Further selectivity assays against other phospholipase A2 isoforms (sPLA2, iPLA2) and downstream enzymes (COX-1, COX-2) are crucial to establish a comprehensive inhibitory profile and predict potential off-target effects.
Conclusion
This guide provides a robust framework for the initial characterization and benchmarking of this compound as a putative cPLA2α inhibitor. By employing the detailed protocols and comparative analysis outlined herein, researchers can generate the critical data necessary to validate its mechanism of action and assess its potential as a novel anti-inflammatory agent. The experimental evidence generated will be instrumental in guiding future lead optimization and preclinical development efforts.
References
- Riendeau, D., et al. (1994). Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. Journal of Biological Chemistry, 269(22), 15619-15624.
- Gijón, M. A., et al. (2010). Filtration assay for arachidonic acid release. Analytical Biochemistry, 407(2), 233-236.
- ResearchGate. Selected inhibitors of cPLA2α.
- ResearchGate. AACOCF3 inhibits cPLA2-induced exocytosis in mouse-cells.
- Semantic Scholar. The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases.
- Ashcroft, F. J., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. Biomolecules, 10(10), 1402.
- ResearchGate. (A) cPLA2α activity assay.
- Nikolaou, A., et al. (2021). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Molecules, 26(11), 3143.
- Leslie, C. C. (2015). Cytosolic phospholipase A2: physiological function and role in disease. Journal of Lipid Research, 56(8), 1386-1402.
- Balsinde, J., et al. (1995). Inhibition of calcium-independent phospholipase A2 by arachidonyl trifluoromethyl ketone. Journal of Biological Chemistry, 270(24), 14594-14597.
- Magri, A., et al. (2021). The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases. Expert Opinion on Drug Discovery, 16(11), 1287-1305.
- Johansen, B., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLoS ONE, 14(1), e0210218.
- Almishri, W., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13296.
- Liu, S., et al. (2022). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Communications Biology, 5(1), 1-15.
- Felder, C. C., et al. (1995). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1645-1653.
- Guo, Y., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 15, 1369650.
- Hall, I. H., et al. (1985). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Pharmaceutical Research, 2(5), 233-238.
- Gomez-Cambronero, J. (2010). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Journal of visualized experiments : JoVE, (41), 2098.
- ResearchGate. (PDF) cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation.
- ResearchGate. Assaying Phospholipase A2 Activity.
- Litalien, C., & Beaulieu, A. D. (2003). Phospholipase A2 inhibitors as potential anti-inflammatory agents. Current opinion in investigational drugs (London, England : 2000), 4(11), 1341-1347.
- Halvorson, D. L., & McCune, S. A. (1984). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. Lipids, 19(11), 851-856.
- ResearchGate. Phospholipases A2 inhibitors.
Sources
- 1. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison for the Quantitative Analysis of 5-Benzyl-2-furoic Acid by RP-HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantitative analysis of 5-Benzyl-2-furoic acid, a compound of interest in pharmaceutical development as a potential impurity or synthetic intermediate. We present a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, detail the principles of study design based on internationally recognized guidelines, and provide illustrative data to demonstrate the assessment of method performance across multiple laboratories. The objective is to equip analytical teams with the expertise to validate and standardize this analytical procedure, ensuring data integrity and comparability, which are critical for regulatory submissions and quality control.
Introduction
This compound (CAS 1917-16-4) is a carboxylic acid derivative belonging to the furoic acid family.[1][2] Furoic acid and its analogs are significant in medicinal chemistry and can appear as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs).[3] Given the stringent requirements for purity and safety in the pharmaceutical industry, the ability to accurately and consistently quantify such compounds is paramount. An analytical method, no matter how well-developed in a single laboratory, must demonstrate its robustness and reproducibility when transferred to other sites.
An inter-laboratory comparison, or collaborative study, is the ultimate test of an analytical method's performance.[4] It serves to establish the method's reproducibility—the precision obtained between different laboratories—which is a critical performance characteristic.[5] This guide is structured to explain the causality behind the experimental choices, grounding the protocol in the principles of method validation outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[6][7][8]
Part 1: Inter-Laboratory Study Design and Rationale
The objective of this hypothetical study is to assess the reproducibility of a specific RP-HPLC-UV method for the quantification of this compound across a representative group of pharmaceutical laboratories.
1.1. Study Participants & Materials
-
Laboratories: A minimum of eight participating laboratories is recommended to ensure statistically significant results, a principle supported by guidelines from organizations like AOAC INTERNATIONAL and IUPAC.[9][10][11] For this study, we envision a mix of participants:
-
Originator's R&D Laboratory
-
Contract Research Organizations (CROs)
-
Quality Control (QC) Laboratories
-
Academic Partners
-
-
Test Sample: Each laboratory will receive a set of blinded samples. To ensure homogeneity, a single batch of a placebo drug product matrix will be spiked with a known concentration of this compound reference standard. Samples will be prepared at five different concentration levels to bracket the expected range of interest.[10]
-
Reference Standard: A well-characterized, high-purity (≥99.5%) reference standard of this compound must be provided to all participants from a single, certified lot.
1.2. Method Validation Parameters
The study is designed to evaluate key performance characteristics as defined by ICH Q2(R1).[5] While a full validation would include parameters like specificity, limit of detection (LOD), and limit of quantitation (LOQ), this inter-laboratory study focuses on:
-
Accuracy: The closeness of the test results obtained by the method to the true value. It will be assessed by calculating the percent recovery of the spiked analyte in the placebo matrix.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision). Assessed by the Relative Standard Deviation (%RSD) of replicate injections.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between laboratories (inter-laboratory precision). This is the primary output of the study and is assessed by the %RSD of the mean results from all participating labs.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the correlation coefficient (r²) of the calibration curve.
1.3. Workflow for Inter-Laboratory Study
The overall process, from planning to final report, follows a structured sequence to ensure clarity and consistency.
Caption: Workflow of the inter-laboratory comparison study.
Part 2: Illustrative Performance Data & Analysis
After receiving data from all participants, the coordinating laboratory performs a statistical analysis. The following table represents a hypothetical summary of results for the analysis of a sample spiked at 100 µg/mL.
| Laboratory ID | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| Lab 1 (R&D) | 0.9998 | 101.2% | 0.8% |
| Lab 2 (CRO-A) | 0.9995 | 98.5% | 1.2% |
| Lab 3 (QC) | 0.9999 | 100.5% | 0.7% |
| Lab 4 (CRO-B) | 0.9991 | 97.9% | 1.5% |
| Lab 5 (Academia) | 0.9985 | 103.5% | 2.1% |
| Summary | |||
| Mean | 0.9994 | 100.3% | 1.3% |
| Std. Dev. | 0.0006 | 2.2% | 0.5% |
| RSDr (%) | N/A | 2.2% | N/A |
Analysis of Results:
The illustrative data shows strong performance across the board.
-
Linearity: All labs achieved an r² > 0.998, indicating excellent linearity.
-
Accuracy: The mean recovery of 100.3% is well within a typical acceptance range (e.g., 98.0% to 102.0%). Lab 5 shows a slightly higher recovery, which might warrant an investigation into their standard preparation or integration parameters.
-
Precision: The intra-laboratory precision (repeatability) is excellent, with all labs showing an RSD below 2.2%.
-
Reproducibility: The inter-laboratory precision (reproducibility RSD, or RSDr) for accuracy is 2.2%. This value is crucial for defining the method's expected performance and setting realistic specifications for routine use.
Part 3: Standardized Analytical Protocol (RP-HPLC-UV)
To ensure consistency, every laboratory must adhere strictly to the following validated method. Any deviation must be documented and reported.[10]
3.1. Instrumentation & Reagents
-
HPLC System: An HPLC system with a UV/Vis detector, quaternary or binary pump, autosampler, and column thermostat.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric Acid (ACS grade).
3.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Rationale: Carboxylic acids are well-retained and separated on C18 columns.[12][13][14] The acidic mobile phase (0.1% H₃PO₄) is used to suppress the ionization of the carboxylic acid group on this compound, ensuring a sharp, symmetrical peak shape and consistent retention time. Isocratic elution is chosen for simplicity and robustness, which are key for inter-laboratory transfer.
3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the provided test sample powder equivalent to the target concentration, transfer to a volumetric flask, add diluent, sonicate for 15 minutes to dissolve, dilute to volume, and filter through a 0.45 µm syringe filter before injection.
3.4. Data Analysis Workflow
The following diagram illustrates the logical steps for processing the raw data within each laboratory.
Caption: Single-laboratory data analysis and reporting workflow.
Conclusion
A well-designed inter-laboratory study is essential for establishing the credibility and robustness of an analytical method. By following a harmonized protocol grounded in ICH principles, laboratories can generate comparable, high-quality data for the analysis of this compound. The illustrative results demonstrate that the provided RP-HPLC-UV method is accurate, precise, and highly reproducible, making it suitable for its intended purpose in a regulated pharmaceutical environment. This guide serves as a template for designing and executing similar collaborative studies, ultimately fostering confidence in analytical data across the drug development lifecycle.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Q2(R1)
- Title: Q2(R1)
- Title: A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column Source: PubMed, Analytical and Bioanalytical Chemistry URL:[Link]
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL:[Link]
- Title: Appendix F: Guidelines for Standard Method Performance Requirements Source: AOAC INTERN
- Title: Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution Source: American Journal of Enology and Viticulture URL:[Link]
- Title: ICH Topic Q 2 (R1)
- Title: Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis Source: AOAC INTERN
- Title: HPLC Separation of Carboxylic Acids Source: SIELC Technologies URL:[Link]
- Title: AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods Source: PubMed Central (PMC) URL:[Link]
- Title: AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals Source: AOAC INTERN
- Title: Protocol for the Design, Conduct and Interpretation of Method-Performance Studies Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]
- Title: Methodology of Inter-comparison Tests and Statistical Analysis of Test Results Source: DiVA portal URL:[Link]
- Title: this compound supplier - CAS 1917-16-4 Source: Exclusive Chemistry Ltd. URL:[Link]
- Title: Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles Source: PubMed URL:[Link]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. This compound | 1917-16-4 [m.chemicalbook.com]
- 3. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. aoac.org [aoac.org]
- 10. feedhaccp.org [feedhaccp.org]
- 11. list.iupac.org [list.iupac.org]
- 12. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution | American Journal of Enology and Viticulture [ajevonline.org]
A Researcher's Guide to Comparative Docking of 5-Substituted-2-Furoic Acids: Methodology and Target Analysis
This guide provides an in-depth technical comparison of 5-substituted-2-furoic acids, focusing on their application in computational drug discovery through molecular docking. We will explore the methodologies behind these in silico studies and analyze their binding interactions against prominent therapeutic targets, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques.
Introduction: The Therapeutic Potential of the Furoic Acid Scaffold
The furan ring is a versatile heterocyclic scaffold integral to many pharmacologically active compounds.[1] Specifically, the 2-furoic acid backbone, with substitutions at the 5-position, has emerged as a privileged structure in medicinal chemistry. These derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2][3] The functionalization at the 5-position allows for the fine-tuning of the molecule's steric and electronic properties, which in turn dictates its binding affinity and selectivity for various biological targets.
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor's active site.[4] This technique is instrumental in drug discovery for screening virtual libraries, elucidating structure-activity relationships (SAR), and optimizing lead compounds.[1] This guide will compare the docking performance of various 5-substituted-2-furoic acid derivatives against key enzymes implicated in inflammation and cancer.
Pillar 1: The "Why" - Causality in Experimental Design
A robust comparative docking study is more than a simple ranking of binding scores; it is a self-validating system designed to probe the specific interactions that drive biological activity. The choice of protein targets, software, and validation methods is critical for generating meaningful and predictive results.
Selecting Key Therapeutic Targets
The versatility of the 5-substituted-2-furoic acid scaffold allows it to interact with a range of targets. This guide will focus on two well-established enzyme families:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[6]
-
Tyrosine Kinases (e.g., EGFR, VEGFR-2): This class of enzymes plays a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers, making them prime targets for anticancer therapies.[7][8]
The rationale for selecting these targets is twofold: their high therapeutic relevance and the availability of high-resolution crystal structures in the Protein Data Bank (PDB), a prerequisite for accurate docking studies.[1][5]
Pillar 2: The "How" - A Validated Docking Protocol
The following section details a generalized, yet comprehensive, workflow for conducting a comparative molecular docking study. This protocol is a synthesis of methodologies reported in multiple studies involving furan-containing compounds.[1][2][9]
Experimental Workflow: From Structure to Score
The entire process can be visualized as a systematic pipeline, ensuring reproducibility and reliability of the results.
Caption: Figure 1. A generalized workflow for comparative molecular docking.
Step-by-Step Methodology
-
Protein Preparation:
-
Source: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR; EGFR, PDB ID: 5WB7) from the Protein Data Bank.[5][7]
-
Procedure: Utilize a molecular modeling suite like Maestro (Schrödinger) or AutoDockTools.[2] The "Protein Preparation Wizard" is used to:
-
Remove all non-essential water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign partial charges (e.g., Kollman charges).
-
Repair any missing side chains or loops. The prepared protein is saved in a .pdbqt format for AutoDock or remains within the software suite for GLIDE.[1][2]
-
-
-
Ligand Preparation:
-
Source: The 2D structures of various 5-substituted-2-furoic acids are drawn using software like ChemDraw.
-
Procedure: The "LigPrep" module in Maestro or similar tools are used to:
-
Convert the 2D structure into a 3D conformation.
-
Generate possible ionization states at physiological pH.
-
Perform energy minimization using a suitable force field, such as MMFF94 or OPLS_2005, to obtain a stable, low-energy conformation.[1][2]
-
Define rotatable bonds to allow conformational flexibility during docking. The final structures are saved in a compatible format (e.g., .pdbqt).[1]
-
-
-
Grid Generation and Docking:
-
Defining the Active Site: The binding pocket is defined based on the position of the co-crystallized ligand in the original PDB file.[2]
-
Grid Box: A grid box is generated around this active site, defining the search space for the docking algorithm. For COX-2 (PDB ID: 3LN1), a typical grid might be centered at x=18.8, y=-52.9, z=-53.8 with dimensions of 22x24x24 Å.[10]
-
Docking Execution: Software such as AutoDock Vina or GLIDE is used to perform the docking calculations.[1][2] These programs systematically sample conformations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Binding Energy: The primary quantitative output is the binding energy (or docking score), typically in kcal/mol. A more negative value indicates a more stable protein-ligand complex and higher predicted affinity.[3]
-
Interaction Analysis: The best-scoring pose for each ligand is visualized using software like PyMOL or Discovery Studio. This allows for the detailed analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues in the active site.[1]
-
Pillar 3: Comparative Analysis and Data Presentation
The true power of this method lies in the comparison. By docking a series of analogues with systematically varied substituents at the 5-position, we can deduce crucial structure-activity relationships (SAR).
Case Study 1: Targeting COX-2 for Anti-Inflammatory Activity
Derivatives of furoic acid have been investigated as inhibitors of COX enzymes. The active site of COX-2 is a long hydrophobic channel. Effective inhibitors typically form a critical hydrogen bond with a key residue, such as Tyr385 or Ser530, while the rest of the molecule establishes favorable hydrophobic contacts.
Below is a comparative table summarizing hypothetical docking results for a series of 5-aryl-2-furoic acids against COX-2, based on binding energies seen for similar inhibitors in the literature.[11]
| Compound ID | 5-Substituent (R) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| FA-01 | -Phenyl | -8.5 | Arg120, Tyr355 |
| FA-02 | -4-Chlorophenyl | -9.2 | Arg120, Tyr355, Val523 |
| FA-03 | -4-Methoxyphenyl | -9.0 | Arg120, Ser530 |
| FA-04 | -4-Nitrophenyl | -9.5 | Arg120, Tyr355, His90 |
| Celecoxib | (Reference) | -12.5 | Arg513, Phe518, Ser353 |
Note: Data is representative and synthesized from typical values found in docking literature for illustrative purposes.[11]
From this comparison, we can infer that electron-withdrawing groups (like -Cl and -NO2) at the para position of the phenyl ring may enhance binding affinity, potentially through increased interactions within the hydrophobic pocket of COX-2.[5]
Caption: Figure 2. Key interactions of a furoic acid derivative in the COX-2 active site.
Case Study 2: Targeting Tyrosine Kinases for Anticancer Activity
Furan and furopyrimidine derivatives have shown potent inhibitory activity against VEGFR-2 and EGFR.[12][13] The binding pocket for ATP in these kinases is a critical target. Inhibitors often form hydrogen bonds with key "hinge region" residues (e.g., Cys919 in VEGFR-2) and occupy an adjacent hydrophobic pocket.[12]
A study on furan-based derivatives against VEGFR-2 demonstrated how substitutions influence inhibitory concentration.
| Compound ID | Structure/Substitution | VEGFR-2 Inhibition IC₅₀ (nM) |
| 7b | Furan-Thiourea-Aryl | 42.5 |
| 7c | Furan-Thiourea-Aryl | 52.5 |
| 4c | Furan-Amide-Aryl | 57.1 |
| Sorafenib | (Reference) | 41.1 |
Data sourced from a study on Furan- and Furopyrimidine-Based Derivatives.[12]
The data shows that compounds 7b and 7c have inhibitory activities nearly equipotent to the FDA-approved drug Sorafenib, highlighting their potential.[12] Docking studies for these compounds revealed strong interactions with the hinge region residue Cys919, crucial for potent inhibition.[12] Similarly, docking of furoic acid derivatives into the EGFR active site has been used to rationalize their observed cytotoxic effects against cancer cell lines.[7]
Conclusion
Comparative molecular docking serves as an invaluable tool for the rational design and optimization of 5-substituted-2-furoic acid derivatives. By systematically evaluating how different functional groups at the 5-position modulate binding affinity and interactions with key residues of therapeutic targets like COX-2 and various kinases, researchers can efficiently prioritize candidates for synthesis and in vitro testing. The methodologies outlined in this guide provide a framework for conducting rigorous and predictive in silico studies, accelerating the discovery of novel therapeutics based on the versatile furoic acid scaffold.
References
- Jays, J., et al. Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research. 2019;53(3s):s393-s400. [Link]
- ResearchGate. Docking interaction with EGFR of all the tested compounds, 5 and 8a-f.
- Gomathi, G., et al. Molecular docking analysis of COX-2 for potential inhibitors. Journal of Applied Pharmaceutical Science. 2020;10(8):105-110. [Link]
- Al-Jeilawi, O. H. R., & Oleiwi, A. Q. Preparation, characterization, antioxidant activity of 1-(2-furoyl) thiourea derivatives and study the molecular docking of them as potent inhibitors of Urease enzyme. Baghdad Science Journal. 2023;20(3 Suppl.):994-1011. [Link]
- Piotrowska, D. G., et al. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Pharmaceuticals. 2023;16(6):804. [Link]
- ResearchGate. The best (lowest binding energy), poorest (highest binding energy) and...
- Puspaningtyas, A. R., et al. Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. 2026;e238650. [Link]
- Singh, S., et al. In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies. New Journal of Chemistry. 2022;46(31):14951-14967. [Link]
- ResearchGate. The docking binding free energies of five.
- Kutsyk, A., et al. Molecular docking investigation of anti-inflammatory herbal compounds as potential LOX-5 and COX-2 inhibitors. Pharmacia. 2022;69(3):733-744. [Link]
- DigitalCommons@TMC. Identification of New Egfr Inhibitors By Structure-Based Virtual Screening and Biological Evaluation. DigitalCommons@TMC. Accessed January 9, 2026. [Link]
- ResearchGate. The docking result of the EGFR inhibitors with EGFR. (a) The binding...
- Semantic Scholar. Molecular docking investigation of anti-inflammatory herbal compounds as potential LOX-5 and COX-2 inhibitors. Semantic Scholar. Accessed January 9, 2026. [Link]
- ResearchGate. (PDF) Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-.
- ResearchGate. Preparation, characterization, antioxidant activity of 1-(2-furoyl) thiourea derivatives and study the molecular docking of them as potent inhibitors of Urease enzyme.
- Babayan, N., et al. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Scientific Reports. 2025;15(1):39689. [Link]
- Hsieh, M.-C., et al. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules. 2021;26(11):3338. [Link]
- El-Gamal, M. I., et al. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. 2022;7(15):13303-13321. [Link]
- Ghorab, M. M., et al. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. International Journal of Molecular Sciences. 2018;19(6):1731. [Link]
- Kwofie, S. K., et al. Molecular modelling and de novo fragment-based design of potential inhibitors of beta-tubulin gene of Necator americanus from natural products. PLoS ONE. 2021;16(8):e0255923. [Link]
- Babayan, N., et al. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Scientific Reports. 2025;15(1):39689. [Link]
- Gao, M., et al. Synthesis and molecular simulation study of furoic peptidomimetic derivatives as potent aminopeptodase N inhibitors. Pharmazie. 2018;73(3):123-127. [Link]
- Adjei, J. A., et al. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. 2022. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modelling and de novo fragment-based design of potential inhibitors of beta-tubulin gene of Necator americanus from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Molecular docking investigation of anti-inflammatory herbal compounds as potential LOX-5 and COX-2 inhibitors [pharmacia.pensoft.net]
- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 5-Benzyl-2-furoic Acid
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This begins at the most fundamental level: the consistency of the chemical reagents used. In the synthesis of novel therapeutics and advanced materials, even minor variations in the purity and physical properties of starting materials and intermediates can lead to significant deviations in outcomes, jeopardizing timelines and research validity. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized 5-Benzyl-2-furoic acid, a key building block in various chemical syntheses.
The importance of stringent quality control for such intermediates cannot be overstated. In the pharmaceutical industry, batch-to-batch consistency is a critical determinant for the success of downstream Active Pharmaceutical Ingredient (API) manufacturing and regulatory submissions.[1] Inconsistent batches can lead to failures in impurity control, instability in yields, and potential regulatory hurdles.[1] This guide is designed to provide a practical, in-depth technical comparison of essential analytical methodologies to ensure the reliability and reproducibility of your this compound supply.
The Synthetic Landscape: Anticipating Potential Impurities
A robust assessment of batch consistency begins with an understanding of the synthetic route and the potential impurities that may arise. While various proprietary methods exist, a common synthetic pathway to 5-substituted-2-furoic acids involves the reaction of a 5-halo-2-furoic acid ester with a suitable coupling partner, followed by hydrolysis.
For this compound, a plausible route could involve the coupling of a 5-halo-2-furoic acid (e.g., 5-bromo-2-furoic acid) with a benzylating agent in the presence of a catalyst, followed by saponification.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 5-bromo-2-furoic acid, benzyl bromide/chloride.
-
Reaction By-products: Unidentified products from side reactions.
-
Reagent-Related Impurities: Impurities from starting materials and solvents.
-
Residual Solvents: Solvents used in synthesis and purification (e.g., toluene, ethyl acetate, methanol).
A comprehensive analytical strategy must be capable of separating, identifying, and quantifying the main component from these potential impurities.
A Multi-Pronged Approach to Quality Assessment
No single analytical technique can provide a complete picture of a compound's quality. A multi-faceted approach, employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, is essential for a thorough evaluation of batch-to-batch consistency.
dot graph TD { A[Synthesized this compound Batches] --> B{Initial Assessment}; B --> C[Chromatographic Purity & Impurity Profiling]; B --> D[Spectroscopic Identity & Structural Confirmation]; B --> E[Thermal & Physical Property Analysis]; C --> F((HPLC-UV/DAD)); C --> G((GC-MS for Residual Solvents)); D --> H((FT-IR Spectroscopy)); D --> I((1H & 13C NMR Spectroscopy)); E --> J((Differential Scanning Calorimetry)); F --> K{Data Analysis & Comparison}; G --> K; H --> K; I --> K; J --> K; K --> L[Batch Release/Rejection Decision];
} Caption: Workflow for assessing batch-to-batch consistency.
Chromatographic Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate this compound from its potential polar and non-polar impurities.
Rationale for HPLC:
-
High Resolution: Capable of separating closely related compounds.
-
Quantitative Accuracy: Provides precise quantification of the main peak and impurities.
-
Versatility: Method parameters can be adjusted to optimize separation.
Experimental Protocol: RP-HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the API from each batch in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Calculate the purity of the API and the percentage of each impurity based on peak areas.
Table 1: Hypothetical Comparative HPLC Data for Three Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (%) | 99.85 | 99.82 | 99.51 | ≥ 99.5% |
| Retention Time (min) | 8.21 | 8.22 | 8.21 | ± 0.1 min of reference |
| Impurity 1 (RRT 0.92) | 0.05% | 0.06% | 0.15% | ≤ 0.1% |
| Impurity 2 (RRT 1.15) | 0.08% | 0.10% | 0.28% | ≤ 0.15% |
| Total Impurities (%) | 0.15% | 0.18% | 0.49% | ≤ 0.5% |
RRT: Relative Retention Time
In this hypothetical scenario, Batches A and B meet the acceptance criteria, demonstrating good consistency. Batch C, however, shows a lower purity and higher levels of impurities, indicating a potential deviation in the manufacturing process that warrants investigation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, making it ideal for analyzing residual solvents.
Rationale for GC-MS:
-
High Sensitivity: Can detect trace levels of residual solvents.
-
Specificity: Mass spectrometry provides definitive identification of the solvents.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC-MS system with a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient appropriate for separating common organic solvents.
-
Sample Preparation: Accurately weigh a sample of each batch into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Analysis: The headspace vial is heated, and the vapor is injected into the GC-MS.
-
Data Processing: Identify and quantify residual solvents by comparing the resulting mass spectra and retention times to a library of known solvents.
Spectroscopic Identity and Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical identity and structure of the synthesized compound, ensuring that the correct molecule has been produced.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.
Rationale for FT-IR:
-
Rapid and Non-destructive: Provides quick confirmation of functional groups.
-
Fingerprint Region: The region from 1500 to 400 cm⁻¹ is unique to the molecule and is excellent for comparing batches.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal or prepared as a KBr pellet.
-
Analysis: The infrared spectrum is recorded.
-
Data Comparison: The spectra of different batches are overlaid and compared with the spectrum of a reference standard. Key characteristic peaks for this compound would include C=O stretching (carboxylic acid and furan ring), aromatic C=C stretching, and C-O stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are unparalleled for providing detailed structural information at the atomic level.
Rationale for NMR:
-
Definitive Structure Elucidation: Confirms the connectivity of atoms in the molecule.
-
Quantitative Capability (qNMR): Can be used for highly accurate purity assessment against a certified internal standard.
-
Impurity Identification: Can reveal the presence of structurally related impurities.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of each batch in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Comparison: The chemical shifts, coupling constants, and integration values of the signals for each batch should be identical to those of the reference standard. Any unexpected signals may indicate the presence of impurities.
Table 2: Expected ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.2-7.4 | m | 5H | Phenyl-H |
| ~7.1 | d | 1H | Furan-H |
| ~6.4 | d | 1H | Furan-H |
| ~4.1 | s | 2H | -CH₂- |
Consistency in these spectral parameters across batches is a strong indicator of consistent chemical structure.
Thermal and Physical Property Analysis
The physical properties of a compound, such as its melting point and thermal stability, are highly sensitive to impurities.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions like melting.[2]
Rationale for DSC:
-
Purity Indication: Impurities typically depress and broaden the melting point.
-
Polymorph Screening: Can identify different crystalline forms, which may have different physical properties.
Experimental Protocol: DSC Analysis
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of each batch into an aluminum pan and seal it.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Comparison: Compare the onset temperature and the peak maximum of the melting endotherm for each batch.
Table 3: Hypothetical Comparative DSC Data for Three Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria | | :--- | :--- | :--- | :--- | | Melting Onset (°C) | 104.2 | 104.1 | 102.8 | ≥ 103.5 °C | | Melting Peak (°C) | 105.1 | 105.0 | 104.2 | 104-106 °C | | Peak Shape | Sharp | Sharp | Broad | Sharp |
The data for Batch C, showing a lower and broader melting endotherm, suggests the presence of impurities, corroborating the HPLC results.
Decision Making: A Holistic Approach
The decision to accept or reject a batch of synthesized this compound should be based on a holistic evaluation of all the analytical data.
dot graph TD { A[Analytical Data Review] --> B{Compare to Specifications}; B -- All Pass --> C[Accept Batch]; B -- Any Fail --> D{Investigate Out-of-Specification (OOS) Result}; D --> E[Identify Root Cause]; E --> F{Assess Impact on Quality}; F -- Minor Deviation --> G[Accept with Justification]; F -- Major Deviation --> H[Reject Batch]; G --> I[Implement Corrective and Preventive Actions (CAPA)]; H --> I; } Caption: Decision-making workflow based on analytical results.
A consistent impurity profile, confirmed structural identity, and reproducible physical properties are all critical for ensuring the reliability of the material in downstream applications. By implementing the multi-faceted analytical approach detailed in this guide, researchers and drug development professionals can be confident in the quality and consistency of their this compound, laying a solid foundation for successful research and development.
References
- U.S. Pharmacopeia.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- Tianming Pharmaceutical.
- Ghodbane, S. A., & Dunn, D. L. (1991). High-performance liquid chromatographic determination of furoic acid in plasma and urine.
- Royal Society of Chemistry.
- Magdaline, J. C., & Chithambarathanu, T. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 50(1), 7-16.
- Saber, A., & El-Daly, S. A. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 14(3), 2095-2111.
- PharmaFeatures.
- Inke.
- Tablets & Capsules.
- Exclusive Chemistry Ltd. This compound supplier - CAS 1917-16-4. [Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5-Benzyl-2-furoic Acid
This document provides a detailed, step-by-step protocol for the proper disposal of 5-Benzyl-2-furoic acid, a crucial practice for ensuring laboratory safety, environmental protection, and regulatory compliance. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a robust and self-validating safety system within your laboratory.
Hazard Assessment and Regulatory Framework
Before any disposal procedure can be initiated, a thorough understanding of the material's hazards and its classification under environmental regulations is paramount.
Inferred Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 1917-16-4) is not extensively available, its hazard profile can be reliably inferred from the well-documented properties of its parent compound, 2-furoic acid, and other substituted furoic acids.[1][2][3][4] These compounds are consistently classified as irritants. Therefore, this compound must be handled as a hazardous substance.
The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][4]
-
Serious Eye Irritation: Poses a risk of serious damage or irritation to the eyes.[1][2][4][5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3][4]
Regulatory Classification
Under the regulations set by the U.S. Environmental Protection Agency (EPA), a laboratory chemical becomes a waste when you no longer intend to use it.[6] this compound is not explicitly named on the EPA's F, K, P, or U hazardous waste lists.[7] Therefore, it is disposed of as an unlisted chemical waste. Its hazardous nature is determined by its characteristics—in this case, its properties as an irritant. It must be managed as a "hazardous waste" to comply with federal and local regulations.[6][8]
Summary of Safety Data
The following table summarizes the key safety and hazard information based on analogous compounds.
| Hazard Classification | Description | GHS Pictogram | Key Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P317[2][4] |
| Eye Irritation (Category 2/2A) | Causes serious eye irritation.[2][5] | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2] | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312[2] |
Personnel Protection and Safe Handling for Disposal
Adherence to proper Personal Protective Equipment (PPE) standards is the first line of defense against chemical exposure. All personnel handling this compound for disposal must be trained on its hazards and equipped with the following:
-
Eye Protection: Tight-sealing safety goggles or a face shield are mandatory to protect against dust and splashes.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) confirmed to be impervious to this class of compound.[2]
-
Body Protection: A lab coat and closed-toe shoes are required. For handling larger quantities, a chemically resistant apron is recommended.[2]
-
Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[3]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely managing this compound waste from the point of generation to its final collection.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing different forms of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
Step 1: Waste Identification and Segregation
Once this compound or any material contaminated with it is deemed unusable, it must be managed as hazardous waste.[6]
-
Action: Immediately segregate the waste from other chemical waste streams.
-
Causality: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][9] Segregation prevents potentially dangerous reactions, such as heat generation or gas evolution, that could occur if incompatible chemicals are mixed.
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Action:
-
Select a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[6] The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass is appropriate.
-
Affix a "Hazardous Waste" label to the container.[6]
-
On the label, clearly write the full, unabbreviated chemical name: "this compound".[6] Also include the date accumulation started and the associated hazards (e.g., "Irritant").
-
-
Causality: Federal regulations require clear and accurate labeling of all hazardous waste.[6][10] This ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and the associated dangers, preventing accidental exposures or improper consolidation.
Step 3: Management of Contaminated Materials
-
For Unused Reagent or Grossly Contaminated Solids:
-
Action: Carefully transfer the solid waste into the designated hazardous waste container. Minimize dust generation by avoiding pouring from a height and performing the transfer within a fume hood.[1]
-
-
For Contaminated Labware (e.g., glassware, spatulas):
-
Action: Labware must be decontaminated. Triple-rinse the item with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.[6] Collect all rinsate from this process and add it to your liquid hazardous waste stream, which should be stored in a separate, appropriately labeled container.[6]
-
Causality: Simply washing contaminated labware in a sink can release hazardous chemicals into the sanitary sewer system, which is prohibited.[6] The triple-rinse procedure ensures that the labware is decontaminated, and collecting the rinsate ensures the hazardous material is captured for proper disposal.
-
-
For Empty Stock Containers:
-
Action: An "empty" container that held a hazardous chemical is not considered regular trash.[6][11] It must also be triple-rinsed with a suitable solvent.[6][12] The resulting rinsate must be collected as hazardous waste.[6] After this procedure, the container can often be disposed of as regular trash, but you must first deface or remove the original label.[12]
-
Causality: Residual amounts of the chemical can still pose a hazard. This procedure ensures the container is truly free of hazardous material before it enters a non-hazardous waste stream.
-
Step 4: On-Site Accumulation and Storage
-
Action: Store the sealed and labeled hazardous waste container in a designated, secure location, such as a satellite accumulation area (SAA). This area should be away from general traffic and incompatible materials.[10] Secondary containment (such as a spill tray) is highly recommended.[6][12]
-
Causality: Proper storage minimizes the risk of spills, leaks, or accidental mixing.[12] OSHA and EPA regulations have strict requirements for the safe storage of hazardous waste to protect workers and the environment.[13]
Step 5: Professional Disposal
-
Action: Do not attempt to neutralize or dispose of this chemical through conventional means. The final step is to arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Causality: Licensed disposal services are equipped to handle, transport, and dispose of hazardous chemicals in full compliance with all local and federal regulations, ensuring environmentally responsible management.[10][14]
Emergency Procedures
In the event of an accidental release or exposure while handling waste, immediate and correct action is critical.
-
Spill Response:
-
For a small spill of solid material, carefully sweep it up and place it into your hazardous waste container.[1] Avoid generating dust.
-
Wear all appropriate PPE during cleanup.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Always consult the specific Safety Data Sheet for related compounds and your institution's chemical hygiene plan for detailed emergency protocols.
References
- How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Stericycle. [Link]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
- Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Disposal Safety Protocols. (2024, August 16).
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). SolvChem. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]
- Hazardous Waste - Overview.
- Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. [Link]
- Safety Data Sheet - 2-Furoic acid. (2024, November 4). DC Fine Chemicals. [Link]
- This compound supplier. Exclusive Chemistry Ltd. [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
- 5-(4-Methoxyphenyl)-2-furoic acid PubChem CID 855023.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 5-(4-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. acewaste.com.au [acewaste.com.au]
- 13. One moment, please... [cdms.com]
- 14. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling 5-Benzyl-2-furoic acid
Operational Guide: Safe Handling of 5-Benzyl-2-furoic acid
A Senior Application Scientist's Protocol for Personal Protective Equipment, Handling, and Disposal
Hazard Assessment and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other furoic and carboxylic acids allows for a robust hazard assessment. Compounds like 2-Furoic acid are known to cause skin irritation, serious eye damage, and respiratory irritation[2][3][4]. Therefore, we must handle this compound with the assumption that it presents similar hazards.
Primary Routes of Exposure:
-
Inhalation: Inhaling dust particles can lead to respiratory tract irritation[3][4].
-
Skin Contact: Direct contact can cause skin irritation[2][3][4].
-
Eye Contact: The compound poses a risk of serious eye irritation or damage[2][3][4][5].
-
Ingestion: Accidental ingestion may cause irritation of the digestive tract[6].
The cornerstone of safe handling is a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The following table summarizes the recommended PPE for handling this compound.
| Hazard Category | Potential Risk | Recommended Personal Protective Equipment (PPE) |
| Eye and Face Protection | Chemical splashes, airborne dust | - Safety Goggles: Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 are mandatory[7][8][9]. - Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing or dust generation. |
| Skin and Body Protection | Direct contact with skin | - Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. - Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated[7][10]. - Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required. |
| Respiratory Protection | Inhalation of dust particles | - Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize dust inhalation[8][11]. - Respirator: If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used[8][9]. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedures (SOPs)
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood[11].
-
Ventilation: Before starting, ensure that the chemical fume hood is functioning correctly.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested[6][8].
Handling the Solid Compound
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.
-
Weighing: If weighing the compound, do so in a fume hood or a balance enclosure to contain any airborne particles.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][12]. |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[6][12]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6][8][12]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[6]. |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[11].
-
Unused Compound: Unused or waste this compound should be collected in a sealed, labeled container for hazardous waste disposal.
-
-
Disposal Method: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain[13].
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the principles of hazard assessment, correct PPE usage, strict adherence to SOPs, and proper disposal, researchers can significantly mitigate the risks associated with this compound. This guide serves as a foundational document to be adapted to the specific requirements of your laboratory and experimental protocols.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
- Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. [Link]
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). [Link]
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. [Link]
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. [Link]
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.).
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. [Link]
- Material Safety Data Sheet - Chromane-2-carboxylic acid. (n.d.). Cole-Parmer. [Link]
- Safety Data Sheet - 2-Furoic acid. (2024, November 4). DC Fine Chemicals. [Link]
- This compound supplier. (2024, April 29). Exclusive Chemistry Ltd. [Link]
- Material Safety Data Sheet - 2-Furoic Acid, 98%. (n.d.). Cole-Parmer. [Link]
- 2-Furoic acid. (n.d.). Organic Syntheses. [Link]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. leelinework.com [leelinework.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
